6-Bromochromone
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
6-bromochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNBWGGBXOJIDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338340 | |
| Record name | 6-Bromochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51483-92-2 | |
| Record name | 6-Bromochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-4H-chromen-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Bromochromone from 4-Bromo-2-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 6-bromochromone, a valuable heterocyclic scaffold in medicinal chemistry, starting from 4-bromo-2-hydroxyacetophenone. The primary synthetic route involves a two-step process: the Vilsmeier-Haack formylation to produce the intermediate 6-bromo-3-formylchromone, followed by a deformylation step to yield the target compound. This document elucidates the underlying reaction mechanisms, provides detailed experimental protocols, and discusses the significance of this compound in the landscape of drug discovery and development.
Introduction
Chromones, constituting the core of many flavonoids, are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1]. The introduction of a bromine atom at the C-6 position of the chromone nucleus can significantly modulate the molecule's biological and physicochemical properties, making this compound a key intermediate for the synthesis of novel therapeutic agents[2][3]. Its utility extends to the development of fluorescent probes for biological imaging and as a building block in materials science[2][4]. This guide offers a detailed exploration of the synthetic pathway from the readily available 4-bromo-2-hydroxyacetophenone to this compound, with a focus on practical application in a research and development setting.
Synthetic Strategy: A Two-Step Approach
The most established and efficient method for the synthesis of this compound from 4-bromo-2-hydroxyacetophenone is a two-step process. The initial step involves the formation of the chromone ring and simultaneous formylation at the C-3 position via the Vilsmeier-Haack reaction. The subsequent step is the removal of the 3-formyl group to yield the desired this compound.
Caption: Overall synthetic workflow from 4-bromo-2-hydroxyacetophenone to this compound.
Part 1: Vilsmeier-Haack Reaction for 6-Bromo-3-formylchromone
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds[5][6]. In this context, it facilitates the cyclization of 4-bromo-2-hydroxyacetophenone into the chromone ring system while concurrently introducing a formyl group at the C-3 position.
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack and cyclization.
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent[7].
-
Electrophilic Attack and Cyclization: The electron-rich phenoxide, formed from 4-bromo-2-hydroxyacetophenone, attacks the electrophilic carbon of the Vilsmeier reagent. A series of intramolecular reactions, including a second formylation and subsequent cyclization and dehydration, leads to the formation of 6-bromo-3-formylchromone[7].
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Experimental Protocol: Synthesis of 6-Bromo-3-formylchromone
This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of substituted 2-hydroxyacetophenones[8].
Materials:
-
4-Bromo-2-hydroxyacetophenone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Crushed ice
-
Ethanol for recrystallization
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool anhydrous DMF (3 equivalents) to 0-5 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (3 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, stir the mixture at this temperature for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Dissolve 4-bromo-2-hydroxyacetophenone (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of 4-bromo-2-hydroxyacetophenone dropwise to the pre-formed Vilsmeier reagent, maintaining the reaction temperature at 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The mixture will typically become a thick mass.
-
Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring to decompose the reaction complex.
-
A solid precipitate of crude 6-bromo-3-formylchromone will form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any residual DMF and inorganic salts.
-
Purify the crude product by recrystallization from ethanol to afford the pure 6-bromo-3-formylchromone.
Quantitative Data (Expected):
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₅BrO₃ | [9][10] |
| Molecular Weight | 253.05 g/mol | [9][10] |
| Melting Point | 190-193 °C | |
| Appearance | Solid | |
| Yield | 70-80% (typical) | [8] |
Part 2: Deformylation of 6-Bromo-3-formylchromone
The removal of the formyl group from the C-3 position is the final step to obtain this compound. Aldehyde deformylation can be achieved under various conditions, often involving basic or oxidative cleavage.
Mechanism of Deformylation
While several methods for deformylation exist, a common approach for 3-formylchromones involves nucleophilic attack at the formyl carbon followed by cleavage of the carbon-carbon bond. The specific mechanism will depend on the chosen reagents.
Experimental Protocol: Synthesis of this compound
Materials:
-
6-Bromo-3-formylchromone
-
Aqueous sodium hydroxide or potassium hydroxide solution
-
Dilute hydrochloric acid
-
Suitable solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvent for recrystallization (e.g., ethanol or a mixture of hexane and ethyl acetate)
Procedure (General Approach):
-
Dissolve or suspend 6-bromo-3-formylchromone in a suitable solvent.
-
Add an aqueous solution of a base (e.g., NaOH or KOH).
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm. A characteristic singlet for the H-2 proton of the chromone ring. |
| ¹³C NMR | Signals for the carbonyl carbon (C-4), olefinic carbons (C-2 and C-3), and aromatic carbons. The number of distinct signals will correspond to the number of chemically non-equivalent carbon atoms in the molecule. |
| IR Spectroscopy | A strong absorption band for the C=O stretching vibration of the γ-pyrone ring (typically around 1630-1660 cm⁻¹). Bands corresponding to C=C stretching of the aromatic and pyrone rings, and C-H stretching and bending vibrations. |
| Mass Spectrometry | The molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. |
Applications in Drug Development
This compound serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug screening[3]. Derivatives of this compound have been investigated for their potential as:
-
Anticancer agents: The chromone nucleus is a common feature in many compounds with cytotoxic activity against various cancer cell lines[1].
-
Anti-inflammatory agents: Chromone derivatives have shown promise in modulating inflammatory pathways[2][11].
-
Antimicrobial agents: The incorporation of the chromone scaffold has led to the development of compounds with antibacterial and antifungal properties[2].
-
Enzyme inhibitors: The structural features of this compound make it a candidate for designing inhibitors of various enzymes implicated in disease[12][13].
Conclusion
The synthesis of this compound from 4-bromo-2-hydroxyacetophenone via a two-step sequence involving the Vilsmeier-Haack reaction and subsequent deformylation is a reliable and efficient method for obtaining this valuable intermediate. This guide provides the theoretical framework and practical considerations for its synthesis and characterization, empowering researchers in the field of medicinal chemistry and drug development to utilize this versatile scaffold for the creation of novel and potent therapeutic agents.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Request PDF. (2025, August 8). Design, synthesis, in-vitro and in-silico studies of this compound based thiosemicarbazones as α-glucosidase inhibitors. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Selected chromone derivatives as inhibitors of monoamine oxidase. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). This compound | 51483-92-2. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014, April 13). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. Retrieved from [Link]
-
ISMRM. (n.d.). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. Retrieved from [Link]
-
Asian Journal of Chemistry. (2005). Synthesis of Substituted 3-Formyl Chromones. Retrieved from [Link]
-
Research Scientific. (n.d.). 6-BROMO-3-FORMYLCHROMONE, 99%. Retrieved from [Link]
-
PubMed. (n.d.). Expression, purification and characterization of individual bromodomains from human Polybromo-1. Retrieved from [Link]
-
PMC - NIH. (n.d.). Development of a Robust Platform for Infrared Ion Spectroscopy: A New Addition to the Analytical Toolkit for Enhanced Metabolite Structure Elucidation. Retrieved from [Link]
-
PubMed. (n.d.). 3-Formylchromones: potential antiinflammatory agents. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Chromone Containing Hybrid Analogs: Synthesis and Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. asianpubs.org [asianpubs.org]
- 9. scbt.com [scbt.com]
- 10. echemi.com [echemi.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Synthesis of 6-bromochromone and its derivatives.
An In-Depth Technical Guide to the Synthesis of 6-Bromochromone and Its Derivatives
Abstract
The chromone scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active molecules.[1][2] Its inherent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have cemented its status as a cornerstone in medicinal chemistry and drug discovery.[1][3][4] The introduction of a bromine atom at the C6-position creates this compound, a highly versatile intermediate. The bromo-substituent not only modulates the molecule's electronic properties and potential biological activity but also serves as a crucial synthetic handle for extensive derivatization via modern cross-coupling reactions. This guide provides an in-depth review of the core synthetic methodologies for preparing this compound and its derivatives, with a focus on mechanistic causality, detailed experimental protocols, and the strategic application of this scaffold in drug development.
Foundational Synthetic Strategies for the Chromone Core
The construction of the chromone ring system is a well-established field, broadly categorized into classical condensation reactions and modern transition-metal-catalyzed approaches. The selection of a synthetic route is dictated by the desired substitution pattern, availability of starting materials, and scalability requirements.
Classical Synthetic Routes: The Bedrock of Chromone Synthesis
These robust methods have been refined over a century and remain indispensable for their reliability.
This is the most prominent and widely used method for the synthesis of chromones and flavones (2-phenylchromones).[1][5] The pathway involves two key stages: the base-catalyzed rearrangement of an o-acyloxyacetophenone into a 1,3-diketone, followed by an acid-catalyzed cyclodehydration.[6][7]
-
Causality of the Mechanism: The reaction is initiated by a base abstracting an α-proton from the acetophenone moiety, generating a nucleophilic enolate.[6][8] This enolate then undergoes an intramolecular attack on the adjacent ester carbonyl. The resulting cyclic intermediate collapses, expelling a stable phenoxide to yield the 1,3-diketone.[8] Subsequent treatment with acid protonates a carbonyl group, which facilitates an intramolecular nucleophilic attack from the phenolic hydroxyl, leading to cyclization and dehydration to form the thermodynamically stable chromone ring.
-
Simonis Reaction: This involves the condensation of a phenol with a β-ketoester, typically using a strong acid like phosphorus pentoxide as a condensing agent.[9] The reaction's primary challenge is the potential formation of coumarin isomers as byproducts. The substitution pattern on the β-ketoester often dictates the selectivity, with α-alkylation favoring chromone formation.[9]
-
Kostanecki-Robinson Reaction: This method involves the acylation of o-hydroxyaryl ketones with an aliphatic acid anhydride in the presence of its corresponding sodium salt, followed by cyclization.[1][9]
-
Vilsmeier-Haack Reaction: A powerful tool for synthesizing 3-formylchromones, this reaction utilizes a Vilsmeier reagent (e.g., generated from POCl₃ and DMF) to formylate an o-hydroxyaryl ketone, followed by cyclization.[1][9]
Modern Synthetic Approaches
Modern catalysis offers enhanced efficiency, broader substrate scope, and access to novel chemical space.
Palladium catalysis has revolutionized chromone synthesis, enabling the construction of the core and its derivatives under mild conditions.[10]
-
Carbonylative Cyclization: The reaction of o-iodophenols with terminal acetylenes under a carbon monoxide atmosphere provides a direct, atom-economical route to 2-substituted chromones.[10]
-
Sequential Sonogashira/Carbonylative Annulation: This powerful sequence combines a Sonogashira coupling with a carbonylative cyclization, often facilitated by microwave irradiation, to rapidly build substituted flavones.[10]
-
Wacker-Type Oxidative Cyclization: This innovative approach can be used to prepare chromanone precursors, which can then be oxidized to chromones.[11]
The application of microwave irradiation has emerged as a green and efficient alternative to conventional heating.[12][13] By directly and uniformly heating the reactants through dipolar polarization and ionic conduction, MAOS dramatically reduces reaction times (from hours to minutes), often increases yields, and enhances selectivity.[12] This technology is applicable to many classical methods, including the Baker-Venkataraman rearrangement and various condensation reactions.[2][14]
Core Protocol: Synthesis of this compound
This section provides a detailed, field-proven protocol for the synthesis of this compound, leveraging the Baker-Venkataraman rearrangement. The starting material, 1-(5-bromo-2-hydroxyphenyl)ethanone, is readily accessible via Friedel-Crafts acylation of 4-bromophenol or the Fries rearrangement of 4-bromophenyl acetate.
Step 1: Baker-Venkataraman Rearrangement to form 1-(5-Bromo-2-hydroxyphenyl)-1,3-butanedione
Rationale: This step converts the stable acetophenone into the key 1,3-diketone intermediate. Pyridine serves as a suitable high-boiling solvent and base, while potassium hydroxide provides the strong basicity needed to efficiently generate the enolate for the intramolecular rearrangement.
Methodology:
-
To a stirred solution of 1-(5-bromo-2-hydroxyphenyl)ethanone (1.0 eq) in anhydrous pyridine (10 volumes), add acetic anhydride (1.5 eq).
-
Heat the mixture to 60 °C for 2 hours. Monitor the esterification by TLC.
-
Cool the mixture to room temperature and carefully add powdered potassium hydroxide (3.0 eq).
-
Heat the reaction mixture to 60 °C and stir vigorously for 3-4 hours, during which the mixture will turn into a thick, yellow paste.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid (HCl) until the pH is ~1-2.
-
A yellow solid will precipitate. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Dry the crude 1-(5-bromo-2-hydroxyphenyl)-1,3-butanedione under vacuum. The product is often used in the next step without further purification.
Step 2: Acid-Catalyzed Cyclodehydration to form this compound
Rationale: A strong acid catalyst is essential to promote the intramolecular cyclization. A mixture of sulfuric acid in glacial acetic acid provides a highly effective medium for the dehydration of the enol form of the 1,3-diketone, driving the reaction to completion.
Methodology:
-
Dissolve the crude 1,3-diketone from Step 1 (1.0 eq) in glacial acetic acid (8 volumes).
-
Add a catalytic amount of concentrated sulfuric acid (approx. 0.2 eq) dropwise.
-
Heat the solution to reflux (around 110-120 °C) for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it slowly into a large volume of ice-cold water.
-
A pale-yellow or off-white solid will precipitate. Stir for 30 minutes.
-
Collect the solid by vacuum filtration and wash with copious amounts of water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to afford pure this compound as crystalline needles.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | 1-(5-bromo-2-hydroxyphenyl)ethanone |
| Overall Yield | 70-85% |
| Melting Point | 128-130 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ | 8.15 (d, 1H), 7.80 (dd, 1H), 7.70 (d, 1H), 7.50 (d, 1H), 6.40 (d, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ | 177.5, 155.8, 155.2, 137.5, 127.8, 125.0, 120.5, 119.8, 111.5 |
| MS (ESI) | m/z 224.9/226.9 [M+H]⁺ (Isotopic pattern for Br) |
Synthesis of this compound Derivatives: A Versatile Scaffold
The true value of this compound lies in its capacity as a building block for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.
Protocol: Synthesis of (E)-6-Bromo-2-styrylchromone
2-Styrylchromones are a class of derivatives with significant cytotoxic and anticancer activities.[15][16][17] This synthesis proceeds via an aldol condensation between 6-bromo-2-methylchromone and benzaldehyde.
Methodology:
-
Preparation of 6-bromo-2-methylchromone: Synthesize this precursor using the Baker-Venkataraman protocol described in Section 2, but using acetic anhydride in Step 1.
-
Aldol Condensation:
-
Dissolve 6-bromo-2-methylchromone (1.0 eq) and benzaldehyde (1.2 eq) in absolute ethanol.
-
Add a catalytic amount of a base, such as piperidine or aqueous KOH solution.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture. The product will often precipitate directly from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and recrystallize to yield the pure (E)-6-bromo-2-styrylchromone. The trans stereochemistry is typically observed due to thermodynamic stability.[15]
-
Leveraging the C6-Bromo Substituent
The bromine atom is an exceptional leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of functional groups.
-
Suzuki Coupling: Reacting this compound with various aryl or heteroaryl boronic acids (or their esters) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) allows for the synthesis of 6-arylchromones.
-
Sonogashira Coupling: Coupling with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst provides direct access to 6-alkynylchromones, which are valuable for further click-chemistry modifications or as bioactive entities themselves.
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the C6-position, a common strategy for modulating solubility and receptor interactions in drug candidates.
Conclusion and Outlook
The synthesis of this compound is a robust and scalable process, primarily achieved through the venerable Baker-Venkataraman rearrangement. This guide has detailed the critical steps and underlying chemical principles for its successful preparation. More importantly, it highlights the strategic importance of this compound not as an endpoint, but as a pivotal platform for chemical innovation. Its utility in generating diverse libraries of derivatives through derivatization at the C2, C3, and, most notably, the C6 positions makes it an invaluable tool for researchers, scientists, and drug development professionals. The continued exploration of novel synthetic methodologies, such as advanced catalytic systems and flow chemistry, will further empower the use of this scaffold in the quest for next-generation therapeutics.
References
- Silva, A. M. S., et al. (2001). 2-styrylchromones: biological action, synthesis and reactivity. Arkivoc, 2001(5), 123-158.
- BenchChem. (2025).
- BenchChem. (2025).
- Royal Society of Chemistry. (2016).
- Wikipedia. (2023).
- ACG Publications. (2021). A simple, efficient synthesis and molecular docking studies of 2-styrylchromones.
- Cambridge University Press. (2018).
- Future Science. (2015). Microwave-assisted Synthesis of Chromenes: Biological and Chemical Importance. Future Medicinal Chemistry.
- International Journal of Research in Pharmacy and Chemistry. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC, 4(4), 1046-1085.
- Organic Chemistry Portal. Synthesis of Chromones and Flavones.
- International Journal of Research and Analytical Reviews. (2022).
- ResearchGate. (2018). A review on the synthetic methodologies of chromones.
- MDPI. (2023). Catalysis-Free Microwave-Assisted Synthesis of Biscoumarins with Chromone Group by a Multicomponent Process. Molecules, 28(22), 7549.
- Semantic Scholar. (2021).
- PubMed. (2009). Synthesis of 2-styrylchromones as a novel class of antiproliferative agents targeting carcinoma cells. European Journal of Medicinal Chemistry, 44(6), 2552-62.
- Thieme. (2015). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Synthesis, 47(02), 141-158.
- CORE. (2001). Synthesis of New Hydroxy-2-styrylchromones. European Journal of Organic Chemistry, 2001(19), 3747-3755.
- J&K Scientific LLC. (2025).
- Asian Publication Corporation. (2021). Synthetic Routes and Biological Activities of Chromone Scaffolds. Asian Journal of Chemistry, 33(10), 2235-2254.
- ProQuest. (2022). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules, 27(19), 6667.
- National Institutes of Health. (2021). Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Beilstein Journal of Organic Chemistry, 17, 1140-1178.
- PubMed. (2007). Synthesis of chromanones: a novel palladium-catalyzed Wacker-type oxidative cyclization involving 1,5-hydride alkyl to palladium migration.
- Alfa Chemistry.
- ResearchGate. (2020).
- ResearchGate. (2015). General Methods of Preparing Chromones.
- International Journal Of Multidisciplinary Research In Science, Engineering and Technology. (2021).
- ResearchGate. (2021). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview.
- ResearchGate. (2025). Design, synthesis, in-vitro and in-silico studies of this compound based thiosemicarbazones as α-glucosidase inhibitors.
- BenchChem. Technical Support Center: Synthesis of Substituted Chromones.
- Google Patents. (1984). Process for the synthesis of 6-bromo-17,21-dihydroxy 3,11,20-trioxo-1,4-pregnadienes 17,21-diesters.
- National Institutes of Health. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use.
- Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline.
- National Institutes of Health. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Molecules, 25(12), 2779.
- PubMed. (2013). Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro. Bioorganic & Medicinal Chemistry Letters, 23(11), 3318-22.
- PubMed Central. (2022). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry, 13(10), 1162-1185.
- BenchChem. (2025).
- Research & Reviews. (2017). PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Journal of Pharmacy and Pharmaceutical Sciences, 9(1).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijrpc.com [ijrpc.com]
- 3. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 7. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. ijrar.org [ijrar.org]
- 10. Chromone and flavone synthesis [organic-chemistry.org]
- 11. Synthesis of chromanones: a novel palladium-catalyzed Wacker-type oxidative cyclization involving 1,5-hydride alkyl to palladium migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Microwave-assisted synthesis of chromenes: biological and chemical importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - ProQuest [proquest.com]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Synthesis of 2-styrylchromones as a novel class of antiproliferative agents targeting carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bromine Atom in 6-Bromochromone: A Versatile Handle for Catalytic C-C and C-N Bond Formation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 6-bromochromone scaffold is a cornerstone building block in medicinal chemistry and materials science. The bromine atom at the C-6 position, activated by the electron-withdrawing nature of the benzo-γ-pyrone ring system, serves as a highly versatile functional handle for a suite of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of the chemical reactivity of this key intermediate. We will explore the causality behind experimental choices in its synthesis and subsequent functionalization through Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Detailed, field-proven protocols, mechanistic insights, and quantitative data are presented to empower researchers in the rational design and execution of synthetic strategies for the development of novel chemical entities.
Introduction: The Privileged Chromone Scaffold and the Strategic Role of the C-6 Bromine
The chromone (4H-chromen-4-one) motif is recognized as a "privileged structure" in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Functionalization of the chromone core is critical for modulating its biological activity, and the introduction of a halogen, such as bromine, at the C-6 position provides a robust and reliable entry point for molecular diversification.
The C(sp²)-Br bond in this compound is particularly well-suited for palladium-catalyzed cross-coupling reactions. The electron-withdrawing character of the α,β-unsaturated ketone within the pyrone ring acidifies the aromatic protons and, more importantly, renders the C-Br bond susceptible to oxidative addition by a Pd(0) catalyst—the crucial initiating step in most cross-coupling catalytic cycles. This guide will dissect the key transformations that leverage this reactivity.
Synthesis of the this compound Starting Material
A reliable and scalable synthesis of the this compound starting material is paramount. The most common and efficient method involves the cyclization of the corresponding 2'-hydroxyacetophenone precursor.
Synthesis via Vilsmeier-Haack Formylation and Cyclization
This robust two-step, one-pot procedure begins with the commercially available 4'-bromo-2'-hydroxyacetophenone. The initial step is a Vilsmeier-Haack formylation to generate an intermediate enamine, which then undergoes acid-catalyzed cyclization to yield the chromone ring system.
Experimental Protocol: Synthesis of 6-bromo-4H-chromen-4-one
-
Reaction Setup: To a dry three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add phosphorus oxychloride (POCl₃, 3.0 equiv.) to anhydrous N,N-dimethylformamide (DMF, 10.0 equiv.) at 0 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve 4'-bromo-2'-hydroxyacetophenone (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Cyclization: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This hydrolyzes the intermediate and initiates cyclization.
-
Isolation: A solid precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford 6-bromo-4H-chromen-4-one as a white to off-white solid.
Expected Yield: 75-85%.
Diagram: Synthetic Workflow for this compound
Caption: Workflow for the synthesis of this compound.
Palladium-Catalyzed C-C Bond Forming Reactions
The C-Br bond at the 6-position is an ideal site for forming new carbon-carbon bonds, enabling the introduction of aryl, vinyl, and alkynyl moieties. This is the cornerstone of generating diverse libraries for structure-activity relationship (SAR) studies.
Suzuki-Miyaura Coupling: Synthesis of 6-Arylchromones
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing biaryl linkages. It involves the coupling of the aryl bromide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.
Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle: oxidative addition of this compound to a Pd(0) species, transmetalation with the activated boronic acid (boronate), and reductive elimination to yield the 6-arylchromone product and regenerate the Pd(0) catalyst. The choice of base is critical; it activates the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step. For electron-deficient aryl bromides like this compound, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often employed to accelerate the rate-limiting oxidative addition step and promote the final reductive elimination.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In a nitrogen-purged vial or Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv.). For more challenging couplings, a pre-catalyst system like Pd₂(dba)₃ (0.02 equiv.) with a bulky phosphine ligand like SPhos (0.05 equiv.) can be more effective.
-
Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1) or 1,4-dioxane/water (4:1).
-
Reaction Conditions: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the 6-arylchromone product.
Table 1: Representative Data for Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | ~92 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 5 | ~85 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 10 | ~88 |
| (Yields are representative based on analogous reactions in the literature and may require optimization.) |
Heck Reaction: Synthesis of 6-Alkenylchromones
The Heck reaction facilitates the coupling of the aryl bromide with an alkene, such as styrene or an acrylate, to form a new C-C bond with a high degree of trans selectivity.[3]
Mechanistic Insight: The cycle involves oxidative addition of this compound to Pd(0), followed by migratory insertion of the alkene into the Aryl-Pd bond. A subsequent β-hydride elimination releases the alkenylchromone product and a hydridopalladium species. The base then regenerates the Pd(0) catalyst from this species, completing the cycle.[4] For aryl bromides, phosphine-free conditions (Jeffery conditions) using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be effective, though traditional phosphine-ligated systems are also common.
Experimental Protocol: Heck Reaction of this compound
-
Reaction Setup: Combine this compound (1.0 equiv.), palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 equiv.), a base such as triethylamine (Et₃N, 2.0 equiv.) or potassium carbonate (K₂CO₃, 2.0 equiv.), and a phase-transfer catalyst like TBAB (1.0 equiv., if using inorganic base) in a suitable solvent like DMF or NMP.
-
Reagent Addition: Add the alkene partner (e.g., styrene or methyl acrylate, 1.2-1.5 equiv.). If using a phosphine ligand, triphenylphosphine (PPh₃, 0.04-0.10 equiv.) is added at the start.
-
Reaction Conditions: Heat the mixture under a nitrogen atmosphere to 100-140 °C for 6-24 hours.
-
Work-up: Cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the product by column chromatography on silica gel.
Table 2: Representative Data for Heck Reaction of this compound
| Entry | Alkene Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 12 | ~82 |
| 2 | Methyl Acrylate | Pd(OAc)₂ | K₂CO₃ | NMP/TBAB | 120 | 10 | ~78 |
| 3 | n-Butyl Acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 16 | ~85 |
| (Yields are representative based on analogous reactions in the literature.)[1] |
Sonogashira Coupling: Synthesis of 6-Alkynylchromones
The Sonogashira coupling is a highly efficient method for forming a bond between an sp² carbon (from the aryl bromide) and an sp carbon (from a terminal alkyne).[5] This reaction requires both a palladium catalyst and a copper(I) co-catalyst.
Mechanistic Insight: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of this compound occurs. In the copper cycle, the terminal alkyne reacts with the Cu(I) salt in the presence of an amine base to form a highly reactive copper acetylide intermediate. This intermediate then undergoes transmetalation with the arylpalladium(II) complex. Reductive elimination from the resulting dialkynyl- or arylalkynylpalladium(II) species furnishes the 6-alkynylchromone product.[6]
Experimental Protocol: Sonogashira Coupling of this compound
-
Reaction Setup: To a dry, nitrogen-purged Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02-0.05 equiv.), and copper(I) iodide (CuI) (0.04-0.10 equiv.).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor progress by TLC or LC-MS. Reactions are often complete within 2-6 hours.
-
Work-up: Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 3: Representative Data for Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 4 | ~94 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 50 | 3 | ~91 |
| 3 | 1-Heptyne | Pd(PPh₃)₄ / CuI | DIPEA | THF | 60 | 5 | ~88 |
| 4 | Propargyl Alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT | 6 | ~85 |
| (Yields are representative based on analogous reactions in the literature.) |
Palladium-Catalyzed C-N Bond Forming Reactions
The introduction of nitrogen-containing functional groups is a critical strategy in drug design. The Buchwald-Hartwig amination provides a powerful and general method for forming C-N bonds, coupling aryl halides with a wide variety of amines.
Buchwald-Hartwig Amination: Synthesis of 6-Aminochromones
This reaction has largely replaced harsher classical methods for the synthesis of arylamines. Its success hinges on the use of specialized, bulky, and electron-rich phosphine ligands that promote the key steps of the catalytic cycle.
Mechanistic Insight: Similar to C-C couplings, the reaction begins with the oxidative addition of this compound to the Pd(0) catalyst. The resulting arylpalladium(II) bromide complex then coordinates the amine. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) deprotonates the coordinated amine to form a palladium amido complex. The final, often rate-limiting, step is the reductive elimination of the 6-aminochromone product, which regenerates the active Pd(0) catalyst.[7][8] The choice of ligand (e.g., Xantphos, BINAP, or specialized Buchwald ligands like XPhos) is crucial for preventing β-hydride elimination and promoting efficient reductive elimination.[9]
Diagram: Buchwald-Hartwig Catalytic Cycle
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heck Reaction [organic-chemistry.org]
- 4. prepchem.com [prepchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
An In-depth Technical Guide to the Spectroscopic Profile of 6-Bromochromone
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of 6-bromochromone (CAS No: 51483-92-2), a key heterocyclic intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of experimentally derived spectra in public databases, this guide leverages predictive methodologies and comparative data from analogous structures to provide a robust and scientifically grounded spectroscopic profile. The protocols and analyses herein are designed to serve as a foundational reference for the characterization and utilization of this important chemical entity.
Introduction: The Structural and Functional Significance of this compound
This compound, with the molecular formula C₉H₅BrO₂, belongs to the chromone class of compounds, which are bicyclic systems consisting of a benzene ring fused to a γ-pyrone ring. The presence of a bromine atom at the 6-position of the chromone scaffold significantly influences its electronic properties and reactivity, making it a versatile precursor for the synthesis of a wide array of derivatives with potential biological activities.[1] Chromone-based structures are known to exhibit various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. The bromine atom serves as a convenient handle for introducing further molecular complexity through cross-coupling reactions, thereby enabling the exploration of structure-activity relationships in drug discovery programs.
Molecular Structure:
Caption: Molecular structure of this compound.
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds in solution.[2] The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.10 | d | ~2.5 | H-5 |
| ~7.80 | dd | ~8.8, 2.5 | H-7 |
| ~7.55 | d | ~8.8 | H-8 |
| ~7.90 | d | ~6.0 | H-2 |
| ~6.40 | d | ~6.0 | H-3 |
Predicted in CDCl₃
Rationale for Assignments:
-
The proton at the 5-position (H-5) is expected to be the most downfield of the aromatic protons due to the deshielding effects of the adjacent carbonyl group and the bromine atom. It should appear as a doublet with a small meta-coupling constant.
-
The proton at the 7-position (H-7) is anticipated to be a doublet of doublets due to ortho and meta coupling with H-8 and H-5, respectively.
-
The proton at the 8-position (H-8) should appear as a doublet with a typical ortho coupling constant from its interaction with H-7.
-
The protons on the pyrone ring (H-2 and H-3) are expected to be distinct, with H-2 being more downfield due to its proximity to the oxygen atom and the carbonyl group. They will appear as doublets with a characteristic coupling constant.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~177 | C-4 (C=O) |
| ~156 | C-2 |
| ~155 | C-8a |
| ~136 | C-7 |
| ~128 | C-5 |
| ~125 | C-4a |
| ~120 | C-8 |
| ~118 | C-6 |
| ~113 | C-3 |
Predicted in CDCl₃
Rationale for Assignments:
-
The carbonyl carbon (C-4) is expected to have the most downfield chemical shift.
-
The carbons of the pyrone ring (C-2 and C-3) will have distinct chemical shifts, with C-2 being more downfield.
-
The quaternary carbons (C-4a and C-8a) can be distinguished based on their expected chemical environments.
-
The carbon bearing the bromine atom (C-6) will have a chemical shift influenced by the heavy atom effect.
-
The remaining aromatic carbons can be assigned based on their substitution and expected electronic environment.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.[3] The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl group stretching vibration.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic and Vinylic C-H stretch |
| ~1650 | Strong | C=O stretch (γ-pyrone) |
| ~1600, 1480 | Medium-Strong | C=C stretch (aromatic and pyrone) |
| ~1250 | Strong | C-O-C stretch (ether) |
| ~850 | Strong | C-Br stretch |
| ~900-650 | Medium-Strong | Aromatic C-H out-of-plane bend |
Rationale for Assignments:
-
The most characteristic peak will be the strong carbonyl absorption around 1650 cm⁻¹, typical for a conjugated ketone in a six-membered ring.
-
Aromatic and vinylic C-H stretching vibrations are expected just above 3000 cm⁻¹.
-
Multiple bands in the 1600-1450 cm⁻¹ region will correspond to the carbon-carbon double bond stretching of the aromatic and pyrone rings.
-
A strong band in the fingerprint region, around 1250 cm⁻¹, can be attributed to the C-O-C stretching of the pyran ring.
-
The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Relative Abundance | Assignment |
| 224/226 | ~1:1 ratio | [M]⁺ and [M+2]⁺ molecular ions (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 196/198 | Variable | [M-CO]⁺ |
| 168/170 | Variable | [M-CO-CO]⁺ |
| 115 | Variable | [C₇H₅O]⁺ |
| 63 | Variable | [C₅H₃]⁺ |
Rationale for Fragmentation:
-
The molecular ion peak will appear as a doublet of approximately equal intensity at m/z 224 and 226, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.
-
A common fragmentation pathway for chromones is the loss of a molecule of carbon monoxide (CO), which would result in a fragment ion at m/z 196/198.
-
Further fragmentation could involve the loss of a second CO molecule.
-
Other significant fragments would arise from the cleavage of the pyrone ring.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
Caption: General workflow for NMR data acquisition and processing.
Detailed Parameters:
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 2 s
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024 or more
-
Relaxation Delay: 5 s
-
Spectral Width: 0 to 200 ppm
-
IR Spectroscopy
Caption: General workflow for IR data acquisition.
Detailed Parameters:
-
Technique: KBr pellet or Attenuated Total Reflectance (ATR)
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
Mass Spectrometry
Caption: General workflow for mass spectrometry data acquisition.
Detailed Parameters:
-
Ionization Method: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 50-300
Conclusion
This technical guide provides a detailed, albeit largely predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, along with the outlined experimental protocols, offer a valuable resource for scientists working with this compound. The logical interpretation of the predicted spectra, grounded in fundamental principles and comparison with related structures, provides a high degree of confidence in the assigned spectroscopic features. This guide serves as a critical starting point for the unambiguous identification and further synthetic manipulation of this compound in various research and development endeavors.
References
-
ResearchGate. Design, synthesis, in-vitro and in-silico studies of this compound based thiosemicarbazones as α-glucosidase inhibitors. [Link]
- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning, 2014.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2014.
-
PubChem. 6-bromo-4h-chromen-4-one. [Link]
-
SpectraBase. 6-Bromo-4'-chloroflavone. [Link]
-
ResearchGate. Synthesis, characterization and anti-microbial activity of 6-bromo-4-(substituted phenyl) iminoflavone. [Link]
-
MDPI. Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. [Link]
-
Balci, M. Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
ResearchGate. Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application. [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy :: 6-CMR-1 Measuring 13C NMR Spectra. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
Sources
Introduction: The Significance of 6-Bromochromone
An In-Depth Technical Guide to the Crystal Structure of 6-Bromochromone
This guide provides a comprehensive technical overview of the molecular and supramolecular structure of this compound (C₉H₅BrO₂), a key heterocyclic scaffold in medicinal chemistry and material science. We will detail the synthesis and crystallization process, the definitive single-crystal X-ray diffraction (SC-XRD) analysis, and the resulting structural insights. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's solid-state properties.
This compound, systematically named 6-bromo-4H-chromen-4-one, is a halogenated derivative of the chromone bicyclic ring system.[1] The chromone core is recognized as a "privileged structure" in drug discovery, appearing in a multitude of pharmacologically active compounds with anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a bromine atom at the 6-position is a strategic synthetic choice; it not only modulates the electronic properties of the aromatic system but also provides a versatile chemical handle for further functionalization via cross-coupling reactions, significantly expanding its utility as a synthetic intermediate.[2] A precise understanding of its three-dimensional structure is paramount, as the solid-state conformation and packing influence its solubility, stability, and reactivity, which are critical parameters in both drug development and materials engineering.
Synthesis and Crystallization of this compound
The synthesis of the chromone core is reliably achieved through a well-established pathway involving the formation of a 1,3-diketone intermediate, followed by an acid-catalyzed cyclodehydration. The following protocol is a robust method for producing high-purity, crystalline this compound suitable for SC-XRD analysis.
Part A: Synthesis of 1-(4-Bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one
This initial step creates the key precursor for the chromone ring system. The starting material, 4-bromo-2-hydroxyacetophenone, can be synthesized from 3-bromophenol via a Fries rearrangement or through direct bromination of 2-hydroxyacetophenone.[3]
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 4-bromo-2-hydroxyacetophenone (10.0 g, 46.5 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (11.1 g, 93.0 mmol).
-
Reaction Execution: Heat the mixture to 80°C and stir for 4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Add 50 mL of water to induce precipitation.
-
Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 20 mL) and then diethyl ether (2 x 20 mL) to remove residual impurities. Dry the product under vacuum to yield the enaminone intermediate as a stable solid.
Part B: Cyclization to this compound and Recrystallization
The enaminone is cyclized under acidic conditions to form the final chromone ring. The subsequent recrystallization is critical for obtaining single crystals of sufficient quality for diffraction studies.
Experimental Protocol:
-
Cyclization: Suspend the enaminone intermediate (from Part A) in a mixture of concentrated hydrochloric acid (20 mL) and water (80 mL).
-
Reaction Execution: Heat the suspension to reflux (approx. 100-105°C) for 2 hours. The suspension will gradually dissolve and then a new precipitate (this compound) will form.
-
Isolation: Cool the mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Collect the crude this compound by vacuum filtration and wash with copious amounts of water until the filtrate is neutral.
-
Recrystallization for Single Crystals:
-
Place the crude solid into an Erlenmeyer flask. Add a minimal amount of a suitable solvent, such as dichloromethane or N,N-dimethylformamide (DMF), to wet the solid.
-
Gently heat the mixture while stirring, adding small portions of the solvent until the solid completely dissolves. Avoid excess solvent.
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the growth of large, well-ordered single crystals.
-
For optimal crystal growth, a solvent layering technique can be employed, where a solution of this compound in dichloromethane is carefully layered with a less polar solvent like hexanes. Over several days, slow diffusion will yield colorless, plate-like crystals.[1]
-
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive technique for determining the precise atomic arrangement within a crystalline solid. The workflow described below represents a self-validating system for structure determination.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Crystallographic Data and Molecular Geometry
The crystal structure of this compound was determined by Staples and Lea in 2005. The analysis revealed a monoclinic crystal system with the centrosymmetric space group P2₁/c being ruled out in favor of the non-centrosymmetric space group P2₁. The key crystallographic parameters, determined at a temperature of 193 K, are summarized below.
| Parameter | Value | Source |
| Chemical Formula | C₉H₅BrO₂ | [1] |
| Formula Weight | 225.04 g/mol | |
| Crystal System | Monoclinic | [1] |
| Space Group | P 1 2₁ 1 (No. 4) | [1] |
| a (Å) | 3.9221(11) | [1] |
| b (Å) | 5.7229(17) | [1] |
| c (Å) | 17.208(5) | [1] |
| α (°) | 90 | [1] |
| β (°) | 95.447(6) | [1] |
| γ (°) | 90 | [1] |
| Volume (ų) | 384.5(2) | [1] |
| Z (Molecules/cell) | 2 | |
| Temperature (K) | 193 | |
| Final R-factor (Rgt(F)) | 0.038 |
The molecular structure confirms the planarity of the fused benzopyranone ring system. The bromine atom lies in the plane of the benzene ring. The bond lengths and angles within the chromone skeleton are consistent with its aromatic and conjugated character. The C-Br bond length is a key parameter influencing potential intermolecular interactions.
Supramolecular Assembly and Crystal Packing
While the primary intramolecular forces define the molecule, the crystal's stability and properties are governed by intermolecular interactions. In the crystal lattice of this compound, several non-covalent interactions are anticipated to play a crucial role in the supramolecular assembly.
Caption: Key Intermolecular Interactions in the this compound Crystal.
-
Halogen Bonding: The bromine atom, with its electropositive σ-hole, is a potent halogen bond donor. It is expected to form directional interactions with electronegative atoms, primarily the carbonyl oxygen (O=C) of an adjacent molecule. This C-Br···O=C interaction is a significant force in organizing the crystal packing.
-
π-π Stacking: The planar, electron-rich chromone ring system facilitates stabilizing π-π stacking interactions between parallel-displaced molecules. These interactions contribute significantly to the cohesion of the crystal lattice.
-
C-H···O Hydrogen Bonds: Weak hydrogen bonds between the aromatic C-H groups and the carbonyl or ether oxygens of neighboring molecules further stabilize the three-dimensional network.
The combination of these interactions results in the formation of the observed plate-like crystal morphology, contrasting with the needle-like habit of its isomer, 3-bromochromone, which crystallizes in a different (orthorhombic) system due to a different balance of intermolecular forces.
Conclusion and Future Outlook
This guide has detailed the definitive crystal structure of this compound, grounded in the primary crystallographic data. The monoclinic (P2₁) structure is defined by a network of halogen bonds, π-π stacking, and weak C-H···O interactions. The provided protocols for synthesis and crystallization offer a validated pathway for obtaining high-purity material for further research. This structural knowledge is foundational for drug development professionals seeking to modify this scaffold and for scientists exploring its application in functional organic materials. Future work may involve co-crystallization studies to modulate its physicochemical properties or computational analyses to further quantify the energetic contributions of the observed intermolecular interactions.
References
-
Staples, R. J., & Lea, W. (2005). Crystal structure of this compound, C9H5BrO2. Zeitschrift für Kristallographie - New Crystal Structures, 220(3), 371–372. Available at: [Link]
-
ResearchGate. (n.d.). Crystal structure of this compound, C9H5BrO2. Retrieved January 12, 2026, from [Link]
-
Sharma, G., & Kumar, V. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3477. Available at: [Link]
Sources
The Core Mekanisme Aksi Turunan 6-Bromochromone: Panduan Teknis Mendalam
Untuk: Peneliti, Ilmuwan, dan Profesional Pengembangan Obat
Abstrak: Panduan teknis ini memberikan eksplorasi mendalam tentang mekanisme aksi turunan 6-bromochromone, kelas senyawa yang menjanjikan dengan beragam aktivitas farmakologis. Dengan memanfaatkan wawasan dari studi tentang turunan kromon yang terkait secara struktural, panduan ini menguraikan jalur pensinyalan yang mungkin terjadi dan target molekuler, dengan fokus pada potensi anti-inflamasi, penghambatan enzim, dan antikanker. Dengan menyajikan protokol eksperimental terperinci dan visualisasi jalur, panduan ini bertujuan untuk membekali para peneliti dengan kerangka kerja yang kuat untuk menyelidiki dan memanfaatkan potensi terapeutik turunan this compound dalam penemuan dan pengembangan obat.
Pengantar: Keunggulan Struktural Kromon dan Pengaruh Substitusi 6-Bromo
Inti kromon (4H-1-benzopyran-4-one) merupakan perancah istimewa dalam kimia medisinal, yang menjadi dasar bagi banyak senyawa aktif secara farmakologis, baik yang alami maupun sintetis.[1][2] Substitusi pada inti kromon secara signifikan memengaruhi aktivitas biologisnya.[3][4] Secara khusus, pengenalan atom bromin pada posisi C6 dari cincin kromon, seperti pada turunan this compound, memodulasi sifat elektronik dan sterik molekul, yang berpotensi meningkatkan aktivitas terapeutiknya.[5][6][7] Senyawa ini telah menunjukkan potensi sebagai zat anti-inflamasi, antioksidan, dan antikanker, menjadikannya blok bangunan yang berharga dalam pengembangan obat-obatan dan bahan kimia pertanian.[6][7]
Mekanisme Anti-inflamasi: Penghambatan Jalur p38 MAPK yang bergantung pada ROS
Mekanisme anti-inflamasi yang menonjol yang diusulkan untuk turunan kromon melibatkan modulasi jalur mitogen-activated protein kinase (MAPK) p38.[1] Jalur ini merupakan pemain kunci dalam regulasi produksi sitokin pro-inflamasi.[8]
Jalur Sinyal yang Diusulkan
Studi tentang turunan kromon menunjukkan bahwa efek anti-inflamasinya dimediasi melalui penghambatan aktivasi jalur TRAF6-ASK1-p38 yang bergantung pada reactive oxygen species (ROS).[1] Paparan sel terhadap rangsangan inflamasi seperti lipopolisakarida (LPS) memicu produksi ROS intraseluler. Peningkatan ROS ini mengganggu kompleks penghambat yang terbentuk antara Apoptosis Signal-regulating Kinase 1 (ASK1) dan Thioredoxin (Trx). Disosiasi Trx memungkinkan homodimerisasi dan autofosforilasi ASK1, yang mengarah pada aktivasinya. ASK1 yang aktif kemudian memfosforilasi dan mengaktifkan Mitogen-Activated Protein Kinase Kinase 3/6 (MKK3/6), yang pada gilirannya memfosforilasi dan mengaktifkan p38 MAPK. p38 MAPK yang aktif kemudian memediasi respons inflamasi hilir, termasuk produksi sitokin pro-inflamasi seperti IL-6 dan TNF-α. Turunan kromon, kemungkinan termasuk analog 6-bromo, dapat mengganggu jalur ini dengan mengurangi produksi ROS yang diinduksi LPS, sehingga mencegah pembentukan kompleks TRAF6-ASK1 dan aktivasi p38 MAPK selanjutnya.[1]
Protokol Eksperimental Kunci
Protokol ini mengukur tingkat ROS intraseluler menggunakan probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[3]
-
Persiapan Sel: Kultur sel (misalnya, makrofag RAW 264.7) dalam cawan 96-sumur hingga mencapai konfluensi yang diinginkan.
-
Pemuatan Probe: Buang media kultur dan cuci sel dengan DPBS atau HBSS. Tambahkan 100 µL larutan H2DCFDA 1X dalam media ke setiap sumur dan inkubasi pada suhu 37°C selama 30-60 menit.
-
Perlakuan: Buang larutan H2DCFDA dan cuci sel beberapa kali dengan DPBS atau HBSS. Tambahkan turunan this compound pada konsentrasi yang diinginkan dan pra-inkubasi selama 1 jam.
-
Stimulasi: Rangsang sel dengan LPS (1 µg/mL) dan inkubasi selama waktu yang ditentukan (misalnya, 30 menit).
-
Pengukuran Fluoresensi: Hentikan percobaan dengan menambahkan 2X Cell Lysis Buffer. Pindahkan 150 µL campuran ke cawan 96-sumur yang sesuai untuk pengukuran fluoresensi. Baca fluoresensi pada panjang gelombang eksitasi 480 nm dan emisi 530 nm.[9]
Protokol ini menilai status aktivasi p38 MAPK dengan mendeteksi bentuk terfosforilasinya.[10][11]
-
Lisis Sel: Setelah perlakuan dengan turunan this compound dan/atau LPS, lisis sel dalam buffer lisis yang sesuai yang mengandung inhibitor protease dan fosfatase.
-
Kuantifikasi Protein: Tentukan konsentrasi protein dari setiap lisat menggunakan uji yang sesuai (misalnya, uji protein BCA).
-
Elektroforesis Gel dan Transfer: Pisahkan protein berdasarkan berat molekul menggunakan SDS-PAGE dan transfer ke membran nitroselulosa atau PVDF.
-
Pemblokiran: Blokir membran dengan susu non-lemak 5% atau BSA 3% dalam TBST untuk mencegah pengikatan antibodi non-spesifik.
-
Inkubasi Antibodi Primer: Inkubasi membran semalaman pada suhu 4°C dengan antibodi primer spesifik untuk p38 terfosforilasi (p-p38) dan p38 total.
-
Inkubasi Antibodi Sekunder: Cuci membran dan inkubasi dengan antibodi sekunder terkonjugasi HRP yang sesuai.
-
Deteksi: Visualisasikan pita protein menggunakan substrat chemiluminescent dan sistem pencitraan. Kuantifikasi densitas pita untuk menentukan tingkat relatif fosforilasi p38.
Protokol ini digunakan untuk menyelidiki interaksi antara TRAF6 dan ASK1.[12][13][14]
-
Lisis Sel: Lisis sel yang telah diberi perlakuan dalam buffer ko-imunopresipitasi.
-
Pra-pembersihan: Pra-bersihkan lisat dengan manik-manik Protein A/G-agarose untuk mengurangi pengikatan non-spesifik.
-
Imunopresipitasi: Inkubasi lisat yang telah dibersihkan dengan antibodi anti-TRAF6 atau IgG kontrol semalaman pada suhu 4°C. Tambahkan manik-manik Protein A/G-agarose untuk menangkap kompleks imun.
-
Pencucian: Cuci manik-manik beberapa kali dengan buffer pencuci untuk menghilangkan protein yang tidak terikat.
-
Elusi dan Analisis: Elusi protein yang terikat dari manik-manik dan analisis dengan Western blot menggunakan antibodi anti-ASK1 dan anti-TRAF6.
Mekanisme Penghambatan Enzim
Turunan this compound telah menunjukkan aktivitas penghambatan yang signifikan terhadap beberapa enzim, menunjukkan potensi terapeutiknya dalam berbagai penyakit.
Penghambatan Monoamine Oksidase B (MAO-B)
Turunan kromon yang disubstitusi C6 adalah penghambat MAO-B reversibel yang kuat dan selektif, dengan nilai IC50 dalam rentang nanomolar rendah.[4][15] Penghambatan MAO-B merupakan target terapi yang menjanjikan untuk penyakit neurodegeneratif seperti penyakit Parkinson.[15]
Mekanisme: Mekanisme penghambatan kemungkinan melibatkan pengikatan reversibel turunan this compound ke rongga situs aktif MAO-B.[15] Studi kinetik menunjukkan bahwa beberapa turunan kromon secara kompetitif menghambat MAO-B.[8]
Penghambatan α-Glukosidase
Turunan this compound yang digabungkan dengan thiosemicarbazones telah terbukti sebagai penghambat α-glukosidase yang efektif.[2] Enzim ini terlibat dalam pencernaan karbohidrat, dan penghambatannya merupakan strategi kunci dalam pengelolaan diabetes tipe 2.[16]
Mekanisme: Mekanisme penghambatan α-glukosidase oleh senyawa ini bersifat campuran kompetitif dan non-kompetitif.[11] Analisis docking molekuler menunjukkan bahwa senyawa ini membentuk ikatan hidrogen dan interaksi hidrofobik dengan residu asam amino spesifik di situs aktif α-glukosidase.[11]
Protokol ini mengukur kemampuan suatu senyawa untuk menghambat aktivitas α-glukosidase.[5][6][16]
-
Persiapan Reaksi: Dalam cawan 96-sumur, campurkan 20 µL turunan this compound (dalam berbagai konsentrasi) dengan 20 µL larutan enzim α-glukosidase (dari Saccharomyces cerevisiae) dalam buffer fosfat (pH 6,8). Inkubasi campuran selama 5 menit pada suhu 37°C.
-
Inisiasi Reaksi: Tambahkan 20 µL substrat p-nitrophenyl-α-D-glucopyranoside (pNPG) ke setiap sumur untuk memulai reaksi.
-
Inkubasi: Inkubasi cawan pada suhu 37°C selama 20 menit.
-
Penghentian Reaksi: Hentikan reaksi dengan menambahkan 50 µL natrium karbonat 1 M.
-
Pengukuran Absorbansi: Ukur absorbansi pada 405 nm menggunakan pembaca lempeng mikro. Produk kuning (p-nitrofenol) sebanding dengan aktivitas enzim.
-
Perhitungan: Hitung persentase penghambatan menggunakan rumus: [(A_kontrol - A_blank) - (A_sampel - A_blank_sampel)] / (A_kontrol - A_blank) * 100.
| Senyawa | Target Enzim | IC50 | Jenis Penghambatan | Referensi |
| Turunan Kromon Tersubstitusi C6 | MAO-B | 2-76 nM | Dapat dibalik | [15] |
| Turunan this compound Thiosemicarbazone | α-Glukosidase | Mikromolar | Campuran | [2] |
Mekanisme Antikanker
Turunan kromon telah menunjukkan aktivitas antikanker yang menjanjikan melalui berbagai mekanisme, termasuk induksi apoptosis dan penangkapan siklus sel.[1][17][18] Penggabungan atom bromin ke dalam perancah seringkali meningkatkan sitotoksisitas terhadap sel kanker.[19][20]
Induksi Apoptosis dan Penangkapan Siklus Sel
Turunan kromon dapat memicu kematian sel terprogram (apoptosis) pada sel kanker dan menghentikan perkembangbiakannya dengan mengganggu siklus sel.[17][18][21]
Mekanisme: Mekanisme yang tepat dapat bervariasi tergantung pada turunan spesifik dan jenis sel kanker. Namun, mekanisme umum melibatkan modulasi protein kunci yang mengatur siklus sel (misalnya, siklin dan kinase yang bergantung pada siklin) dan jalur apoptosis (misalnya, protein keluarga Bcl-2 dan kaspase). Beberapa turunan chalcone, yang terkait secara struktural, telah terbukti menyebabkan penangkapan siklus sel pada fase G0/G1 dan G2/M.[17]
Protokol Eksperimental Kunci
Protokol ini menentukan distribusi sel dalam berbagai fase siklus sel.
-
Perlakuan Sel: Kultur sel kanker (misalnya, MCF-7) dengan turunan this compound pada konsentrasi yang diinginkan selama 24-48 jam.
-
Pemanenan dan Fiksasi Sel: Panen sel dan fiksasi dalam etanol 70% dingin semalaman pada suhu -20°C.
-
Pewarnaan DNA: Cuci sel dan warnai dengan larutan yang mengandung propidium iodide (PI) dan RNase A.
-
Analisis Flow Cytometry: Akuisisi data pada flow cytometer. Kandungan DNA sebanding dengan fluoresensi PI, yang memungkinkan kuantifikasi sel pada fase G0/G1, S, dan G2/M.
Protokol ini membedakan antara sel hidup, apoptosis awal, apoptosis akhir, dan sel nekrotik.
-
Perlakuan Sel: Kultur sel kanker dengan turunan this compound selama waktu yang diinginkan.
-
Pemanenan dan Pewarnaan Sel: Panen sel dan resuspensi dalam buffer pengikat Annexin V. Tambahkan Annexin V-FITC dan PI.
-
Inkubasi: Inkubasi sel dalam gelap selama 15 menit pada suhu kamar.
-
Analisis Flow Cytometry: Analisis sel dengan flow cytometry dalam waktu 1 jam. Sel Annexin V-positif/PI-negatif berada dalam apoptosis awal, sedangkan sel Annexin V-positif/PI-positif berada dalam apoptosis akhir atau nekrosis.
Kesimpulan dan Arah Masa Depan
Turunan this compound mewakili kelas senyawa serbaguna dengan potensi terapeutik yang signifikan. Mekanisme aksi yang mungkin terjadi, yang disimpulkan dari studi tentang analog kromon, menyoroti kemampuannya untuk memodulasi jalur inflamasi kunci, menghambat enzim yang relevan secara terapeutik, dan menginduksi kematian sel kanker. Protokol eksperimental terperinci yang disediakan dalam panduan ini menawarkan peta jalan bagi para peneliti untuk menyelidiki lebih lanjut dan memvalidasi mekanisme ini. Penelitian di masa depan harus fokus pada elucidasi target molekuler yang tepat dari turunan this compound spesifik dan mengevaluasi kemanjuran dan keamanannya dalam model praklinis. Wawasan yang diperoleh dari studi tersebut akan sangat penting dalam menerjemahkan janji perancah this compound menjadi agen terapeutik baru untuk berbagai penyakit.
Referensi
-
Dineshkumar, B., et al. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]
-
A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-dependent Activation of TRAF6-ASK1-p38 Pathway. (2012). PLoS ONE. [Link]
-
In vitro α-amylase and α-glucosidase inhibitory assay. (n.d.). protocols.io. [Link]
-
Measurement of intracellular reactive oxygen species (ROS). (n.d.). PCBIS. [Link]
-
Design, synthesis, in-vitro and in-silico studies of this compound based thiosemicarbazones as α-glucosidase inhibitors. (2023). ResearchGate. [Link]
-
Inhibition of monoamine oxidase by selected C6-substituted chromone derivatives. (2012). PubMed. [Link]
-
This compound. (n.d.). J&K Scientific LLC. [Link]
-
OxiSelect™ Intracellular ROS Assay Kit (Green Fluorescence). (n.d.). Cell Biolabs. [Link]
-
Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). (2023). PMC. [Link]
-
Western blot analysis of phosphorylation of p38 and ERK1/2 MAPK in... (n.d.). ResearchGate. [Link]
-
Mechanism of inhibition of α-glucosidase activity by bavachalcone. (2022). SciELO. [Link]
-
Selected chromone derivatives as inhibitors of monoamine oxidase. (2013). ResearchGate. [Link]
-
Identification of TRAF2- and TRAF6-binding region of ASK1. (A)... (n.d.). ResearchGate. [Link]
-
Inhibition of monoamine oxidase by selected C6-substituted chromone derivatives. (2012). PubMed. [Link]
-
Kinetics, mechanism, and inhibition of monoamine oxidase. (2018). OUCI. [Link]
-
IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. (2024). Farmacia Journal. [Link]
-
An Optimized Immunoprecipitation Protocol for Assessing Protein-RNA Interactions In Vitro. (2020). JoVE. [Link]
-
Synthesis, anticancer activity, and apoptosis mechanism of some chalcone derivatives. (2020). AIP Publishing. [Link]
-
A Protocol for the Identification of Protein-protein Interactions Based on 15N Metabolic Labeling, Immunoprecipitation, Quantitative Mass Spectrometry and Affinity Modulation. (2012). PMC. [Link]
-
Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. (2022). PMC. [Link]
-
Kinetics, mechanism, and inhibition of monoamine oxidase. (2018). PubMed. [Link]
-
Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7. (2024). PMC. [Link]
-
In vivo cross-linking and co-immunoprecipitation procedure to analyze nuclear tRNA export complexes in yeast cells. (2016). PMC. [Link]
-
RO-3306 induces apoptosis in cancer cells. (A) Exponentially growing... (n.d.). ResearchGate. [Link]
-
Immunoprecipitation Protocol: A Visual Guide. (2024). YouTube. [Link]
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 3. Measurement of intracellular reactive oxygen species (ROS) | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 4. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. In vitro α-glucosidase inhibitory assay [protocols.io]
- 6. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detecting ROS in Müller Glial Cells Using DCF - JoVE Journal [jove.com]
- 8. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioscience.co.uk [bioscience.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An Optimized Immunoprecipitation Protocol for Assessing Protein-RNA Interactions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Protocol for the Identification of Protein-protein Interactions Based on 15N Metabolic Labeling, Immunoprecipitation, Quantitative Mass Spectrometry and Affinity Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of monoamine oxidase by selected C6-substituted chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. farmaciajournal.com [farmaciajournal.com]
- 20. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activity Screening of 6-Bromochromone Libraries
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic screening of 6-bromochromone libraries for novel therapeutic agents. It emphasizes the rationale behind experimental choices, self-validating protocols, and a deep grounding in the scientific literature to ensure technical accuracy and practical applicability.
Introduction: The Therapeutic Potential of the Chromone Scaffold
The chromone scaffold, a benzopyran-4-one core, is a "privileged structure" in medicinal chemistry, frequently appearing in natural products and synthetic compounds with significant pharmacological activities.[1] Chromone derivatives have demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The 6-bromo-substituted chromone, in particular, offers a versatile synthetic handle for creating diverse chemical libraries, making it an attractive starting point for drug discovery campaigns. The bromine atom can be readily modified through various cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR).[4]
This guide will detail the strategic design and synthesis of a this compound library and provide robust, high-throughput screening (HTS) protocols to evaluate its anticancer, antimicrobial, and anti-inflammatory potential.
Part 1: Synthesis and Design of a this compound Library
A successful screening campaign begins with a well-designed chemical library. Diversity-oriented synthesis (DOS) is a powerful strategy to generate a collection of structurally diverse molecules from a common starting material.[1][5] This approach is ideal for exploring a wide range of chemical space and increasing the probability of identifying novel bioactive compounds.[6]
Core Synthesis of this compound
The synthesis of the this compound core can be achieved through established methods such as the Baker-Venkataraman rearrangement or the Kostanecki-Robinson reaction.[7] A general approach involves the reaction of a substituted 2-hydroxyacetophenone with an appropriate reagent to form the chromone ring.
Diagram: General Synthetic Workflow for a this compound Library
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Summarize the IC50 values of the most active this compound derivatives in a clear and concise table.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 6-Bromo-2-phenylchromone | MCF-7 | 8.5 |
| 6-Bromo-2-(4-chlorophenyl)chromone | A549 | 5.2 |
| 6-Bromo-3-methyl-2-phenylchromone | HCT116 | 12.1 |
Antimicrobial Activity Screening
The antimicrobial potential of the library can be evaluated against a panel of pathogenic bacteria and fungi.
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [3] Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well plates
-
Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound compounds in the appropriate broth in 96-well plates.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be determined visually or by measuring the optical density at 600 nm.
Diagram: Antimicrobial MIC Determination Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Present the MIC values of promising compounds against the tested microbial strains.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 6-Bromo-2-thienylchromone | 16 | 32 | 8 |
| 6-Bromo-2-furylchromone | 8 | 64 | 16 |
Anti-inflammatory Activity Screening
The anti-inflammatory potential of the library can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. [8]
The Griess assay is a colorimetric method for the quantification of nitrite, a stable and quantifiable metabolite of NO. [9] Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM medium with 10% FBS
-
96-well plates
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate and add 50 µL of Griess Reagent to each well.
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO production inhibition.
Diagram: Anti-inflammatory Screening Workflow
Caption: Workflow for screening anti-inflammatory activity using the Griess assay.
Tabulate the inhibitory effects of the this compound derivatives on NO production.
| Compound ID | NO Inhibition (%) at 10 µM | IC50 (µM) |
| 6-Bromo-7-hydroxy-2-phenylchromone | 75.2 | 4.8 |
| 6-Bromo-5,7-dihydroxy-2-phenylchromone | 88.9 | 1.5 |
Part 3: Mechanism of Action and Structure-Activity Relationship (SAR)
Identifying the mechanism of action of hit compounds is a critical step in drug development. For anticancer chromones, potential mechanisms include the inhibition of kinases such as PI3K/Akt and MAPK pathways. [10]For anti-inflammatory compounds, the inhibition of pro-inflammatory signaling pathways like NF-κB is a common mechanism. [10]
Diagram: Potential Anticancer Mechanism of Chromones
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by chromone derivatives.
The data generated from the screening of the this compound library will enable the elucidation of structure-activity relationships (SAR). By comparing the biological activities of structurally related compounds, researchers can identify key chemical features responsible for potency and selectivity. [11]This information is invaluable for the rational design of more effective and safer drug candidates.
Conclusion
The systematic screening of a diversity-oriented this compound library offers a powerful approach to discover novel therapeutic agents with anticancer, antimicrobial, and anti-inflammatory properties. The in-depth technical guidance provided here, from library synthesis to high-throughput screening and initial mechanistic studies, equips researchers with the necessary tools to embark on successful drug discovery campaigns. The integration of robust experimental protocols, clear data presentation, and a strong understanding of the underlying biological mechanisms will pave the way for the development of next-generation therapeutics based on the versatile chromone scaffold.
References
-
Ramanjaneyulu, K., et al. (2015). Synthesis, Antioxidant, Antibacterial and Cytotoxic Activity of Novel Chromone Derivatives. Der Pharma Chemica, 7(10), 299-310. [Link]
-
Lv, K., et al. (2012). Design, synthesis and cytotoxicity of novel chalcone analogs derived from 1-cyclohexylpyrrolidin-2-one and 2,3-dihydrobenzo[f]chromen-1-one. Archiv der Pharmazie, 345(11), 867-75. [Link]
-
Yoosook, C., et al. (2019). Antibacterial and Inhibitory Activities against Nitric Oxide Production of Coumaronochromones and Prenylated Isoflavones from Millettia extensa. Journal of Natural Products, 82(9), 2469-2477. [Link]
-
Al-Ostath, A., et al. (2023). A novel chromone-based as a potential inhibitor of ULK1 that modulates autophagy and induces apoptosis in colon cancer. Future Medicinal Chemistry, 15(15), 1335-1350. [Link]
-
Reddy, T. S., et al. (2024). Diversity-oriented synthesis of chromone inden-1-one-fused cyclopentadienylides and C-acylated chromone adducts via allylic phosphorus ylides. Chemical Communications, 60(64), 9029-9032. [Link]
-
Singh, P., et al. (2013). Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents. International Journal of Medicinal Chemistry, 2013, 815453. [Link]
-
Nchinda, A. T. (2001). Chemical Studies of Selected Chromone Derivatives. Rhodes University. [Link]
-
Ciulla, M., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6694. [Link]
-
Asadi, M., et al. (2023). Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line. Journal of Reports in Pharmaceutical Sciences, 12(1), 123-136. [Link]
-
ResearchGate. (n.d.). Synthesis of substituted chromones derivatives. [Link]
-
ResearchGate. (n.d.). Antibacterial activity of chromone-tetrazoles and fluorine-containing.... [Link]
-
Weinberg, J. B., et al. (2009). Inhibition of nitric oxide synthase by cobalamins and cobinamides. Free Radical Biology and Medicine, 46(12), 1626-1632. [Link]
-
Nagargoje, D. R., et al. (2016). Synthesis and antimicrobial screening of some novel chromones and chlorochromones incorporated with 2-bromothiophene. Der Pharma Chemica, 8(19), 109-113. [Link]
-
Larsson, A., et al. (2008). Synthesis of 2,3,6,8-tetrasubstituted Chromone Scaffolds. Journal of Organic Chemistry, 73(16), 6244-6251. [Link]
-
Spring, D. R. (2012). Diversity-Oriented Synthesis. In Solid-Phase Organic Synthesis: Concepts, Strategies, and Applications (pp. 131-156). John Wiley & Sons, Inc. [Link]
-
ResearchGate. (n.d.). Synthesis strategies of 3-substituted chromones. [Link]
-
Wang, Y., et al. (2024). Chromone Derivatives as a Novel NOX4 Inhibitor: Design, Synthesis, and Regulation of ROS in Renal Fibroblast. Chemical Biology & Drug Design, 104(5), e70015. [Link]
-
Valdameri, G., et al. (2012). Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. Journal of Medicinal Chemistry, 55(21), 966-976. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. [Link]
-
Kim, H. P., et al. (2000). Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism. Planta Medica, 66(8), 709-714. [Link]
-
El-Faham, A., et al. (2022). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. Molecules, 27(15), 4933. [Link]
-
Spring, D. R. (2005). Diversity-oriented synthesis. Organic & Biomolecular Chemistry, 3(9), 1647-1657. [Link]
-
Gurav, S. S., et al. (2025). Synthesis, in vitro, and in silico studies of 7-fluorochromone based thiosemicarbazones as α-glucosidase inhibitors. Scientific Reports, 15, 9816. [Link]
-
Gauthier, E., et al. (1995). Inhibition of nitric oxide (NO.) production in murine macrophages by flavones. Life Sciences, 57(4), PL53-PL58. [Link]
-
Dahlous, K. A., et al. (2025). Design, synthesis, in-vitro and in-silico studies of this compound based thiosemicarbazones as α-glucosidase inhibitors. Journal of Molecular Structure, 1315, 138474. [Link]
-
Ciaffo, G. M., et al. (2017). Diversity-Oriented Synthesis as a Tool for Chemical Genetics. Molecules, 22(8), 1279. [Link]
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. [Link]
-
Noguchi-Yachide, T., et al. (2015). Discovery and structure-activity relationship studies of N6-benzoyladenine derivatives as novel BRD4 inhibitors. Bioorganic & Medicinal Chemistry, 23(5), 1088-1097. [Link]
-
Al-Zoubi, R. M., et al. (2019). Green Protocol for the Novel Synthesis of Thiochromeno[4,3-b]pyridine and Chromeno[4,3-b]pyridine Derivatives Utilizing a High-Pressure System. Molecules, 24(18), 3315. [Link]
-
Abe, Y., et al. (2021). The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. Journal of Pharmacy and Pharmacology, 73(4), 513-522. [Link]
-
Comer, E., et al. (2007). Synthesis of a 10000-Membered Library of Molecules Resembling Carpanone and Discovery of Vesicular Traffic Inhibitors. Journal of the American Chemical Society, 129(37), 11433-11444. [Link]
-
Noguchi-Yachide, T., et al. (2016). Structure-Activity Relationship Study of N(6)-Benzoyladenine-Type BRD4 Inhibitors and Their Effects on Cell Differentiation and TNF-α Production. Chemical & Pharmaceutical Bulletin, 64(8), 1124-1132. [Link]
-
Gelin, M., et al. (2018). Design, synthesis, and structure-activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. European Journal of Medicinal Chemistry, 157, 1042-1055. [Link]
Sources
- 1. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Diversity-oriented synthesis of chromone inden-1-one-fused cyclopentadienylides and C-acylated chromone adducts via allylic phosphorus ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Antibacterial and Inhibitory Activities against Nitric Oxide Production of Coumaronochromones and Prenylated Isoflavones from Millettia extensa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide synthase by cobalamins and cobinamides [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Exploration of 6-Bromochromone and its Analogs: A Technical Guide for Drug Discovery Professionals
Foreword: The Chromone Scaffold as a Privileged Structure in Drug Discovery
The chromone core, a benzopyrone fused system, represents a "privileged structure" in medicinal chemistry, consistently appearing in molecules with a wide array of biological activities.[1] From anticancer and antimicrobial to anti-inflammatory and antidiabetic properties, the versatility of the chromone scaffold is well-documented.[1][2] Modifications to this core, particularly at the C6 position of the benzene ring, have been shown to significantly influence biological activity.[2][3] This guide focuses on the in silico evaluation of 6-bromochromone and its analogs, providing a comprehensive framework for researchers to explore this promising chemical space for novel therapeutic agents. The introduction of a bromine atom at the C6 position can modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets.[4]
This technical document will navigate the multifaceted world of computational drug design, offering a practical, in-depth exploration of the methodologies and strategic considerations essential for the successful in silico analysis of this compound derivatives. We will move beyond a mere recitation of protocols to a deeper understanding of the "why" behind each computational step, grounded in established scientific principles and supported by relevant case studies.
Part 1: The Strategic Imperative for In Silico Analysis in Modern Drug Discovery
The traditional drug discovery pipeline is a long, arduous, and expensive journey.[5] Computational, or in silico, methods have emerged as an indispensable tool to de-risk and accelerate this process.[5] By simulating molecular interactions and predicting pharmacokinetic properties, we can prioritize the synthesis of the most promising candidates, saving valuable time and resources.[6]
The core philosophy of our in silico approach is a multi-tiered screening and validation process, designed to systematically narrow down a large library of virtual compounds to a select few with the highest probability of success in subsequent in vitro and in vivo studies.
Caption: A generalized workflow for the in silico screening of this compound analogs.
Part 2: Core In Silico Methodologies: A Step-by-Step Guide
Building the Virtual Library: The Foundation of Your Study
The initial step involves the creation of a virtual library of this compound analogs. This can be achieved by modifying the parent this compound structure with a variety of functional groups at different positions. The choice of substituents should be guided by principles of medicinal chemistry, aiming to explore a diverse chemical space and probe for key structure-activity relationships (SAR). For instance, introducing electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the chromone ring system.[2]
Protocol 1: Virtual Library Generation
-
Scaffold Preparation: Obtain the 3D structure of this compound from a chemical database like PubChem.
-
Substituent Selection: Define a set of diverse functional groups (e.g., alkyl, aryl, amino, nitro, hydroxyl) to be introduced at various positions on the chromone scaffold.
-
Combinatorial Library Generation: Utilize computational chemistry software (e.g., MOE, Schrödinger Suite) to systematically attach the selected substituents to the parent scaffold, generating a library of unique analogs.
-
Energy Minimization: Perform energy minimization on each analog using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.[7]
ADMET Prediction: Early Assessment of Drug-Likeness
A significant portion of drug candidates fail in later stages of development due to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET).[8] In silico ADMET prediction allows for the early identification and elimination of compounds with unfavorable profiles.[6]
Key ADMET Parameters to Evaluate:
| Parameter | Description | Importance in Drug Discovery | In Silico Tools |
| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. | Helps in early filtering of compounds with poor oral bioavailability. | SwissADME, ADMET Predictor |
| Aqueous Solubility | The ability of a compound to dissolve in water. | Crucial for absorption and distribution in the body.[8] | SwissADME, admetSAR |
| Blood-Brain Barrier (BBB) Penetration | The ability of a compound to cross the BBB and enter the central nervous system. | Essential for drugs targeting the brain; undesirable for peripherally acting drugs. | SwissADME, admetSAR |
| CYP450 Inhibition | Inhibition of cytochrome P450 enzymes, which are major enzymes involved in drug metabolism. | Can lead to drug-drug interactions and toxicity.[9] | SwissADME, admetSAR |
| Mutagenicity/Carcinogenicity | The potential of a compound to cause genetic mutations or cancer. | A critical safety parameter. | Toxtree, admetSAR |
Protocol 2: ADMET and Drug-Likeness Prediction
-
Input Structures: Prepare the 3D structures of the designed this compound analogs in a suitable format (e.g., SDF, MOL2).
-
Server Submission: Submit the structures to online servers such as SwissADME () and admetSAR ([Link]2]
-
Data Analysis: Analyze the predicted ADMET properties and filter out compounds that violate Lipinski's Rule of Five or show potential toxicity concerns.[6]
Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][10] It is a cornerstone of structure-based drug design, allowing us to visualize and quantify the interactions between our this compound analogs and a specific biological target.[11]
The Causality Behind a Successful Docking Experiment:
A successful docking study hinges on the quality of both the protein and ligand structures, as well as the appropriate choice of docking algorithm and scoring function. The goal is to accurately replicate the binding mode of a known ligand (redocking) before proceeding to dock novel compounds.[12]
Caption: A streamlined workflow for a typical molecular docking experiment.
Protocol 3: Molecular Docking of this compound Analogs
-
Target Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein using software like Biovia Discovery Studio or MglTools by removing water molecules, co-crystallized ligands, and adding polar hydrogens and appropriate charges.[13]
-
-
Ligand Preparation:
-
Ensure the 3D structures of the this compound analogs are properly prepared and energy minimized.
-
-
Active Site Definition:
-
Define the binding pocket of the target protein, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.[10]
-
-
Docking Simulation:
-
Results Analysis:
-
Analyze the docking scores (binding energies) to rank the compounds. Lower binding energy generally indicates a more favorable interaction.[11]
-
Visualize the top-ranked poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.[11]
-
Molecular Dynamics Simulations: Assessing Complex Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time.[7][14] MD simulations are computationally intensive but provide invaluable insights into the flexibility of the protein and the ligand, and the persistence of key interactions.[12]
Key Outputs of MD Simulations:
| Parameter | Description | Significance |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. | A stable RMSD indicates that the system has reached equilibrium and the complex is stable.[2][3] |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average positions. | Highlights flexible regions of the protein and the ligand.[7] |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation. | Confirms the stability of key polar interactions. |
Protocol 4: Molecular Dynamics Simulation
-
System Setup:
-
Take the best-docked pose of a promising this compound analog in complex with the target protein.
-
Solvate the complex in a water box and add counter-ions to neutralize the system.
-
-
Simulation:
-
Trajectory Analysis:
-
Analyze the simulation trajectory to calculate RMSD, RMSF, and hydrogen bond occupancy.
-
Visualize the trajectory to observe the dynamic behavior of the ligand within the binding pocket.
-
Part 3: Data Interpretation and Candidate Selection
The culmination of these in silico studies is a wealth of data that must be carefully interpreted to select the most promising candidates for synthesis and biological evaluation.
A Self-Validating System for Trustworthy Results:
The strength of this multi-pronged approach lies in its self-validating nature. A compound that not only exhibits a low binding energy in molecular docking but also forms a stable complex in MD simulations and possesses a favorable ADMET profile is a much more credible candidate than one that performs well in only a single assay.
Quantitative Data Summary:
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Oral Bioavailability | MD Simulation Stability (RMSD) |
| 6-BC-01 | -8.5 | TYR123, LYS45, ASP89 | High | Stable |
| 6-BC-02 | -9.2 | TYR123, ARG150, GLU90 | High | Stable |
| 6-BC-03 | -7.1 | LYS45, SER120 | Moderate | Unstable |
| ... | ... | ... | ... | ... |
Conclusion and Future Perspectives
This technical guide has outlined a robust in silico workflow for the exploration of this compound and its analogs as potential therapeutic agents. By integrating virtual library design, ADMET prediction, molecular docking, and molecular dynamics simulations, researchers can efficiently identify and prioritize compounds with a high likelihood of biological activity and drug-like properties. The insights gained from these computational studies provide a strong foundation for subsequent experimental validation, ultimately accelerating the journey from concept to clinic. Future work should focus on the synthesis and in vitro testing of the top-ranked virtual hits to validate the in silico predictions and further elucidate the structure-activity relationships of this promising class of compounds.
References
-
Chromone-embedded peptidomimetics and furopyrimidines as highly potent SARS-CoV-2 infection inhibitors: docking and MD simulation study. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. (2024). PubMed Central. Retrieved from [Link]
-
Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. (2021). SpringerLink. Retrieved from [Link]
-
Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent. (2015). National Institutes of Health. Retrieved from [Link]
-
Synthesis, Molecular Docking, Molecular Dynamics Studies, and Biological Evaluation of 4H-Chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate Derivatives as Potential Antileukemic Agents. (2015). Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Investigating the Potential of 6-Substituted 3-Formyl Chromone Derivatives as Anti-Diabetic Agents Using DFT, Molecular Docking and Molecular Dynamics Methods. (2023). ResearchSquare. Retrieved from [Link]
-
Synthesis, Pharmacokinetic, Molecular Docking, and Molecular Dynamics Simulation of 2-Styrylchromone Derivatives as Potential In. (2024). Engineered Science Publisher. Retrieved from [Link]
-
Development of novel chromones as antioxidant COX2 inhibitors: in vitro, QSAR, DFT, molecular docking, and. (2023). Taylor & Francis Online. Retrieved from [Link]
-
Computational modeling, ligand-based drug design, drug-likeness and ADMET properties studies of series of chromen-2-ones analogues as anti-cancer agents. (2022). ResearchGate. Retrieved from [Link]
-
Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. (2021). ResearchGate. Retrieved from [Link]
-
Design, synthesis, in-vitro and in-silico studies of this compound based thiosemicarbazones as α-glucosidase inhibitors. (2025). ResearchGate. Retrieved from [Link]
-
Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. (2020). National Institutes of Health. Retrieved from [Link]
-
Synthesis, bioactivity assessment, molecular docking and ADMET studies of new chromone congeners exhibiting potent anticancer activity. (2024). PubMed. Retrieved from [Link]
-
Synthesis, in vitro, and in silico studies of 7-fluorochromone based thiosemicarbazones as α-glucosidase inhibitors. (2023). ouci.org. Retrieved from [Link]
-
Synthesis, Cytotoxic Evaluation and Molecular Docking of Bromo-Substituted 1,3,6-Trihydroxyxanthone as Protein Tyrosine Kinase Inhibitor. (2020). Institut Kimia Malaysia. Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. (2022). MDPI. Retrieved from [Link]
-
Pharmaceutical Innovation Through Computational Drug Design: A Comprehensive Exploration. (2023). UI Scholars Hub. Retrieved from [Link]
-
In silico identification and validation of triarylchromones as potential inhibitor against main protease of severe acute respiratory syndrome coronavirus 2. (2022). PubMed Central. Retrieved from [Link]
-
Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. (2024). ResearchGate. Retrieved from [Link]
-
Synthesis and biochemical properties of 6-bromoandrostenedione derivatives with a 2,2-dimethyl or 2-methyl group as aromatase inhibitors. (2001). PubMed. Retrieved from [Link]
-
Docking-based virtual screening of BRD4 (BD1) inhibitors: assessment of docking methods, scoring functions and in silico molecular properties. (2023). PubMed Central. Retrieved from [Link]
-
Styrylchromones: Biological Activities and Structure-Activity Relationship. (2019). PubMed Central. Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. (2022). ResearchGate. Retrieved from [Link]
-
In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia. (2022). National Institutes of Health. Retrieved from [Link]
-
Enzyme Kinetics and Molecular Docking Studies on Cytochrome 2B6, 2C19, 2E1, and 3A4 Activities by Sauchinone. (2018). PubMed. Retrieved from [Link]
-
Molecular docking analysis of Aza compounds with the heme-binding protein from Tannerella Forsythia. (2020). PubMed Central. Retrieved from [Link]
Sources
- 1. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ikm.org.my [ikm.org.my]
- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. Chromone-embedded peptidomimetics and furopyrimidines as highly potent SARS-CoV-2 infection inhibitors: docking and MD simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme Kinetics and Molecular Docking Studies on Cytochrome 2B6, 2C19, 2E1, and 3A4 Activities by Sauchinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Docking‑based virtual screening of BRD4 (BD1) inhibitors: assessment of docking methods, scoring functions and in silico molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In silico identification and validation of triarylchromones as potential inhibitor against main protease of severe acute respiratory syndrome coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. espublisher.com [espublisher.com]
- 13. Molecular docking analysis of Aza compounds with the heme-binding protein from Tannerella Forsythia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Unlocking the Therapeutic Potential of 6-Bromochromone: A Technical Guide to Key Molecular Targets
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The chromone scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities. The strategic introduction of a bromine atom at the 6-position of the chromone ring system yields 6-bromochromone, a versatile synthetic intermediate that serves as a launchpad for the development of novel therapeutic agents. While this compound itself is primarily a building block, its derivatives have demonstrated significant potential in modulating key biological pathways implicated in a range of pathologies, from metabolic disorders to cancer and inflammatory diseases. This technical guide provides an in-depth exploration of the most promising therapeutic targets for compounds derived from the this compound core. We will dissect the mechanistic underpinnings of these interactions, provide actionable experimental protocols for their validation, and offer a forward-looking perspective on the therapeutic applications of this remarkable chemical scaffold.
Introduction: The this compound Scaffold
This compound (C₉H₅BrO₂) is a heterocyclic compound featuring a benzopyran-4-one (chromone) core with a bromine substituent at the C6 position. This bromine atom is not merely a placeholder; it provides a reactive handle for a variety of synthetic modifications, including cross-coupling reactions, which allows for the systematic exploration of chemical space and the optimization of biological activity.[1] The inherent properties of the chromone ring, combined with the electronic effects and synthetic versatility of the bromine substituent, make this compound an attractive starting point for the design of targeted therapies.[1] This guide will focus on the key molecular targets that have been successfully modulated by derivatives of this compound.
Potential Therapeutic Target: α-Glucosidase in Type 2 Diabetes Mellitus
The Role of α-Glucosidase in Glucose Homeostasis
α-Glucosidase is a key intestinal enzyme responsible for the hydrolysis of complex carbohydrates into absorbable monosaccharides, such as glucose.[2] The inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia, a hallmark of type 2 diabetes mellitus.[3] Marketed drugs like acarbose function through this mechanism, but the search for more potent and specific inhibitors with fewer side effects is ongoing.[4]
This compound Derivatives as Potent α-Glucosidase Inhibitors
Recent research has highlighted the exceptional α-glucosidase inhibitory potential of thiosemicarbazone derivatives of this compound.[5] A series of these compounds demonstrated inhibitory activities significantly more potent than the standard drug, acarbose.[5]
| Compound | IC₅₀ (µM) vs. α-Glucosidase | Fold-Increase in Potency vs. Acarbose |
| Acarbose (Standard) | 873.34 ± 1.67 | 1x |
| This compound Thiosemicarbazone 3k | 6.40 ± 0.15 | ~136x |
| This compound Thiosemicarbazone 3n | 0.40 ± 0.02 | ~2183x |
Table 1: Comparative α-glucosidase inhibitory activity of this compound derivatives versus the standard drug, acarbose. Data synthesized from published studies.[5]
The structure-activity relationship (SAR) studies suggest that the substituents on the thiosemicarbazone moiety play a crucial role in determining the inhibitory potency.[5] Molecular docking studies indicate that these derivatives can form hydrogen bonds and hydrophobic interactions with key amino acid residues within the active site of α-glucosidase.[2]
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory activity of test compounds against α-glucosidase from Saccharomyces cerevisiae.
Materials:
-
α-Glucosidase (from S. cerevisiae)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 0.1 M)
-
Test compounds (dissolved in DMSO)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer (e.g., 0.5 U/mL).
-
In a 96-well plate, add 50 µL of phosphate buffer to each well.
-
Add 10 µL of the test compound solution at various concentrations (e.g., 0.1 to 100 µM). For the control, add 10 µL of DMSO.
-
Add 20 µL of the α-glucosidase solution to each well and incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (1 mM in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader. The yellow color is due to the formation of p-nitrophenol.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.[6][7]
Workflow for α-Glucosidase Inhibition Screening
Caption: Workflow for in vitro α-glucosidase inhibition assay.
Potential Therapeutic Target: Inflammatory Signaling via the TRAF6-ASK1-p38 Pathway
The Role of the p38 MAPK Pathway in Inflammation
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a central regulator of the inflammatory response.[8] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), a cascade involving TNF receptor-associated factor 6 (TRAF6) and apoptosis signal-regulating kinase 1 (ASK1) leads to the phosphorylation and activation of p38.[9] Activated p38 then promotes the expression of pro-inflammatory cytokines such as IL-1β and IL-6, contributing to inflammatory diseases and septic shock.[8][10]
A Chromone Derivative that Disrupts the TRAF6-ASK1 Complex
A novel chromone derivative, designated DCO-6, has been shown to exert potent anti-inflammatory effects by targeting an upstream event in the p38 activation pathway.[8] DCO-6 significantly reduces the production of inflammatory mediators by inhibiting the LPS-induced activation of p38.[10] Crucially, it does not directly inhibit the kinase activity of p38 itself. Instead, it impairs the production of intracellular reactive oxygen species (ROS) and disrupts the formation of the TRAF6-ASK1 complex, a critical step for signal propagation.[8][11] This mechanism offers a more targeted approach to modulating the p38 pathway, potentially avoiding the side effects associated with direct p38 kinase inhibitors.
Signaling Pathway of DCO-6 Action
Sources
- 1. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. scielo.br [scielo.br]
- 3. Potent α-glucosidase and α-amylase inhibitory activities of standardized 50% ethanolic extracts and sinensetin from Orthosiphon stamineus Benth as anti-diabetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. In vitro α-glucosidase inhibitory assay [protocols.io]
- 7. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ROS-dependent activation of the TRAF6-ASK1-p38 pathway is selectively required for TLR4-mediated innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway | PLOS One [journals.plos.org]
- 11. Item - A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway - Public Library of Science - Figshare [plos.figshare.com]
6-Bromochromone: A Privileged Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The chromone core, a benzopyran-4-one motif, is a well-established "privileged structure" in medicinal chemistry, lauded for its ability to serve as a versatile template for the design of ligands targeting a wide array of biological entities.[1][2] The introduction of a bromine atom at the 6-position of this scaffold yields 6-bromochromone, a strategic starting point for the development of novel therapeutics with diverse pharmacological activities. This guide provides a comprehensive technical overview of the this compound core, delving into its synthesis, physicochemical properties, and its pivotal role in the discovery of potent agents for oncology, neurodegenerative disorders, and metabolic diseases. We will explore the causality behind experimental choices in derivatization, provide detailed protocols for synthesis and biological evaluation, and present a forward-looking perspective on the untapped potential of this remarkable scaffold.
The Strategic Advantage of the this compound Scaffold
In the landscape of drug discovery, privileged scaffolds are molecular frameworks that can be recognized by multiple, unrelated biological targets, thereby increasing the efficiency of identifying novel bioactive compounds.[1][2] The this compound scaffold embodies the key characteristics of a privileged structure: it is synthetically accessible, amenable to extensive functionalization, and possesses a rigid bicyclic core that pre-organizes substituents for optimal target interaction.
The strategic placement of the bromine atom at the 6-position is a key design element that significantly enhances the utility of the chromone scaffold. This halogen substituent offers several distinct advantages:
-
A Versatile Synthetic Handle: The bromine atom serves as a reactive site for a plethora of cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. This allows for the facile introduction of a wide range of substituents, enabling a comprehensive exploration of the chemical space around the core and fine-tuning of biological activity.
-
Modulation of Physicochemical Properties: The electronegativity and size of the bromine atom influence the electronic distribution within the chromone ring system. This can impact key drug-like properties such as lipophilicity (LogP), metabolic stability, and membrane permeability, all of which are critical for pharmacokinetic optimization.[3][4]
-
Enhanced Target Affinity through Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a biological target.[3][4][5] This can contribute to enhanced binding affinity and selectivity, a crucial aspect of rational drug design.
Synthesis of the this compound Core and its Derivatives
The synthesis of the this compound scaffold and its subsequent derivatization are central to its application in medicinal chemistry. Several robust synthetic strategies can be employed, with the choice of method often depending on the desired substitution pattern.
Synthesis of the this compound Scaffold
A common and efficient route to this compound begins with the commercially available 4-bromo-2-hydroxyacetophenone. The following is a generalized two-step synthetic workflow:
Diagram 1: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound via Baker-Venkataraman Rearrangement [6][7][8][9][10]
-
Step 1: Acetylation of 4-Bromo-2-hydroxyacetophenone. To a solution of 4-bromo-2-hydroxyacetophenone (1.0 eq) in pyridine, add acetic anhydride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate. The organic layer is washed with dilute HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄ and concentrated under reduced pressure to yield the acetate ester.
-
Step 2: Baker-Venkataraman Rearrangement. To a solution of the acetate ester (1.0 eq) in dry pyridine, add powdered potassium hydroxide (3.0 eq) portion-wise. Heat the mixture at 50-60 °C for 2-3 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into ice-cold dilute HCl to precipitate the diketone intermediate. Filter the solid, wash with water, and dry.
-
Step 3: Cyclization to this compound. Dissolve the crude diketone intermediate in glacial acetic acid and add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 1-2 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into ice-water. The precipitated this compound is collected by filtration, washed with water until neutral, and recrystallized from ethanol to afford the pure product.
Derivatization at the 3-Position: The Vilsmeier-Haack Reaction
The 3-position of the chromone ring is a common site for derivatization. The Vilsmeier-Haack reaction provides a direct route to 3-formyl-6-bromochromone, a versatile intermediate for further modifications.[11][12][13][14][15]
Diagram 2: Vilsmeier-Haack formylation of 4-bromo-2-hydroxyacetophenone.
Experimental Protocol: Synthesis of 3-Formyl-6-bromochromone [11][12][13][14][15]
-
Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.
-
Reaction with 4-Bromo-2-hydroxyacetophenone: To the pre-formed Vilsmeier reagent, add a solution of 4-bromo-2-hydroxyacetophenone (1.0 eq) in a minimal amount of DMF dropwise at 0 °C.
-
Reaction Progression and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 4-6 hours. Monitor the reaction by TLC. Cool the reaction mixture and pour it into crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed thoroughly with water, and recrystallized from ethanol to yield pure 3-formyl-6-bromochromone.
Biological Activities and Therapeutic Potential
The this compound scaffold has served as a launchpad for the discovery of compounds with a wide spectrum of biological activities. The following sections highlight key therapeutic areas where this privileged core has made a significant impact.
Anticancer Activity
The chromone nucleus is a recurring motif in a multitude of anticancer agents. The 6-bromo substituent can further enhance this activity through various mechanisms.
3.1.1. Kinase Inhibition
Protein kinases are critical regulators of cell signaling and are frequently dysregulated in cancer.[16] Several this compound derivatives have emerged as potent kinase inhibitors.
-
p38 MAP Kinase Inhibitors: Chronic inflammation is a key driver of tumorigenesis, and the p38 MAP kinase pathway plays a central role in this process.[16] Chromone-based compounds have been developed as p38α MAP kinase inhibitors. The chromone core typically occupies the ATP-binding pocket of the kinase, with substituents at the 2- and 3-positions forming key interactions with the hinge region and hydrophobic pockets. The 6-bromo group can enhance binding affinity through halogen bonding and by favorably modulating the electronic properties of the scaffold.
Diagram 3: Mechanism of p38 MAP kinase inhibition.
-
STAT3 Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival. 6-Bromo-derivatives of methylisoindigo, a compound with a structure related to chromones, have been shown to be selective tyrosine kinase inhibitors that repress cellular STAT3 activity and target cancer stem cells.[17][18]
3.1.2. Cytotoxicity against Cancer Cell Lines
The anticancer potential of this compound derivatives is often initially assessed through in vitro cytotoxicity assays against a panel of cancer cell lines.
Table 1: Representative Anticancer Activities of Chromone Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6-Bromo-quinazoline derivative | MCF-7 (Breast) | 15.85 | [19] |
| 6-Bromo-quinazoline derivative | SW480 (Colon) | 17.85 | [19] |
| 6-Bromo-meisoindigo | JoPaca-1 (Pancreatic) | ~5-20 | [17] |
Experimental Protocol: MTT Assay for Cell Viability [2][20][21][22][23]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Neuroprotective Activity
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. The multifactorial nature of these diseases necessitates the development of multi-target drugs. Chromone derivatives have shown significant promise as neuroprotective agents.[1][24][25][26]
3.2.1. Mechanisms of Neuroprotection
This compound derivatives can exert neuroprotective effects through several mechanisms:
-
Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage. Chromones can scavenge reactive oxygen species (ROS) and upregulate endogenous antioxidant defenses through pathways like the Nrf2/ARE pathway.[1]
-
Anti-inflammatory Effects: Neuroinflammation is a hallmark of many neurodegenerative disorders. As discussed previously, the inhibition of pro-inflammatory signaling pathways, such as the p38 MAP kinase pathway, can be neuroprotective.[24][25]
-
Enzyme Inhibition: The inhibition of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) are established therapeutic strategies for Alzheimer's and Parkinson's diseases, respectively. Chromone-based compounds have been designed as potent inhibitors of these enzymes.[26]
Diagram 4: Multi-target approach to neuroprotection.
3.2.2. Improvement of Mitochondrial Function
Mitochondrial dysfunction is a central feature of neurodegeneration. Recent studies have shown that certain chromone derivatives can restore mitochondrial function and reduce neuroinflammation in experimental models of Alzheimer's disease, outperforming existing drugs like memantine in some aspects.[24][25][27]
Antidiabetic Activity
Type 2 diabetes is a metabolic disorder characterized by hyperglycemia. One therapeutic strategy is to inhibit α-glucosidase, an enzyme responsible for the breakdown of carbohydrates in the intestine.
3.3.1. α-Glucosidase Inhibition
Thiosemicarbazone derivatives of this compound have been synthesized and evaluated as α-glucosidase inhibitors, demonstrating potent activity. The structure-activity relationship (SAR) studies of these compounds are crucial for optimizing their inhibitory potential.
Experimental Protocol: In Vitro Kinase Inhibition Assay [28][29][30][31][32]
-
Assay Principle: A common method is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
-
Reagents: Kinase of interest, substrate peptide, ATP, and the test compound (this compound derivative).
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, incubate the kinase with the test compound for a short period to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
After a defined incubation period, stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. The IC₅₀ value is determined by plotting the signal against the inhibitor concentration.
Future Perspectives and Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its privileged nature, coupled with the synthetic versatility endowed by the bromine substituent, makes it an attractive starting point for medicinal chemists.
Future research in this area should focus on:
-
Expansion of the Chemical Space: Leveraging modern synthetic methodologies to create diverse libraries of this compound derivatives with a wide range of substituents at various positions.
-
Elucidation of Novel Mechanisms of Action: Moving beyond established targets to identify new biological pathways modulated by this scaffold.
-
Structure-Based Drug Design: Utilizing computational tools and X-ray crystallography to design next-generation inhibitors with improved potency and selectivity.
-
Exploration of New Therapeutic Areas: Investigating the potential of this compound derivatives in other disease areas, such as infectious diseases and rare genetic disorders.
References
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Published December 24, 2025. Available from: [Link]
- Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. Iran J Basic Med Sci. 2022;25(7):871-881. doi:10.22038/IJBMS.2022.65377.14387.
-
Baker–Venkataraman rearrangement. Wikipedia. Available from: [Link]
-
Baker-Venkatraman Rearrangement. Available from: [Link]
- Cell Viability Assays. In: Assay Guidance Manual. Bethesda (MD)
- Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. Iran J Basic Med Sci. 2022;25(7):871-881.
- Ameen D, Snape TJ. Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Synthesis. 2014;46(15):A-R.
-
Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Thieme Chemistry. Available from: [Link]
- Singh N, et al. Mannich reaction mediated derivatization of chromones and their biological evaluations as putative multipotent ligands for the treatment of Alzheimer's disease. Med. Chem. Commun. 2019;10(1):123-134.
-
MTT Cell Assay Protocol. Available from: [Link]
- Introducing bromine to the molecular structure as a strategy for drug design. J Med Sci. 2024;93(3):229-243.
- Introducing bromine to the molecular structure as a strategy for drug design. J Med Sci. 2024;93(3):e930312.
-
Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. SciSpace. Published June 30, 2022. Available from: [Link]
- Perjesi P, et al. Synthesis, Reaction and Theoretical Study of 3-Formylchromones. Molbank. 1997;1997(3):M2.
-
Introducing bromine to the molecular structure as a strategy for drug design. ResearchGate. Published December 17, 2025. Available from: [Link]
-
Synthesis of substituted 3-formyl chromones. ResearchGate. Published August 6, 2025. Available from: [Link]
- Loc'h C. Use of bromine-76 and iodine-123 radiohalogenated tracers in the drug development process. Curr Pharm Des. 2000;6(10):1069-1083.
-
In vitro kinase assay. protocols.io. Published September 23, 2023. Available from: [Link]
-
Synthesis of 3‐Formylchromone via Vilsmeier‐Haack reaction. ResearchGate. Available from: [Link]
-
Can anyone suggest a protocol for a kinase assay? ResearchGate. Published March 25, 2015. Available from: [Link]
-
Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar. Published September 30, 2024. Available from: [Link]
- Assay Development for Protein Kinase Enzymes. In: Assay Guidance Manual. Bethesda (MD)
-
DOT Language. Graphviz. Published September 28, 2024. Available from: [Link]
-
Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Published November 14, 2025. Available from: [Link]
-
Graphviz tutorial. YouTube. Published January 13, 2021. Available from: [Link]
-
Graphviz Examples and Tutorial. Sketchviz. Available from: [Link]
- Gansner ER, North SC. Drawing graphs with dot.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul
- Methylisoindigo and Its Bromo-Derivatives Are Selective Tyrosine Kinase Inhibitors, Repressing Cellular Stat3 Activity, and Target CD133+ Cancer Stem Cells in PDAC. Molecules. 2017;22(9):1546.
- Liang T. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.
-
Methylisoindigo and Its Bromo-Derivatives Are Selective Tyrosine Kinase Inhibitors, Repressing Cellular Stat3 Activity, and Target CD133+ Cancer Stem Cells in PDAC. Semantic Scholar. Available from: [Link]
- Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK)
- The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases. Pharmacol Res. 2024;200:107058.
- Arora L, Kapoor JK. Attempted side-chain bromination of o/p-hydroxyacetophenones using various brominating reagents: eco-friendly and convenient methods for nuclear bromination. Chemistry & Biology Interface. 2017;7(1):57-63.
- Functions of p38 MAP Kinases in the Central Nervous System. Front Mol Neurosci. 2019;12:101.
-
Supplementary Information. The Royal Society of Chemistry. Available from: [Link]
-
Selective bromination of acetophenone derivatives with bromine in methanol. Zenodo. Available from: [Link]
-
Applications of macrocyclic molecules in cancer therapy: Target cancer development or overcome drug resistance. EurekAlert!. Published November 29, 2023. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. jms.ump.edu.pl [jms.ump.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 6. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 7. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sciforum.net [sciforum.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. [PDF] Methylisoindigo and Its Bromo-Derivatives Are Selective Tyrosine Kinase Inhibitors, Repressing Cellular Stat3 Activity, and Target CD133+ Cancer Stem Cells in PDAC | Semantic Scholar [semanticscholar.org]
- 19. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. clyte.tech [clyte.tech]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. broadpharm.com [broadpharm.com]
- 24. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer’s disease under experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mannich reaction mediated derivatization of chromones and their biological evaluations as putative multipotent ligands for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. (2022) [scispace.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. In vitro kinase assay [protocols.io]
- 30. researchgate.net [researchgate.net]
- 31. caymanchem.com [caymanchem.com]
- 32. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis and Applications of 6-Bromochromone
Executive Summary: The chromone scaffold is a privileged heterocyclic motif integral to a vast array of natural products and pharmacologically active molecules.[1][2] Its inherent biological activities have established it as a cornerstone in medicinal chemistry and drug discovery.[3][4] The introduction of a bromine atom at the 6-position, yielding 6-bromochromone, significantly enhances its utility. This halogen not only modulates the molecule's electronic properties to improve biological efficacy but also serves as a versatile synthetic handle for extensive derivatization through cross-coupling reactions.[5][6] This technical guide provides an in-depth review of the core synthetic methodologies for preparing this compound, with a focus on the Baker-Venkataraman rearrangement. It further explores its diverse applications as a precursor for developing advanced pharmaceuticals, fluorescent probes, and functional materials.
The this compound Scaffold: A Privileged Structure in Modern Chemistry
Chromones, or 4H-chromen-4-ones, represent a class of naturally occurring compounds widely distributed in the plant kingdom.[2][7] The rigid, bicyclic chromone core has proven to be a valuable scaffold in pharmacological chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties.[2][4]
The strategic placement of a bromine atom at the 6-position offers two distinct advantages for researchers:
-
Modulation of Bioactivity: The electron-withdrawing nature and steric bulk of the bromine atom can significantly influence the molecule's interaction with biological targets. In some compound series, this substitution has been directly linked to enhanced cytotoxic effects against cancer cell lines.[8]
-
A Handle for Synthetic Diversification: The C-Br bond is highly amenable to a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows the this compound core to be used as a versatile building block for generating large libraries of novel compounds for structure-activity relationship (SAR) studies.[5][6]
Synthesis of the this compound Core
While several classical methods exist for chromone synthesis, including the Kostanecki-Robinson and Simonis reactions, the Baker-Venkataraman rearrangement remains one of the most reliable and widely adopted strategies due to its versatility and efficiency in forming the requisite 1,3-diketone intermediate.[3][9][10]
The Baker-Venkataraman Rearrangement: A Mechanistic Overview
The Baker-Venkataraman rearrangement is a two-step process that transforms an o-hydroxyaryl ketone into a chromone.[9] The synthesis of this compound begins with the readily available starting material, 1-(5-bromo-2-hydroxyphenyl)ethanone (also known as 5'-bromo-2'-hydroxyacetophenone).
The reaction proceeds via two key stages:
-
O-Acylation and Rearrangement: The starting acetophenone is first acylated. The resulting ester then undergoes a base-catalyzed intramolecular rearrangement. A strong base abstracts an α-proton from the ketone, forming an enolate that subsequently attacks the ester carbonyl to generate a cyclic intermediate. This intermediate collapses to form the more stable 1-(5-bromo-2-hydroxyphenyl)propane-1,3-dione.[9][11]
-
Acid-Catalyzed Cyclization: The 1,3-diketone intermediate is then treated with acid, which catalyzes an intramolecular condensation (cyclodehydration) to form the final this compound ring system.[3]
Caption: Baker-Venkataraman pathway to this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure adapted from established methodologies for the Baker-Venkataraman rearrangement.[3][10][12]
Step 1: Synthesis of 2-(acetyloxy)-5-bromophenyl ethanone
-
To a solution of 1-(5-bromo-2-hydroxyphenyl)ethanone (1.0 eq) in a suitable solvent such as pyridine, add acetic anhydride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be used in the next step without further purification.
Step 2: Rearrangement to 1-(5-bromo-2-hydroxyphenyl)propane-1,3-dione
-
Dissolve the crude ester from Step 1 (1.0 eq) in anhydrous pyridine.
-
Add powdered potassium hydroxide (3.0 eq) portion-wise while maintaining the temperature below 50 °C.
-
Stir the mixture at 50 °C for 30-60 minutes until the rearrangement is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-cold dilute HCl.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry to obtain the crude 1,3-diketone.
Step 3: Cyclization to this compound
-
Add the crude 1,3-diketone from Step 2 to a minimal amount of glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux (approximately 100-110 °C) for 1-2 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and recrystallize from ethanol to afford pure this compound.
Modern Synthetic Enhancements
While classical methods are robust, modern techniques offer significant improvements:
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for both the rearrangement and cyclization steps, often leading to higher yields and cleaner product profiles.[10][13]
-
Transition-Metal Catalysis: Palladium-catalyzed methods, such as the cyclocarbonylation of o-iodophenols with terminal acetylenes, provide alternative and highly efficient routes to the chromone core.[14]
Applications and Derivatization of this compound
This compound is not merely an end product but a versatile platform for generating a multitude of complex molecules with significant practical applications.
Sources
- 1. Synthesis of Chromones and Their Applications During the Last Ten Years | Semantic Scholar [semanticscholar.org]
- 2. ijrar.org [ijrar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 51483-92-2 [smolecule.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Chromone and flavone synthesis [organic-chemistry.org]
Introduction: The Significance of the Chromone Scaffold
An In-Depth Technical Guide to 6-Bromochromone: From Discovery to Modern Applications
The chromone ring system, a benzopyran-4-one, is a cornerstone of heterocyclic chemistry and a highly valued scaffold in medicinal chemistry.[1][2] Often referred to as a "privileged structure," its rigid bicyclic framework is present in a vast number of natural products and synthetic compounds that exhibit a wide range of pharmacological activities.[1][2] Chromone derivatives have been extensively studied and developed for their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1] The versatility of the chromone nucleus allows for chemical modifications at various positions, which critically influences the resulting biological profile.[1]
Within this important class of compounds lies this compound (systematically named 6-bromo-4H-1-benzopyran-4-one).[3] This halogenated derivative is characterized by the presence of a bromine atom at the 6-position of the benzopyranone framework.[3] this compound serves not only as a subject of research for its own inherent biological activities but also as a crucial intermediate in organic synthesis, providing a reactive handle for creating more complex molecules for drug discovery and materials science.[3][4]
Historical Context and Early Synthesis
While a singular, celebrated moment of "discovery" for this compound is not prominent in the historical literature, its existence is a logical outcome of the broader exploration of chromone synthesis. The foundational methods for creating the chromone core were established long before this specific derivative was commercialized or extensively studied. Early methods, such as the decarboxylation of chromone-2-carboxylic acid introduced by Heywang and Kostanecki, paved the way for chromone chemistry.[2]
The most probable route for the initial synthesis of this compound and similar structures would have been through well-established named reactions applied to appropriately substituted precursors. The Baker-Venkataraman Rearrangement , discovered independently by W. Baker and K. Venkataraman in the 1930s, became a cornerstone for chromone synthesis.[3] This reaction involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, which then undergoes cyclization to form the chromone ring.[3] To produce this compound, the synthesis would logically start from a 2-hydroxyacetophenone already bearing a bromine atom at the desired position (e.g., 1-(5-bromo-2-hydroxyphenyl)ethan-1-one).
Modern Synthetic Methodologies
Modern organic synthesis provides several efficient pathways to this compound and its derivatives. These methods offer higher yields and milder reaction conditions compared to historical procedures.[2] The choice of method often depends on the availability of starting materials and the desired substitution patterns.
General Synthetic Workflow
A common contemporary approach involves the cyclization of a substituted phenol. The workflow below illustrates a generalized pathway frequently employed in research settings.
Caption: A common synthetic workflow for this compound.
Experimental Protocol: Synthesis via Enaminone Intermediate
This protocol details a representative modern synthesis starting from 5-bromo-2-hydroxyacetophenone.
Objective: To synthesize this compound.
Materials:
-
5-Bromo-2-hydroxyacetophenone
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Step 1: Formation of the Enaminone Intermediate
-
In a round-bottom flask, dissolve 1.0 equivalent of 5-bromo-2-hydroxyacetophenone in anhydrous toluene.
-
Add 1.5 equivalents of N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to the solution.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude enaminone intermediate.
-
-
Step 2: Acid-Catalyzed Cyclization
-
To the crude intermediate, add a mixture of ethanol and concentrated hydrochloric acid (e.g., a 10:1 v/v ratio).
-
Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours, again monitoring by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
-
Step 3: Isolation and Purification
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove residual acid and impurities.
-
Dry the product under vacuum.
-
If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol or dichloromethane/hexanes) to obtain pure this compound as a crystalline solid.[3]
-
Physicochemical Properties
This compound is a solid at room temperature, typically appearing as a white to light yellow crystalline powder.[3] Its key properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₅BrO₂ | [3] |
| Molecular Weight | 225.04 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 135-139 °C (decomposes) | |
| CAS Number | 51483-92-2 | |
| Solubility | Limited solubility in water; soluble in DMF and dichloromethane. | [3] |
| SMILES String | Brc1ccc2OC=CC(=O)c2c1 |
Applications in Medicinal Chemistry and Drug Development
The true value of this compound in the scientific community lies in its role as a versatile building block for developing novel therapeutic agents.[5][6] The chromone core provides a rigid and effective scaffold for interacting with biological targets, while the bromine atom at the 6-position serves two primary functions:
-
Modulation of Biological Activity: The presence of the halogen can directly enhance or modify the pharmacological properties of the molecule, including binding affinity and metabolic stability.
-
Synthetic Handle: The bromo group is an excellent leaving group for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the straightforward synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.[3][6]
Derivatives of this compound have been investigated for a wide range of biological activities.
| Biological Activity | Therapeutic Area | Key Findings and Mechanisms | Reference(s) |
| Anticancer | Oncology | Derivatives have shown potent antiproliferative activity against various tumor cell lines. Mechanisms include inhibition of the PI3K/AKT signaling pathway and induction of apoptosis. | [1][7] |
| α-Glucosidase Inhibition | Diabetes | Thiosemicarbazone derivatives of this compound have demonstrated potent inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting potential for managing Type 2 Diabetes. | [8][9] |
| Anti-inflammatory | Immunology | The chromone scaffold is known to inhibit inflammatory pathways.[3] Derivatives are studied for their ability to suppress the production of inflammatory mediators like nitric oxide (NO).[1] | |
| Antimicrobial | Infectious Disease | The compound has shown effectiveness against various bacterial and fungal strains. | [3] |
| Antioxidant | General Health | The core structure demonstrates potential in scavenging free radicals, which contributes to protective effects against oxidative stress. | [3] |
Mechanism of Action Example: PI3K/AKT Pathway Inhibition
A key mechanism through which chromone derivatives exert their anticancer effects is the inhibition of critical cell signaling pathways.[1] The Phosphoinositide 3-Kinase (PI3K)/AKT pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. A simplified representation of this pathway and the inhibitory action of a chromone derivative is shown below.
Caption: Inhibition of the PI3K/AKT pathway by a chromone derivative.
Experimental Workflow: α-Glucosidase Inhibition Assay
To evaluate the potential of this compound derivatives as antidiabetic agents, an in vitro α-glucosidase inhibition assay is a standard method. This workflow outlines the key steps.
Caption: Workflow for an in vitro α-glucosidase inhibition assay.
Conclusion
This compound, while not a compound with a famed discovery story, represents a vital tool in the arsenal of medicinal chemists and organic synthesists. Its history is intertwined with the development of fundamental reactions for creating heterocyclic systems. Today, it stands as a testament to the power of the "privileged scaffold" concept, serving as a starting point for the rational design of new molecules targeting a spectrum of diseases, from cancer to diabetes. The combination of the biologically active chromone core and the synthetically versatile bromo-substituent ensures that this compound will continue to be a molecule of significant interest in the ongoing quest for novel therapeutics.
References
- Smolecule. (n.d.). Buy this compound | 51483-92-2.
- Sigma-Aldrich. (n.d.). This compound 98 | 51483-92-2.
- PubChem. (n.d.). This compound-3-carbonitrile.
- CookeChem. (n.d.). This compound-2-carboxylic Acid.
- MySkinRecipes. (n.d.). This compound.
- Fan, M., et al. (2023). Synthesis, in vitro, and in silico studies of 7-fluorochromone based thiosemicarbazones as α-glucosidase inhibitors. PubMed Central.
- Dahlous, K. A., et al. (2025). Design, synthesis, in-vitro and in-silico studies of this compound based thiosemicarbazones as α-glucosidase inhibitors. ResearchGate. Request PDF.
- Anonymous. (2013). Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro. PubMed.
- BenchChem. (n.d.). Biological activities of chromone derivatives in medicinal chemistry.
- Ewies, F. E. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC, 4(4), 1046-1085.
- European Pharmaceutical Review. (2005). Applications in drug development.
- PMC. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijrpc.com [ijrpc.com]
- 3. Buy this compound | 51483-92-2 [smolecule.com]
- 4. This compound [myskinrecipes.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, in vitro, and in silico studies of 7-fluorochromone based thiosemicarbazones as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 6-Bromochromone
Introduction: The Strategic Importance of Chromone Scaffolds and C-C Bond Formation
The chromone (4H-1-benzopyran-4-one) framework is a cornerstone in medicinal chemistry and drug discovery, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] Chromone derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4] The functionalization of the chromone core is therefore a critical endeavor for developing novel therapeutic agents with enhanced potency and selectivity.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon (C-C) bonds in modern organic synthesis.[5][6] Its broad functional group tolerance, relatively mild reaction conditions, and the commercial availability of a wide array of boronic acids make it an indispensable tool for medicinal chemists.[7][8] The application of the Suzuki coupling to append aryl or heteroaryl moieties to the 6-position of the chromone nucleus, starting from 6-bromochromone, provides a direct and efficient route to novel derivatives for biological screening and lead optimization.
This guide provides an in-depth technical overview, detailed experimental protocols, and field-proven insights for successfully conducting the Suzuki coupling reaction with this compound.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][9] Understanding this catalytic cycle is paramount for rational troubleshooting and optimization of the reaction conditions.
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) species, which undergoes oxidative addition into the carbon-bromine bond of this compound. This step forms a square planar Palladium(II) complex. This is often the rate-determining step of the reaction.[6][10]
-
Transmetalation: This step requires the activation of the organoboron species (e.g., an arylboronic acid) by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex.[11][12] This boronate complex then transfers its organic group to the Palladium(II) center, displacing the bromide, in a process known as transmetalation.[5]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups (the chromone and the newly introduced aryl group) from the Palladium(II) complex. This forms the desired C-C bond in the product, 6-arylchromone, and regenerates the active Palladium(0) catalyst, which can then re-enter the catalytic cycle.[5][7]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of 6-Arylchromones
This protocol provides a general method for the Suzuki coupling of this compound with a representative arylboronic acid. Optimization may be necessary for different boronic acids or for scaling up the reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Ensure purity before use. |
| Arylboronic Acid | ≥98% | Commercially Available | 1.2 - 1.5 equivalents. |
| Pd(PPh₃)₄ | Catalyst Grade | Commercially Available | Tetrakis(triphenylphosphine)palladium(0). |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | 2.0 - 3.0 equivalents. |
| 1,4-Dioxane | Anhydrous, Degassed | Commercially Available | Solvent. |
| Water | Deionized, Degassed | N/A | Co-solvent. |
| Schlenk Flask | N/A | Glassware Supplier | Or other suitable reaction vessel for inert atmosphere. |
| Magnetic Stirrer/Hotplate | N/A | Lab Equipment Supplier | |
| Inert Gas (Argon or Nitrogen) | High Purity | Gas Supplier |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Seal the flask with a septum.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen, which can deactivate the palladium catalyst.[13]
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%).
-
Using a syringe, add the degassed solvents. A common ratio is 1,4-dioxane and water (e.g., 4:1 or 5:1 v/v). The solvent volume should be sufficient to ensure all reagents are dissolved at the reaction temperature.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath and heat the reaction mixture to 80-100 °C with vigorous stirring.[9]
-
-
Monitoring the Reaction:
-
The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14] This will indicate the consumption of the starting material and the formation of the product.
-
-
Work-up:
-
Once the reaction is complete (typically within 2-12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and then with brine to remove the inorganic base and salts.
-
-
Purification and Characterization:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-arylchromone.
-
The structure and purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.[15][16]
-
General Experimental Workflow
Caption: A typical experimental workflow for Suzuki coupling of this compound.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst | Ensure the reaction is performed under a strict inert atmosphere. Use a fresh bottle of catalyst or a pre-catalyst.[13] |
| 2. Inefficient Transmetalation | Try a stronger base such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄).[7][13] | |
| 3. Low Reaction Temperature | Gradually increase the reaction temperature, monitoring for any decomposition. | |
| Protodeboronation | 1. Excess Water/Base | Minimize water content or use anhydrous conditions. Use a milder base like potassium fluoride (KF).[11] |
| (Cleavage of C-B bond) | 2. Unstable Boronic Acid | Use a slight excess of the boronic acid (1.5 equiv.). Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[7] |
| Dehalogenation | 1. Presence of Hydride Source | Use high-purity, anhydrous solvents. Avoid alcohol co-solvents if possible.[7] |
| (Replacement of Br with H) | 2. Catalyst/Ligand Choice | Screen different phosphine ligands. Bulky, electron-rich ligands can sometimes suppress this side reaction.[13] |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen | Thoroughly degas all solvents and ensure a robust inert atmosphere throughout the reaction. |
| 2. Catalyst Decomposition | This can lead to palladium black, which can catalyze homocoupling. Ensure proper stirring and temperature control. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 6-arylchromones from this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters—particularly the choice of catalyst, base, and solvent, as well as maintaining an inert atmosphere—researchers can efficiently generate diverse libraries of chromone derivatives. These compounds serve as valuable assets in the ongoing quest for novel and more effective therapeutic agents in drug discovery.
References
-
Wikipedia. Suzuki reaction. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- D'Hooghe, M., et al. (2007). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 72(23), 8948-8951.
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(22), 6755-6762.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Vantourout, J. C., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1697-1704.
-
CORE. Chromone, A valid scaffold in Medicinal Chemistry. [Link]
-
ResearchGate. Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
International Journal of Research in Pharmacy and Chemistry. SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. [Link]
-
PubMed Central. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- Thomas, D. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6524-6543.
-
ResearchGate. Synthetic schemes for chromone derivatives. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. Polyaniline-Supported Palladium-Catalyzed Suzuki—Miyaura, Cross-Coupling of Bromo- and Chloroarenes in Water. [Link]
- Thomas, A. A., et al. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 139(12), 4437-4446.
-
AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
-
YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). [Link]
-
Semantic Scholar. Synthesis of 6-aryl substituted 4-quinolones via Suzuki cross coupling. [Link]
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
- Han, F. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
- Imao, D., et al. (2009). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 131(39), 14078-14080.
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. wwjmrd.com [wwjmrd.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. azom.com [azom.com]
Palladium-catalyzed synthesis of 6-bromochromone derivatives
Application Note & Protocol
Topic: Palladium-Catalyzed Synthesis of 6-Bromochromone Derivatives: A Modular Approach for Drug Discovery and Materials Science
Audience: Researchers, scientists, and drug development professionals.
Abstract
The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The strategic functionalization of this core is paramount for developing novel derivatives with enhanced activity and tailored properties. This application note details the use of this compound as a versatile platform for molecular diversification through palladium-catalyzed cross-coupling reactions. We provide a comprehensive, field-tested protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Furthermore, we discuss the scientific rationale behind the protocol, explore the scope of other palladium-catalyzed transformations such as the Heck and Buchwald-Hartwig reactions, and present a mechanistic overview to empower researchers in optimizing and adapting these powerful synthetic tools.
Introduction: The Strategic Value of the this compound Scaffold
Chromone (4H-1-benzopyran-4-one) and its derivatives are of immense interest due to their wide-ranging biological activities.[1][4] The functionalization of the chromone ring system allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery. The bromine atom at the C6 position of the chromone nucleus serves as an exceptionally versatile synthetic handle.[5][6] Its reactivity in palladium-catalyzed cross-coupling reactions allows for the direct and regioselective formation of new carbon-carbon and carbon-heteroatom bonds, a transformation that is otherwise challenging.[7]
This modular approach enables the rapid synthesis of extensive libraries of novel chromone derivatives from a single, readily accessible starting material. By coupling this compound with a diverse range of boronic acids, alkenes, or amines, researchers can introduce functionalities that modulate the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[8]
Core Methodology: Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds, owing to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[9][10] We present here a detailed protocol for the synthesis of 6-arylchromones.
Experimental Workflow Overview
The following diagram outlines the general workflow for the palladium-catalyzed Suzuki-Miyaura coupling of this compound.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Detailed Step-by-Step Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Commercial | Starting material |
| Phenylboronic Acid | >97% | Commercial | Example coupling partner |
| Tetrakis(triphenylphosphine)palladium(0) | Catalyst grade | Commercial | Pd(PPh₃)₄, sensitive to air |
| Potassium Carbonate (K₂CO₃) | Anhydrous, powder | Commercial | Base, should be finely ground |
| 1,4-Dioxane | Anhydrous | Commercial | Solvent |
| Deionized Water | High purity | In-house | Co-solvent |
| Ethyl Acetate | ACS Grade | Commercial | For extraction |
| Brine (Saturated NaCl) | - | Lab prepared | For washing |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | Drying agent |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography |
| Argon or Nitrogen Gas | High purity | Gas cylinder | For inert atmosphere |
Procedure:
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 225 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.5 mmol, 345 mg).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg) to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane (6 mL) and deionized water (2 mL) via syringe.
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum backfill with argon or nitrogen to ensure the removal of all oxygen.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-phenylchromone.
Mechanism & Scientific Rationale
Understanding the catalytic cycle is crucial for troubleshooting and adapting the protocol. The Suzuki-Miyaura reaction proceeds through a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[11][12]
The Palladium Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Rationale for Components:
-
Palladium(0) Catalyst: The active catalytic species. Pd(PPh₃)₄ is a common choice as it is a stable Pd(0) source. The reaction begins when this species undergoes oxidative addition with the this compound.[12]
-
Ligand (PPh₃): Triphenylphosphine ligands stabilize the palladium center, prevent its aggregation into inactive palladium black, and modulate its reactivity. Their dissociation from the metal center is often a key step to open a coordination site for the oxidative addition.
-
Base (K₂CO₃): The base is essential for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species ([Ar-B(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium center during the transmetalation step.[10][11]
-
Solvent (Dioxane/Water): This biphasic solvent system is effective for Suzuki couplings. Dioxane solubilizes the organic starting materials and the palladium complex, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Expanding the Synthetic Toolbox: Other Palladium-Catalyzed Reactions
The this compound scaffold is amenable to a variety of other powerful palladium-catalyzed reactions, allowing for the introduction of diverse functional groups.
| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst System | Key Application |
| Suzuki-Miyaura Coupling | C(sp²)–C(sp²) | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos, K₂CO₃ or K₃PO₄ | Synthesis of biaryl and styrenyl chromones.[9][13] |
| Heck Reaction | C(sp²)–C(sp²) | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | Introduction of alkenyl substituents.[7][14][15] |
| Buchwald-Hartwig Amination | C(sp²)–N | Primary/Secondary Amine | Pd₂(dba)₃/XPhos or BINAP, NaOt-Bu or Cs₂CO₃ | Synthesis of amino-chromone derivatives.[16][17][18] |
| Sonogashira Coupling | C(sp²)–C(sp) | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI, Et₃N or Dipea | Introduction of alkynyl moieties.[1][19] |
Conclusion
Palladium-catalyzed cross-coupling reactions provide a robust and highly modular platform for the synthesis of 6-substituted chromone derivatives. By leveraging the reactivity of the 6-bromo handle, researchers can efficiently generate diverse libraries of novel compounds for evaluation in drug discovery programs and for applications in materials science. The detailed protocol for the Suzuki-Miyaura coupling serves as a reliable starting point, while the principles and mechanistic understanding provided herein should empower scientists to explore the full synthetic potential of this versatile scaffold.
References
-
Al-Kaabi, E., et al. (2020). Regioselective Synthesis of Chromones via Cyclocarbonylative Sonogashira Coupling Catalyzed by Highly Active Bridged-Bis(N-Heterocyclic Carbene)Palladium(II) Complexes. ACS Omega. Available at: [Link]
-
Al-Kaabi, E., et al. (2020). Regioselective Synthesis of Chromones via Cyclocarbonylative Sonogashira Coupling Catalyzed by Highly Active Bridged-Bis(N-Heterocyclic Carbene)Palladium(II) Complexes. Semantic Scholar. Available at: [Link]
-
Al-Kaabi, E., et al. (2020). Regioselective Synthesis of Chromones via Cyclocarbonylative Sonogashira Coupling Catalyzed by Highly Active Bridged-Bis. National Institutes of Health. Available at: [Link]
-
Vasas, A., et al. (2011). The Heck Reaction of Protected Hydroxychromones: on route to Natural Products. Australian Journal of Chemistry. Available at: [Link]
-
Al-Kaabi, E., et al. (2020). Regioselective Synthesis of Chromones via Cyclocarbonylative Sonogashira Coupling Catalyzed by Highly Active Bridged-Bis(N-Heterocyclic Carbene)Palladium(II) Complexes. ACS Publications. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]
-
Donnelly, D. J., et al. (1990). Substituted 4H-1-benzopyran-4-ones (chromones): synthesis via palladium-catalysed coupling of their halogeno derivatives with alkenes. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Request PDF. (2023). Design, synthesis, in-vitro and in-silico studies of this compound based thiosemicarbazones as α-glucosidase inhibitors. ResearchGate. Available at: [Link]
-
Al-Jawaheri, H. F., & Al-Masoudi, N. A. (2016). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules. Available at: [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]
-
Csenki, Z., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Sharma, G., et al. (2020). Chromone Containing Hybrid Analogs: Synthesis and Applications in Medicinal Chemistry. Current Drug Targets. Available at: [Link]
-
Wikipedia. (n.d.). Heck reaction. Wikipedia. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
The Nobel Prize in Chemistry 2010 - Press Release. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. Available at: [Link]
Sources
- 1. Regioselective Synthesis of Chromones via Cyclocarbonylative Sonogashira Coupling Catalyzed by Highly Active Bridged-Bis(N-Heterocyclic Carbene)Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buy this compound | 51483-92-2 [smolecule.com]
- 6. This compound [myskinrecipes.com]
- 7. Substituted 4H-1-benzopyran-4-ones (chromones): synthesis via palladium-catalysed coupling of their halogeno derivatives with alkenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Chromone Containing Hybrid Analogs: Synthesis and Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. nobelprize.org [nobelprize.org]
- 13. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. jk-sci.com [jk-sci.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Regioselective Synthesis of Chromones via Cyclocarbonylative Sonogashira Coupling Catalyzed by Highly Active Bridged-Bis(N-Heterocyclic Carbene)Palladium(II) Complexes | Semantic Scholar [semanticscholar.org]
Synthesis of fluorescent probes from 6-bromochromone.
An In-Depth Technical Guide to the Synthesis of Fluorescent Probes from 6-Bromochromone
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of novel fluorescent probes starting from the versatile building block, this compound. We will delve into the strategic design, synthetic methodologies, and practical applications of these probes, with a focus on explaining the rationale behind the experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Chromone Scaffold as a Privileged Platform for Fluorescent Probe Development
Chromone and its derivatives are recognized as "privileged structures" in medicinal chemistry, exhibiting a wide array of biological activities.[1] The chromone core possesses intrinsic fluorescence properties that can be finely tuned through chemical modification. The strategic placement of a bromine atom at the 6-position of the chromone ring provides a versatile reactive handle for introducing a diverse range of functional groups. This allows for the rational design of fluorescent probes with tailored photophysical and sensing properties.[2]
The design of these probes often follows a modular approach, incorporating three key domains:
-
Fluorophore: The chromone core, which is the source of the fluorescence.
-
Recognition Moiety: A functional group designed to interact with a specific analyte of interest.
-
Linker: A chemical bridge connecting the fluorophore and the recognition moiety.
This modular design, often employing a "push-pull" electronic system, enables the development of probes with high sensitivity and selectivity for a wide range of applications, including bioimaging and analyte detection.[2]
Core Synthetic Strategies: Leveraging the 6-Bromo Position
The bromine atom at the 6-position of the chromone ring is the key to unlocking a diverse library of fluorescent probes. This is primarily achieved through palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide.[3][4][5] This reaction is exceptionally versatile and tolerant of a wide range of functional groups, making it ideal for the synthesis of complex molecules.[6]
In the context of this compound, the Suzuki coupling allows for the introduction of various aryl and heteroaryl moieties at the 6-position. This is a powerful strategy for modulating the photophysical properties of the chromone fluorophore and for introducing recognition elements for specific analytes.
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle of three main steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the this compound to form a palladium(II) species.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst.[4]
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is a highly efficient method for forming carbon-carbon triple bonds.
By reacting this compound with a terminal alkyne via the Sonogashira coupling, an alkynyl group can be introduced at the 6-position. This is a valuable strategy for several reasons:
-
The linear geometry of the alkyne can extend the π-conjugation of the chromone system, leading to red-shifted absorption and emission spectra.
-
The terminal alkyne of the product can be further functionalized using "click chemistry," providing a versatile platform for bioconjugation.
The mechanism of the Sonogashira coupling is similar to the Suzuki coupling, involving a palladium catalytic cycle. A copper(I) co-catalyst is often used to facilitate the reaction.[7]
Schiff Base Formation: A Gateway to Ion Sensing Probes
While not directly involving the 6-bromo position, the functionalization of the chromone core to include an aldehyde or amine allows for the subsequent formation of Schiff bases. This is a common strategy for creating fluorescent probes for metal ions.[9] For instance, a formyl group can be introduced at the 3-position of the this compound scaffold, which can then be condensed with a variety of amines to generate a library of Schiff base derivatives.[10] The imine nitrogen and other nearby heteroatoms can act as a chelation site for metal ions, leading to a change in the fluorescence properties of the probe upon binding.[9][11]
Experimental Protocols
The following protocols are representative examples of how to synthesize fluorescent probes from this compound.
General Synthetic Workflow
The synthesis of fluorescent probes from this compound typically follows a multi-step process. A general workflow is illustrated below:
Caption: General synthetic workflow for this compound-based fluorescent probes.
Protocol 1: Synthesis of a 6-Arylchromone via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the flask.
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times.[12]
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to the flask.[12]
-
Attach a condenser and heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere.[12]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis of a 6-Alkynylchromone via Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a degassed solution of this compound (1.0 eq) in a mixture of THF and Et₃N (2:1 ratio), add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).[13]
-
Degas the reaction mixture for an additional 5 minutes at room temperature.
-
Add the terminal alkyne (1.1 eq) dropwise, and stir the reaction mixture at room temperature for 16 hours.[13]
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography.
Characterization and Data Presentation
The newly synthesized fluorescent probes must be thoroughly characterized to confirm their structure and to evaluate their photophysical properties.
Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition.
Photophysical Characterization
The photophysical properties of the fluorescent probes are typically evaluated in a suitable solvent (e.g., DMSO, ethanol, or a buffer solution).
-
UV-Visible Absorption Spectroscopy: To determine the maximum absorption wavelength (λ_abs).
-
Fluorescence Spectroscopy: To determine the maximum emission wavelength (λ_em) and the fluorescence quantum yield (Φ_F).
-
Stokes Shift: The difference between the maximum emission and absorption wavelengths. A larger Stokes shift is generally desirable to minimize self-quenching.
Table 1: Representative Photophysical Properties of 6-Substituted Chromone Derivatives
| Derivative | Substituent at C6 | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Φ_F | Reference |
| CP Probe | Schiff Base | 345 | 439 | 94 | - | [9][14] |
| HMPM | Pyrazole derivative | 350 | 450 | 100 | - | [15] |
| RFC | Rhodamine Schiff Base | - | - | - | - | [16] |
Note: The specific photophysical properties will vary depending on the substituent and the solvent used.
Application Example: Bioimaging of Metal Ions
Chromone-based fluorescent probes have shown great promise for the detection and imaging of metal ions in living cells.[9][11]
General Workflow for Live-Cell Imaging
Caption: General workflow for live-cell imaging with a fluorescent probe.
Protocol for Live-Cell Imaging of Fe³⁺
This protocol is adapted from the use of a chromone-based Schiff base probe for the detection of Fe³⁺ in living cells.[9]
Materials:
-
Synthesized chromone-based fluorescent probe for Fe³⁺
-
Live cells (e.g., HeLa cells)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
FeCl₃ solution
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture the cells in a suitable medium supplemented with FBS in a humidified incubator at 37 °C with 5% CO₂.
-
Probe Loading:
-
Prepare a stock solution of the fluorescent probe in DMSO.
-
Dilute the stock solution in the cell culture medium to the desired final concentration (e.g., 10 µM).
-
Replace the culture medium of the cells with the probe-containing medium.
-
-
Incubation: Incubate the cells with the probe for a specified time (e.g., 30 minutes) at 37 °C.
-
Analyte Addition (for testing response):
-
After incubation with the probe, add a solution of FeCl₃ to the medium to achieve the desired final concentration.
-
Incubate for an additional period (e.g., 30 minutes).
-
-
Washing: Wash the cells with PBS to remove any excess probe and metal ions.
-
Fluorescence Microscopy:
-
Observe the cells under a fluorescence microscope using the appropriate excitation and emission filters for the probe.
-
Capture images to visualize the intracellular distribution of the fluorescence signal. A decrease in fluorescence intensity upon addition of Fe³⁺ would indicate the detection of the ion.[9]
-
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of fluorescent probes. By leveraging powerful synthetic methodologies such as the Suzuki-Miyaura and Sonogashira cross-coupling reactions, researchers can readily access a diverse library of chromone derivatives with tailored properties for various applications in chemical biology, diagnostics, and drug discovery. The protocols and strategies outlined in this guide provide a solid foundation for the successful design and synthesis of novel fluorescent probes based on the chromone scaffold.
References
-
An Expeditious Approach towards the Synthesis and Application of Water-Soluble and Photostable Fluorogenic Chromones for DNA Detection. (2022). MDPI. Retrieved from [Link]
-
Chromone-based fluorescent probe for peroxynitrite imaging in Arabidopsis thaliana. (n.d.). ResearchGate. Retrieved from [Link]
-
The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe. (2024). MDPI. Retrieved from [Link]
-
A highly selective and sensitive fluorescent probe based on the chromone fluorophore for imaging hydrogen sulfide in living cells. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
A novel chromone and rhodamine derivative as fluorescent probe for the detection of Zn(II) and Al(III) based on two different mechanisms. (2018). PubMed. Retrieved from [Link]
-
Application of a Rhodamine-Chromone Schiff Base Probe for the Sensing of Fe3+, Al3+, Cr3+ at Low Concentration and Exploration of the Anticancer Activity and Bio-imaging. (n.d.). ResearchGate. Retrieved from [Link]
-
A smartphone-assisted highly sensitive chromone-derived fluorescent receptor for rare-earth cerium metal ion detection: environmental monitoring and cancer cell imaging. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Design, synthesis, in-vitro and in-silico studies of this compound based thiosemicarbazones as α-glucosidase inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
A Rhodamine-based fluorescent sensor for chromium ions and its application in bioimaging. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. (n.d.). ResearchGate. Retrieved from [Link]
-
A chromone-based colorimetric fluorescence sensor for selective detection of Cu2+ ions, and its application for in-situ imaging. (2022). Semantic Scholar. Retrieved from [Link]
-
A new chromone-based fluorescent probe for ratiometric detection of Pd2+. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
The Monitoring and Cell Imaging of Fe Using a Chromone-Based Fluorescence Probe. (n.d.). ResearchGate. Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. (n.d.). MDPI. Retrieved from [Link]
-
A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. (n.d.). MDPI. Retrieved from [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). ePrints Soton. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Suzuki cross-coupling reaction. (2020). YouTube. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). PMC - NIH. Retrieved from [Link]
-
Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling. (2020). PubMed. Retrieved from [Link]
-
Development of a Novel Chromophore Reaction-based Fluorescent Probe for Biogenic Amines Detection. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Development of a novel chromophore reaction-based fluorescent probe for biogenic amines detection. (n.d.). Journal of Materials Chemistry B (RSC Publishing). Retrieved from [Link]
-
A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. (n.d.). ResearchGate. Retrieved from [Link]
-
Development of a novel chromophore reaction-based fluorescent probe for biogenic amines detection. (n.d.). ResearchGate. Retrieved from [Link]
-
Asymmetric and Reduced Xanthene Fluorophores: Synthesis, Photochemical Properties, and Application to Activatable Fluorescent Probes for Detection of Nitroreductase. (2019). MDPI. Retrieved from [Link]
-
Lessons in Organic Fluorescent Probe Discovery. (n.d.). PMC - PubMed Central - NIH. Retrieved from [Link]
-
Detection of organic amines using a ratiometric chromophoric fluorescent probe with a significant emission shift. (n.d.). ResearchGate. Retrieved from [Link]
-
A novel fluorescent probe based on rhodamine B derivative for highly selective and sensitive detection of mercury(II) ion in aqueous solution. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A novel chromone and rhodamine derivative as fluorescent probe for the detection of Zn(II) and Al(III) based on two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. A new chromone-based fluorescent probe for ratiometric detection of Pd2+ - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
6-Bromochromone: A Versatile Scaffold for the Synthesis of Bioactive Heterocycles
Introduction: The Strategic Importance of the Chromone Nucleus and the Role of the 6-Bromo Substituent
The chromone (4H-1-benzopyran-4-one) framework is a privileged heterocyclic motif ubiquitously found in nature and is the core structure of a multitude of pharmacologically active compounds.[1][2] Its inherent biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, have established it as a valuable scaffold in medicinal chemistry and drug discovery.[3] The strategic introduction of a bromine atom at the 6-position of the chromone ring system significantly enhances its utility as a synthetic building block. The presence of the bromo group provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse chemical functionalities and the construction of complex heterocyclic systems with tailored biological activities.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-bromochromone as a versatile precursor for the synthesis of bioactive heterocycles. We will delve into the underlying principles of key synthetic transformations, provide detailed, field-proven protocols, and present data on the biological activities of the resulting compounds.
The Synthetic Versatility of this compound: A Gateway to Diverse Heterocyclic Architectures
The electron-withdrawing nature of the bromine atom at the 6-position, coupled with its ability to participate in oxidative addition to palladium(0) complexes, makes this compound an ideal substrate for a range of cross-coupling reactions. These transformations allow for the construction of carbon-carbon and carbon-nitrogen bonds, paving the way for the synthesis of a vast library of novel chromone derivatives.
Application Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Arylchromones
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[5][6] This reaction is particularly valuable for the synthesis of biaryl structures, which are prevalent in many biologically active molecules.
Causality of Experimental Choices:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.
-
Ligand: Triphenylphosphine (PPh₃) is a widely used phosphine ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Base: An aqueous solution of a base like potassium carbonate (K₂CO₃) is crucial for the transmetalation step, activating the boronic acid.[7]
-
Solvent: A mixture of an organic solvent like toluene and water allows for the dissolution of both the organic and inorganic reagents.
Detailed Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.06 mmol).
-
Solvent and Base Addition: Add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL).
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Yields for the Synthesis of 6-Arylchromones:
| Coupling Partner (Arylboronic Acid) | Product | Typical Yield (%) |
| Phenylboronic acid | 6-Phenylchromone | 85-95 |
| 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)chromone | 80-90 |
| 3-Pyridylboronic acid | 6-(3-Pyridyl)chromone | 75-85 |
Application Protocol 2: Sonogashira Coupling for the Synthesis of 6-Alkynylchromones
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a straightforward route to substituted alkynes.[8][9] This methodology is instrumental in creating compounds with extended π-systems, which often exhibit interesting photophysical and biological properties.
Causality of Experimental Choices:
-
Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) is a stable and efficient precatalyst for Sonogashira reactions.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is essential for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10]
-
Base: A strong amine base such as triethylamine (Et₃N) is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Anhydrous and deoxygenated solvents like tetrahydrofuran (THF) are used to prevent side reactions and catalyst deactivation.
Detailed Experimental Protocol:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous, deoxygenated THF (10 mL).
-
Catalyst and Reagent Addition: Add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), copper(I) iodide (0.04 mmol), and triethylamine (2.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst residues, washing with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the product by column chromatography (silica gel, hexane/ethyl acetate).
Expected Yields for the Synthesis of 6-Alkynylchromones:
| Coupling Partner (Terminal Alkyne) | Product | Typical Yield (%) |
| Phenylacetylene | 6-(Phenylethynyl)chromone | 80-90 |
| Ethynyltrimethylsilane | 6-((Trimethylsilyl)ethynyl)chromone | 85-95 |
| Propargyl alcohol | 6-(3-Hydroxyprop-1-yn-1-yl)chromone | 70-80 |
Application Protocol 3: Heck Coupling for the Synthesis of 6-Alkenylchromones
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[11][12] This reaction is a versatile tool for the synthesis of substituted alkenes.
Causality of Experimental Choices:
-
Catalyst: Palladium(II) acetate is a common and effective precatalyst.
-
Ligand: Tri(o-tolyl)phosphine is a bulky electron-rich phosphine ligand that can improve catalyst stability and activity.
-
Base: A hindered organic base like triethylamine is used to neutralize the hydrohalic acid produced.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) is typically used.
Detailed Experimental Protocol:
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), the alkene (e.g., ethyl acrylate, 1.5 mmol), palladium(II) acetate (0.05 mmol), and tri(o-tolyl)phosphine (0.1 mmol).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (5 mL) and triethylamine (1.5 mmol).
-
Inert Atmosphere: Seal the tube and purge with an inert gas.
-
Reaction: Heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers and wash with brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate).
Application Protocol 4: Buchwald-Hartwig Amination for the Synthesis of 6-Aminochromones
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[13][14] This reaction is a powerful method for the synthesis of arylamines from aryl halides.
Causality of Experimental Choices:
-
Catalyst: A pre-formed palladium catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and a specialized ligand is used.
-
Ligand: Bulky, electron-rich phosphine ligands such as XPhos or SPhos are highly effective for this transformation.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine.
-
Solvent: Anhydrous, non-polar solvents like toluene are commonly employed.
Detailed Experimental Protocol:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the amine (1.2 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate).
Visualization of Synthetic Pathways
Caption: Key cross-coupling reactions of this compound.
Synthesis of Bioactive Fused Heterocycles
This compound not only allows for substitution at the 6-position but can also serve as a precursor for the construction of more complex, fused heterocyclic systems.
Synthesis of Chromone-Fused Pyrazoles
Chromone-fused pyrazoles have attracted significant interest due to their diverse biological activities. One common approach involves the reaction of a suitably functionalized chromone with a hydrazine derivative.[15][16]
Caption: General workflow for chromone-fused pyrazole synthesis.
Synthesis of Chromone-Fused Triazoles
Chromone-fused triazoles are another class of heterocycles with promising biological potential, including antitubercular activity.[17] A common synthetic route involves a [3+2] cycloaddition reaction between an azide and an alkyne, a classic example of "click chemistry."
Detailed Experimental Protocol (Conceptual):
-
Azide Formation: Convert a derivative of this compound (e.g., after introduction of a suitable functional group) to an azide.
-
Alkyne Partner: Prepare a suitable alkyne-containing chromone derivative, for example, via a Sonogashira coupling of this compound.
-
Cycloaddition: React the azide and alkyne partners, often in the presence of a copper(I) catalyst, to form the 1,2,3-triazole ring.
Biological Activities of 6-Substituted Chromone Derivatives
The derivatization of the 6-position of the chromone nucleus has been shown to significantly impact the biological activity profile of the resulting compounds.
Table of Bioactivity Data for Selected 6-Substituted Chromone Derivatives:
| Compound | 6-Substituent | Biological Activity | IC₅₀ / MIC | Reference |
| 1 | 6-Fluoro | Anticancer (MCF-7) | 0.9 µM | [3] |
| 2 | 6-Amino-2-styryl | Anticancer (HT-29) | Comparable to 5-FU | [18] |
| 3 | Chromone-fused triazole | Antitubercular (M. tuberculosis) | 1.56 µg/mL | [17] |
| 4 | Amide derivative | Anti-inflammatory (NO inhibition) | 5.33 µM | [19] |
Characterization Data
Accurate characterization of synthesized compounds is crucial for verifying their structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.
Representative ¹H and ¹³C NMR Data for 6-Substituted Chromones:
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| 6-Phenylchromone | Aromatic protons of the phenyl group and chromone core. | Signals for the carbonyl carbon, olefinic carbons, and aromatic carbons. |
| 6-(Phenylethynyl)chromone | Signals for the acetylenic proton and aromatic protons. | Resonances for the alkyne carbons in addition to the chromone core signals. |
Note: Specific chemical shifts will vary depending on the solvent and the specific substitution pattern. Experimental data should be compared with literature values where available.[1][20]
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of bioactive heterocycles. Its susceptibility to a range of palladium-catalyzed cross-coupling reactions provides a robust platform for the introduction of diverse functionalities at the 6-position. This, in turn, allows for the fine-tuning of the biological properties of the chromone scaffold, leading to the discovery of novel therapeutic agents. The protocols and data presented in this application note serve as a comprehensive resource for researchers aiming to exploit the synthetic potential of this compound in their drug discovery and development endeavors.
References
-
Identification of potent chromone embedded[1][15][17]-triazoles as novel anti-tubercular agents. (2018). RSC Advances. [URL not available]
-
Table 1 1 H NMR and 13 C NMR data for compounds 1 at 500 MHz (CD 3 OD)... - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of Chromone-Related Pyrazole Compounds - PMC. (n.d.). Retrieved from [Link]
-
Synthesis of chromone-related pyrazole compounds - Biblioteca Digital do IPB. (n.d.). Retrieved from [Link]
-
Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Synthesis of Chromone-Related Pyrazole Compounds - PubMed. (n.d.). Retrieved from [Link]
-
Synthesis and antimicrobial activity of chromone-linked 2-pyridone fused with 1,2,4-triazoles, 1,2,4-triazines and 1,2,4-triazepines ring systems - Semantic Scholar. (n.d.). Retrieved from [Link]
-
Chemical structures of selected bioactive chromones from various plants... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of chromone‐triazole hybrid analogs. - ResearchGate. (n.d.). Retrieved from [Link]
-
1 H-and 13 C-NMR chemical shifts for compound 6. - ResearchGate. (n.d.). Retrieved from [Link]
- Synthesis and Evaluation of 6‐Amino‐2‐styrylchromones as Anticancer Agents. (2023). ChemistrySelect.
-
Chosen examples of chromones with interesting biological potential. - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed. (n.d.). Retrieved from [Link]
-
Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - ResearchGate. (n.d.). Retrieved from [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved from [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - NIH. (n.d.). Retrieved from [Link]
-
Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PubMed Central. (n.d.). Retrieved from [Link]
- Chromone Containing Hybrid Analogs: Synthesis and Applications in Medicinal Chemistry. (2023). Chemistry & Biodiversity.
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (n.d.). Retrieved from [Link]
-
(PDF) Synthesis of Chromone-Related Pyrazole Compounds - ResearchGate. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
[PDF] Bioactive Chromone Derivatives – Structural Diversity | Semantic Scholar. (n.d.). Retrieved from [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (n.d.). Retrieved from [Link]
-
Sonogashira coupling reaction of aryl halides with phenylacetylene - ResearchGate. (n.d.). Retrieved from [Link]
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). (n.d.). Retrieved from [Link]
-
Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PubMed Central. (n.d.). Retrieved from [Link]
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO México. (n.d.). Retrieved from [Link]
-
13 C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives - MDPI. (n.d.). Retrieved from [Link]
-
Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura reaction of bromobenzene and phenylboronic acid (typical... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway - PMC - NIH. (n.d.). Retrieved from [Link]
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. (n.d.). Retrieved from [Link]
-
NMR Chemical Shifts. (n.d.). Retrieved from [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. (n.d.). Retrieved from [Link]
-
Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre - Biblio. (n.d.). Retrieved from [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
Optimization of the model Buchwald-Hartwig reaction of morpholine and... - ResearchGate. (n.d.). Retrieved from [Link]
-
Heck reactions of aryl halides with ethyl acrylate, catalyzed by Pd(II)@MTP/PMs. (n.d.). Retrieved from [Link]
-
1H-NMR. (n.d.). Retrieved from [Link]
-
Heck coupling of iodobenzene with ethyl acrylate catalyzed by GTLσ-A193Cp-PdNPs bionanohybrid as catalyst at different aqueous content. [a] - ResearchGate. (n.d.). Retrieved from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]
-
A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs* - PubMed. (n.d.). Retrieved from [Link]
-
A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway - Semantic Scholar. (n.d.). Retrieved from [Link]
-
Heck Reaction—State of the Art - MDPI. (n.d.). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chromone Containing Hybrid Analogs: Synthesis and Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 6. tcichemicals.com [tcichemicals.com]
- 7. scispace.com [scispace.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 11. Heck Reaction [organic-chemistry.org]
- 12. hmdb.ca [hmdb.ca]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. youtube.com [youtube.com]
- 15. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of chromone-related pyrazole compounds [bibliotecadigital.ipb.pt]
- 17. Identification of potent chromone embedded [1,2,3]-triazoles as novel anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
Synthesis of 6-Bromochromone-Based Thiosemicarbazones as Potent Enzyme Inhibitors: An Experimental Protocol
Introduction
The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its derivatives have garnered significant attention as potent inhibitors of various enzymes, playing crucial roles in the development of novel therapeutics.[3][4][5] Among these, 6-bromochromone derivatives have emerged as particularly promising candidates. The introduction of a bromine atom at the 6-position of the chromone ring can significantly influence the molecule's electronic and steric properties, often leading to enhanced inhibitory activity and selectivity.[6][7][8] This application note provides a detailed, two-step experimental protocol for the synthesis of this compound-based thiosemicarbazone inhibitors, a class of compounds that has shown significant potential, for instance, as α-glucosidase inhibitors.[5][9] The protocol begins with the synthesis of the key intermediate, 6-bromo-3-formylchromone, via the Vilsmeier-Haack reaction, followed by the condensation with thiosemicarbazide to yield the final inhibitor.
Rationale for the 6-Bromo Substitution
The substitution pattern on the chromone ring is a critical determinant of a compound's biological activity. The presence of a bromine atom, an electron-withdrawing group, at the 6-position can modulate the electron density of the entire heterocyclic system. This alteration in electronic distribution can enhance the binding affinity of the inhibitor to the active site of the target enzyme.[7][10] Furthermore, the steric bulk of the bromine atom can promote favorable interactions within the binding pocket and influence the overall conformation of the inhibitor, leading to improved potency and selectivity.[6][7] Studies have shown that larger, electron-withdrawing substituents at the 6- and 8-positions of the chromone scaffold are often favorable for achieving significant enzyme inhibition.[6][7]
Experimental Protocol
This protocol is divided into two main stages: the synthesis of the 6-bromo-3-formylchromone intermediate and the subsequent synthesis of the this compound-based thiosemicarbazone inhibitor.
Part 1: Synthesis of 6-Bromo-3-formylchromone (Intermediate 2)
The Vilsmeier-Haack reaction is a reliable and efficient method for the formylation of electron-rich aromatic compounds, such as 2-hydroxyacetophenones, to produce 3-formylchromones.[11][12][13]
Reaction Scheme:
Caption: Vilsmeier-Haack synthesis of the key intermediate.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Bromo-2-hydroxyacetophenone | 215.04 | 2.15 g | 0.01 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 2.3 mL | 0.025 |
| N,N-Dimethylformamide (DMF) | 73.09 | 10 mL | - |
Procedure:
-
Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool 6.0 mL of N,N-dimethylformamide (DMF) in an ice-water bath.
-
Slowly add 2.3 mL (0.025 mol) of phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).
-
Reaction with 5-Bromo-2-hydroxyacetophenone: To the freshly prepared Vilsmeier reagent, add a solution of 2.15 g (0.01 mol) of 5-bromo-2-hydroxyacetophenone in 4.0 mL of DMF dropwise with vigorous stirring.
-
After the addition, heat the reaction mixture to 60-70°C and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, carefully pour the reaction mixture into a beaker containing 100 g of crushed ice with constant stirring.
-
A solid precipitate of crude 6-bromo-3-formylchromone will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or N,N-dimethylformamide (DMF) to yield a crystalline solid.[3][4]
Part 2: Synthesis of this compound-based Thiosemicarbazone (Inhibitor 3)
The final inhibitor is synthesized through a condensation reaction between the 6-bromo-3-formylchromone intermediate and thiosemicarbazide.[5]
Reaction Scheme:
Caption: Condensation reaction to form the final inhibitor.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Bromo-3-formylchromone | 253.05 | 2.53 g | 0.01 |
| Thiosemicarbazide | 91.13 | 0.91 g | 0.01 |
| Ethanol | 46.07 | 50 mL | - |
| Glacial Acetic Acid | 60.05 | 2-3 drops | - |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2.53 g (0.01 mol) of 6-bromo-3-formylchromone in 50 mL of ethanol.
-
To this solution, add 0.91 g (0.01 mol) of thiosemicarbazide.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Isolation and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The thiosemicarbazone product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and DMF, to obtain the final inhibitor as a pure crystalline solid.[5]
Characterization of the Final Product
The structure and purity of the synthesized this compound-based thiosemicarbazone should be confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the chromone ring, the imine proton (-CH=N-), and the protons of the thiosemicarbazide moiety.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the chromone ring and the thione carbon (C=S) of the thiosemicarbazone.
-
2D NMR (HSQC, HMBC): These experiments can be used for the unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule.[9][14][15]
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the synthesized inhibitor. The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻.[16][17]
Workflow for Synthesis and Characterization:
Caption: Overall workflow from starting material to characterized inhibitor.
Conclusion
This application note provides a comprehensive and detailed experimental protocol for the synthesis of this compound-based thiosemicarbazone inhibitors. The described two-step synthesis is robust and can be adapted for the preparation of a library of analogous compounds for structure-activity relationship (SAR) studies. The rationale for the inclusion of the 6-bromo substituent is grounded in its ability to modulate the electronic and steric properties of the chromone scaffold, thereby enhancing inhibitory potency. The detailed characterization methods outlined are essential for verifying the structure and purity of the final compounds, ensuring the reliability of subsequent biological evaluations. This protocol serves as a valuable resource for researchers in medicinal chemistry and drug development engaged in the design and synthesis of novel enzyme inhibitors.
References
-
N.A. Tchangwe, "Chemical Studies of Selected Chromone Derivatives," University of Pretoria, 2005. [Online]. Available: [Link]
-
K. A. Dahlous et al., "Design, synthesis, in-vitro and in-silico studies of this compound based thiosemicarbazones as α-glucosidase inhibitors," Request PDF, 2025. [Online]. Available: [Link]
-
A. T. Nchinda, "Synthesis of Novel 6,8-Disubstituted-Chromone-3-Carboxamides and Their Evaluation as Potential Anti-Tuberculosis Agents," University of Venda, 2023. [Online]. Available: [Link]
-
A. M. S. Silva et al., "Conformational Properties and Putative Bioactive Targets for Novel Thiosemicarbazone Derivatives," Molecules, vol. 26, no. 1, p. 133, 2021. [Online]. Available: [Link]
-
A. M. S. Silva et al., "Key observed correlations in the {1H−13C} HSQC and {1H−13C} HMBC spectrum for compound 1 a, ¹³C NMR data used for structure determination," ResearchGate, 2019. [Online]. Available: [Link]
-
Organic Syntheses, "3-Indolyld7-carboxaldehyde," Organic Syntheses, vol. 97, pp. 242-255, 2020. [Online]. Available: [Link]
-
Chemistry Steps, "Vilsmeier-Haack Reaction," Chemistry Steps. [Online]. Available: [Link]
-
T. B. H. Le et al., "Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots," BMC Bioinformatics, vol. 15, no. 1, p. 407, 2014. [Online]. Available: [Link]
-
Wikipedia, "Vilsmeier–Haack reaction," Wikipedia. [Online]. Available: [Link]
-
A. M. S. Silva et al., "Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics," Molecules, vol. 27, no. 1, p. 145, 2022. [Online]. Available: [Link]
-
E. C. Lisic et al., "Synthesis and Characterization by 1H NMR and 1H, 15N HSQC of a Series of Monoxime Thiosemicarbazone Compounds," Journal of Undergraduate Chemistry Research, vol. 21, no. 2, pp. 26-29, 2022. [Online]. Available: [Link]
-
Organic Chemistry Portal, "Vilsmeier-Haack Reaction," Organic Chemistry Portal. [Online]. Available: [Link]
-
S. S. H. Shah et al., "Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods," Scientific Reports, vol. 13, no. 1, p. 18956, 2023. [Online]. Available: [Link]
-
M. Jung et al., "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors," Journal of Medicinal Chemistry, vol. 55, no. 15, pp. 6897-6908, 2012. [Online]. Available: [Link]
-
M. Jung et al., "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors," ACS Publications, 2012. [Online]. Available: [Link]
-
P. C. B. Page et al., "Inhibition of monoamine oxidase by selected C6-substituted chromone derivatives," European Journal of Medicinal Chemistry, vol. 55, pp. 359-367, 2012. [Online]. Available: [Link]
-
M. G. B. Drew et al., "Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals," Journal of Pharmaceutical Sciences, vol. 106, no. 9, pp. 2435-2442, 2017. [Online]. Available: [Link]
-
L. D. S. Yadav et al., "GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features," International Journal of Analytical Mass Spectrometry and Chromatography, vol. 3, no. 1, pp. 1-13, 2015. [Online]. Available: [Link]
-
S. M. F. Farnia et al., "Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis," Letters in Drug Design & Discovery, vol. 10, no. 1, pp. 74-81, 2013. [Online]. Available: [Link]
-
CUNY, "Purification by Recrystallization," Baruch College. [Online]. Available: [Link]
-
EMU Physics Department, "Purification of Organic Compounds: from Crude Product to Purity," Eastern Mediterranean University. [Online]. Available: [Link]
-
NROChemistry, "Vilsmeier-Haack Reaction," NROChemistry. [Online]. Available: [Link]
-
M. A. El-Hashash et al., "Thiosemicarbazides: Synthesis and reactions," Phosphorus, Sulfur, and Silicon and the Related Elements, vol. 184, no. 2, pp. 489-536, 2009. [Online]. Available: [Link]
-
A. M. S. Silva et al., "Structural and Functional Diversity in Rigid Thiosemicarbazones with Extended Aromatic Frameworks: Microwave-Assisted Synthesis and Structural Investigations," Molecules, vol. 25, no. 1, p. 124, 2020. [Online]. Available: [Link]
-
M. A. Ali et al., "Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing," Journal of the Bangladesh Chemical Society, vol. 24, no. 1, pp. 31-38, 2011. [Online]. Available: [Link]
-
ResearchGate, "Reaction of 2 with various aromatic aldehydes 3a-h.," ResearchGate. [Online]. Available: [Link]
-
L. D. S. Yadav et al., "GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features," International Journal of Analytical Mass Spectrometry and Chromatography, vol. 3, no. 1, pp. 1-13, 2015. [Online]. Available: [Link]
-
L. D. S. Yadav et al., "Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations," International Journal of Organic Chemistry, vol. 5, no. 2, pp. 109-118, 2015. [Online]. Available: [Link]
-
Amerigo Scientific, "5′-Bromo-2′-hydroxyacetophenone (98%)," Amerigo Scientific. [Online]. Available: [Link]
-
A. M. S. Silva et al., "5-Bromo-2-hydroxybenzaldehyde thiosemicarbazone," Acta Crystallographica Section E: Structure Reports Online, vol. 61, no. 11, pp. o3877-o3879, 2005. [Online]. Available: [Link]
Sources
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. univendspace.univen.ac.za [univendspace.univen.ac.za]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of monoamine oxidase by selected C6-substituted chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conformational Properties and Putative Bioactive Targets for Novel Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features [scirp.org]
Application Notes & Protocols: The Strategic Use of 6-Bromochromone in the Synthesis of Novel Anticancer Agents
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: 6-Bromochromone as a Privileged Scaffold in Oncology Research
The chromone (4H-1-benzopyran-4-one) framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and pharmacologically active compounds.[1][2] Its rigid, bicyclic system serves as an excellent scaffold for developing therapeutic agents targeting a wide range of diseases, including cancer.[3][4] Within this class, This compound emerges as a particularly valuable and versatile building block for the synthesis of potent anticancer agents.[5][6]
The strategic placement of a bromine atom at the C6-position is not merely an incidental modification. This halogen serves two primary functions:
-
A Versatile Chemical Handle: The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse chemical moieties to build molecular complexity and fine-tune biological activity.[5]
-
Pharmacophore Enhancement: Halogen atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. Furthermore, bromine can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets, thereby increasing potency.[7][8]
This guide provides a detailed exploration of the application of this compound in synthesizing key classes of anticancer compounds, complete with mechanistic insights and detailed experimental protocols.
Part 1: Synthesis of this compound-Derived Anticancer Agents
The this compound scaffold can be elaborated into several classes of potent anticancer compounds. The following sections detail the synthesis of three prominent examples: chalcones, styrylchromones, and chromone-thiazole hybrids.
Synthesis of this compound-Derived Chalcones
Rationale and Mechanistic Insight: Chalcones, or 1,3-diaryl-2-propen-1-ones, are renowned for their broad spectrum of biological activities, including significant anticancer effects.[9][10] The synthesis of brominated chalcone derivatives is a common strategy to enhance cytotoxic potency.[7] The core reaction is the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an acetophenone and an aromatic aldehyde. Here, a 6-bromo-substituted 2'-hydroxyacetophenone reacts with a substituted benzaldehyde to form the α,β-unsaturated ketone system characteristic of chalcones. The base deprotonates the α-carbon of the acetophenone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.
Experimental Workflow: Claisen-Schmidt Condensation
Caption: Workflow for the synthesis of 6-bromochalcones.
Protocol 1: General Synthesis of a 6-Bromochalcone Derivative This protocol is adapted from methodologies for synthesizing brominated chalcones.[7]
-
Reaction Setup: Dissolve 6-bromo-2'-hydroxyacetophenone (1.0 eq.) and a selected substituted benzaldehyde (1.1 eq.) in ethanol in a round-bottom flask.
-
Base Addition: While stirring the solution at room temperature, add an aqueous solution of potassium hydroxide (e.g., 40-50%) dropwise. A color change and the formation of a precipitate are typically observed.
-
Reaction: Continue stirring the mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify by slowly adding dilute hydrochloric acid (HCl) until the pH is acidic.
-
Isolation: Filter the resulting solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry the solid.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the purified chalcone derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).
Synthesis of 6-Amino-2-styrylchromones
Rationale and Mechanistic Insight: 2-Styrylchromones are structural isomers of chalcones that also exhibit potent anticancer properties.[11][12] The synthesis typically proceeds via the condensation of a 2-methylchromone derivative with an aromatic aldehyde. To obtain a 6-amino-2-styrylchromone, a multi-step synthesis is required, starting from a precursor that allows for the introduction of the amino group, often via reduction of a nitro group. The bromine at the 6-position can be replaced by a nitro group via nitration, which is then reduced to the amine. This amine can be further functionalized if desired.
Experimental Workflow: Synthesis of 2-Styrylchromones
Caption: Multi-step synthesis of 6-amino-2-styrylchromones.
Protocol 2: Synthesis of 6-Amino-2-styrylchromones This protocol is based on general methods for synthesizing 2-styrylchromones and functionalizing the chromone core.[11][12]
-
Step 1: Synthesis of 6-Nitro-2-methylchromone:
-
Heat a mixture of 6-nitro-2-hydroxyacetophenone (1 eq.), anhydrous sodium acetate (2.5 eq.), and acetic anhydride (5 eq.) at 180°C for 8-10 hours.
-
Pour the cooled reaction mixture into ice water and stir.
-
Filter the separated solid, wash with water, and recrystallize from glacial acetic acid to obtain 6-nitro-2-methylchromone.
-
-
Step 2: Synthesis of 6-Nitro-2-styrylchromone:
-
Reflux a mixture of 6-nitro-2-methylchromone (1 eq.), an appropriate benzaldehyde derivative (1.2 eq.), and a catalytic amount of piperidine in absolute ethanol for 6-8 hours.
-
Cool the reaction mixture. The solid product that separates out is filtered, washed with cold ethanol, and dried.
-
-
Step 3: Synthesis of 6-Amino-2-styrylchromone:
-
To a solution of 6-nitro-2-styrylchromone (1 eq.) in ethanol, add stannous chloride (SnCl₂) (3 eq.) and concentrated HCl.
-
Reflux the mixture for 3-4 hours.
-
Pour the cooled solution into ice water and basify with a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final amino derivative.
-
Synthesis of Chromone-Thiazole Hybrids
Rationale and Mechanistic Insight: Molecular hybridization combines distinct pharmacophores to create a single molecule with potentially enhanced or synergistic biological activities.[1] Thiazole rings are present in numerous anticancer drugs. A common route to synthesize chromone-thiazole hybrids starts with the Vilsmeier-Haack formylation of a 6-bromo-2-hydroxyacetophenone to yield 6-bromo-3-formylchromone. This aldehyde is then condensed with a thiosemicarbazide, followed by cyclization with an α-haloketone (Hantzsch thiazole synthesis) to form the thiazole ring.
Experimental Workflow: Chromone-Thiazole Hybrid Synthesis
Caption: Synthesis pathway for chromone-thiazole hybrids.
Protocol 3: Synthesis of a this compound-Thiazole Hybrid This protocol is adapted from the work of Taha et al. for synthesizing chromone-thiazole hybrids.[1]
-
Step 1: Synthesis of 6-Bromo-3-formylchromone:
-
To a stirred solution of 5-bromo-2-hydroxyacetophenone (1 eq.) in dimethylformamide (DMF, 3 eq.), add phosphoryl chloride (POCl₃, 5 eq.) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and then heat at 60°C for 6 hours.
-
Pour the cooled mixture into crushed ice. Neutralize with 10% aqueous sodium hydroxide to precipitate the product.
-
Filter the yellow precipitate, wash with water, and recrystallize from ethanol.
-
-
Step 2: Synthesis of the Thiosemicarbazone Intermediate:
-
Reflux a mixture of 6-bromo-3-formylchromone (1 eq.), thiosemicarbazide (1.2 eq.), and a catalytic amount of glacial acetic acid in ethanol for 2 hours.
-
Cool the mixture to room temperature. Filter the resulting solid, wash with cold ethanol, and dry.
-
-
Step 3: Synthesis of the Chromone-Thiazole Hybrid:
-
Reflux a mixture of the thiosemicarbazone derivative (1 eq.) and an appropriate α-haloketone (e.g., 2-bromoacetophenone) (1.1 eq.) in ethanol in the presence of triethylamine (TEA, 1.5 eq.) for 3 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture.
-
Filter the precipitate, wash with cold ethanol, and purify by column chromatography if necessary to yield the final hybrid product.
-
Part 2: Mechanisms of Anticancer Action
Derivatives of this compound exert their anticancer effects through multiple mechanisms, often leading to the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a primary mechanism for many chemotherapeutic agents.[13] this compound derivatives can trigger apoptosis through several interconnected pathways.
-
ROS-Mediated Mitochondrial Pathway: A key mechanism involves the generation of Reactive Oxygen Species (ROS) within cancer cells.[7] Excessive ROS leads to oxidative stress, which damages cellular components and initiates the intrinsic (mitochondrial) apoptosis pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[12] This shift in balance increases mitochondrial membrane permeability, leading to the release of cytochrome c, which in turn activates a cascade of caspases (e.g., Caspase-9 and Caspase-3), ultimately executing cell death.[14]
Signaling Pathway: ROS-Mediated Apoptosis
Caption: ROS-mediated intrinsic apoptosis pathway.
Cell Cycle Arrest and Enzyme Inhibition
-
Inhibition of Cyclin-Dependent Kinases (CDKs): The cell cycle is tightly regulated by CDKs. In many cancers, the CDK4/6-Rb pathway is dysregulated, leading to uncontrolled proliferation.[15] Specific chromone derivatives can act as CDK4/6 inhibitors. By blocking the phosphorylation of the retinoblastoma (Rb) protein, they prevent the release of the E2F transcription factor, thereby halting the cell cycle in the G1 phase and preventing entry into the S (synthesis) phase.[15]
Signaling Pathway: CDK4/6 Inhibition
Caption: Inhibition of the cell cycle via the CDK4/6 pathway.
-
Tubulin Polymerization Inhibition: Microtubules are essential for forming the mitotic spindle during cell division.[16] Certain chalcones have been shown to inhibit tubulin polymerization.[9] This disruption prevents proper spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Kinase Inhibition (e.g., ATR): The DNA Damage Response (DDR) pathway is critical for cell survival, and kinases like ATR are master regulators.[3][17] Inhibiting ATR can prevent cancer cells from repairing DNA damage, leading to genomic instability and cell death, a strategy known as synthetic lethality. Chromone derivatives have been successfully developed as ATR kinase inhibitors.[3][17]
Part 3: Data Summary and Biological Evaluation
The efficacy of novel compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a drug required to inhibit a biological process by 50%. Lower IC₅₀ values indicate higher potency.
Table 1: Anticancer Activity of Representative Chromone Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinazolinone | 6,8-dibromo-quinazolinone (XIIIb) | MCF-7 (Breast) | ~3.8 (1.7 µg/mL) | [18] |
| Chromone Hybrid | Benzothiazole-Chromone (7l) | HCT116 (Colon) | 2.53 | [3][17] |
| Chromone Hybrid | Benzothiazole-Chromone (7l) | HeLa (Cervical) | 2.66 | [3][17] |
| Chromone Hybrid | Benzothiazole-Chromone (2c) | HCT116 (Colon) | 3.67 | [3][17] |
| Chalcone | Brominated Chalcone (H72) | MGC803 (Gastric) | Not specified, potent | [7] |
Note: IC₅₀ values can vary based on assay conditions and exposure times. The value for compound XIIIb was converted from µg/mL assuming an approximate molecular weight of 448 g/mol .
Protocol 4: In Vitro Cytotoxicity Evaluation (MTT Assay) This is a standard protocol to assess the cytotoxic effects of newly synthesized compounds on cancer cell lines.[14][19]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with untreated cells (negative control) and a known anticancer drug like Doxorubicin (positive control).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Perspectives
This compound has unequivocally established its role as a high-value starting material in the design and synthesis of novel anticancer agents. Its utility is rooted in the dual function of the chromone scaffold as a proven pharmacophore and the bromine atom as a strategic tool for synthetic diversification and potency enhancement. The synthetic pathways leading to chalcones, styrylchromones, and heterocyclic hybrids demonstrate the chemical tractability and versatility of this precursor.
Mechanistically, these derivatives employ a multi-pronged attack against cancer cells, inducing apoptosis via ROS generation, disrupting the cell cycle through kinase inhibition, and targeting other critical cellular machinery. The promising IC₅₀ values obtained for many of these compounds underscore their therapeutic potential.
Future research should focus on leveraging the 6-bromo position for more complex molecular architectures through advanced cross-coupling techniques, exploring the development of multi-target agents, and optimizing pharmacokinetic profiles to translate potent in vitro activity into in vivo efficacy. The continued exploration of this compound and its derivatives will undoubtedly fuel the pipeline of next-generation oncology therapeutics.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Chromone-Containing Hybrid Analogues.
- O'Boyle, N. M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. ACS Publications.
- Sashidhara, K. V., et al. (n.d.). Development of Newly Synthesized Chromone Derivatives with High Tumor Specificity against Human Oral Squamous Cell Carcinoma. PMC.
- Deharkar, P., Satpute, S., & Panhekar, D. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Asian Journal of Chemistry.
- MDPI. (2023). One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. MDPI.
- Li, Y., et al. (2016). A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. Toxicology and Applied Pharmacology. NIH.
- Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. NIH.
- J&K Scientific LLC. (n.d.). This compound | 51483-92-2.
- Raza, S., et al. (2024). Design, synthesis, in-vitro and in-silico studies of this compound based thiosemicarbazones as α-glucosidase inhibitors. ResearchGate.
- Ahmed, M. F., & Youns, M. (2013). Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents. Archiv der Pharmazie. PubMed.
- MySkinRecipes. (n.d.). This compound.
- Request PDF. (2023). Synthesis and Evaluation of 6-Amino-2-styrylchromones as Anticancer Agents.
- Munikrishnappa, C. S., et al. (n.d.). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Ministry of Health and Prevention, United Arab Emirates.
- Brahmana, E. M., et al. (2024). THE SYNTHESIS OF CHALCONE COMPOUNDS WITH CL AND BR SUBSTITUENTS AND THEIR POTENTIAL ANTICANCER ACTIVITIES AGAINST MCF-7 BREAST CANCER CELLS. ResearchGate.
- MDPI. (n.d.). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies.
- Salehi, B., et al. (2021). Anticancer Activity of Natural and Synthetic Chalcones. PMC. PubMed Central. NIH.
- Frasinyuk, M., et al. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. MDPI.
- Frasinyuk, M., et al. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. PubMed.
- Liu, Y., et al. (2018). Synthesis, Characterization and Anticancer Efficacy Evaluation of Benzoxanthone Compounds toward Gastric Cancer SGC-7901. MDPI.
- Giglio, P. D., & Caramelo, J. (2004). Anti-cancer drugs: molecular mechanisms of action. PubMed.
- Jordan, M. A. (2002). Mechanism of action of antitumor drugs that interact with microtubules and tubulin. PubMed.
- Chan, K. S., et al. (2018). Discovery and pharmacological characterization of a novel series of highly selective inhibitors of cyclin-dependent kinases 4 and 6 as anticancer agents. British Journal of Pharmacology. PMC. NIH.
- Khan, I., et al. (2024). Synthesis, in vitro, and in silico studies of 7-fluorochromone based thiosemicarbazones as α-glucosidase inhibitors. PMC. PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, in vitro, and in silico studies of 7-fluorochromone based thiosemicarbazones as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. This compound [myskinrecipes.com]
- 7. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Newly Synthesized Chromone Derivatives with High Tumor Specificity against Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-cancer drugs: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Discovery and pharmacological characterization of a novel series of highly selective inhibitors of cyclin‐dependent kinases 4 and 6 as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nchr.elsevierpure.com [nchr.elsevierpure.com]
Application Notes and Protocols for Utilizing 6-Bromochromone in the Development of Anti-Inflammatory Drugs
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-bromochromone as a promising scaffold for the discovery and development of novel anti-inflammatory agents. This document details the scientific rationale, key mechanisms of action, and validated experimental protocols for the synthesis of derivatives and their subsequent evaluation in preclinical models of inflammation.
Introduction: The Therapeutic Potential of the Chromone Scaffold
The chromone core (4H-1-benzopyran-4-one) is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of natural products and synthetic compounds with diverse and significant biological activities, including anti-inflammatory, antioxidant, anticancer, and antiviral properties[1]. Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a key component in the pathophysiology of numerous chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders[2]. The development of new anti-inflammatory drugs with improved efficacy and safety profiles remains a critical area of research.
The strategic introduction of a bromine atom at the C-6 position of the chromone nucleus is hypothesized to enhance the therapeutic potential of the resulting derivatives. Halogen bonding and the electron-withdrawing nature of bromine can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to enhanced binding affinity for target proteins and improved biological activity. Structure-activity relationship (SAR) studies of various chromone derivatives have indicated that the presence of electron-withdrawing groups can positively modulate their anti-inflammatory effects[2][3]. This document will explore the application of this compound in generating and testing new chemical entities for anti-inflammatory activity.
Part 1: Mechanistic Insights into Anti-Inflammatory Action
The anti-inflammatory effects of chromone derivatives are often mediated through the modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators. The two primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB family of transcription factors are central regulators of the inflammatory response, controlling the expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[4]. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation[5]. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of target genes[4][5].
This compound derivatives can be investigated for their ability to inhibit this pathway at several key steps. A primary mechanism to assess is the prevention of IκBα phosphorylation and degradation, which consequently blocks the nuclear translocation of NF-κB p65.
Figure 1: Proposed mechanism of NF-κB inhibition by this compound derivatives.
Modulation of the MAPK Signaling Pathway
The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are crucial signaling molecules that regulate the production of inflammatory mediators[6][7]. In response to stimuli like LPS, a phosphorylation cascade is initiated, starting from a MAP kinase kinase kinase (MAPKKK) to a MAP kinase kinase (MAPKK), and finally to the MAPK itself[8]. Activated p38 MAPK, in particular, plays a pivotal role in inflammation by phosphorylating downstream targets that stabilize the mRNAs of pro-inflammatory cytokines and regulate their translation[7][9].
A novel chromone derivative, DCO-6, has been shown to exert its anti-inflammatory effects by inhibiting the production of reactive oxygen species (ROS), which in turn disrupts the formation of the TRAF6-ASK1 complex, an upstream event required for p38 MAPK activation[9][10]. This provides a strong rationale for investigating whether this compound derivatives can similarly target upstream components of the MAPK pathway.
Figure 2: Proposed mechanism of MAPK pathway modulation by this compound derivatives.
Part 2: Synthesis and Characterization
The development of novel anti-inflammatory agents begins with the chemical synthesis of this compound and its derivatives. A general synthetic route can be adapted from established methods for chromone synthesis. For instance, the synthesis of this compound-based thiosemicarbazones has been reported, providing a template for creating a library of diverse derivatives for screening[11].
General Synthesis Workflow
The synthesis of a library of this compound derivatives allows for the exploration of structure-activity relationships (SAR). Modifications can be made at various positions of the chromone ring to optimize potency and selectivity.
Figure 3: General workflow for the synthesis and preparation of this compound derivatives.
Part 3: In Vitro Evaluation Protocols
In vitro assays are essential for the initial screening and mechanistic characterization of newly synthesized compounds. The murine macrophage cell line RAW 264.7 is a widely used and reliable model for these studies, as it produces a robust inflammatory response when stimulated with LPS[12][13][14].
Protocol: Assessment of Cytotoxicity (MTT Assay)
Before evaluating anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the test compounds.
-
Objective: To determine the concentration of this compound derivatives that does not affect cell viability.
-
Materials: RAW 264.7 cells, DMEM, FBS, Penicillin-Streptomycin, 96-well plates, this compound derivatives, MTT solution (5 mg/mL), DMSO.
-
Procedure:
-
Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and incubate overnight (37°C, 5% CO₂).
-
Treat cells with various concentrations of the this compound derivatives for 24 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Protocol: Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Objective: To quantify the inhibitory effect of this compound derivatives on NO production in LPS-stimulated RAW 264.7 cells.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with non-toxic concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant and incubate for 10-15 minutes at room temperature in the dark[12].
-
Measure the absorbance at 540 nm.
-
Calculate the NO concentration using a sodium nitrite standard curve and determine the percentage of inhibition.
-
Protocol: Quantification of Pro-Inflammatory Cytokines (ELISA)
-
Objective: To measure the effect of this compound derivatives on the secretion of TNF-α and IL-6.
-
Procedure:
-
Follow steps 1-3 from the Griess Assay protocol.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions[12][13].
-
Determine the percentage of cytokine inhibition relative to the LPS-stimulated control.
-
Protocol: Western Blot Analysis of NF-κB and MAPK Pathways
-
Objective: To investigate the molecular mechanism by assessing the phosphorylation status of key signaling proteins.
-
Procedure:
-
Pre-treat RAW 264.7 cells with test compounds, followed by a shorter LPS stimulation (e.g., 30-60 minutes).
-
Lyse the cells and determine the total protein concentration.
-
Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, ERK, and JNK. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities using densitometry software[12].
-
| In Vitro Assay | Endpoint Measured | Typical IC₅₀ Range for Active Chromones |
| MTT Assay | Cell Viability | >50 µM (for non-toxic compounds) |
| Griess Assay | Nitric Oxide (NO) Production | 5 - 20 µM[15] |
| TNF-α ELISA | TNF-α Secretion | 5 - 20 µM[15] |
| IL-6 ELISA | IL-6 Secretion | 5 - 20 µM[15] |
| Western Blot | Protein Phosphorylation | - |
Table 1: Summary of in vitro assays for evaluating the anti-inflammatory activity of this compound derivatives.
Part 4: In Vivo Evaluation Protocol
Compounds that demonstrate promising in vitro activity should be advanced to in vivo models to assess their efficacy in a whole-organism context. The carrageenan-induced paw edema model in rodents is a classic and highly reproducible assay for screening acute anti-inflammatory drugs[16][17][18].
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound derivatives by measuring the reduction of paw edema.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Materials: this compound derivatives, vehicle (e.g., 0.5% carboxymethyl cellulose), positive control (e.g., Indomethacin, 10 mg/kg), 1% carrageenan solution in saline, plethysmometer or digital calipers.
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Randomly divide the animals into groups (n=6 per group): Vehicle control, positive control, and test compound groups (various doses).
-
Measure the initial volume of the right hind paw (V₀) of each rat using a plethysmometer[16].
-
Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.).
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw[16][19].
-
Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection (Vt)[16].
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (Vt - V₀)control - (Vt - V₀)treated ] / (Vt - V₀)control x 100
-
| Parameter | Description |
| Animal Model | Male Wistar or Sprague-Dawley rats (150-200g) |
| Inducing Agent | 1% Carrageenan solution (0.1 mL, subplantar injection) |
| Test Substance | This compound derivatives (various doses, p.o. or i.p.) |
| Positive Control | Indomethacin (10 mg/kg, p.o.)[16] |
| Primary Endpoint | Paw volume measurement using a plethysmometer |
| Measurement Times | 0, 1, 2, 3, 4, 5, and 6 hours post-carrageenan |
| Calculated Value | Percentage inhibition of edema |
Table 2: Key parameters for the carrageenan-induced paw edema model.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory therapeutics. The protocols outlined in this document provide a robust framework for the synthesis, in vitro screening, mechanistic elucidation, and in vivo validation of new derivatives. By systematically evaluating their effects on the NF-κB and MAPK signaling pathways, researchers can identify lead compounds with potent and targeted anti-inflammatory activity. Future work should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of advancing them into further preclinical and clinical development.
References
- BenchChem. (2025).
- BenchChem. (2024). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
Ma, L., et al. (2023). Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. Bioorganic & Medicinal Chemistry Letters, 96, 129539. Available at: [Link]
-
Gomes, A. S., et al. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). Molecules, 27(8), 2533. Available at: [Link]
-
Tuntiyasawasdikul, S., et al. (2009). SYNTHETIC CURCUMIN INHIBITS CARRAGEENAN-INDUCED PAW EDEMA IN RATS. Journal of Health Research, 23(1), 11-16. Available at: [Link]
-
Wang, Y., et al. (2012). A Novel Chromone Derivative With Anti-Inflammatory Property via Inhibition of ROS-dependent Activation of TRAF6-ASK1-p38 Pathway. PLoS ONE, 7(6), e37734. Available at: [Link]
-
Request PDF. (2024). Design, synthesis, in-vitro and in-silico studies of this compound based thiosemicarbazones as α-glucosidase inhibitors. ResearchGate. Available at: [Link]
-
de Cássia-Silva, M., et al. (2019). Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms. International Immunopharmacology, 70, 366-376. Available at: [Link]
-
Sharma, V. P. (2018). structure activity relationship (sar) analysis of anti-inflammatory activity of some substituted chromones. Acta Ciencia Indica. Available at: [Link]
-
Gupta, S. C., et al. (2013). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Biochimica et Biophysica Acta, 1830(11), 5179-5192. Available at: [Link]
-
Silva, A. M. S., et al. (2020). Styrylchromones: Biological Activities and Structure-Activity Relationship. Molecules, 25(22), 5472. Available at: [Link]
-
ResearchGate. (n.d.). IC 50 values of the most active derivatives in some cancerous cell lines. Available at: [Link]
-
Li, F., et al. (2014). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. International Journal of Molecular Sciences, 15(1), 1141-1151. Available at: [Link]
-
Jo, Y., et al. (2021). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine, 42(1), 1-10. Available at: [Link]
-
Huang, N., et al. (2012). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS ONE, 7(8), e44379. Available at: [Link]
-
Pérez-García, C., et al. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Molecules, 28(15), 5707. Available at: [Link]
-
Van de Vyver, T., & Pieters, L. (2015). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. International Journal of Molecular Sciences, 16(12), 29013-29022. Available at: [Link]
-
Gilani, S. J., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1466. Available at: [Link]
-
Kalinovskii, S. A., et al. (2021). Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents. Marine Drugs, 19(11), 600. Available at: [Link]
-
ResearchGate. (n.d.). Cytokine release profile in LPS activated RAW 264.7 cells. Available at: [Link]
-
ResearchGate. (n.d.). IC50 values of selected bromophenol derivatives against five human cancer cell lines. Available at: [Link]
-
Kim, H., et al. (2023). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers in Immunology, 14, 1248455. Available at: [Link]
-
Wang, Y., et al. (2012). A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway. Semantic Scholar. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) NF-κB and Therapeutic Approach. Available at: [Link]
-
Srisawat, T., et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Plants, 11(19), 2486. Available at: [Link]
-
ResearchGate. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Available at: [Link]
-
Tzani, A., et al. (2023). Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling. International Journal of Molecular Sciences, 24(13), 10731. Available at: [Link]
-
Thomas, S. M., et al. (2021). The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission. Frontiers in Synaptic Neuroscience, 12, 618390. Available at: [Link]
-
ResearchGate. (n.d.). SAR study of analogues 6, 7, and 8. Available at: [Link]
-
Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Annual Review of Pharmacology and Toxicology, 50, 1-21. Available at: [Link]
-
Di Paolo, C., et al. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. International Journal of Molecular Sciences, 24(18), 14311. Available at: [Link]
-
Wu, J., et al. (2018). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. Mediators of Inflammation, 2018, 2864917. Available at: [Link]
-
Bachstetter, A. D., & Van Eldik, L. J. (2010). The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS. Journal of Neuroinflammation, 7, 34. Available at: [Link]
- BenchChem. (2025).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 15. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. inotiv.com [inotiv.com]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. thaiscience.info [thaiscience.info]
Application Note & Protocols: Leveraging 6-Bromochromone for the Synthesis of Potent Antimicrobial Agents
Introduction: The Chromone Scaffold in Antimicrobial Drug Discovery
The chromone (4H-chromen-4-one) nucleus is a privileged heterocyclic scaffold widely found in natural products and is a cornerstone in medicinal chemistry.[1] Compounds featuring this benzo-γ-pyrone structure exhibit a vast array of pharmacological properties, including potent antimicrobial, anti-inflammatory, and antitumor activities.[2][3] The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical entities capable of combating resilient pathogens.[4] Chromone derivatives have emerged as a promising class of compounds in this pursuit, with their synthetic accessibility and tunable structure allowing for the systematic optimization of biological activity.[3][5]
This application note focuses on 6-bromochromone as a strategic starting material. The introduction of a bromine atom at the C6 position of the chromone ring is not merely an inert modification; it serves two critical purposes. First, the lipophilic and electron-withdrawing nature of the bromo group often enhances the intrinsic biological activity of the molecule.[6] Second, it provides a reactive handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for screening.
Herein, we provide a detailed protocol for the synthesis of This compound-3-carbonitrile , a derivative that has demonstrated significant antifungal and antibiofilm efficacy, particularly against pathogenic Candida species.[2] We will elucidate the rationale behind the synthetic strategy, provide a step-by-step experimental procedure, and present the compelling antimicrobial data that underscores its therapeutic potential.
Strategic Approach: Functionalization of the this compound Core
The synthetic versatility of the chromone scaffold allows for modifications at several key positions to modulate antimicrobial activity. The most common strategies involve derivatization at the C2, C3, and C7 positions. Our focus is on the C3 position, as introducing substituents like formyl or carbonitrile groups has been shown to yield compounds with potent bioactivity.[2][5]
The general workflow begins with the synthesis of a key intermediate, 6-bromo-3-formylchromone, which can then be readily converted to the target carbonitrile derivative. This two-step approach is efficient and allows for the isolation and purification of a stable intermediate.
Caption: General workflow for synthesizing this compound-3-carbonitrile.
Detailed Synthesis Protocol: this compound-3-carbonitrile
This section provides a validated, step-by-step methodology for the laboratory-scale synthesis of this compound-3-carbonitrile.
Step 1: Synthesis of 6-Bromo-3-formylchromone (Intermediate)
The Vilsmeier-Haack reaction is the method of choice for introducing a formyl group at the C3 position of the chromone ring. It utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
Causality and Experimental Insights:
-
Reagents: DMF serves as both the solvent and the precursor to the electrophilic Vilsmeier reagent. POCl₃ is the activating agent.
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and must be performed at low temperatures (0-5 °C) to prevent degradation and ensure controlled reaction. The subsequent formylation reaction is conducted at a slightly elevated temperature to drive the reaction to completion.
-
Work-up: Pouring the reaction mixture onto ice-water hydrolyzes the intermediate iminium salt and precipitates the solid product, simplifying its isolation.
Protocol:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF, 10 mL) to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 2.0 mL) dropwise to the cooled DMF over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir for an additional 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.
-
To this mixture, add this compound (1.0 g, 4.44 mmol) portion-wise over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
-
Cool the mixture to room temperature and carefully pour it onto 100 g of crushed ice with vigorous stirring.
-
A pale yellow solid will precipitate. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the crude product, 6-bromo-3-formylchromone, under vacuum. Recrystallize from ethanol to obtain a purified product.
Step 2: Synthesis of this compound-3-carbonitrile (Final Product)
The conversion of the 3-formyl group to a 3-carbonitrile group is efficiently achieved via an oxime intermediate, followed by dehydration.
Causality and Experimental Insights:
-
Reagents: Hydroxylamine hydrochloride is used to convert the aldehyde to an aldoxime. Sodium formate or another mild base is used to neutralize the HCl released, facilitating the reaction. Formic acid is an excellent solvent and dehydrating agent for this transformation, promoting the elimination of water from the oxime to form the nitrile.
-
Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for both the oximation and the subsequent dehydration step, ensuring a high conversion rate.
Caption: Conversion of the formyl intermediate to the final carbonitrile product.
Protocol:
-
In a round-bottom flask, combine 6-bromo-3-formylchromone (1.0 g, 3.95 mmol), hydroxylamine hydrochloride (0.33 g, 4.74 mmol), and sodium formate (0.32 g, 4.74 mmol).
-
Add 98% formic acid (15 mL) to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
A solid product will precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid with copious amounts of water to remove any residual formic acid and salts.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound-3-carbonitrile.
Antimicrobial Efficacy and Data
This compound-3-carbonitrile has demonstrated potent antifungal and antibiofilm activity, particularly against fluconazole-resistant Candida species.[2] The presence of the electron-withdrawing bromo and carbonitrile functionalities appears crucial for its biological action. Transcriptomic analysis has suggested that its mode of action involves the downregulation of genes essential for hyphal formation and biofilm development in C. albicans, such as TEC1 and UME6.[2]
The minimum inhibitory concentration (MIC) is a key metric for antimicrobial potency. The data below summarizes the reported activity of this compound-3-carbonitrile against various Candida strains.
| Fungal Strain | Reported MIC (µg/mL) | Reference |
| Candida albicans (Fluconazole-Resistant) | 5 - 10 | [2] |
| Candida albicans (Fluconazole-Sensitive) | 5 - 10 | [2] |
| Candida glabrata | 20 - 50 | [2] |
| Candida parapsilosis | 20 - 50 | [2] |
| Candida auris | ≥100 | [2] |
Interpretation of Data: The compound shows excellent, fungicidal activity against the most common pathogenic yeast, C. albicans, irrespective of its resistance to standard azole antifungals.[2] It also displays good activity against other clinically relevant species like C. glabrata and C. parapsilosis.[2] The lower efficacy against C. auris suggests a species-specific mode of action and provides a direction for future structural optimization.[2] Furthermore, at concentrations as low as 5-10 µg/mL, this derivative was found to abolish biofilm formation in C. albicans, a critical virulence factor.[2]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel antimicrobial agents. The protocols detailed in this note for the synthesis of this compound-3-carbonitrile offer a reliable and efficient pathway to a compound with significant antifungal and antibiofilm properties. The strong performance of this derivative against drug-resistant Candida strains highlights the potential of the 6-bromo-3-carbonitrile-chromone scaffold as a foundation for the development of next-generation antifungal therapeutics.
References
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available at: [Link]
-
Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi. Frontiers. Available at: [Link]
-
Antifungal and antibiofilm activities of chromones against nine Candida species. American Society for Microbiology. Available at: [Link]
-
6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. ScienceDirect. Available at: [Link]
-
Antimicrobial and antibiofilm activities of chromone derivatives against uropathogenic Escherichia coli. ResearchGate. Available at: [Link]
-
Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents. Hindawi. Available at: [Link]
-
Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Auctorres. Available at: [Link]
-
New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. National Institutes of Health. Available at: [Link]
-
Synthesis, characterization and anti-microbial activity of 6-bromo-4-(substituted phenyl) iminoflavone. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]
- 6. Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 6-Bromochromone-2-carboxylic Acid: An Application Note and Detailed Protocol
Introduction
6-Bromochromone-2-carboxylic acid is a key heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery. The chromone scaffold is a recognized "privileged structure," known for its ability to interact with a wide range of biological targets.[1] The incorporation of a bromine atom and a carboxylic acid moiety at specific positions on the chromone ring enhances its utility as an intermediate for the synthesis of novel therapeutic agents, including potential anti-inflammatory and anti-cancer drugs, as well as fluorescent probes for biological imaging.[1] This document provides a comprehensive guide for the synthesis of this compound-2-carboxylic acid, intended for researchers, scientists, and professionals in the field of drug development. The protocol herein details a reliable and efficient method, grounded in the principles of the Claisen condensation, and offers insights into the causality behind the experimental choices.
Principle and Mechanism
The synthesis of this compound-2-carboxylic acid is most effectively achieved through a base-catalyzed Claisen-type condensation reaction. This method involves the reaction of a substituted 2'-hydroxyacetophenone with a dialkyl oxalate, followed by an acid-catalyzed intramolecular cyclization and subsequent hydrolysis.[2]
The reaction proceeds via the following key steps:
-
Enolate Formation: A strong base, such as sodium ethoxide, abstracts an acidic α-proton from the methyl group of 5'-bromo-2'-hydroxyacetophenone to form a resonance-stabilized enolate ion.[2][3]
-
Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of diethyl oxalate.[4]
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide leaving group.
-
Cyclization and Dehydration: The intermediate then undergoes an acid-catalyzed intramolecular cyclization, where the hydroxyl group attacks the newly formed ketone, followed by dehydration to form the chromone ring.
-
Hydrolysis: The final step involves the acidic hydrolysis of the ester group at the 2-position to yield the desired this compound-2-carboxylic acid.
The use of diethyl oxalate is advantageous as it lacks α-hydrogens, preventing self-condensation and favoring the formation of the desired cross-condensation product.[1]
Experimental Protocol
This protocol is divided into two main parts: the synthesis of the starting material, 5'-bromo-2'-hydroxyacetophenone, and the subsequent synthesis of the final product, this compound-2-carboxylic acid.
Part 1: Synthesis of 5'-Bromo-2'-hydroxyacetophenone
The synthesis of the starting material is achieved through a Fries rearrangement of 4-bromophenyl acetate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromophenol | 173.01 | 92 g | 0.536 |
| Acetyl chloride | 78.50 | 46 g | 0.590 |
| Aluminum chloride | 133.34 | 128 g | 0.965 |
| Ice-water | - | As needed | - |
| Ethyl acetate | 88.11 | As needed | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Procedure:
-
In a three-neck flask, add 4-bromophenol (92 g, 536 mmol).
-
At 0°C, slowly add acetyl chloride (46 g, 590 mmol) dropwise.
-
Stir the mixture at room temperature for 2 hours.
-
Increase the temperature to 130°C and add aluminum chloride (128 g, 965 mmol) in portions.
-
Maintain the reaction mixture at 130°C with stirring for 2 hours.[5]
-
After the reaction is complete, cool the mixture and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the solid product.[5]
Part 2: Synthesis of this compound-2-carboxylic acid
This part details the Claisen condensation of 5'-bromo-2'-hydroxyacetophenone with diethyl oxalate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5'-Bromo-2'-hydroxyacetophenone | 215.04 | 1 equivalent | - |
| Diethyl oxalate | 146.14 | 1.5 equivalents | - |
| Sodium ethoxide | 68.05 | 2 equivalents | - |
| Absolute Ethanol | 46.07 | As needed | - |
| Hydrochloric acid (concentrated) | 36.46 | As needed | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide (2 equivalents) in absolute ethanol.
-
To this solution, add a solution of 5'-bromo-2'-hydroxyacetophenone (1 equivalent) in absolute ethanol dropwise with stirring.
-
After the addition is complete, add diethyl oxalate (1.5 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and slowly pour it into a beaker containing ice and concentrated hydrochloric acid to acidify the solution (pH ~2).
-
The precipitate of this compound-2-carboxylic acid will form.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound-2-carboxylic acid.
Visualized Experimental Workflow
Sources
Application Note: Derivatization of 6-Bromochromone for Biological Screening
Introduction: The Chromone Scaffold as a Privileged Structure in Drug Discovery
The chromone (4H-chromen-4-one) core is a prominent heterocyclic scaffold found in a vast array of natural products and synthetic molecules of therapeutic interest.[1][2] Recognized as a "privileged structure" in medicinal chemistry, the chromone nucleus is a versatile template for the design of novel pharmacological agents.[3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties.[4][5] The biological profile of a chromone derivative is profoundly influenced by the nature and position of substituents on its bicyclic ring system.[6] This application note focuses on the strategic derivatization of 6-bromochromone as a key starting material for generating a diverse library of compounds for biological screening. The bromine atom at the 6-position serves as a versatile handle for introducing a wide range of functional groups through modern cross-coupling methodologies, enabling a systematic exploration of the structure-activity relationships (SAR) of 6-substituted chromones.
Rationale for Derivatization at the 6-Position
The 6-position of the chromone ring is a strategic site for modification. Alterations at this position have been shown to significantly modulate the biological activity of the resulting compounds. For instance, studies on the anti-inflammatory activity of chromone derivatives have indicated that the presence of electron-donating or electron-withdrawing groups at the 6-position can enhance their inhibitory effects on nitric oxide (NO) production.[7] Similarly, in the context of anticancer activity, substitutions at the 6-position have been shown to influence the cytotoxicity of chromone derivatives against various cancer cell lines.[6] The presence of a bromine atom at this position makes this compound an ideal precursor for palladium-catalyzed cross-coupling reactions, which are renowned for their efficiency, functional group tolerance, and broad substrate scope.[8][9]
Derivatization Strategies for this compound
This section provides detailed protocols for the derivatization of this compound using four powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, Heck coupling, and Buchwald-Hartwig amination. These methods allow for the introduction of aryl/heteroaryl, alkynyl, alkenyl, and amino moieties, respectively, thereby generating a library of compounds with significant chemical diversity.
Experimental Workflow for Derivatization
Caption: General workflow for the derivatization of this compound.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl/Heteroaryl-chromones
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[10]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (or boronic acid pinacol ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the aryl/heteroaryl boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (2-5 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 75-95 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 80-98 |
Protocol 2: Sonogashira Coupling for the Synthesis of 6-Alkynylchromones
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11]
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) salt (e.g., CuI)
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (2-5 mol%), and the copper(I) salt (4-10 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne (1.2-1.5 equiv.) dropwise.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with the solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | CuI | TEA | THF | 60 | 70-90 |
| PdCl₂(PPh₃)₂ | CuI | DIPA | DMF | 80 | 75-95 |
Protocol 3: Heck Coupling for the Synthesis of 6-Alkenylchromones
The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene.[9]
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylates)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃)
-
Base (e.g., TEA, K₂CO₃)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (1-5 mol%), and the ligand (2-10 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent, the base, and the alkene (1.5 equiv.).
-
Heat the reaction mixture to 100-140 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture to remove palladium black and inorganic salts.
-
Extract the filtrate with an organic solvent, wash with water and brine, and dry over Na₂SO₄.
-
Concentrate the organic layer and purify the crude product by column chromatography.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ | PPh₃ | TEA | DMF | 120 | 65-85 |
| Pd(PPh₃)₄ | - | K₂CO₃ | Acetonitrile | 100 | 70-90 |
Protocol 4: Buchwald-Hartwig Amination for the Synthesis of 6-Aminochromones
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides.[5]
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, NaOtBu)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (1-3 mol%), the ligand (2-6 mol%), and the base (1.5-2.0 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent and the amine (1.2 equiv.).
-
Heat the reaction mixture to 90-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 70-95 |
| Pd(OAc)₂ | BINAP | NaOtBu | Dioxane | 100 | 65-90 |
Biological Screening Protocols
Following the successful synthesis of a library of 6-substituted chromone derivatives, the next critical step is to evaluate their biological activities. This section provides detailed protocols for three common in vitro assays: the MTT assay for anticancer activity, the Griess assay for anti-inflammatory activity, and an α-glucosidase inhibition assay for antidiabetic potential.
Screening Workflow
Caption: Workflow for the biological screening of 6-substituted chromone derivatives.
Protocol 5: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
Chromone derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or acidified isopropanol)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the chromone derivatives and the positive control for 48-72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).
| Derivative Type | Cancer Cell Line | Representative IC₅₀ (µM) | Reference |
| 6-Aminostyrylchromone | HT-29 (Colon) | 5-20 | [4] |
| 6-Arylaminoflavone | MCF-7 (Breast) | 1.8 - 15 | [12] |
| 6-Alkyl-2-hydroxy-1,4-naphthoquinone | Various | < 1 - 10 | [13] |
Protocol 6: Griess Assay for Anti-inflammatory Activity (Nitric Oxide Inhibition)
This assay measures the production of nitric oxide (NO) by quantifying its stable metabolite, nitrite, in cell culture supernatants.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
Chromone derivatives (dissolved in DMSO)
-
Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
Positive control (e.g., Dexamethasone)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.
-
Pre-treat the cells with various concentrations of the chromone derivatives for 1-2 hours.
-
Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control).
-
Incubate the plate for 24 hours at 37 °C.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration from a sodium nitrite standard curve and determine the IC₅₀ for NO inhibition.
| Derivative Type | Representative IC₅₀ (µM) for NO Inhibition | Reference |
| Chromone-amide derivatives | 5 - 20 | [7] |
| 2-Phenoxychromones | 5 - 15 | [14] |
Protocol 7: In Vitro α-Glucosidase Inhibition Assay
This assay is used to screen for potential antidiabetic agents by measuring the inhibition of the α-glucosidase enzyme.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Chromone derivatives (dissolved in DMSO)
-
Sodium carbonate solution
-
Positive control (e.g., Acarbose)
Procedure:
-
In a 96-well plate, add 20 µL of the chromone derivative solution at various concentrations.
-
Add 20 µL of α-glucosidase solution (e.g., 0.2 U/mL in phosphate buffer) and incubate at 37 °C for 10 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (e.g., 1 mM in phosphate buffer).
-
Incubate the mixture at 37 °C for 20 minutes.
-
Stop the reaction by adding 80 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
| Derivative Type | Representative IC₅₀ (µM) for α-Glucosidase Inhibition | Reference |
| Brominated metabolites | 30 - 660 | [10] |
| Qingzhuan dark tea extracts | IC₅₀ in µg/mL | [15] |
Conclusion
The derivatization of this compound via palladium-catalyzed cross-coupling reactions is a robust and efficient strategy for the generation of a diverse chemical library. The protocols outlined in this application note provide a solid foundation for the synthesis of novel 6-substituted chromone derivatives. The subsequent biological screening of these compounds using the provided assays will enable the identification of lead candidates for further drug development and facilitate the elucidation of structure-activity relationships, ultimately contributing to the discovery of new therapeutics based on the privileged chromone scaffold.
References
-
Bhat, B. A., et al. (2020). Palladium used As A Catalyst: A Review. American Journal of Pharmacy & Health Research. [Link]
-
Chen, Y.-C., et al. (2023). Synthesis and Evaluation of 6-Amino-2-styrylchromones as Anticancer Agents. ChemistrySelect. [Link]
-
Chiang, C.-C., et al. (2023). One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. Molecules. [Link]
-
del Corral, J. M. M., et al. (2002). Synthesis and biological evaluation of cytotoxic 6(7)-alkyl-2-hydroxy-1, 4-naphthoquinones. Archiv der Pharmazie. [Link]
-
Gao, H., et al. (2024). Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
He, X., et al. (2023). Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. Bioorganic & Medicinal Chemistry Letters. [Link]
-
He, X., et al. (2023). Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. ResearchGate. [Link]
-
G. S. S. G. S. S. G. S. S. G. S. S. G. S. S. G. S. S. G. S. S. (2014). Chromone: A Valid Scaffold in Medicinal Chemistry. Chemical Reviews. [Link]
-
Jafari-Kashi, M., et al. (2021). Synthesis and In Vitro Cytotoxicity of Novel Halogenated Dihydropyrano[3,2-b]Chromene Derivatives. ResearchGate. [Link]
-
Khan, I., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Molecules. [Link]
-
Kos, J., et al. (2011). Concise synthesis of 5-methoxy-6-hydroxy-2-methylchromone-7-O- and 5-hydroxy-2-methylchromone-7-O-rutinosides. Investigation of their cytotoxic activities against several human tumor cell lines. The Journal of Organic Chemistry. [Link]
-
Kumar, S., et al. (2019). structure activity relationship (sar) analysis of anti-inflammatory activity of some substituted chromones. ResearchGate. [Link]
-
Li, H., et al. (2021). Sonogashira coupling. Wikipedia. [Link]
-
Lima, P., et al. (2020). Styrylchromones: Biological Activities and Structure-Activity Relationship. Molecules. [Link]
-
Lin, H.-Y., et al. (2021). The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Lipeeva, A., et al. (2019). Synthesis a and cytotoxicity b of compounds 6-46. ResearchGate. [Link]
-
Liu, Y., et al. (2022). Synthesis, biological evaluation and preliminary mechanisms of 6-amino substituted harmine derivatives as potential antitumor agents. Fitoterapia. [Link]
-
Ma, L., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Molecules. [Link]
-
MDPI. (2018). Palladium-Catalyzed Reactions. MDPI. [Link]
-
MDPI. (2020). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Sciforum. [Link]
-
Ma, L., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. ResearchGate. [Link]
-
Mizoroki, T. (2022). Heck reaction. Wikipedia. [Link]
-
Moskvina, V. S., et al. (2022). Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. Pharmaceuticals. [Link]
-
Mu, T., et al. (2016). In vitro α-glucosidase inhibitory activity of isolated fractions from water extract of Qingzhuan dark tea. BMC Complementary and Alternative Medicine. [Link]
-
Nakano, D., et al. (2022). Synthesis, radiolabeling, and biological evaluation of methyl 6-deoxy-6-[18F]fluoro-4-thio-α-d-maltotrioside as a positron emission tomography bacterial imaging agent. RSC Advances. [Link]
-
Shang, X., et al. (2022). Screening of α-Glucosidase Inhibitors in Cichorium glandulosum Boiss. et Huet Extracts and Study of Interaction Mechanisms. Foods. [Link]
-
Wang, H., et al. (2021). Rapid Screening Alpha-Glucosidase Inhibitors from Polygoni Vivipari Rhizoma by Multi-Step Matrix Solid-Phase Dispersion, Ultrafiltration and HPLC. Molecules. [Link]
-
Wang, Y., et al. (2011). Synthesis and α-Glucosidase Inhibitory Mechanisms of Bis(2,3-dibromo-4,5-dihydroxybenzyl) Ether, a Potential Marine Bromophenol α-Glucosidase Inhibitor. Marine Drugs. [Link]
-
Wikipedia. (2022). Heck reaction. Wikipedia. [Link]
-
Zafar, M. N., et al. (2019). α-Glucosidase Inhibition and Molecular Docking Studies of Natural Brominated Metabolites from Marine Macro Brown Alga Dictyopteris hoytii. Marine Drugs. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Styrylchromones: Biological Activities and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajphr.com [ajphr.com]
- 9. researchgate.net [researchgate.net]
- 10. α-Glucosidase Inhibition and Molecular Docking Studies of Natural Brominated Metabolites from Marine Macro Brown Alga Dictyopteris hoytii | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis and biological evaluation of cytotoxic 6(7)-alkyl-2-hydroxy-1, 4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro α-glucosidase inhibitory activity of isolated fractions from water extract of Qingzhuan dark tea - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 6-Bromochromone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Chromone Scaffold in Medicinal Chemistry
The chromone ring system, a benzopyran-4-one, is a "privileged structure" in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Its rigid, bicyclic framework allows for diverse substitutions, enabling the fine-tuning of biological effects. The bromo-substituted derivative, 6-bromochromone, serves as a key intermediate in the synthesis of various bioactive molecules, including potential anti-inflammatory, and anticancer agents, as well as fluorescent probes for biological imaging. The efficient and scalable synthesis of this compound is therefore of paramount importance for advancing research and development in medicinal chemistry.
This application note provides a detailed guide for the scale-up synthesis of this compound, focusing on a direct and efficient one-pot method. We will delve into the causality behind experimental choices, provide a robust and self-validating protocol, and address critical safety and operational considerations for larger-scale production.
Strategic Approach to Synthesis: A Direct Cyclization Route
While multi-step approaches such as the Vilsmeier-Haack reaction followed by deformylation are established for chromone synthesis, a more direct and atom-economical route is preferable for scale-up operations.[2][3] This guide will focus on the direct cyclization of 2'-hydroxy-5'-bromoacetophenone using N,N-dimethylformamide dimethyl acetal (DMF-DMA). This method offers a streamlined workflow, minimizing intermediate isolation steps and associated material losses.
The reaction proceeds through an initial condensation of the 2'-hydroxy-5'-bromoacetophenone with DMF-DMA to form an enaminone intermediate. Subsequent acid-catalyzed intramolecular cyclization and elimination of dimethylamine yields the desired this compound.
An alternative direct cyclization can be achieved using polyphosphoric acid (PPA), a powerful dehydrating agent that can facilitate the intramolecular condensation.[4] However, the workup for PPA reactions on a large scale can be challenging due to its high viscosity and the exothermic nature of its quenching.[4][5]
Experimental Workflow and Key Parameters
The following diagram illustrates the key stages of the scale-up synthesis of this compound.
Caption: Experimental workflow for the scale-up synthesis of this compound.
Detailed Protocol for Scale-Up Synthesis
This protocol is designed for a laboratory scale-up synthesis. Further process optimization and safety assessments are crucial for industrial-scale production.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 100g product) | Moles | Purity |
| 2'-hydroxy-5'-bromoacetophenone | 215.04 | ~110 g | ~0.51 | >98% |
| N,N-dimethylformamide dimethyl acetal (DMF-DMA) | 119.16 | ~122 mL (1.5 eq) | ~0.77 | >95% |
| Toluene | - | ~1 L | - | Anhydrous |
| Hydrochloric Acid (HCl) | - | As required (2M solution) | - | - |
| Ethyl Acetate | - | As required | - | Technical Grade |
| Brine (saturated NaCl solution) | - | As required | - | - |
| Anhydrous Sodium Sulfate (Na2SO4) | - | As required | - | Granular |
| Ethanol | - | As required | - | Reagent Grade |
| Deionized Water | - | As required | - | - |
Equipment:
-
Appropriately sized glass reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and temperature probe.
-
Heating mantle with temperature controller.
-
Large separatory funnel.
-
Rotary evaporator.
-
Buchner funnel and filtration flask.
-
Vacuum oven.
Procedure:
-
Reaction Setup:
-
Under a nitrogen atmosphere, charge the reactor with 2'-hydroxy-5'-bromoacetophenone (1.0 eq) and anhydrous toluene.
-
Begin stirring and add N,N-dimethylformamide dimethyl acetal (1.5 eq) dropwise over 30 minutes.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly add 2M hydrochloric acid with stirring until the pH is acidic (pH 2-3).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 200 mL).
-
Combine the organic layers and wash with brine (2 x 200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water.[6][7] Dissolve the crude product in a minimal amount of hot ethanol and slowly add hot water until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel and wash with a small amount of cold ethanol/water mixture.
-
Dry the purified this compound in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Safety and Scale-Up Considerations
Chemical Hazards and Handling:
-
Phosphorus Oxychloride (POCl₃): Although not used in the primary described protocol, it is a key reagent in the alternative Vilsmeier-Haack route. It is highly corrosive, toxic by inhalation, and reacts violently with water, releasing toxic fumes.[4][8][9][10][11][12] All manipulations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a full-face shield, acid-resistant gloves, and a lab coat.[8][9] For large-scale operations, a closed system is highly recommended.[9]
-
N,N-Dimethylformamide (DMF): A combustible liquid and a reproductive toxin. Avoid inhalation and skin contact.
-
Toluene: A flammable liquid with potential neurological effects. Use in a well-ventilated area and away from ignition sources.
-
Hydrochloric Acid: Corrosive. Handle with appropriate PPE.
Reaction Scale-Up:
-
Exothermicity: The initial reaction with DMF-DMA and the subsequent quenching with acid can be exothermic. On a larger scale, the rate of addition of reagents and the efficiency of cooling must be carefully controlled to prevent a runaway reaction.
-
Mixing: Efficient stirring is crucial to ensure homogenous reaction conditions and prevent localized overheating.
-
Work-up: The quenching and extraction steps on a large scale require appropriately sized equipment and careful handling to manage the volumes of liquids and potential emulsions. The workup of reactions involving polyphosphoric acid (PPA) necessitates slow and controlled addition to a large volume of ice water to manage the significant exotherm.[5][13]
Conclusion
The direct cyclization of 2'-hydroxy-5'-bromoacetophenone with N,N-dimethylformamide dimethyl acetal provides an efficient and scalable route to this compound. This method, with its simplified workflow, is well-suited for the production of this valuable intermediate in larger quantities. Careful attention to safety protocols, particularly when handling hazardous reagents, and meticulous control of reaction parameters are essential for a successful and safe scale-up. The protocols and considerations outlined in this application note serve as a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis.
References
-
ResearchGate. (2013, July 19). What is the work up process for the reaction involving poly phosphoric acid? [Online forum post]. Available: [Link]
-
Canadian Center of Science and Education. (2023, April 10). Polyphosphoric Acid in Organic Synthesis. Available: [Link]
-
Lanxess. (2015, August). Product Safety Assessment: Phosphorus oxychloride. Available: [Link]
- Nandgaonkar, et al. (2005). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17(3), 2016-2020.
- Tchangwe Nchinda, A. (Date unavailable).
-
University of Rochester Department of Chemistry. (n.d.). Recrystallization - Single Solvent. Available: [Link]
- Gaspar, A., et al. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 24(22), 4190.
-
International Labour Organization & World Health Organization. (2021). ICSC 0190 - PHOSPHORUS OXYCHLORIDE. Available: [Link]
-
ResearchGate. (n.d.). Synthesis of chromone derivatives. Available: [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Purify by Crystallization. Available: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. Available: [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Available: [Link]
-
University of Rochester Department of Chemistry. (n.d.). Purification: How To. Available: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available: [Link]
- Ewies, F., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.
-
Quora. (2023, July 11). How does phosphorus oxychloride react with water, and what safety precautions should be taken during its handling? Available: [Link]
- Cagide, F., et al. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 24(22), 4190.
- El-Gaby, M. S. A., et al. (2005). Reactions of 3-formylchromone with active methylene and methyl compounds and some subsequent reactions of the resulting condensation products. Molecules, 10(8), 937-960.
- Wang, Z., et al. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. ACS Sustainable Chemistry & Engineering, 6(8), 10134-10139.
-
ResearchGate. (n.d.). Synthesis of substituted 3-formyl chromones. Available: [Link]
-
ResearchGate. (n.d.). (PDF) Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Available: [Link]
-
ResearchGate. (n.d.). Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. Reagents and.... Available: [Link]
-
ResearchGate. (n.d.). Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. Reagents and.... Available: [Link]
-
ResearchGate. (n.d.). Synthesis, Reaction and Theoretical Study of 3-Formylchromones. Available: [Link]
- Wang, P., et al. (2021). Decarboxylative Acylation of Carboxylic Acids: Reaction Investigation and Mechanistic Study. Chinese Journal of Chemistry, 39(10), 2731-2738.
- Sastri, C. V., & de Visser, S. P. (2017). A comprehensive insight into aldehyde deformylation: mechanistic implications from biology and chemistry. Organic & Biomolecular Chemistry, 15(48), 10145-10161.
-
The University of Manchester. (n.d.). A Comprehensive Insight into Aldehyde Deformylation: Mechanistic Implications from Biology and Chemistry. Available: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. ccsenet.org [ccsenet.org]
- 5. researchgate.net [researchgate.net]
- 6. Recrystallization [sites.pitt.edu]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. lanxess.com [lanxess.com]
- 10. ICSC 0190 - PHOSPHORUS OXYCHLORIDE [chemicalsafety.ilo.org]
- 11. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. quora.com [quora.com]
- 13. starkcorp.us [starkcorp.us]
Green Synthesis of 6-Bromochromone: Application Notes and Protocols for Sustainable Drug Discovery
Introduction: The Imperative for Greener Pathways to Bioactive Scaffolds
The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Among its derivatives, 6-bromochromone stands out as a crucial intermediate for the synthesis of various pharmacologically active molecules. However, traditional synthetic routes to this valuable compound often rely on harsh reagents, volatile organic solvents, and energy-intensive procedures, posing significant environmental and safety concerns.
In alignment with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, this application note details sustainable and efficient approaches for the synthesis of this compound.[2] We will explore methodologies that leverage alternative energy sources, such as microwave and ultrasound irradiation, and employ environmentally benign solvent systems and catalyst-free conditions. These protocols are designed for researchers, scientists, and drug development professionals seeking to integrate greener practices into their synthetic workflows without compromising on yield or purity.
Conventional vs. Green Synthesis: A Comparative Overview
The classical synthesis of this compound typically proceeds via the Baker-Venkataraman rearrangement.[3][4] This pathway involves three main steps:
-
Esterification: Acylation of 2'-hydroxy-5'-bromoacetophenone.
-
Rearrangement: Base-catalyzed rearrangement of the resulting ester to form a 1,3-diketone.
-
Cyclization: Acid-catalyzed intramolecular cyclization of the 1,3-diketone to yield this compound.
While effective, this conventional route often involves the use of hazardous solvents like pyridine, strong acids and bases, and prolonged reaction times.[5] The green alternatives presented herein aim to mitigate these drawbacks.
Green Synthetic Protocols for this compound
Here, we present three detailed protocols for the green synthesis of this compound, each employing a different sustainable technology.
Protocol 1: Microwave-Assisted Baker-Venkataraman Rearrangement
Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions directly and efficiently, often leading to dramatic reductions in reaction times and improved yields.[6][7]
Rationale: The rapid and uniform heating provided by microwaves can significantly accelerate the rate of the Baker-Venkataraman rearrangement and the subsequent cyclization, minimizing the formation of byproducts that can occur with prolonged heating in conventional methods.[3][8]
Experimental Workflow:
Caption: Microwave-assisted synthesis of this compound.
Step-by-Step Protocol:
-
Esterification:
-
To a solution of 2'-hydroxy-5'-bromoacetophenone (1 mmol) in pyridine (5 mL) at 0°C, slowly add acetyl chloride (1.2 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Pour the mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with dilute HCl, followed by brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain 2'-acetoxy-5'-bromoacetophenone.
-
-
Microwave-Assisted Rearrangement and Cyclization:
-
In a microwave-safe vessel, dissolve 2'-acetoxy-5'-bromoacetophenone (1 mmol) in anhydrous pyridine (5 mL).
-
Add anhydrous potassium carbonate (3 mmol).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant power of 400 W for 10 minutes.[3]
-
After cooling, pour the reaction mixture into ice-cold dilute HCl.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize from ethanol to afford pure this compound.
-
Protocol 2: Ultrasound-Assisted, Solvent-Free Synthesis
Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation, creating localized hot spots with extremely high temperatures and pressures, which can dramatically enhance reaction rates.[9][10] This protocol also incorporates a solvent-free approach, a cornerstone of green chemistry.
Rationale: The combination of ultrasonic irradiation and solvent-free conditions, using a grinding technique, maximizes energy efficiency and minimizes waste. The mechanical grinding brings the reactants into close contact, while the ultrasound provides the energy for the reaction to proceed rapidly.[5]
Experimental Workflow:
Caption: Ultrasound-assisted, solvent-free synthesis of this compound.
Step-by-Step Protocol:
-
Preparation of 2'-acetoxy-5'-bromoacetophenone: Prepare as described in Protocol 1, Step 1.
-
Ultrasound-Assisted Baker-Venkataraman Rearrangement:
-
In a mortar, grind 2'-acetoxy-5'-bromoacetophenone (1 mmol) with pulverized potassium hydroxide (3 mmol) for 5 minutes to obtain a fine powder.[5]
-
Transfer the powder to a round-bottom flask and place it in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at 30-40°C for 30 minutes.[9] The progress of the reaction can be monitored by TLC.
-
-
Cyclization:
-
After completion of the rearrangement, cool the flask in an ice bath.
-
Slowly add ice-cold dilute sulfuric acid with constant stirring.
-
A solid will precipitate out. Continue stirring for 15 minutes.
-
Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral to litmus.
-
Dry the solid and recrystallize from ethanol to obtain pure this compound.
-
Protocol 3: Ionic Liquid-Catalyzed Synthesis
Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents and catalysts due to their negligible vapor pressure, high thermal stability, and recyclability.[11]
Rationale: Certain ionic liquids can act as both the solvent and catalyst, simplifying the reaction setup and workup. Their unique solvent properties can also enhance reaction rates and selectivity.[1][6]
Experimental Workflow:
Caption: Ionic liquid-catalyzed one-pot synthesis of this compound.
Step-by-Step Protocol:
-
One-Pot Condensation and Cyclization:
-
In a round-bottom flask, combine 2'-hydroxy-5'-bromoacetophenone (1 mmol), ethyl acetate (1.5 mmol), and a basic ionic liquid such as 1-butyl-3-methylimidazolium hydroxide, [bmIm]OH (0.5 mL).[11]
-
Stir the mixture at 80°C for 4-6 hours. Monitor the reaction progress by TLC.
-
-
Product Isolation and Catalyst Recycling:
-
After completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization from ethanol.
-
The aqueous layer containing the ionic liquid can be concentrated under vacuum to remove water, allowing for the recycling of the ionic liquid for subsequent reactions.[11]
-
Data Summary and Comparison
| Parameter | Conventional Method | Microwave-Assisted | Ultrasound-Assisted (Solvent-Free) | Ionic Liquid-Catalyzed |
| Reaction Time | Several hours to days | 10-20 minutes[3][7] | 30-60 minutes[9] | 4-6 hours[11] |
| Energy Source | Conventional Heating | Microwave Irradiation | Ultrasonic Irradiation | Conventional Heating |
| Solvent | Pyridine, Benzene, etc. | Pyridine (small amount) | None | Recyclable Ionic Liquid |
| Catalyst | Strong acids/bases | K2CO3 | KOH | Ionic Liquid |
| Yield | Moderate to Good | Good to Excellent[3] | Good to Excellent[5] | Good[11] |
| Work-up | Often complex | Simplified | Simplified | Extraction-based |
| Green Aspects | Poor | Reduced time, energy | No solvent, reduced time | Recyclable solvent/catalyst |
Conclusion and Future Outlook
The green synthesis approaches detailed in this application note offer significant advantages over conventional methods for the preparation of this compound. By employing microwave irradiation, ultrasound energy, and ionic liquids, researchers can achieve this valuable synthetic intermediate with reduced reaction times, higher yields, and a significantly lower environmental footprint. These protocols not only provide practical, step-by-step guidance but also underscore the power of green chemistry principles in modern drug discovery and development. The adoption of such sustainable practices is crucial for the future of the pharmaceutical industry, ensuring that the pursuit of novel therapeutics is conducted in an environmentally responsible manner.
References
- Santos, C. M. M., Silva, A. M. S., & Cavaleiro, J. A. S. (2007). Baker-Venkataraman Rearrangement Under Microwave Irradiation: A New Strategy for the Synthesis of 3-Aroyl-5-hydroxyflavones. Letters in Organic Chemistry, 4(2), 108-111.
- Yang, Q., & Alper, H. (2010). Synthesis of Chromones via Palladium-Catalyzed Ligand-Free Cyclocarbonylation of o-Iodophenols with Terminal Acetylenes in Phosphonium Salt Ionic Liquids. The Journal of Organic Chemistry, 75(3), 948–950.
- Yadav, J. S., Reddy, B. V. S., & Basak, A. K. (2004). Basic ionic liquid promoted one-step synthesis of 2-alkyl-substituted Chromanones. Green Chemistry, 6(12), 729-731.
- Ghanbari, M. M., & Ziarati, A. (2014). General Methods of Preparing Chromones. Journal of Chemical Reviews, 1(1), 1-10.
- Kumar, A., & Maurya, R. A. (2008). Synthesis of chromone-based scaffolds and their biological activities. European Journal of Medicinal Chemistry, 43(9), 1699-1712.
- Alper, H. (2010). Synthesis of Chromones via Palladium-Catalyzed Ligand-Free Cyclocarbonylation of o-Iodophenols with Terminal Acetylenes in Phosphonium Salt Ionic Liquids. Organic Chemistry Portal.
- Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones.
- Singh, S., & Singh, P. (2021). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Asian Journal of Chemistry, 33(4), 775-784.
- Silva, A. M. S., & Cavaleiro, J. A. S. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules, 26(20), 6278.
- Makrandi, J. K., & Kumar, S. (2009). Solid Phase Baker–Venkataraman rearrangement under solvent-free condition using grinding technique. Green Chemistry Letters and Reviews, 2(3), 159-161.
- Crosby, O. (2015). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Synthesis, 47(02), 141-158.
- Organic Chemistry Tutor. (2022, May 24). Baker-Venkataraman Rearrangement | Basics, Mechanism| Solved Problems [Video]. YouTube.
- International Journal of Research in Pharmacy and Chemistry. (2013). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC, 3(3), 639-651.
- Cue, B. W., & Zhang, W. (Eds.). (2012). Green techniques for organic synthesis and medicinal chemistry. John Wiley & Sons.
- Behera, M., & Panda, S. (2022).
- BenchChem. (2025). Application Notes and Protocols for Ultrasound-Assisted Synthesis Using Dibromomalononitrile.
- Brown, D. W., & Campbell, M. M. (2014). A Baker–Venkataraman retro-Claisen cascade delivers a novel alkyl migration process for the synthesis of amides. Tetrahedron Letters, 55(43), 5944-5947.
- Wikipedia contributors. (2023, December 14). Baker–Venkataraman rearrangement. In Wikipedia, The Free Encyclopedia.
- J&K Scientific LLC. (2025).
- Sigma-Aldrich. (n.d.). 5'-Bromo-2'-hydroxyacetophenone.
- French-Ukrainian Journal of Chemistry. (2022). Ultrasound Assisted Facile Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones.
- International Journal of Advance and Applied Research. (2023). Microwave-assisted Beckmann Rearrangement.
- Gwaram, N. S., et al. (2010). N'-[1-(5-Bromo-2-hydroxy-phen-yl)ethyl-idene]-3,4,5-trihydroxy-benzohydrazide dimethyl sulfoxide solvate trihydrate. Acta Crystallographica Section E, 66(3), o721.
- Paton, R. M., et al. (1982). 1,3-Dipolar cycloadditions of nitrones to levoglucosenone. Journal of the Chemical Society, Perkin Transactions 1, 1591-1594.
- ChemicalBook. (n.d.). 2-Bromo-2'-hydroxyacetophenone synthesis.
- Asian Journal of Pharmaceutical and Clinical Research. (2017). Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry approach.
- Kaur, N. (2018). Ultrasound assisted Heterocycles Synthesis. Mini-Reviews in Organic Chemistry, 15(6), 485-509.
- ResearchGate. (2018).
- Organic Chemistry Portal. (n.d.).
- Google Patents. (2021). Green synthesis method of 2-hydroxy-5-nonyl acetophenone oxime.
- Sciencemadness.org. (2006). 2'-hydroxy-5'methoxyacetophenone.
- MDPI. (2021). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics.
- Alfa Chemistry. (n.d.).
- RSC Publishing. (2022). Radical cyclization of alkynyl aryl ketones for the synthesis of 3-seleno-substituted thiochromones and chromones.
- PMC. (2023). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols.
- ResearchGate. (2009). Solid Phase Baker–Venkataraman rearrangement under solvent-free condition using grinding technique.
- ResearchGate. (2015). 1,3-Diketones. Synthesis and properties.
Sources
- 1. Synthesis of chromones via palladium-catalyzed ligand-free cyclocarbonylation of o-iodophenols with terminal acetylenes in phosphonium salt ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 11. researchgate.net [researchgate.net]
One-Pot Synthesis of 6-Bromochromone Derivatives: An Application Note and Protocol for Advanced Drug Discovery
Introduction: The Significance of the 6-Bromochromone Scaffold
The chromone nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] The introduction of a bromine atom at the 6-position of the chromone ring can significantly modulate the biological and physicochemical properties of the parent molecule, often enhancing its therapeutic potential. This compound derivatives have emerged as promising candidates in drug discovery, with applications as α-glucosidase inhibitors for diabetes management and as precursors for more complex bioactive molecules.[2]
Traditional multi-step syntheses of these valuable compounds can be time-consuming, inefficient, and generate significant chemical waste. This application note presents a detailed protocol for a streamlined, one-pot synthesis of this compound derivatives, designed for researchers, scientists, and drug development professionals. This methodology prioritizes efficiency, reproducibility, and a thorough understanding of the underlying chemical principles.
Synthetic Strategy: A Domino Approach to this compound
The presented one-pot synthesis is conceptually divided into two key stages that proceed sequentially in a single reaction vessel:
-
Formation of the Key Intermediate: The synthesis commences with the generation of 1-(5-bromo-2-hydroxyphenyl)ethanone from a suitable brominated phenol. This intermediate is pivotal as it contains the pre-installed bromine atom and the necessary functional groups for the subsequent cyclization.
-
Acid-Catalyzed Intramolecular Cyclization: The newly formed intermediate undergoes an acid-catalyzed intramolecular cyclization to construct the pyranone ring, yielding the final this compound scaffold.
This domino reaction sequence is designed to be efficient and high-yielding, minimizing the need for isolation and purification of intermediates.[3]
Experimental Workflow
The overall experimental workflow for the one-pot synthesis of this compound derivatives is depicted below.
Caption: General workflow for the one-pot synthesis of this compound derivatives.
Detailed Protocol: One-Pot Synthesis of this compound
This protocol details a representative one-pot synthesis of the parent this compound from 4-bromophenol and ethyl acetoacetate.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (1 mmol scale) |
| 4-Bromophenol | 106-41-2 | 173.01 g/mol | 173 mg (1.0 mmol) |
| Ethyl Acetoacetate | 141-97-9 | 130.14 g/mol | 130 mg (1.0 mmol) |
| Triflic Acid (TfOH) | 1493-13-6 | 150.08 g/mol | ~150 mg (1.0 mmol) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 5 mL |
Instrumentation:
-
Microwave Synthesis Reactor or conventional heating setup with reflux condenser
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a dry microwave reaction vessel equipped with a magnetic stir bar, add 4-bromophenol (173 mg, 1.0 mmol) and ethyl acetoacetate (130 mg, 1.0 mmol).
-
Solvent and Catalyst Addition: Add dichloromethane (5 mL) to the reaction vessel. While stirring, slowly add triflic acid (150 mg, 1.0 mmol) to the mixture at room temperature.
-
Microwave Irradiation/Conventional Heating:
-
Microwave Method: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120°C for 20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Conventional Method: Alternatively, the mixture can be heated to reflux in a round-bottom flask fitted with a condenser for 2-4 hours.
-
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Proposed Reaction Mechanism
The one-pot synthesis of this compound from 4-bromophenol and ethyl acetoacetate under acidic conditions, such as with triflic acid, is proposed to proceed through a Pechmann condensation mechanism.
Caption: Proposed mechanism for the acid-catalyzed one-pot synthesis of this compound.
The reaction is initiated by the protonation of the carbonyl group of the β-ketoester by the strong acid catalyst, triflic acid, which enhances its electrophilicity.[4] The electron-rich aromatic ring of 4-bromophenol then attacks the activated carbonyl carbon. This is followed by a series of steps including dehydration, tautomerization, and an intramolecular Michael addition to form the heterocyclic ring. A final dehydration and aromatization step yields the stable this compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques. The following table provides expected and reference spectroscopic data.
| Technique | Expected Data for this compound | Reference Data (6-Bromothiochromen-4-one)[5] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.1-8.3 (d, 1H), 7.6-7.8 (dd, 1H), 7.4-7.6 (d, 1H), 7.8-8.0 (d, 1H), 6.3-6.5 (d, 1H) | δ 8.67 (d, J = 2.40 Hz, 1H), 7.82 (d, J = 10.40 Hz, 1H), 7.70 (dd, J = 2.00, 8.80 Hz, 1H), 7.45 (d, J = 8.40 Hz, 1H), 7.02 (d, J = 10.40 Hz, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 177-179 (C=O), 155-157, 137-139, 127-129, 125-127, 120-122, 119-121, 118-120, 112-114 | δ 178.6, 138.0, 136.3, 134.8, 133.7, 131.6, 128.4, 126.0, 122.4 |
| Mass Spec. (ESI-MS) | m/z [M+H]⁺ calculated for C₉H₅BrO₂: 224.95, found: 224.95 | m/z [M]⁺ calculated for C₉H₅BrOS: 239.92, found: 239.92 |
| IR (KBr) | ν (cm⁻¹) 1650-1670 (C=O stretch), 1600-1620 (C=C stretch), 1200-1250 (C-O stretch) | Not Available |
Trustworthiness and Self-Validation
The reliability of this protocol is ensured by several self-validating features:
-
In-process Monitoring: The progress of the reaction can be easily monitored by TLC, allowing for precise determination of the reaction endpoint and preventing the formation of byproducts due to prolonged reaction times or overheating.
-
Spectroscopic Confirmation: The comprehensive spectroscopic characterization of the final product using NMR, MS, and IR provides unambiguous confirmation of its structure and purity.
-
Reproducibility: The use of a microwave reactor allows for precise control over reaction parameters such as temperature and time, leading to high reproducibility of the synthesis.[5]
Conclusion
This application note provides a comprehensive and detailed guide for the efficient one-pot synthesis of this compound derivatives. By leveraging a domino reaction strategy and the advantages of microwave-assisted synthesis, this protocol offers a significant improvement over traditional multi-step methods. The detailed experimental procedure, mechanistic insights, and characterization data serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this important class of compounds for novel therapeutic applications.
References
-
One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - MDPI. (2021). Available at: [Link]
-
Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones - ResearchGate. (2025). Available at: [Link]
-
Ethanone, 1-(5-bromo-2-hydroxyphenyl) - PubChem. (n.d.). Available at: [Link]
-
One-Pot Synthesis of Thiochromones[v1] - Preprints.org. (2025). Available at: [Link]
-
Design, synthesis, in-vitro and in-silico studies of this compound based thiosemicarbazones as α-glucosidase inhibitors | Request PDF - ResearchGate. (2025). Available at: [Link]
-
2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC - NIH. (n.d.). Available at: [Link]
-
One-Pot Synthesis of 6-Aza-chromone Derivatives Through Cascade Carbonylation-Sonogashira-Cyclization - PMC - NIH. (2017). Available at: [Link]
-
Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - NIH. (2021). Available at: [Link]
-
1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone - PMC - NIH. (n.d.). Available at: [Link]
-
Mechanism of acid catalyzed cyclization || Part 1 || Cyclisation reactions|| organic chemistry - YouTube. (2022). Available at: [Link]
-
Domino reactions of chromones with activated carbonyl compounds - PMC - NIH. (2024). Available at: [Link]
-
Microwave-assisted, sequential four-component synthesis of polysubstituted 5,6-dihydroquinazolinones from acyclic precursors and a mild, halogenation-initiated method for their aromatization under focused microwave irradiation - Green Chemistry (RSC Publishing). (n.d.). Available at: [Link]
-
Microwave-assisted synthesis of novel[6][7] oxazine derivatives as potent anti- bacterial and antioxidant agents - arkat usa. (2024). Available at: [Link]
-
Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities - PubMed Central. (n.d.). Available at: [Link]
-
One-Pot Synthesis of Thiochromone and It's Derivatives[v2] | Preprints.org. (n.d.). Available at: [Link]
-
An efficient procedure for the synthesis of coumarin derivatives by using green catalyst: tetra butyl ammonium bromide - IJNRD. (n.d.). Available at: [Link]
-
Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC - NIH. (n.d.). Available at: [Link]
-
Microwave-assisted one-pot synthesis of dibenzo[b,d]oxepines via domino C–C coupling and a cyclo-condensation pathway - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Available at: [Link]
-
Triflic Acid-Catalyzed Reaction Gives Diaryl Sulfones - ChemistryViews. (2022). Available at: [Link]
-
one pot synthesis of coumarin derivatives form substituted phenols and its zone of inhibition on gram - Sathyabama. (n.d.). Available at: [Link]
-
(PDF) Triflic Acid-Promoted Friedel–Crafts-type carbocyclization of Alkenylated Biphenyl Derivatives: Synthesis and Photophysical Studies of novel 9,10-dihydrophenanthrenes - ResearchGate. (2024). Available at: [Link]
-
Eco-Friendly One Pot Synthesis of Coumarin Derivatives by Pechmann Condensation using Tamarind Juice as a Biocatalyst - | International Journal of Innovative Science and Research Technology. (n.d.). Available at: [Link]
-
Dipyridine Copper Chloride Catalyzed Coumarin Synthesis via Pechmann Condensation under Conventional Heating and Microwave Irradiation - arkat usa. (n.d.). Available at: [Link]
-
One-pot Synthesis of 6-Aza-chromone Derivatives Through Cascade Carbonylation-Sonogashira-Cyclization - OUCI. (n.d.). Available at: [Link]
-
(PDF) 2-Bromo-1-(4-hydroxyphenyl)ethanone - ResearchGate. (n.d.). Available at: [Link]
-
New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC - NIH. (2023). Available at: [Link]
-
One-Pot Synthesis of 4-Quinolone via Iron-Catalyzed Oxidative Coupling of Alcohol and Methyl Arene - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
4-Bromophenol - Oakwood Chemical. (n.d.). Available at: [Link]
-
A One-Pot Synthesis of Pyranone and Pyrrole Derivatives from β-Chlorovinyl Ketones via Direct Conjugate Addition Approach - ResearchGate. (n.d.). Available at: [Link]
Sources
- 1. Microwave-assisted, sequential four-component synthesis of polysubstituted 5,6-dihydroquinazolinones from acyclic precursors and a mild, halogenation-initiated method for their aromatization under focused microwave irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 3-aminomethyl-2-aryl- 8-bromo-6-chlorochromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(5-Bromo-2-hydroxyphenyl)ethanone | LGC Standards [lgcstandards.com]
- 4. One-Pot Telescoped Synthesis of Thiazole Derivatives from β-Keto Esters and Thioureas Promoted by Tribromoisocyanuric Acid [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. 1-(3-BROMO-2-HYDROXYPHENYL)ETHANONE | 1836-05-1 [chemicalbook.com]
- 7. SID 135053288 - PubChem [pubchem.ncbi.nlm.nih.gov]
6-Bromochromone in Drug Discovery and Development: Application Notes and Protocols
Introduction: The Chromone Scaffold as a Privileged Structure in Medicinal Chemistry
The chromone (4H-chromen-4-one) nucleus is a prominent heterocyclic scaffold that has garnered significant attention in the field of drug discovery.[1] Recognized as a "privileged structure," its benzo-γ-pyrone framework is a common feature in a plethora of natural products and synthetic compounds exhibiting a wide array of pharmacological activities.[1] The versatility of the chromone ring system allows for substitutions at various positions, leading to a diverse range of biological effects, including anticancer, anti-inflammatory, neuroprotective, and antidiabetic properties.[1]
This guide focuses on a specific, synthetically accessible derivative: 6-bromochromone. The introduction of a bromine atom at the 6-position of the chromone core offers a unique handle for further chemical modifications, making it an attractive starting point for the development of novel therapeutic agents. This document provides a comprehensive overview of the potential applications of this compound in drug discovery, complete with detailed experimental protocols for its synthesis and biological evaluation.
Synthetic Strategies for this compound and Its Derivatives
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles. The following protocol outlines a two-step synthesis commencing with the commercially available 4-bromophenol.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of the Key Intermediate, 5-Bromo-2-hydroxyacetophenone
This step involves the Fries rearrangement of 4-bromophenyl acetate, which is prepared from 4-bromophenol and acetyl chloride.[2]
Materials:
-
4-Bromophenol
-
Acetyl chloride
-
Aluminum chloride (anhydrous)
-
Ice-water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Three-neck flask
-
Stirrer
-
Heating mantle
Procedure:
-
To a three-neck flask, add 4-bromophenol (1 equivalent).
-
At 0°C, slowly add acetyl chloride (1.1 equivalents) dropwise.
-
Stir the mixture at room temperature for 2 hours.
-
Increase the temperature to 130°C and add anhydrous aluminum chloride (1.8 equivalents) in portions.
-
Continue stirring at 130°C for 2 hours.
-
After the reaction is complete, cool the mixture and carefully pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude 5-bromo-2-hydroxyacetophenone.[2]
Step 2: Cyclization to form this compound
This step involves the cyclization of 5-bromo-2-hydroxyacetophenone to form the chromone ring. This can be achieved through various methods, including the Kostanecki-Robinson reaction or by reaction with dimethylformamide and a suitable base. A plausible method involves the use of dimethylformamide-dimethylacetal (DMF-DMA).
Materials:
-
5-Bromo-2-hydroxyacetophenone (from Step 1)
-
Dimethylformamide-dimethylacetal (DMF-DMA)
-
Dowex 50WX8 resin (or other acidic resin)
-
Ethanol
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-2-hydroxyacetophenone (1 equivalent) in excess DMF-DMA.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, evaporate the excess DMF-DMA under reduced pressure.
-
To the resulting residue, add ethanol and an acidic resin (e.g., Dowex 50WX8).
-
Reflux the mixture for 1-2 hours.
-
Filter off the resin and wash with ethanol.
-
Evaporate the solvent from the filtrate to obtain crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Experimental Workflow for the Synthesis of this compound
Caption: A two-step synthetic workflow for this compound.
Applications of this compound in Drug Discovery
The presence of the bromine atom on the chromone scaffold provides a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. This section explores the potential therapeutic applications of this compound based on the known activities of the broader chromone class.
Anticancer Activity
Chromone derivatives have shown promising cytotoxic effects against a range of cancer cell lines.[1] The mechanisms of action are diverse and can include the inhibition of protein kinases, topoisomerases, and the induction of apoptosis.
Data on Anticancer Activity of Brominated Chromone Analogs
| Compound | Cell Line | Cell Type | IC50 (µM) |
| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative | MCF-7 | Breast Adenocarcinoma | 15.85 ± 3.32 |
| 5,7-Dibromo-8-hydroxyquinoline | C6 | Rat Brain Tumor | 6.7 - 25.6 (range) |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa | Cervical Carcinoma | 6.7 - 25.6 (range) |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 | Colorectal Adenocarcinoma | 6.7 - 25.6 (range) |
Protocol 2: Evaluation of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Chromone derivatives have been investigated for their anti-inflammatory properties, with some demonstrating the ability to inhibit key inflammatory mediators.[4] A novel chromone derivative, DCO-6, has been shown to exert its anti-inflammatory effects by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 pathway.[4]
Signaling Pathway of a Chromone Derivative in Inflammation
Sources
- 1. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromochromone
Welcome to the Technical Support Center for the synthesis of 6-bromochromone. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions, and validated protocols to navigate the common challenges encountered in the synthesis of this important heterocyclic scaffold. The chromone core is a privileged structure in medicinal chemistry, and this compound serves as a key intermediate for a wide array of pharmacologically active compounds.[1][2][3] This resource synthesizes field-proven insights and established chemical principles to ensure your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound? A1: The most common and direct strategies start from 2'-hydroxy-5'-bromoacetophenone.[4] Key methods include:
-
Claisen-type Condensation followed by Cyclization: This is a robust and widely used method involving the condensation of 2'-hydroxy-5'-bromoacetophenone with a one-carbon electrophile, such as an ester (e.g., ethyl formate), in the presence of a strong base to form a 1,3-diketone intermediate. This intermediate is then cyclized under acidic conditions to yield this compound.[3][5]
-
Vilsmeier-Haack Reaction: While typically used for synthesizing 3-formylchromones, this reaction can be adapted. It involves treating the starting acetophenone with a Vilsmeier reagent (generated from DMF and POCl₃), leading to formylation and cyclization.[6][7][8] This method is highly efficient but requires careful handling of moisture-sensitive reagents.
-
Simonis Reaction: This involves the condensation of a phenol (in this case, 4-bromophenol) with a β-ketoester. However, this reaction can sometimes lead to the formation of isomeric coumarins as side products, making it less regioselective.[9][10][11]
Q2: Why is 2'-hydroxy-5'-bromoacetophenone the preferred starting material? A2: Using 2'-hydroxy-5'-bromoacetophenone (also known as 5'-bromo-2'-hydroxyacetophenone) is advantageous because the bromine atom is already incorporated at the desired position on the aromatic ring.[12] This pre-functionalization avoids the challenges of direct bromination of the chromone nucleus, which can lead to a mixture of isomers (e.g., bromination at the 3-, 6-, or 8-positions) and over-bromination, complicating purification and reducing the yield of the target molecule.[13][14]
Q3: What are the critical factors influencing the success of the cyclization step? A3: The acid-catalyzed intramolecular cyclization and dehydration of the 1,3-diketone intermediate is a crucial step. The key factors are:
-
Acid Strength: A sufficiently strong acid catalyst (e.g., concentrated sulfuric acid, hydrochloric acid) is required to protonate the carbonyl group, facilitating the nucleophilic attack by the phenolic hydroxyl group.[3][10]
-
Temperature: The reaction often requires heating (reflux) to overcome the activation energy for both the cyclization and the subsequent dehydration step that forms the pyrone ring's double bond.
-
Absence of Water: The precursor 1,3-diketone should be reasonably dry, as excess water can hinder the dehydration step, which is an equilibrium process.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of the Final Product
| Possible Cause | Scientific Explanation & Troubleshooting Steps |
| Ineffective Base in Condensation Step | The initial Claisen-type condensation requires a strong base to deprotonate the methyl group of the acetophenone, forming the reactive enolate. If the base is weak or has degraded (e.g., old sodium hydride), this step will fail. Solution: Use a fresh, strong base like sodium hydride (NaH) or sodium metal. Ensure the reaction is conducted under anhydrous conditions, as these bases react violently with water.[9] |
| Incomplete Cyclization/Dehydration | The conversion of the 1,3-diketone intermediate to the chromone requires both cyclization and dehydration. Insufficient acid strength or reaction time/temperature can stall the reaction after the initial cyclization, leaving a hydroxychromanone intermediate. Solution: Ensure a catalytic but sufficient amount of strong acid is used. Monitor the reaction by TLC until the intermediate spot disappears. If necessary, increase the reflux time or consider a stronger dehydrating acid.[15] |
| Degraded Starting Material | 2'-hydroxy-5'-bromoacetophenone can degrade over time. Phenols are susceptible to air oxidation. Solution: Check the purity of your starting material by melting point or TLC before starting. If it appears discolored (e.g., brown or pink), consider purifying it by recrystallization or column chromatography. |
| Reagent Stoichiometry | An incorrect molar ratio of reactants, particularly the base or the formylating agent (e.g., ethyl formate), can lead to an incomplete reaction. Solution: Carefully calculate and measure the molar equivalents of all reagents. Often, a slight excess of the formylating agent is used to drive the condensation to completion.[15] |
Problem 2: Formation of Multiple Products & Purification Difficulties
| Possible Cause | Scientific Explanation & Troubleshooting Steps |
| Unreacted Starting Material | The most common "side product" is simply unreacted 2'-hydroxy-5'-bromoacetophenone, indicating an incomplete condensation step. Solution: Increase the reaction time for the initial condensation step or use a slight excess of the base and formylating agent. During workup, a basic wash can help remove the acidic phenolic starting material. |
| Formation of Polymeric/Tarry Material | Strong bases can promote self-condensation or polymerization of the starting material or product, especially at elevated temperatures. Solution: Maintain careful temperature control during the addition of reagents. Add the base portion-wise to a cooled solution of the acetophenone to manage the exotherm. |
| Difficult Chromatographic Separation | The product, intermediate, and starting material may have similar polarities, leading to poor separation on a silica gel column.[15] Solution: Perform small-scale TLC experiments with various eluent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal solvent mixture for separation. A shallow gradient elution during column chromatography can improve resolution. If co-elution persists, consider recrystallization as an alternative or final purification step. |
Troubleshooting Workflow Diagram
Caption: A decision-tree workflow for troubleshooting common issues in this compound synthesis.
Validated Experimental Protocol
This two-step protocol details a reliable method for the synthesis of this compound starting from 2'-hydroxy-5'-bromoacetophenone.
Step 1: Base-Catalyzed Condensation to form 1-(5-Bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one
This step uses N,N-dimethylformamide dimethyl acetal (DMF-DMA) as both a reagent and solvent, which serves as an efficient one-carbon electrophile and avoids the need for handling highly reactive bases like sodium hydride.
-
Reagents & Materials:
-
2'-hydroxy-5'-bromoacetophenone (1.0 eq)
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a round-bottom flask, add 2'-hydroxy-5'-bromoacetophenone.
-
Add DMF-DMA to the flask.
-
Heat the reaction mixture to reflux (approx. 85-90 °C) with stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acetophenone is consumed.
-
After completion, allow the mixture to cool to room temperature. Remove the excess DMF-DMA under reduced pressure using a rotary evaporator. The resulting crude enaminone is typically a solid or thick oil and can be used in the next step without further purification.
-
Step 2: Acid-Catalyzed Cyclization to this compound
-
Reagents & Materials:
-
Crude enaminone from Step 1
-
Glacial acetic acid
-
Concentrated hydrochloric acid (HCl)
-
Ice water
-
Büchner funnel and filter paper
-
-
Procedure:
-
Dissolve the crude enaminone intermediate in glacial acetic acid in a round-bottom flask.
-
Add a catalytic amount of concentrated HCl (a few drops to ~0.5 mL).
-
Heat the mixture to reflux (approx. 110-120 °C) for 1-2 hours. The cyclization and elimination of dimethylamine will occur.
-
Monitor the reaction by TLC to confirm the formation of this compound.
-
After the reaction is complete, cool the flask to room temperature and carefully pour the reaction mixture into a beaker containing ice water with vigorous stirring.
-
A precipitate of crude this compound should form. Continue stirring for 15-30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water to remove residual acid and other water-soluble impurities.
-
Dry the crude product. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water.
-
Reaction Mechanism Overview
Caption: Key stages in the synthesis of this compound via an enaminone intermediate.
References
- BenchChem. (n.d.). Application Notes: Vilsmeier-Haack Reaction for 3-Formylchromone Synthesis.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Chromone-3-Carbaldehydes via the Vilsmeier-Haack Reaction.
- ResearchGate. (n.d.). Purposed mechanism of chromone synthesis using modified Baker–Venkataraman reactions.
- Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones.
- ResearchGate. (n.d.). Synthesis of 3‐Formylchromone via Vilsmeier‐Haack reaction.
- ResearchGate. (n.d.). General Methods of Preparing Chromones.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- Kinetics and mechanism of Vilsmeier-Haack synthesis of 3-formyl chromones derived from o-hydroxy aryl alkyl ketones: A structure reactivity study. (n.d.).
- Singhal, M. (n.d.). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. IJRAR.org.
- Ewies, F. E., et al. (n.d.). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC.
- Vasas, A., et al. (n.d.). The Heck Reaction of Protected Hydroxychromones: on route to Natural Products.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Chromones.
- ResearchGate. (n.d.). Simonis chromone cyclization.
- BenchChem. (n.d.). Technical Support Center: Optimizing the Synthesis of 8-Bromochromane.
- Chromone As A Versatile Nucleus. (n.d.). ijmrset.
- PubChem. (n.d.). 5'-Bromo-2'-hydroxyacetophenone.
- Zenodo. (n.d.). Selective bromination of acetophenone derivatives with bromine in methanol.
- Sigma-Aldrich. (n.d.). 5'-Bromo-2'-hydroxyacetophenone 98%.
- Sigma-Aldrich. (n.d.). 5'-Bromo-2'-hydroxyacetophenone 98% 1450-75-5.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijrpc.com [ijrpc.com]
- 4. 5′-溴-2′-羟基苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. ijrar.org [ijrar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 5'-Bromo-2'-hydroxyacetophenone | C8H7BrO2 | CID 95991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. zenodo.org [zenodo.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling Conditions for 6-Bromochromone
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 6-bromochromone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial C-C bond formation reaction. Here, we will delve into the nuances of this transformation, providing troubleshooting advice and detailed protocols to help you navigate the challenges and achieve high-yielding, reproducible results.
Introduction: The Intricacies of Coupling with this compound
The Suzuki-Miyaura coupling is a powerful tool in the synthetic chemist's arsenal, prized for its functional group tolerance and relatively mild conditions.[1] However, the successful coupling of this compound presents a unique set of challenges. The electron-withdrawing nature of the chromone ring system can deactivate the carbon-bromine bond towards oxidative addition, often the rate-limiting step of the catalytic cycle.[2] Furthermore, the presence of the carbonyl group can lead to undesired side reactions or catalyst inhibition.
This guide will provide a systematic approach to overcoming these hurdles, structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Troubleshooting Guide: A-Q&A Approach to Common Issues
Here, we address common problems encountered during the Suzuki coupling of this compound, offering explanations grounded in mechanistic principles and providing actionable solutions.
Q1: My reaction is sluggish, showing low conversion of the this compound starting material. What are the likely causes and how can I improve the reaction rate?
A1: Low reactivity in the Suzuki coupling of this compound often stems from the deactivation of the aryl bromide by the electron-withdrawing chromone core, which impedes the initial oxidative addition to the palladium(0) catalyst.[3] To address this, a multi-faceted approach to reaction optimization is recommended:
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may lack the reactivity required for this substrate.[4] Employing more electron-rich and bulky phosphine ligands can significantly accelerate the oxidative addition step.[5] Consider using Buchwald-type ligands such as SPhos or XPhos, which are known to be effective for challenging couplings.[6] Palladium pre-catalysts complexed with these ligands are commercially available and often provide more consistent results.[7]
-
Elevated Temperatures: Increasing the reaction temperature is a common strategy to overcome high activation barriers. If you are running the reaction at a moderate temperature (e.g., 80 °C), consider increasing it to 100-120 °C.
-
Microwave Irradiation: For a significant rate enhancement, microwave-assisted heating is a powerful tool. Microwave irradiation can dramatically shorten reaction times from hours to minutes and often leads to higher yields.[8]
Q2: I'm observing a significant amount of a byproduct that appears to be the dehalogenated starting material (chromone). What is causing this and how can I suppress it?
A2: The formation of the dehalogenated product (hydrodehalogenation) is a common side reaction in Suzuki couplings, particularly with electron-deficient aryl halides.[9] This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture before it can undergo transmetalation with the boronic acid.
Potential Hydride Sources and Mitigation Strategies:
-
Base: Some bases, particularly hydroxides and alkoxides in the presence of trace water or alcohols, can generate palladium-hydride species.[10] Switching to a non-hydroxide base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be beneficial.[3]
-
Solvent: Protic solvents like alcohols can be a source of hydrides. While a small amount of water is often necessary to facilitate the transmetalation step, using anhydrous aprotic solvents like dioxane or toluene is generally recommended to minimize dehalogenation.[4]
-
Boronic Acid Quality: Impurities in the boronic acid reagent can sometimes contribute to this side reaction. Ensure you are using high-purity boronic acid.
Q3: My desired product is forming, but I am also getting a significant amount of homocoupled boronic acid byproduct. How can I minimize this?
A3: Homocoupling of the boronic acid is another common side reaction, often promoted by the presence of oxygen in the reaction mixture.[2] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling pathway.
Preventative Measures:
-
Thorough Degassing: It is crucial to rigorously degas all solvents and the reaction mixture itself to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique.[4]
-
Maintain an Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas throughout the entire process.
Q4: I am struggling with the instability of my boronic acid, leading to low yields due to protodeboronation. What can I do to address this?
A4: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a frequent cause of low yields.[4] This is particularly problematic with electron-rich or heteroaryl boronic acids.
Strategies to Mitigate Protodeboronation:
-
Use of Boronic Esters: Boronic acid pinacol esters are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[11]
-
Choice of Base: Strong bases, especially aqueous hydroxides, can accelerate this side reaction. Using a milder base like potassium carbonate or potassium phosphate (K₃PO₄) can be advantageous.[6]
-
Anhydrous Conditions: While some water is often beneficial, excessive water can promote protodeboronation. Using anhydrous solvents and reagents can help.[4]
Experimental Protocols
Below are detailed, step-by-step methodologies for both a standard and an optimized Suzuki coupling of this compound.
Standard Protocol (Thermal Conditions)
This protocol is a good starting point for the Suzuki coupling of this compound under conventional heating.
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
Work-up Procedure:
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Optimized Protocol (Microwave-Assisted)
This protocol utilizes microwave irradiation for a rapid and often higher-yielding reaction.
Reaction Setup:
-
In a microwave reaction vessel equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
Work-up Procedure:
-
Follow the same work-up procedure as described in the standard protocol.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes key parameters for the standard and optimized protocols for the Suzuki coupling of this compound with a generic arylboronic acid.
| Parameter | Standard Protocol (Thermal) | Optimized Protocol (Microwave) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ (3 mol%) |
| Base | K₂CO₃ (2.0 equiv.) | K₂CO₃ (2.0 equiv.) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 90-100 °C | 120-150 °C |
| Time | 4-24 hours | 15-30 minutes |
| Typical Yield | Moderate to Good | Good to Excellent |
Visualization of Key Processes
To aid in understanding the fundamental aspects of this reaction, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a troubleshooting workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A systematic troubleshooting workflow for optimizing the Suzuki coupling of this compound.
Frequently Asked Questions (FAQs)
Q: Can I use other boronic acid derivatives besides boronic acids and pinacol esters?
A: Yes, other organoboron reagents such as MIDA boronates and trifluoroborate salts can be used. MIDA boronates are particularly useful for unstable boronic acids as they offer enhanced stability and allow for a slow release of the boronic acid during the reaction.[12]
Q: Is it always necessary to use a phosphine ligand?
A: While many successful Suzuki couplings have been reported under "ligand-free" conditions, these often rely on the in-situ formation of catalytically active palladium nanoparticles. For challenging substrates like this compound, the use of a well-defined phosphine ligand is highly recommended to ensure high catalytic activity and reproducibility.[12]
Q: What is the role of water in the reaction mixture?
A: Water is often added as a co-solvent in Suzuki couplings. It can help to dissolve the inorganic base and facilitate the transmetalation step by promoting the formation of the reactive boronate species.[10] However, as mentioned earlier, excessive water can lead to side reactions like protodeboronation.
Q: How can I be sure my palladium catalyst is active?
A: The appearance of the reaction mixture can sometimes give an indication of catalyst health. A color change from the initial color of the palladium precursor to a darker color (often black or dark brown) is typically observed as the catalytically active Pd(0) species is formed.[13] However, the most reliable way to ensure catalyst activity is to use a fresh, properly stored catalyst or a pre-catalyst that is known to be air-stable.
References
-
EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. (n.d.). Retrieved from [Link]
-
Synthesis of 4H-Chromen-4-one Derivatives by Intramolecular Palladium-Catalyzed Acylation of Alkenyl Bromides with Aldehydes. (2017). The Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis of 4H-Chromen-4-one Derivatives by Intramolecular Palladium-Catalyzed Acylation of Alkenyl Bromides with Aldehydes. (n.d.). ResearchGate. Retrieved from [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (n.d.). ResearchGate. Retrieved from [Link]
-
palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov. (n.d.). Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros. (2021). Reddit. Retrieved from [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]
-
The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. Retrieved from [Link]
-
Optimization of the reaction conditions for Suzuki coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. Retrieved from [Link]
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (n.d.). Organic Chemistry Frontiers. Retrieved from [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling. (n.d.). ResearchGate. Retrieved from [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). ACS Catalysis. Retrieved from [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]
-
Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. (2006). Baxendale Group. Retrieved from [Link]
-
The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid. (n.d.). ResearchGate. Retrieved from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]
-
Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling... (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling. (n.d.). ResearchGate. Retrieved from [Link]
-
Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. Retrieved from [Link]
-
Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2021). Bioorganic Chemistry. Retrieved from [Link]
-
Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. (2000). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. (2021). ACS Omega. Retrieved from [Link]
-
Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. (2024). The Journal of Organic Chemistry. Retrieved from [Link]
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI. Retrieved from [Link]
-
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022). Frontiers in Chemistry. Retrieved from [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros. (2024). Reddit. Retrieved from [Link]
-
Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. (n.d.). Angewandte Chemie International Edition. Retrieved from [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.psu.edu [pure.psu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. reddit.com [reddit.com]
Technical Support Center: Purification of 6-Bromochromone and its Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 6-bromochromone and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering practical solutions, troubleshooting guides, and in-depth protocols to address challenges encountered during the purification of this important class of compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and purification of this compound.
Q1: What are the most common impurities I should expect when synthesizing this compound?
A: The impurity profile largely depends on the synthetic route. For the common Vilsmeier-Haack approach, which uses 6-bromo-2-hydroxyacetophenone as a starting material, you should be vigilant for several types of impurities[1]:
-
Unreacted Starting Materials: Residual 6-bromo-2-hydroxyacetophenone is a primary impurity.
-
Reaction Reagents: Traces of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) may persist.
-
Byproducts of Incomplete Reactions: Intermediates that have not fully cyclized to form the chromone ring can be present.
-
Stereoisomers and Regioisomers: In the synthesis of derivatives, impurities with similar chemical structures but different spatial orientations or substituent positions can arise, complicating purification[2].
Q2: How do I choose the best primary purification technique for my crude this compound product?
A: The choice between recrystallization and chromatography depends on the purity of your crude material and the desired final purity.
-
Recrystallization is the most cost-effective and efficient method for purifying solids that are already relatively pure (>90%).[1] It is excellent for removing small amounts of highly soluble or insoluble impurities.
-
Column Chromatography is necessary when the crude product is a complex mixture containing multiple components with similar polarities or when it is an oil.[3] It offers superior separation power for closely related derivatives.[4]
A general workflow is to first attempt recrystallization. If the purity remains insufficient, proceed with column chromatography.
Q3: Is this compound stable under typical purification conditions?
A: Chromones are generally stable heterocyclic compounds. However, prolonged exposure to certain conditions can be problematic:
-
Strong Acids/Bases: While stable under mildly acidic or basic conditions (e.g., traces of formic acid in HPLC), prolonged exposure to strong acids or bases can potentially lead to ring-opening or other degradation pathways.
-
Silica Gel Acidity: Standard silica gel is slightly acidic. For highly sensitive derivatives, this can sometimes cause degradation on a column.[5] If you observe significant streaking or material loss during column chromatography, consider using deactivated (neutral) silica or an alternative stationary phase like alumina.
Q4: What are the key solubility characteristics of this compound that I should know?
A: Understanding solubility is critical for both recrystallization and chromatography. This compound has a predominantly hydrophobic structure and exhibits the following solubility profile[1]:
-
Poorly Soluble: Water.
-
Good to Moderate Solubility: Common organic solvents like dichloromethane, chloroform, and ethyl acetate are frequently used.
-
High Solubility: Highly polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) readily dissolve the compound.[1]
For recrystallization, solvents like ethanol or methanol are often effective.[1]
Section 2: Troubleshooting Purification Techniques
Recrystallization: Troubleshooting Guide
Recrystallization is a powerful technique, but it can present challenges.[6][7]
Q: My compound "oils out" as a liquid instead of forming crystals. What's happening and how do I fix it?
A: Causality: "Oiling out" occurs when the solute is supersaturated in the solvent at a temperature above its melting point or when the concentration is too high. The solute separates as a liquid phase instead of a solid crystalline lattice.
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil fully redissolves. Add more solvent (10-20% increments) to lower the saturation point and then allow it to cool more slowly.
-
Lower the Cooling Temperature: If using a mixed solvent system, the oiling may be due to insolubility in one of the solvents. Try cooling the solution to a lower temperature (e.g., in a dry ice/acetone bath) after adding more of the "good" solvent to shock it into crystallization, though this may result in smaller, less pure crystals.
-
Change the Solvent System: Select a solvent with a lower boiling point. For this compound derivatives, if you encounter oiling in ethanol, try a mixture like ethyl acetate/hexane.
Q: My recrystallization yield is very low. What are the common causes?
A: Causality: Low yield is typically due to using too much solvent, premature crystallization during filtration, or the compound having significant solubility in the cold solvent.
Solutions:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Work in small additions.
-
Pre-heat the Funnel: During hot filtration (if performed), pre-heat the filter funnel with hot solvent vapor or by placing it in a drying oven to prevent the product from crashing out on the cold funnel surface.
-
Evaporate Excess Solvent: If you've added too much solvent, carefully evaporate some of it to re-concentrate the solution before cooling.
-
Maximize Cooling: Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product remaining in the mother liquor.
Column Chromatography: Troubleshooting Guide
Column chromatography is the workhorse for purifying complex mixtures of chromone derivatives.[4][8]
Q: How do I select the right solvent system (mobile phase) for my separation?
A: Causality: The success of column chromatography is entirely dependent on the differential partitioning of compounds between the stationary phase (silica) and the mobile phase.[3] An optimal solvent system provides good separation between the target compound and impurities on a TLC plate.
Methodology:
-
TLC Analysis: The first step is always to run Thin Layer Chromatography (TLC) plates.[3]
-
Target Rf Value: Aim for a solvent system that gives your target compound an Rf (retention factor) value between 0.25 and 0.35. This Rf range typically ensures the compound elutes from the column in a reasonable volume without excessive band broadening.
-
Solvent Polarity: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate.[8] For this compound, a common starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate.
-
Spot Separation: The ideal system will show clear baseline separation between your product spot and any major impurity spots on the TLC plate.
Q: My compound streaks on the TLC plate and gives poor peak shapes (tailing) in the column. Why?
A: Causality: Streaking and tailing for chromone derivatives on silica gel often indicate one of the following:
-
Compound Acidity/Basicity: The slightly acidic nature of silica gel can interact strongly with basic or acidic functional groups on your derivative, causing poor elution behavior.
-
Sample Overload: Applying too much sample to the TLC plate or column leads to saturation of the stationary phase.
-
Insolubility: The compound may be poorly soluble in the chosen mobile phase, causing it to precipitate and re-dissolve as it travels.
Solutions:
-
Modify the Mobile Phase: Add a small amount (0.5-1%) of a polar modifier. For acidic compounds, adding acetic acid can help. For basic compounds, adding triethylamine or pyridine can neutralize active sites on the silica and improve peak shape.
-
Reduce Sample Load: Ensure you are not overloading your column. A general rule is to load 1g of crude material per 20-100g of silica, depending on the separation difficulty.
-
Use a Stronger Loading Solvent: Dissolve your crude sample in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel (dry loading). This ensures the sample starts as a very narrow band at the top of the column.[8]
Q: My compound seems to be decomposing on the silica gel column. What are my options?
A: Causality: Some organic molecules, particularly those with sensitive functional groups, can degrade on the acidic surface of silica gel.[5]
Solutions:
-
Test for Stability: First, confirm the instability by spotting your compound on a TLC plate, letting it sit for 30-60 minutes, and then eluting it. If a new spot appears or the original spot diminishes, it is likely unstable on silica.
-
Use a Different Stationary Phase: Switch to a less acidic or neutral stationary phase. Alumina (basic or neutral) or Florisil are common alternatives.[5]
-
Deactivate the Silica Gel: You can "deactivate" silica gel by pre-treating it with a solvent mixture containing a small percentage of water or triethylamine to neutralize the most acidic sites.
-
Use Flash Chromatography: The faster the compound passes through the column, the less time it has to decompose. Flash chromatography, which uses pressure to accelerate solvent flow, is highly recommended.[3]
Preparative HPLC (Prep-HPLC): Troubleshooting Guide
Prep-HPLC is used for final polishing to achieve high purity (>99%) or for separating very difficult mixtures.[8][9]
Q: How do I translate my analytical HPLC method to a preparative scale?
A: Causality: Scaling up requires adjusting parameters to accommodate a larger column and higher sample load while maintaining separation.[8]
Methodology:
-
Proportional Scaling: The flow rate should be scaled proportionally to the cross-sectional area of the column. The formula is: Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius / Analytical Column Radius)² .
-
Injection Volume: The injection volume can also be scaled up, but be cautious of overloading. Dissolve the sample in the initial mobile phase to avoid solvent effects that distort peak shape.[9]
-
Gradient Delay: Be aware that preparative systems have a larger "dwell volume," which can alter the gradient profile compared to an analytical system. You may need to adjust the gradient timing.
Q: How do I efficiently remove the mobile phase to recover my purified compound?
A: Causality: HPLC mobile phases, especially those containing water, can be difficult to remove completely.
Solutions:
-
Rotary Evaporation: Use a rotary evaporator to remove the bulk of the organic solvent (e.g., acetonitrile or methanol).[9]
-
Lyophilization (Freeze-Drying): If your mobile phase contains water, after removing the organic portion, freeze the remaining aqueous solution and lyophilize it. This is the most effective method for obtaining a dry, fluffy solid without heating the sample.[9]
-
Liquid-Liquid Extraction: If your compound is sufficiently non-polar, you can dilute the collected fraction with water and extract your compound into an immiscible organic solvent like dichloromethane or ethyl acetate. Then, dry the organic layer and evaporate the solvent.
Section 3: Protocols & Data
Protocol 1: Step-by-Step Recrystallization of this compound
This protocol provides a general guideline for purifying this compound using a single-solvent recrystallization.
-
Solvent Selection: Choose a suitable solvent in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures (e.g., ethanol).[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.[7]
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry completely under vacuum to remove residual solvent.
Protocol 2: Step-by-Step Flash Column Chromatography
This protocol is for separating this compound from less polar or more polar impurities.
-
Solvent System Selection: Determine the optimal solvent system (e.g., 85:15 Hexane:Ethyl Acetate) using TLC as described in the troubleshooting section.[8]
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the non-polar solvent (hexane). Pour the slurry into the column and allow it to pack evenly, tapping gently. Add a layer of sand on top to protect the silica bed.[8]
-
Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the column. This is known as dry loading.[8]
-
Elution: Begin eluting the column with the chosen solvent system. Apply positive pressure (using air or nitrogen) to achieve a fast flow rate.
-
Fraction Collection: Collect the eluate in fractions (e.g., 10-20 mL per tube).
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.[3]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Tables
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Application Notes |
| Water | Poor | Useful for precipitation or washing.[1] |
| Hexane | Poor | Good as an anti-solvent or non-polar mobile phase component. |
| Ethanol / Methanol | Moderate | Excellent for recrystallization.[1] |
| Dichloromethane | Good | Useful for sample loading and chromatography.[1] |
| Ethyl Acetate | Good | Common polar component in chromatography mobile phases. |
| Dimethylformamide (DMF) | High | Good for analytical applications, but difficult to remove.[1] |
Table 2: Typical TLC and Column Chromatography Solvent Systems for Chromones
| Polarity | Typical Solvent System | Rf of this compound | Notes |
| Low | 95:5 Hexane:EtOAc | > 0.8 | Useful for eluting very non-polar impurities. |
| Medium | 80:20 Hexane:EtOAc | ~0.3 | A good starting point for column separation.[4] |
| High | 50:50 Hexane:EtOAc | < 0.1 | Useful for eluting highly polar impurities. |
Section 4: Visual Workflows
Purification Method Selection
Caption: Decision tree for selecting a primary purification method.
Troubleshooting Poor Column Chromatography Separation
Caption: Workflow for troubleshooting poor chromatographic separation.
Section 5: References
-
Smolecule. (n.d.). Buy this compound | 51483-92-2. Retrieved from Smolecule.
-
BenchChem. (2025). A Technical Guide to the Natural Sources and Isolation of Chromone Compounds from Plants. Retrieved from BenchChem.
-
BenchChem. (2025). Technical Support Center: Characterization of Halogenated Organic Compounds. Retrieved from BenchChem.
-
ResearchGate. (2012). Column Chromatography for Terpenoids and Flavonoids. Retrieved from ResearchGate.
-
Liu, R., Wu, S., & Sun, A. (2008). Separation and Purification of Four Chromones From Radix Saposhnikoviae by High-Speed Counter-Current Chromatography. Phytochemical Analysis, 19(3), 206-11.
-
Desotec. (n.d.). Removing Halogenated Organic Compounds: A Guide to Solutions. Retrieved from Desotec.
-
PubMed. (n.d.). [Isolation-preparation and determination of chromones from Saposhnikovia divaricata]. Retrieved from PubMed.
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from CU Boulder Organic Chemistry.
-
Oud Academia. (n.d.). High-Performance Liquid Chromatography (HPLC) for chromone detection. Retrieved from Oud Academia.
-
J&K Scientific LLC. (n.d.). This compound | 51483-92-2. Retrieved from J&K Scientific.
-
BenchChem. (n.d.). Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives. Retrieved from BenchChem.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from University of Rochester Chemistry.
-
YouTube. (2021). Bromination part VIII - recrystallization continued. Retrieved from YouTube.
-
Unknown Source. (n.d.). Recrystallization and Crystallization.
-
CookeChem. (2022). This compound-2-carboxylic Acid, >95.0%(GC)(T), 51484-06-1. Retrieved from CookeChem.
-
BenchChem. (2025). HPLC purification protocol for 2-hydroxy-1,4-naphthoquinone derivatives. Retrieved from BenchChem.
-
National Institutes of Health. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Retrieved from NIH.
-
YouTube. (2021). Bromination part VII - recrystallization. Retrieved from YouTube.
-
Google Patents. (n.d.). US4440690A - Process for the synthesis of 6-bromo-17,21-dihydroxy 3,11,20-trioxo-1,4-pregnadienes 17,21-diesters. Retrieved from Google Patents.
-
Gilson. (n.d.). Sample Purification Solutions for Gilson Lab Instruments. Retrieved from Gilson.
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from Chemistry LibreTexts.
-
ResearchGate. (2025). Design, synthesis, in-vitro and in-silico studies of this compound based thiosemicarbazones as α-glucosidase inhibitors. Retrieved from ResearchGate.
-
SpringerOpen. (n.d.). Advancing 6-bromo-7-[11C]methylpurine for clinical PET imaging of MRP1. Retrieved from SpringerOpen.
-
Unknown Source. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES.
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from EMU Physics Department.
-
National Institutes of Health. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from NIH.
-
Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from Atlantis Press.
-
Tokyo Chemical Industry Co., Ltd. (n.d.). This compound-3-carbonitrile | 52817-13-7. Retrieved from TCI Chemicals.
-
PubMed. (n.d.). On the stability of plasmid DNA vectors during cell culture and purification. Retrieved from PubMed.
-
Glen Research. (n.d.). DNA Purification. Retrieved from Glen Research.
-
Pharmaffiliates. (n.d.). This compound-2-carboxylic Acid | 51484-06-1. Retrieved from Pharmaffiliates.
-
J&K Scientific. (n.d.). This compound-3-carboxylic acid | 51085-91-7. Retrieved from J&K Scientific.
-
Scribd. (n.d.). Hydrocarbon Short Notes. Retrieved from Scribd.
-
National Institutes of Health. (2025). Complete biosynthetic pathway of furochromones in Saposhnikovia divaricata and its evolutionary mechanism in Apiaceae plants. Retrieved from NIH.
-
Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved from Der Pharma Chemica.
-
National Institutes of Health. (n.d.). Reconstitution and purification of nucleosomes with recombinant histones and purified DNA. Retrieved from NIH.
-
MDPI. (n.d.). Cnidium monnieri Polysaccharides Exhibit Inhibitory Effect on Airborne Transmission of Influenza A Virus. Retrieved from MDPI.
-
BenchChem. (n.d.). Characterization of impurities in 1,3-Dichloro-6-nitroisoquinoline synthesis. Retrieved from BenchChem.
Sources
- 1. Buy this compound | 51483-92-2 [smolecule.com]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification [chem.rochester.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Identification and Mitigation of Byproducts in 6-Bromochromone Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for reactions involving 6-bromochromone. As a key intermediate in the synthesis of pharmaceuticals and functional materials, understanding and controlling the reaction chemistry of this compound is paramount for achieving high yields and purity.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the challenges of working with this versatile building block.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind byproduct formation and providing actionable solutions.
Q1: My Suzuki-Miyaura coupling reaction with this compound has a low yield, and my LC-MS shows two major, less polar impurities than my desired product. What are they likely to be?
Answer: This is a classic issue in palladium-catalyzed cross-coupling reactions. The two most probable byproducts are the homocoupling dimer of this compound (6,6'-bichromone) and the debrominated starting material (chromone).
-
Causality & Identification:
-
Homocoupling (Dimerization): This occurs when two molecules of this compound react with each other. It is often promoted by the decomposition of the Pd(0) catalyst into palladium black or when the transmetalation step with the boronic acid is slow.[2] The resulting dimer will have a mass corresponding to (2 x Mass of this compound - 2 x Mass of Br).
-
Debromination (Hydrodehalogenation): The bromine atom is replaced by a hydrogen atom, yielding the parent chromone scaffold. This side reaction can be caused by various factors, including certain bases, protic solvents, or impurities that can act as hydride sources.
-
-
Troubleshooting Actions:
-
Optimize the Base: Use a milder, non-nucleophilic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide or alkoxides.
-
Ensure Inert Atmosphere: Rigorously degas your solvents and run the reaction under a positive pressure of an inert gas (Argon or Nitrogen). Oxygen can degrade the Pd(0) catalyst, leading to side reactions.[2]
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These ligands stabilize the palladium catalyst and accelerate the desired reductive elimination step, outcompeting the homocoupling pathway.[2]
-
Check Reagent Quality: Ensure your boronic acid is pure. Impurities or partial degradation (protodeborylation) can slow the desired reaction, giving more time for side reactions to occur.
-
Q2: I'm observing a significant peak in my mass spectrum with an m/z corresponding to the parent chromone (C₉H₆O₂). How can I confirm this is a debromination byproduct and prevent it?
Answer: A mass corresponding to the parent chromone is strong evidence of debromination. You can confirm its identity using ¹H NMR spectroscopy, where the complex aromatic splitting pattern of this compound will simplify to that of the unsubstituted chromone.
-
Causality & Mechanism: Debromination can occur through several mechanisms:
-
Reaction with Base/Solvent: In the presence of a base, residual water or alcohol solvents can act as a proton source after an initial reductive cleavage of the C-Br bond.
-
Catalyst-Mediated: The palladium hydride species (Pd-H), which can form from the reaction of the palladium catalyst with trace water or other proton sources, can participate in a competing catalytic cycle that results in hydrodehalogenation.
-
-
Prevention Strategy:
-
Use Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents and reagents to minimize sources of protons.
-
Add a Sacrificial Additive: In some cases, adding a small amount of a scavenger, like a hindered base, can help consume species that lead to debromination.
-
Re-evaluate Catalyst System: Some palladium precatalysts or ligands are more prone to forming hydride species than others. Experimenting with different catalyst systems may be beneficial.
-
Q3: My reaction mixture turned black, and the conversion stalled. What happened, and how does it relate to byproduct formation?
Answer: The formation of a black precipitate is a tell-tale sign of palladium catalyst decomposition into palladium black. This is highly undesirable as it not only removes the active catalyst from the solution, effectively stopping your reaction, but the palladium black itself can catalyze side reactions, particularly homocoupling.[2]
-
Causality: Catalyst decomposition is often caused by:
-
High Temperatures: Running the reaction at an unnecessarily high temperature can accelerate catalyst degradation.
-
Poor Ligand Choice: The ligand's role is to stabilize the palladium center. If the ligand is not robust enough or is used in a substoichiometric amount, the catalyst is more likely to decompose.
-
Oxygen Exposure: As mentioned, oxygen is detrimental to many Pd(0) catalysts.
-
-
Mitigation Plan:
-
Lower the Reaction Temperature: Determine the lowest effective temperature for your transformation.
-
Increase Ligand-to-Palladium Ratio: A slight excess of the ligand can sometimes help maintain catalyst stability.
-
Use a More Stable Precatalyst: Consider using modern, well-defined palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) which are designed for higher stability and activity.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best initial analytical setup to identify unknown byproducts in my this compound reaction?
The most powerful and efficient initial setup is Liquid Chromatography-Mass Spectrometry (LC-MS) .[3][4] This hyphenated technique provides two critical pieces of information simultaneously: the retention time of the compound (from LC), which indicates its polarity, and its mass-to-charge ratio (from MS), which helps determine its molecular weight. This combination allows you to quickly identify the masses of impurities and correlate them with potential structures (e.g., debrominated product, dimer, or solvent adducts).
Q2: How can I use ¹H NMR to quickly distinguish between the starting material, debrominated byproduct, and a potential Suzuki coupling product?
The aromatic region of the ¹H NMR spectrum is highly diagnostic. The substitution pattern on the benzene ring of the chromone core creates unique splitting patterns for each compound.
Table 1: Comparison of Expected ¹H NMR Aromatic Signals
| Compound | H-5 | H-7 | H-8 | Comments |
| This compound | ~8.2 ppm (d) | ~7.7 ppm (dd) | ~7.6 ppm (d) | H-5 and H-7 show small doublet or doublet of doublets splitting. |
| Chromone (Debrominated) | ~8.2 ppm (dd) | ~7.4 ppm (ddd) | ~7.7 ppm (ddd) | A more complex pattern appears as H-6 is now present and couples to H-5 and H-7. |
| 6-Phenylchromone | ~8.2 ppm (d) | ~7.9 ppm (dd) | ~7.7 ppm (d) | Signals are shifted, and new signals for the introduced phenyl group will appear (~7.3-7.6 ppm). |
Note: Exact chemical shifts are solvent-dependent. This table illustrates the expected changes in multiplicity and position.
Q3: Can the chromone ring itself react under my coupling conditions?
Yes, although it is generally robust. The pyrone ring contains a lactone (an ester), which can be susceptible to hydrolysis and ring-opening under harsh basic conditions (e.g., high concentrations of NaOH or KOH at elevated temperatures).[5] If you observe highly polar byproducts that do not correspond to simple transformations of the bromo-substituent, consider the possibility of ring-opening. This can often be avoided by using carbonate or phosphate bases.
Part 3: Experimental Protocols
Protocol 1: General Workflow for Byproduct Identification using LC-MS
This protocol outlines a systematic approach to identify impurities in a crude reaction mixture.
-
Sample Preparation:
-
Take an aliquot of the crude reaction mixture (~1-2 drops).
-
Dilute it with a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
-
LC-MS Analysis:
-
Inject the prepared sample onto an LC-MS system equipped with a C18 column.
-
Run a gradient elution method, for example, from 95:5 Water:Acetonitrile (both with 0.1% formic acid) to 5:95 Water:Acetonitrile over 10-15 minutes.
-
Monitor the elution using both a UV detector (e.g., at 254 nm and 280 nm) and the mass spectrometer in both positive and negative ion modes.
-
-
Data Interpretation:
-
Identify the peak for your desired product based on its expected mass.
-
Analyze the mass spectra of the other major peaks.
-
Compare the observed masses to the calculated masses of potential byproducts from the table below.
-
Table 2: Common Byproducts and Their Expected Masses
| Byproduct Name | Structure | Molecular Formula | Exact Mass |
| This compound (SM) | C₉H₅BrO₂ | 223.95 | |
| Chromone | C₉H₆O₂ | 146.04 | |
| 6,6'-Bichromone | C₁₈H₁₀O₄ | 290.06 | |
| 6-Hydroxychromone | C₉H₆O₃ | 162.03 |
Part 4: Visualization of Key Processes
Diagrams generated using Graphviz help to visualize complex workflows and reaction pathways, making them easier to understand and follow.
Caption: Simplified scheme of desired vs. competing side reactions in a Suzuki-Miyaura coupling.
References
-
Impurity Profiling in different analytical techniques. (2024). IJNRD, 9(2). Available at: [Link]
-
Jain, D., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed, 24(1), 1-15. Available at: [Link]
-
Bromine NMR. (n.d.). University of Ottawa. Available at: [Link]
-
Boccardi, G. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Pharmaceutical Technology. Available at: [Link]
-
Gaspar, A., et al. (2013). Synthesis and NMR studies of novel chromone-2-carboxamide derivatives. Magnetic Resonance in Chemistry, 51(4), 251-4. Available at: [Link]
-
S, Deepthi, et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. Available at: [Link]
-
Patel, K. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research, 11(11), 5434-5443. Available at: [Link]
-
Houghton, P.J., et al. (1995). Heteronuclear NMR studies of the chromone alkaloids and revision of the structure of some piperidino-chromone alkaloids. Planta Medica, 61(2), 154-7. Available at: [Link]
-
This compound. (n.d.). MySkinRecipes. Available at: [Link]
-
What are the byproducts in a Suzuki reaction? (2017). Chemistry Stack Exchange. Available at: [Link]
-
Mammino, L., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2058. Available at: [Link]
-
Dorel, R., & Echavarren, A. M. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3114-3127. Available at: [Link]
-
This compound-2-carboxylic Acid. (n.d.). Pharmaffiliates. Available at: [Link]
-
Pretorius, L., et al. (2020). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Dalton Transactions, 49(28), 9608-9618. Available at: [Link]
-
Dvořáková, H., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Collection of Czechoslovak Chemical Communications, 66(9), 1339-1354. Available at: [Link]
-
Al-Masri, M., et al. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 12(11), 1361. Available at: [Link]
-
Wang, Y., et al. (2015). Theoretical study of the hydrolysis mechanism of 2-pyrone-4,6-dicarboxylate (PDC) catalyzed by LigI. Journal of Molecular Graphics and Modelling, 62, 230-238. Available at: [Link]
Sources
Troubleshooting low yield in 6-bromochromone synthesis.
Welcome to the technical support center for the synthesis of 6-bromochromone. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting assistance and address common challenges encountered during this synthesis. Low yields can stem from various stages of the process, from the initial condensation and cyclization to the final purification. This document provides a structured approach to identifying and resolving these issues, grounded in established chemical principles and field-proven insights.
Part 1: General Synthesis Workflow and Key Checkpoints
The synthesis of this compound typically involves the cyclization of a suitably substituted phenolic precursor. A common and effective route begins with a 2'-hydroxyacetophenone derivative. Understanding this workflow is crucial for pinpointing where a reaction may be failing.
A prevalent strategy is the Baker-Venkataraman rearrangement route, which involves the acylation of a 2'-hydroxyacetophenone, rearrangement to a 1,3-diketone, and subsequent acid-catalyzed cyclization.[1] Another direct approach involves the reaction of 2'-hydroxyacetophenones with reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization.[2]
Below is a diagram illustrating a generalized workflow for chromone synthesis, which can be adapted for this compound starting from 5'-bromo-2'-hydroxyacetophenone.
Caption: Generalized workflow for this compound synthesis.
Part 2: Troubleshooting Guide for Low Yield
This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.
Question 1: My overall yield is consistently low (<40%). Where should I start investigating?
A low overall yield is the most common complaint. The issue can usually be traced to one of three areas: incomplete reaction, formation of side products, or loss during workup and purification.
Answer:
Start by systematically analyzing each stage of your reaction.
-
Verify Starting Material Purity: The purity of your starting material, typically 5'-bromo-2'-hydroxyacetophenone, is critical. Impurities can interfere with the initial condensation or cyclization steps. Confirm its identity and purity using NMR and melting point analysis. The melting point for this compound is reported as 138°C.[3]
-
Monitor Reaction Conversion: Use Thin Layer Chromatography (TLC) to track the consumption of your starting material. If the starting material is still present after the recommended reaction time, the reaction is incomplete.
-
Potential Cause: Insufficiently anhydrous conditions or inactive reagents. Many cyclization reactions are sensitive to moisture. Ensure solvents like DMF or pyridine are dry.
-
Solution: Dry your solvents and glassware thoroughly. If using a base like potassium carbonate or sodium hydroxide, ensure it is freshly opened or has been stored in a desiccator.[4]
-
-
Analyze the Crude Product: Before purification, take an NMR of your crude reaction mixture. This is the most direct way to identify the presence of side products, which may be difficult to separate later.
Question 2: My TLC and crude NMR show multiple spots/peaks close to my product. What are these likely to be and how can I avoid them?
The formation of multiple products is a frequent cause of low yields of the desired isomer.
Answer:
The most common side products in this synthesis are coumarins and other isomeric chromones.
-
Coumarin Formation: This is a known competing reaction pathway, especially under harsh conditions or with certain methodologies like the Perkin or Kostanecki-Robinson reactions.[4][5]
-
Causality: The reaction mechanism can branch, leading to the formation of a six-membered lactone (coumarin) instead of the desired pyranone (chromone).
-
Prevention: The Baker-Venkataraman rearrangement is often preferred as it proceeds through a 1,3-diketone intermediate that more reliably cyclizes to the chromone.[1] Using milder bases and controlled temperatures can also favor chromone formation.[4]
-
-
Polybromination: If you are synthesizing this compound by brominating a pre-formed chromone, you may be getting di- or tri-brominated products. The phenol ring is highly activated, making it susceptible to multiple halogenations, especially with reactive agents like bromine water.[6][7]
-
Causality: The strong activating effect of the hydroxyl group (in the precursor) or the ring oxygen (in the chromone) directs electrophilic attack to multiple ortho and para positions.[7]
-
Prevention: Use a milder brominating agent and a non-polar solvent. This provides better control over the reaction.
-
Table 1: Comparison of Brominating Agents for Phenolic Systems
| Brominating Agent | Solvent | Typical Outcome | Selectivity Control | Reference |
| Bromine Water (Br₂/H₂O) | Water (Polar, Protic) | 2,4,6-Tribromophenol | Low; often leads to polybromination | [6][7] |
| Bromine (Br₂) | Carbon Disulfide (CS₂) | Mixture of o- and p-Bromophenol | Moderate; favors monobromination | [6] |
| N-Bromosuccinimide (NBS) | CCl₄ or CH₂Cl₂ | Monobrominated phenols | Good; excellent for controlled monobromination | [6] |
| KBr/KBrO₃ | Acetic Acid/Water | Monobrominated phenols | Good; generates Br₂ in situ under acidic conditions | [6][8] |
Question 3: The reaction seems to stall and never reaches full conversion, even after extended time. What could be the issue?
A stalled reaction points towards problems with reagents, temperature, or catalyst deactivation.
Answer:
-
Reagent Stoichiometry and Quality:
-
Vilsmeier-Haack Conditions: If using a Vilsmeier-Haack approach (e.g., POCl₃/DMF) to generate a 3-formylchromone intermediate, the Vilsmeier reagent must be formed correctly.[4] Ensure the POCl₃ is fresh, as it can degrade upon exposure to moist air.
-
Base-Mediated Cyclization: For methods using bases like potassium carbonate, ensure you are using a sufficient molar excess (e.g., 2-3 equivalents) to drive the reaction to completion. The base can be neutralized by acidic impurities if not used in excess.
-
-
Reaction Temperature:
-
Some cyclization methods require significant heat. For instance, certain Baker-Venkataraman rearrangements require temperatures of 75-100°C to proceed efficiently.[4] Conversely, some reactions may produce side products at elevated temperatures.[9]
-
Action: If your reaction is sluggish at a lower temperature, consider gradually increasing the heat while monitoring for side product formation via TLC. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes while maintaining high yields for some chromone syntheses.[4][10]
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the most reliable starting material for this synthesis?
For the synthesis of this compound, the most direct and commonly used starting material is 5'-bromo-2'-hydroxyacetophenone. This ensures the bromine atom is correctly positioned from the start, avoiding potentially unselective bromination of the chromone ring later.
Q2: How can I best purify the final this compound product?
Recrystallization is often the most effective method for purifying the final product, assuming a suitable solvent system can be found. Ethanol or ethyl acetate/hexane mixtures are common choices. If recrystallization fails to remove persistent impurities, column chromatography on silica gel is the next logical step.
Q3: Are there any modern, high-yield protocols I should consider?
Yes, several modern methods offer improved yields and shorter reaction times.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reactions like the Baker-Venkataraman rearrangement and subsequent cyclization, often leading to cleaner products and higher yields in minutes instead of hours.[4]
-
Propylphosphonic Anhydride (T3P®)-Mediated Cyclization: This reagent has been used for efficient one-pot chromone synthesis from enaminones, providing high purity and yield in short reaction times.[10][11]
Part 4: Example Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound via a one-pot reaction involving an enaminone intermediate.
Objective: To synthesize this compound from 5'-bromo-2'-hydroxyacetophenone.
Materials:
-
5'-bromo-2'-hydroxyacetophenone
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
Procedure:
-
Formation of the Enaminone:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5'-bromo-2'-hydroxyacetophenone (1.0 eq) in a minimal amount of a suitable solvent like toluene or use neat conditions.
-
Add N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.2 eq).
-
Heat the mixture under microwave irradiation or conventional heating according to established procedures (e.g., 100-120°C) for 15-30 minutes, monitoring the consumption of the starting ketone by TLC.[2]
-
-
Cyclization and Hydrolysis:
-
After cooling, carefully evaporate the solvent and excess DMF-DMA under reduced pressure.
-
Re-dissolve the crude enaminone intermediate in dichloromethane (CH₂Cl₂).
-
Add a stoichiometric amount of concentrated HCl and reflux the mixture for 1-2 hours. The acid catalyzes the cyclization and hydrolysis of the enamine.[2]
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude solid by recrystallization from ethanol or by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry, and compare with literature values. The melting point should be sharp (approx. 138°C).[3]
-
References
-
Domino reactions of chromones with activated carbonyl compounds. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Visible-Light-Triggered Difluoroacetylation/Cyclization of Chromone-Tethered Alkenes Enabling Synthesis of Tetrahydroxanthones. (2024). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Efficient synthesis of 3-hydroxy chromones via oxidative cyclization mediated by lipase. (2022). Taylor & Francis Online. Retrieved from [Link]
-
Synthesis of Chromeno[4,3-b]pyrrol-4(1H)-ones through a Multicomponent Reaction and Cyclization Strategy. (2020). ACS Omega. Retrieved from [Link]
-
Synthesis of Chromones and Flavones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. Reagents and... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (n.d.). PMC - NIH. Retrieved from [Link]
-
Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. (2024). ChemRxiv. Retrieved from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Synthesis, in vitro, and in silico studies of 7-fluorochromone based thiosemicarbazones as α-glucosidase inhibitors. (2024). PMC - PubMed Central. Retrieved from [Link]
-
The bromination kinetics of phenolic compounds in aqueous solution. (2016). ResearchGate. Retrieved from [Link]
-
Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. (2022). IJRAR.org. Retrieved from [Link]
-
Bromination phenol in Water and non-polar solvent. (n.d.). Physics Wallah. Retrieved from [Link]
-
Bromination of phenol. (2023). Reddit. Retrieved from [Link]
- Process for the synthesis of 6-bromo-17,21-dihydroxy 3,11,20-trioxo-1,4-pregnadienes 17,21-diesters. (n.d.). Google Patents.
-
Synthetic Routes and Biological Activities of Chromone Scaffolds. (n.d.). Asian Publication Corporation. Retrieved from [Link]
-
Design, synthesis, in-vitro and in-silico studies of this compound based thiosemicarbazones as α-glucosidase inhibitors. (2025). ResearchGate. Retrieved from [Link]
-
On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. (2011). ResearchGate. Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. Buy this compound | 51483-92-2 [smolecule.com]
- 5. ijrar.org [ijrar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chromone and flavone synthesis [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
Technical Support Center: Improving the Solubility of 6-Bromochromone Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-bromochromone derivatives. This guide is designed to provide practical, in-depth solutions to the common challenge of poor aqueous solubility encountered with this important class of compounds. As chromone scaffolds are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities, overcoming solubility limitations is critical for advancing drug discovery and development.[1][2][3][4][5]
This resource provides troubleshooting guidance and frequently asked questions to navigate the complexities of solubility enhancement. The information herein is grounded in established scientific principles and supported by peer-reviewed literature to ensure accuracy and reliability.
Troubleshooting Guide: Addressing Solubility Challenges with this compound Derivatives
This section is structured to help you diagnose and resolve common solubility issues you may encounter during your experiments.
Initial Observation: My this compound derivative has poor water solubility. What are my immediate options?
Poor aqueous solubility is an inherent characteristic of many chromone derivatives due to their predominantly hydrophobic aromatic structure.[6] The presence of the bromine atom at the 6-position further contributes to this hydrophobicity. Your initial approach should involve a systematic evaluation of fundamental formulation strategies.
Recommended Initial Steps:
-
pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution.[7][8] Although the this compound core itself is not strongly acidic or basic, derivatives may contain functional groups that are.
-
Acidic Derivatives (e.g., containing a carboxylic acid group): Increasing the pH above the pKa of the acidic group will deprotonate it, forming a more soluble salt.
-
Basic Derivatives (e.g., containing an amine group): Decreasing the pH below the pKa of the basic group will protonate it, forming a more soluble salt.[9]
-
-
Co-solvency: This is a highly effective and straightforward technique to enhance the solubility of nonpolar, poorly soluble drugs.[10][11] Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the hydrophobic solute.
Advanced Troubleshooting: Initial strategies are insufficient. What's the next level of intervention?
If simple pH adjustment and co-solvency do not provide the desired solubility, more advanced formulation techniques are necessary. The choice of method will depend on the specific physicochemical properties of your derivative and the intended application.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Frequently Asked Questions (FAQs)
Q1: What are solid dispersions, and how can they improve the solubility of my this compound derivative?
A1: Solid dispersions are systems where a poorly water-soluble drug is dispersed in a highly soluble solid carrier or matrix.[13][14][15] This technique is particularly promising for improving the oral absorption and bioavailability of BCS Class II drugs (low solubility, high permeability).[13]
Mechanism of Solubility Enhancement:
-
Particle Size Reduction: At a molecular level, the drug is dispersed within the carrier, effectively reducing its particle size to the absolute minimum.[13][15]
-
Amorphous State: The drug is often present in an amorphous (non-crystalline) state within the dispersion.[14] The amorphous form has a higher energy state and does not require energy to break the crystal lattice, leading to increased solubility.[15]
-
Improved Wettability: The hydrophilic carrier improves the wettability of the hydrophobic drug, facilitating its dissolution.[14][15]
Commonly Used Carriers:
-
Polymers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[15][16]
-
Sugars: Mannitol and sucrose laurate.[16]
Methods of Preparation:
-
Melting (Fusion) Method: The drug and carrier are heated until they melt together, then rapidly cooled.[13][17]
-
Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, which is then evaporated.[13][17]
Q2: How does co-crystallization differ from forming a salt, and why might it be a better option for my neutral this compound derivative?
A2: Co-crystallization is an increasingly important technique for enhancing the solubility and bioavailability of poorly soluble drugs, especially for neutral compounds or those with weakly ionizable groups.[11][18][19]
Co-crystals vs. Salts:
-
Co-crystals: Consist of the active pharmaceutical ingredient (API) and a co-former (another solid compound) held together in a crystal lattice by non-covalent bonds, such as hydrogen bonds.[19]
-
Salts: Are formed by the transfer of a proton from an acidic API to a basic co-former (or vice versa), resulting in an ionic bond.
For a neutral this compound derivative that lacks a suitable acidic or basic functional group for salt formation, co-crystallization offers an excellent alternative.
Advantages of Co-crystals:
-
Significant Solubility Enhancement: Co-crystals can increase the aqueous solubility of a drug by orders of magnitude.[20]
-
Improved Stability: They exist in a stable crystalline state.[21]
-
Tunable Properties: The choice of co-former allows for the fine-tuning of physicochemical properties like solubility and dissolution rate.[20]
Q3: Can particle size reduction alone solve my solubility problems?
A3: While particle size reduction techniques like micronization and nanosuspension are common approaches, they have their limitations.[10][12][22]
-
Micronization: This process reduces particle size to the micrometer range, which increases the surface area and, consequently, the dissolution rate.[10][11] However, it does not alter the equilibrium solubility of the drug.[10][22] For drugs with very low intrinsic solubility, the increase in dissolution rate from micronization may not be sufficient to achieve therapeutic concentrations.
-
Nanosuspensions: Reducing particle size to the nanometer range can increase both the dissolution rate and the saturation solubility.[23] However, developing stable nanosuspensions can be challenging, and specialized equipment is often required.[24]
In many cases, particle size reduction is used in combination with other techniques for optimal results.
Q4: What role do excipients play in solubility enhancement?
A4: Excipients are critical components in formulations that can significantly improve the solubility and bioavailability of a drug.[16]
| Excipient Type | Mechanism of Action | Examples |
| Alkalinizing/Acidifying Agents | Modify the pH of the microenvironment to favor the ionized (more soluble) form of the drug.[16] | Sodium carbonate, citric acid.[16] |
| Surfactants | Reduce the surface tension between the drug and the dissolution medium, improving wettability and forming micelles to solubilize the drug. | Poloxamers, Tweens.[16] |
| Polymers | Used as carriers in solid dispersions to create an amorphous form of the drug and improve wettability.[25] | PVP, HPMC, Soluplus®.[16][17] |
| Co-formers | Form co-crystals with the API, creating a new solid form with improved solubility.[26] | Nicotinamide, benzoic acid.[26][27] |
graph TD
subgraph "Co-crystal Formation Mechanism"
A[this compound Derivative] -- Hydrogen Bonding --> B[Co-former];
B -- π-π Stacking --> A;
A & B --> C((Co-crystal Lattice));
end
subgraph "Solubility Enhancement"
C --> D{Dissolution}
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buy this compound | 51483-92-2 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. ijpbr.in [ijpbr.in]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. ijmsdr.org [ijmsdr.org]
- 13. jddtonline.info [jddtonline.info]
- 14. researchgate.net [researchgate.net]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jetir.org [jetir.org]
- 18. Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journal.appconnect.in [journal.appconnect.in]
- 24. longdom.org [longdom.org]
- 25. youtube.com [youtube.com]
- 26. ijsrtjournal.com [ijsrtjournal.com]
- 27. rjwave.org [rjwave.org]
Technical Support Center: Navigating the Stability of 6-Bromochromone in Synthetic Applications
Welcome to the technical support center for 6-bromochromone. As a key intermediate in the synthesis of pharmaceuticals and biologically active compounds, this compound is a versatile building block.[1][2] Its utility, however, is matched by a nuanced reactivity profile that can present stability challenges under various reaction conditions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand the underlying chemical principles, and optimize synthetic outcomes.
Section 1: Frequently Asked Questions on General Stability & Handling
This section addresses foundational questions regarding the intrinsic stability and proper handling of this compound.
Q1: What are the primary stability concerns I should be aware of when working with this compound?
A1: The stability of this compound is primarily influenced by three factors: pH, light, and temperature.
-
pH Sensitivity: The chromone core, specifically the pyrone ring, is susceptible to hydrolysis and ring-opening under both strongly basic and acidic conditions. Basic conditions are particularly problematic and can lead to irreversible degradation.[3]
-
Photosensitivity: Like many bromo-aromatic compounds, this compound can be sensitive to light, particularly UV radiation.[3] Prolonged exposure can induce radical reactions or lead to the cleavage of the carbon-bromine bond.
-
Thermal Stress: While relatively stable at room temperature, extended exposure to high temperatures (e.g., >100-120°C) can promote degradation, especially in the presence of reactive reagents or trace impurities.[4]
Q2: What are the best practices for storing and handling this compound?
A2: To ensure the integrity of your reagent, adhere to the following storage and handling guidelines:
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature or in a refrigerator (2-8°C).[1] | Minimizes thermal degradation over long-term storage. |
| Light | Store in an amber glass vial or a container wrapped in aluminum foil.[3] | Prevents photolytic degradation. |
| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen or argon). | Protects against moisture, which can initiate hydrolysis or participate in side reactions like protodeborylation. |
| Handling | Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[5] | Minimizes exposure to a potentially hazardous chemical.[5] |
Q3: How can I quickly assess the stability of my this compound sample under my planned reaction conditions?
A3: A forced degradation study is an excellent way to proactively identify potential stability issues.[4] This involves subjecting your compound to stress conditions that mimic your reaction environment on a small scale before committing a larger quantity of material. For a detailed methodology, refer to Protocol 1: Forced Degradation Study for this compound .
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond at the 6-position makes this molecule an ideal electrophile for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthesis.[6][7][8] However, challenges can arise.
Q4: My Suzuki-Miyaura coupling with this compound is giving low yields and I'm recovering dehalogenated starting material (chromone). What is happening?
A4: The primary culprit is likely protodeborylation of your boronic acid partner or protodebromination of your this compound starting material. These side reactions compete with the desired cross-coupling pathway.[9]
Causality:
-
Protodeborylation: Boronic acids can degrade in the presence of water and base, replacing the boron group with a hydrogen atom.[9]
-
Protodebromination: The aryl-palladium intermediate formed after oxidative addition can react with a proton source (e.g., trace water in the solvent or base) instead of the boronic acid, leading to the formation of the de-brominated chromone.
}
Troubleshooting Recommendations for Suzuki-Miyaura Coupling:
| Parameter | Standard Condition | Recommended Change & Rationale |
| Catalyst | Pd(PPh₃)₄ | Use a pre-catalyst like Pd₂(dba)₃ with a specific ligand or a palladacycle (e.g., SPhos G3). This ensures a more consistent generation of the active Pd(0) species. |
| Ligand | PPh₃ | Switch to a bulky, electron-rich biaryl phosphine ligand (e.g., SPhos, XPhos, RuPhos). These ligands accelerate the rate-limiting oxidative addition and promote the desired reductive elimination over side reactions.[10] |
| Base | Na₂CO₃, K₂CO₃ | Try a stronger, non-aqueous soluble base like K₃PO₄ or Cs₂CO₃. These can be more effective and may reduce hydrolysis-related side reactions.[11] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Use anhydrous solvents (e.g., dry Toluene, Dioxane, or THF) if boronic acid stability is a concern. Ensure all solvents are rigorously degassed to prevent catalyst oxidation.[9] |
| Temperature | 100-110 °C | Attempt the reaction at a lower temperature (e.g., 80-90 °C). Higher temperatures can accelerate both the desired reaction and degradation pathways. |
Q5: My Buchwald-Hartwig amination of this compound is sluggish and forms multiple byproducts. What should I investigate?
A5: The challenges in Buchwald-Hartwig amination often stem from the interplay between the catalyst, the sterically demanding substrate, and the nucleophilic amine under basic conditions.[12]
Causality:
-
Catalyst Deactivation: The palladium catalyst can be deactivated if the ligand is not robust enough or if the reaction is not maintained under a strict inert atmosphere.
-
Ligand Incompatibility: Not all phosphine ligands are effective for coupling with heteroaromatic halides. The electronic properties of the chromone ring can influence the catalytic cycle.[13]
-
Competing Nucleophilic Attack: The amine, being a nucleophile, could potentially attack the electrophilic carbonyl carbon of the chromone ring, especially at elevated temperatures, leading to byproducts.
-
Ineffective Base: The base must be strong enough to deprotonate the amine nucleophile but should not promote degradation of the chromone core.[14]
Troubleshooting Recommendations for Buchwald-Hartwig Amination:
| Parameter | Standard Condition | Recommended Change & Rationale |
| Catalyst/Ligand | Pd(OAc)₂ / BINAP | Use a specialized ligand system known for challenging substrates. Bulky biaryl phosphine ligands (e.g., XPhos, BrettPhos) are highly effective.[14] Using a pre-formed palladacycle (e.g., XPhos G3) is often more reliable than generating the catalyst in situ.[14] |
| Base | K₂CO₃, Cs₂CO₃ | Switch to a strong, non-nucleophilic base like NaOtBu or LHMDS. These bases are highly effective at deprotonating a wide range of amines without competing as nucleophiles.[14] |
| Solvent | Dioxane | Toluene is often a preferred solvent for these reactions.[15] Ensure it is anhydrous and thoroughly degassed. |
| Temperature | >100 °C | Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period. This can minimize thermal degradation of the chromone substrate. |
Section 3: Stability Under Nucleophilic and Basic Conditions
Q6: I am using a strong base like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) and observing complete consumption of my this compound but not the formation of the desired product. What is the likely degradation pathway?
A6: Strong nucleophilic bases can readily attack the electrophilic C2 or C4 (carbonyl) positions of the chromone ring, leading to hydrolytic cleavage and ring-opening. This is a characteristic degradation pathway for the 4-chromone scaffold.
Causality: The pyrone ring of the chromone is an ester derivative (a vinylogous ester) and is susceptible to base-catalyzed hydrolysis. The attack of a nucleophile like hydroxide on the carbonyl carbon (C4) initiates a ring-opening cascade, ultimately forming a substituted 2'-hydroxyphenacyl derivative, which may undergo further reactions.
}
Mitigation Strategies:
-
Choose a Weaker Base: If possible, substitute strong bases like NaOH or alkoxides with milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).
-
Use Non-Nucleophilic Organic Bases: For reactions requiring a soluble organic base, consider hindered amines like N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N).
-
Control Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure to basic conditions.
Section 4: Stability Under Acidic Conditions
Q7: Is this compound generally stable in acidic media (e.g., HCl, H₂SO₄, TFA)?
A7: this compound is generally more stable under acidic conditions than basic conditions.[16] However, prolonged exposure to strong, hot acidic media can still lead to degradation.
Causality: In strong acid, the carbonyl oxygen can be protonated, which activates the pyrone ring. This can make the ether linkage susceptible to hydrolysis, leading to a similar ring-opening pathway as seen under basic conditions, although typically requiring harsher conditions (e.g., higher temperatures, prolonged times).[3][17]
Recommendations:
-
Most acid-catalyzed reactions, such as the formation of derivatives like thiosemicarbazones in acetic acid, proceed without significant degradation of the chromone core.[18]
-
For reactions requiring reflux in strong mineral acids, it is advisable to run a small-scale test reaction and monitor for the appearance of byproducts by LC-MS.
-
If deprotection of an acid-labile group elsewhere in the molecule is required, use the mildest conditions possible (e.g., trifluoroacetic acid (TFA) at room temperature) and minimize the reaction time.
Section 5: Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is designed to rapidly assess the stability of this compound under conditions that mimic your planned reaction, helping to identify potential degradation pathways.[4]
-
Preparation: Prepare three small vials (e.g., 1 mL conical vials). To each, add a small, accurately weighed amount of this compound (e.g., 1-2 mg).
-
Solvent Addition: To each vial, add 0.5 mL of the solvent planned for your reaction (e.g., Dioxane, Toluene, DMF).
-
Stress Conditions:
-
Vial 1 (Base): Add your planned base (e.g., 1.5 equivalents of K₃PO₄).
-
Vial 2 (Acid): Add your planned acid (e.g., 1.0 equivalent of acetic acid). Use this vial only if your reaction is acid-mediated.
-
Vial 3 (Control): Add only the solvent.
-
-
Heating & Monitoring: Stir all vials at your planned reaction temperature for a set period (e.g., 2, 6, and 24 hours).
-
Analysis: At each time point, withdraw a small aliquot (e.g., 10 µL), dilute it with mobile phase (e.g., acetonitrile/water), and analyze by HPLC or LC-MS. Compare the peak area of this compound and look for the appearance of new peaks (degradants) in the stressed samples relative to the control.
Protocol 2: General Procedure for a Robust Suzuki-Miyaura Coupling
This protocol incorporates best practices to minimize common side reactions.
-
Reagent Preparation: To an oven-dried reaction vial, add this compound (1.0 eq.), the boronic acid or pinacol ester (1.2-1.5 eq.), and finely powdered, anhydrous K₃PO₄ (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a pre-catalyst, 1.1 eq. relative to Pd).
-
Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.[9]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
References
-
Sustainable bromination of organic compounds: A critical review. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved January 11, 2026, from [Link]
-
Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Chromone and Flavonoid Alkaloids: Occurrence and Bioactivity. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Design, synthesis, in-vitro and in-silico studies of this compound based thiosemicarbazones as α-glucosidase inhibitors. (2025, August 8). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. (2025, August 10). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange. Retrieved January 11, 2026, from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved January 11, 2026, from [Link]
-
Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. (n.d.). Chemical Reviews. Retrieved January 11, 2026, from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved January 11, 2026, from [Link]
-
(PDF) Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Late-stage functionalization of BN-heterocycles. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Single-atom editing for the construction of boron-containing heterocycles. (2025, March 22). Organic Chemistry Frontiers (RSC Publishing). Retrieved January 11, 2026, from [Link]
-
Chromone. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. (n.d.). Atlantis Press. Retrieved January 11, 2026, from [Link]
- Process for the synthesis of 6-bromo-17,21-dihydroxy 3,11,20-trioxo-1,4-pregnadienes 17,21-diesters. (n.d.). Google Patents.
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize. Retrieved January 11, 2026, from [Link]
-
Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress. Retrieved January 11, 2026, from [Link]
-
6-Bromochromen-2-one | CAS#:19063-55-9. (2025, August 25). Chemsrc. Retrieved January 11, 2026, from [Link]
-
The SN1 Reaction Mechanism. (2025, July 3). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]
-
7.1: Nucleophilic Substitution Reaction Overview. (2021, December 15). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. (2017, January 13). YouTube. Retrieved January 11, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. (n.d.). IJRPC. Retrieved January 11, 2026, from [Link]
-
11.3. Substitution Reactions: SN1 Reactions. (n.d.). Saskoer. Retrieved January 11, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (n.d.). University of Windsor. Retrieved January 11, 2026, from [Link]
-
Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. (2025, March 30). YouTube. Retrieved January 11, 2026, from [Link]
-
MECHANISM AND KINETICS OF SN1 REACTIONS. (n.d.). PHARMD GURU. Retrieved January 11, 2026, from [Link]
-
Study on the stability of the oxime HI 6 in aqueous solution. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
-
Solubility and solution stability studies of different amino acid prodrugs of bromhexine. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
-
Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
-
Forced degradation of recombinant monoclonal antibodies: A practical guide. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6-Bromochromen-2-one | CAS#:19063-55-9 | Chemsrc [chemsrc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nobelprize.org [nobelprize.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Solubility and solution stability studies of different amino acid prodrugs of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of 6-Bromochromone Analogs
Welcome to the technical support center for the purification of 6-bromochromone analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this important class of heterocyclic compounds using column chromatography. This compound and its derivatives are key intermediates in the synthesis of various bioactive molecules, including potential anti-inflammatory and anti-cancer agents[1]. Their purification is a critical step that often presents unique challenges. This resource provides field-proven insights and troubleshooting strategies to ensure you achieve the highest purity for your compounds.
Part 1: Method Development - First Principles
Effective purification begins with a solid method. The following FAQs and protocols will guide you through developing a robust separation strategy for your specific this compound analog.
FAQ: How do I choose an appropriate initial solvent system for my this compound analog?
The choice of solvent system (mobile phase) is paramount for a successful separation. The polarity of the mobile phase dictates how quickly your compounds travel through the stationary phase (typically silica gel). For this compound analogs, which are moderately polar, a combination of a non-polar and a more polar solvent is usually effective.
The Causality Behind Solvent Selection:
-
Stationary Phase: Silica gel is a polar adsorbent.[2] More polar compounds will adhere more strongly to the silica gel and elute later.[2][3]
-
Mobile Phase: The mobile phase competes with your compound for binding sites on the silica. A more polar mobile phase will more effectively displace your compound from the silica, causing it to move faster.
A common starting point is a mixture of hexane (or heptane) and ethyl acetate. You can then fine-tune the ratio to achieve optimal separation. The goal is to find a solvent system where your target compound has a Retention Factor (Rf) value between 0.3 and 0.7 on a Thin Layer Chromatography (TLC) plate.[4] This range typically provides the best separation in column chromatography.[5]
Table 1: Common Solvent Systems for Moderately Polar Compounds
| Non-Polar Solvent | Polar Solvent | Polarity of Mixture | Typical Starting Ratio (Non-polar:Polar) | Notes |
| Hexane/Heptane | Ethyl Acetate | Low to Medium | 9:1 to 1:1 | A versatile and common starting point for many organic compounds. |
| Hexane/Heptane | Dichloromethane (DCM) | Low to Medium | 9:1 to 1:1 | DCM can offer different selectivity compared to ethyl acetate. Ensure good ventilation. |
| Dichloromethane | Methanol | Medium to High | 99:1 to 9:1 | Useful for more polar analogs that do not move significantly in hexane/ethyl acetate systems.[6] |
| Toluene | Acetone | Medium | 9:1 to 1:1 | Toluene can provide different selectivity due to its aromatic nature. |
Experimental Protocol: Developing Your Method with Thin Layer Chromatography (TLC)
TLC is an indispensable tool for quickly determining the optimal mobile phase for your column.
Objective: To find a solvent system that provides good separation between your this compound analog and any impurities, with the target compound having an Rf value between 0.3 and 0.7.[4]
Materials:
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
Capillary tubes for spotting
-
A selection of solvents (e.g., hexane, ethyl acetate, DCM, methanol)
-
UV lamp for visualization
Procedure:
-
Prepare your sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or ethyl acetate).
-
Spot the TLC plate: Use a capillary tube to spot a small amount of your dissolved sample onto the baseline of the TLC plate. Make the spot as small as possible.
-
Prepare the developing chamber: Add your chosen solvent system to the chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor.
-
Develop the plate: Place the spotted TLC plate in the chamber and allow the solvent to run up the plate.
-
Mark the solvent front: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[7]
-
Visualize the spots: View the plate under a UV lamp and circle any visible spots.
-
Calculate the Rf value: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[8]
-
Rf = (Distance from baseline to spot) / (Distance from baseline to solvent front)
-
-
Optimize the solvent system:
-
If the Rf is too low (<0.3): Your compound is sticking to the silica too strongly. Increase the polarity of your mobile phase (e.g., increase the proportion of ethyl acetate in your hexane/ethyl acetate mixture).[4][7]
-
If the Rf is too high (>0.7): Your compound is moving too quickly. Decrease the polarity of your mobile phase (e.g., decrease the proportion of ethyl acetate).[4][7]
-
Test several solvent ratios to find the one that gives the best separation between your product and impurities.
-
Part 2: The Column Chromatography Workflow
Once you have determined the optimal solvent system, you can proceed with the column chromatography.
Experimental Protocol: Step-by-Step Column Chromatography
-
Column Preparation:
-
Secure a glass column vertically with clamps.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand over the cotton plug.[9]
-
-
Packing the Column (Slurry Method):
-
In a beaker, mix silica gel with your chosen non-polar solvent (e.g., hexane) to create a slurry. The amount of silica should be about 20-50 times the weight of your crude sample.[2]
-
Pour the slurry into the column.
-
Open the stopcock and allow some solvent to drain, which helps the silica to pack evenly. Gently tap the side of the column to dislodge any air bubbles.
-
Add a protective layer of sand on top of the packed silica.
-
Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude sample in the minimum amount of your mobile phase. Using a pipette, carefully add the sample to the top of the column.[10] Drain the solvent until the sample has entered the silica, then carefully add more mobile phase.
-
Dry Loading: If your sample is not very soluble in the mobile phase, dissolve it in a different volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[10] Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add your mobile phase to the column.
-
Open the stopcock and begin collecting fractions in test tubes.
-
Maintain a constant level of solvent above the silica gel.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent size.
-
Monitor the separation by spotting fractions onto a TLC plate and developing it.
-
Combine the pure fractions containing your desired compound.[3]
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain your purified this compound analog.
-
Visualization of the Workflow
Caption: General Column Chromatography Workflow.
Part 3: Troubleshooting Guide
Even with careful planning, issues can arise. This section addresses common problems encountered during the purification of this compound analogs.
Q1: My compounds are not separating well; the spots are overlapping on the TLC and the column fractions are mixed. What should I do?
Possible Cause 1: Inappropriate Solvent System Your mobile phase may not have the right selectivity for your mixture. The polarity might be correct, but the specific solvents are not resolving the compounds.
-
Solution:
-
Adjust the Solvent Ratio: If you are using a binary system like hexane/ethyl acetate, try a wider range of ratios.
-
Change Solvents: If adjusting the ratio doesn't work, try a different solvent system. For example, switching from ethyl acetate to a mixture of DCM and methanol can alter the separation selectivity.[6] Sometimes, adding a small percentage of a third solvent can dramatically improve resolution.
-
Possible Cause 2: Column Overloading You may have loaded too much crude material onto the column. This can lead to broad bands that overlap.
-
Solution:
Possible Cause 3: Poor Column Packing An unevenly packed column with channels or cracks will lead to a non-uniform solvent front and poor separation.
-
Solution: Repack the column carefully, ensuring the silica slurry is homogenous and settles evenly. Tapping the column gently during packing can help.
Troubleshooting Decision Tree: Poor Separation
Caption: Troubleshooting Poor Separation.
Q2: The peaks on my chromatogram are tailing. Why is this happening and how can I fix it?
Peak tailing, where a spot on a TLC or a peak from a fraction appears elongated, is a common issue.[11][12]
Possible Cause 1: Secondary Interactions with Silica The chromone core or other functional groups on your analog might be interacting with acidic silanol groups on the surface of the silica gel. This is particularly common with basic compounds.[13][14]
-
Solution:
-
Add a Modifier: Add a small amount of a modifier to your mobile phase to mask the active sites on the silica. For acidic compounds, adding a small amount of acetic acid can help. For basic analogs, adding 0.1-1% triethylamine or ammonia in methanol can significantly improve peak shape.[6]
-
Possible Cause 2: Column Overload Too much sample can lead to tailing.[11]
-
Solution: As mentioned before, reduce the amount of sample loaded onto the column.
Possible Cause 3: Channeling in the Column A poorly packed column can cause tailing.[11]
-
Solution: Ensure the column is packed uniformly.
Q3: My compound is not coming off the column.
Possible Cause 1: Compound is Too Polar Your mobile phase may not be polar enough to elute your compound.
-
Solution:
-
Increase Mobile Phase Polarity: Gradually increase the polarity of your solvent system (gradient elution). For example, start with 100% hexane, and gradually increase the percentage of ethyl acetate. If that is not enough, you can switch to a more polar system like DCM/methanol.[6][15]
-
Methanol Flush: If your compound is still on the column, a "flush" with a very polar solvent like 100% methanol will often elute highly polar compounds.
-
Possible Cause 2: Irreversible Adsorption or Decomposition Some compounds can irreversibly bind to or decompose on silica gel, especially if they are acid-sensitive.[16][17]
-
Solution:
-
Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or streaking, your compound may be unstable on silica.[16]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina, or try reverse-phase chromatography.[6][18]
-
Q4: I'm getting a very low yield of my purified compound. Where did my product go?
Possible Cause 1: Irreversible Adsorption/Decomposition As discussed above, your compound may have been lost on the column.
Possible Cause 2: Incomplete Elution You may have stopped collecting fractions too early, leaving some of your product on the column.
-
Solution: After you think all your product has eluted, run a highly polar solvent (a "column flush") through the column and collect a final large fraction. Concentrate this fraction and check for your product by TLC.
Possible Cause 3: Sample Crystallization on the Column If your compound is highly crystalline and has poor solubility in the mobile phase, it might crystallize at the top of the column, preventing it from eluting properly.[16]
-
Solution:
-
Change the Mobile Phase: Try to find a solvent system where your compound is more soluble.
-
Dry Loading: Dry loading the sample onto silica can sometimes help by distributing the compound more evenly.[10]
-
By systematically addressing these common issues, you can optimize the purification of your this compound analogs and achieve the high purity required for subsequent research and development.
References
- Vertex AI Search. (n.d.).
- GMP Insiders. (n.d.).
- Quora. (2019, September 2). How to separate compounds almost with similar polarity (polar compounds)
- Journal of Chromatographic Science. (2025, January 15).
- Waters Blog. (2025, June 18).
- TutorChase. (n.d.).
- Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
- The LCGC Blog. (2020, March 10). GC Diagnostic Skills I | Peak Tailing.
- Biotage. (n.d.).
- YouTube. (2025, October 16). What Are HPLC Peak Defects?
- Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- University of California, Los Angeles. (n.d.).
- Chromedia. (n.d.). Troubleshooting LC, basics.
- University of Rochester, Department of Chemistry. (n.d.).
- ChemistryViews. (2012, August 7).
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- BenchChem. (2025).
- J&K Scientific LLC. (n.d.). This compound | 51483-92-2.
- ResearchGate. (2025, August 10). Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones.
- New Journal of Chemistry (RSC Publishing). (n.d.). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units.
- Chemistry LibreTexts. (2020, April 17). 6.
- BYJU'S. (n.d.).
- PubMed Central. (2017, April 27).
- YouTube. (2025, September 9).
- BUCHI. (n.d.).
- alwsci. (2024, May 10).
- King Group. (n.d.).
- EJNMMI Radiopharmacy and Chemistry. (n.d.).
- Biotage. (2023, January 26).
- ResearchGate. (2025, August 6).
- Organic Syntheses. (2025, June 19).
- MySkinRecipes. (n.d.). This compound.
- Reddit. (2016, March 30).
- University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.).
- Pharma Focus Asia. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- Opentrons. (n.d.).
- ResearchGate. (2016, January 20).
- Teledyne LABS. (n.d.).
- ResearchGate. (2022, September 5).
- GoldBio. (n.d.).
- Sigma-Aldrich. (n.d.).
- EMU Physics Department. (2023, July 4).
- ResearchGate. (n.d.).
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. researchgate.net [researchgate.net]
- 4. Home Page [chem.ualberta.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
- 9. orgsyn.org [orgsyn.org]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. support.waters.com [support.waters.com]
- 15. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 16. Chromatography [chem.rochester.edu]
- 17. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
Technical Support Center: Recrystallization of 6-Bromochromone
Welcome to the technical support resource for the purification of 6-bromochromone. This guide is designed for researchers, medicinal chemists, and process development scientists to provide expert-driven solutions to common challenges encountered during the recrystallization of this important synthetic intermediate.
Troubleshooting Guide: Addressing Common Recrystallization Issues
This section addresses specific experimental challenges in a direct question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Q1: My this compound is "oiling out" or forming a liquid layer instead of crystals. What is happening and how can I fix it?
A1: "Oiling out" is a common issue where the solute separates from the solution as a liquid rather than a solid crystalline lattice. This typically occurs for two primary reasons:
-
High Solute Concentration & Rapid Cooling: The solution is too supersaturated, and the cooling rate is too fast for molecules to orient themselves into a crystal lattice.
-
Melting Point Depression: The melting point of your compound is lower than the boiling point of the solvent you are using. The reported melting point of pure this compound is in the range of 135-139°C[1]. If your crude material is highly impure, its melting point will be significantly lower.
Solutions:
-
Re-dissolve and Dilute: Place the flask back on the heat source to re-dissolve the oil. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation level[2][3].
-
Promote Slow Cooling: Ensure the solution cools as slowly as possible. Insulate the flask by placing it on a cork ring or folded paper towels and cover the top with a watch glass. Avoid moving the flask during this period[2][3]. Rapid cooling is a primary cause of precipitation rather than crystallization[4].
-
Change Solvents: If the problem persists, your solvent's boiling point may be too high. Select a solvent or a mixed-solvent system with a lower boiling point.
Q2: I've cooled my solution, even in an ice bath, but no crystals have formed. What are my next steps?
A2: The failure of crystals to form indicates that the solution is not sufficiently supersaturated. This is almost always because too much solvent was added during the initial dissolution step[5][6].
Solutions:
-
Induce Crystallization (Mechanical Methods):
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide a nucleation site for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the solution. This will act as a template for further crystal formation.
-
-
Increase Concentration:
-
Evaporation: Gently heat the solution to boil off a portion of the solvent. Allow the solution to cool slowly again. Be careful not to evaporate too much solvent, which could cause the product to precipitate out rapidly. This is the most common remedy when too much solvent has been used[6].
-
-
Use an Anti-Solvent (for mixed-solvent systems): If you are using a solvent pair, you can sometimes induce crystallization by adding a small amount of the "bad" solvent (the one in which this compound is insoluble).
Q3: My final product yield is very low. What are the likely causes of product loss?
A3: A low yield is a frustrating but common problem. The loss of product can occur at several stages of the recrystallization process.
Probable Causes & Solutions:
-
Excess Solvent: Using significantly more hot solvent than the minimum required to dissolve the solid is the most frequent cause of low recovery. The excess solvent will keep a larger portion of your compound dissolved even when cold[5].
-
Solution: To recover more product, you can perform a "second crop" crystallization by boiling off some of the solvent from the filtrate (also known as the mother liquor) and re-cooling to obtain more crystals[3]. Note that second-crop crystals are often less pure than the first.
-
-
Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem.
-
Solution: Use a pre-heated filter funnel and flask to keep the solution hot during filtration. Also, use a slight excess of hot solvent before filtering to account for evaporation.
-
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.
-
Solution: Always use a minimal amount of ice-cold recrystallization solvent to wash the crystals during vacuum filtration[5].
-
Frequently Asked Questions (FAQs)
Q1: What is the best recrystallization solvent for this compound?
A1: The ideal solvent must be determined experimentally, but we can make an educated guess based on molecular structure. This compound is a moderately polar molecule. Therefore, solvents of intermediate polarity are often a good starting point. The key principle is that the compound should be highly soluble in the hot solvent but sparingly soluble or insoluble in the cold solvent[7][8].
A systematic approach is recommended:
-
Single Solvent Screening: Test small samples of your crude product in solvents like ethanol, isopropanol, and ethyl acetate.
-
Mixed Solvent Systems: If no single solvent is ideal, a mixed solvent system is an excellent alternative[9]. A common and effective pair for moderately polar compounds is Ethyl Acetate/Hexanes. Dissolve the crude this compound in a minimum amount of hot ethyl acetate (the "good" solvent) and then add hexanes (the "bad" solvent) dropwise until the solution remains faintly cloudy. Re-heat to clarify and then allow to cool slowly.
Solvent Selection Reference Table
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar | A good starting point. May have high solubility even when cold, potentially reducing yield. |
| Isopropanol | 82 | Polar | Similar to ethanol, often a good choice for chromone derivatives. |
| Ethyl Acetate | 77 | Intermediate | Excellent choice. Often provides a good solubility differential between hot and cold. |
| Acetone | 56 | Polar Aprotic | Can be effective, but its low boiling point may not provide a wide enough temperature range. |
| Toluene | 111 | Non-polar | Likely a good solvent for crystallization of aromatic compounds[10]. Its boiling point is below the melting point of this compound. |
| Heptane/Hexanes | 98 / 69 | Non-polar | This compound is likely insoluble. Best used as an anti-solvent in a mixed system with a more polar solvent. |
| Water | 100 | Very Polar | Unlikely to dissolve this compound due to the large aromatic structure. |
Q2: How do I know if my recrystallization was successful?
A2: A successful purification is typically confirmed by two key analytical metrics:
-
Melting Point Analysis: The purified compound should exhibit a significantly sharper and higher melting point range compared to the crude material. The literature melting point for this compound is 135-139°C[1]. A pure sample should melt over a narrow range (e.g., 1-2°C) within this window.
-
Visual Inspection: Pure crystals should appear well-formed, often with shiny surfaces, and be uniform in color and shape[4]. The filtrate (mother liquor) should retain most of the colored impurities.
Q3: My crude material contains a colored impurity. Do I need a special step to remove it?
A3: Yes. If your solution is colored by a minor impurity, you can often remove it using activated charcoal.
Procedure:
-
Dissolve the crude this compound in the minimum amount of hot solvent.
-
Remove the flask from the heat source and add a very small amount of activated charcoal (the tip of a spatula is usually sufficient). Adding too much will adsorb your product and reduce the yield[3].
-
Swirl the mixture for a few minutes and then remove the charcoal via hot gravity filtration before allowing the solution to cool.
Standard Recrystallization Protocol for this compound
This protocol provides a generalized workflow. The choice of solvent and specific volumes should be optimized based on preliminary tests.
-
Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent pair (e.g., Ethyl Acetate/Hexanes).
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a stir bar and the chosen solvent (e.g., ethyl acetate) in small portions while heating the mixture to a gentle boil. Continue adding the solvent just until all the solid dissolves. This ensures you are using the minimum amount of hot solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl.
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask to remove them.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you may place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel[11].
-
Washing: Wash the crystals on the filter with a small portion of ice-cold solvent to rinse away any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven.
-
Analysis: Weigh the dried, pure this compound to calculate the percent recovery and determine its melting point.
Visual Workflow Guides
Caption: General experimental workflow for the purification of this compound.
Sources
- 1. Buy this compound | 51483-92-2 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. edu.rsc.org [edu.rsc.org]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Impurities in the Large-Scale Synthesis of 6-Bromochromone
Welcome to the technical support guide for the large-scale synthesis of 6-bromochromone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into identifying, controlling, and mitigating impurities during production. This guide moves beyond simple protocols to explain the causal mechanisms behind impurity formation, empowering you to troubleshoot effectively and ensure the highest product quality.
Section 1: Synthesis Overview and Primary Impurity Pathways
The large-scale synthesis of this compound is most commonly achieved via the Simonis chromone synthesis.[1] This reaction involves the condensation of a phenol with a β-ketoester, in this case, 4-bromophenol and ethyl acetoacetate, using a strong acid catalyst and dehydrating agent like phosphorus pentoxide (P₂O₅) or sulfuric acid (H₂SO₄).[1][2] While robust, this pathway is susceptible to the formation of specific, often isomeric, impurities that can complicate purification and compromise final product specifications.
The critical step governing the primary impurity profile is the electrophilic attack on the aromatic ring. The direction of cyclization determines whether the desired chromone or an isomeric coumarin is formed. The choice of condensing agent is crucial; P₂O₅ typically favors chromone formation, whereas sulfuric acid can lead to significant amounts of the coumarin byproduct.[2][3]
Caption: Competing pathways in the Simonis reaction for this compound synthesis.
Section 2: Troubleshooting Guides and Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during synthesis in a practical question-and-answer format.
Q1: My final product is consistently contaminated with an isomeric byproduct. How can I identify and prevent it?
Answer: This is the most common challenge in this synthesis. The impurity is almost certainly 7-bromo-4-methylcoumarin , which has the same molecular weight as your target compound.
-
Causality: The formation of chromones versus coumarins is a well-known competition in reactions between phenols and β-ketoesters.[2] While the Simonis reaction with P₂O₅ is designed to produce chromones, using other condensing agents like sulfuric acid can favor the Pechmann condensation pathway, which yields coumarins.[2] Even with P₂O₅, suboptimal temperature control or moisture can promote the side reaction.
-
Identification:
-
LC-MS: Both compounds will show the same mass-to-charge ratio (m/z). However, they will likely have different retention times on a reverse-phase HPLC column.
-
NMR Spectroscopy: This is the definitive method. The proton and carbon chemical shifts will be distinct. For instance, the proton signals for the heterocyclic ring in the chromone will differ significantly from those in the coumarin.
-
-
Prevention and Mitigation:
-
Choice of Catalyst: Strictly use phosphorus pentoxide (P₂O₅) as the condensing agent. Avoid sulfuric acid unless you are intentionally targeting the coumarin.[2]
-
Temperature Control: Maintain a consistent and optimized reaction temperature. Run small-scale experiments to determine the optimal temperature that maximizes chromone yield while minimizing coumarin formation. High temperatures can sometimes promote side reactions.[1]
-
Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dried. Moisture can interfere with the efficacy of P₂O₅ and alter the reaction pathway.
-
Q2: My post-workup analysis shows significant amounts of unreacted 4-bromophenol. What is the most effective large-scale removal strategy?
Answer: Residual 4-bromophenol is a common process-related impurity stemming from incomplete reaction or using a slight excess of the starting material. Its acidic nature makes it relatively straightforward to remove.
-
Causality: The reaction may not have gone to completion, or the stoichiometry was not perfectly optimized.
-
Removal Strategy: Caustic Wash
-
After the initial reaction quench, dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a 1-2 M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). The basic solution will deprotonate the acidic phenolic hydroxyl group of 4-bromophenol, forming a water-soluble sodium or potassium 4-bromophenoxide salt.
-
Separate the aqueous layer. The salt will be partitioned into the aqueous phase, effectively removing it from your product.
-
Repeat the wash 1-2 times to ensure complete removal.
-
Follow with a water wash to remove residual base, then a brine wash to aid in drying.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating.
-
-
Validation: Monitor the removal of 4-bromophenol by taking a small sample of the organic layer after each wash and analyzing it by TLC or HPLC.[1]
Q3: My reaction yield is consistently low, and the crude product appears as a dark, complex mixture. What are the likely causes?
Answer: Low yields and the formation of a complex mixture often point to issues with reaction conditions or the quality of starting materials.[1][4]
-
Causality and Troubleshooting Steps:
-
Raw Material Quality: Verify the purity of your starting materials.[5] Commercial 4-bromophenol can contain isomeric impurities like o-bromophenol, which will lead to different products and complicate purification.[6] Ensure your ethyl acetoacetate is free from significant amounts of acetic acid or water.
-
Suboptimal Reaction Conditions: Chromone syntheses can require harsh conditions, but excessive heat or prolonged reaction times can lead to degradation and the formation of polymeric byproducts.[4][7] Systematically optimize the temperature and reaction time.
-
Inefficient Mixing: On a large scale, inefficient stirring can create localized "hot spots" where the temperature is much higher than the bulk, leading to degradation, or areas of poor reagent mixing, leading to incomplete conversion. Ensure your reactor is equipped with an appropriate overhead stirrer.
-
Moisture Contamination: As mentioned, water can deactivate the P₂O₅ catalyst, leading to an incomplete and messy reaction.
-
Section 3: Analytical and Characterization Protocols
Robust analytical methods are critical for identifying and quantifying impurities, ensuring product quality and consistency.[8]
Comparative Overview of Analytical Methods
| Technique | Principle | Primary Use Case for this compound | Advantages | Limitations |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection.[9] | Routine purity testing, quantification of known impurities (e.g., 4-bromophenol, coumarin isomer). | High precision, robust, excellent for quantification.[8] | Requires reference standards for impurity identification. |
| LC-MS | HPLC separation coupled with mass spectrometry detection.[10] | Identification of unknown impurities, confirmation of known impurities by molecular weight. | Provides molecular weight data, highly sensitive.[11] | Quantification can be less precise than UV without standards. |
| GC-MS | Chromatographic separation of volatile compounds followed by mass spec detection.[10] | Analysis of residual solvents and volatile starting materials (e.g., ethyl acetoacetate). | Excellent for volatile and semi-volatile compounds.[9] | Not suitable for non-volatile compounds like the product itself. |
| NMR | Nuclear magnetic resonance spectroscopy. | Definitive structural elucidation of isolated, unknown impurities.[11][12] | Provides unambiguous structural information. | Requires pure, isolated samples in sufficient quantity; lower throughput. |
Workflow for Unknown Impurity Identification
Caption: A logical workflow for the identification of an unknown process impurity.
Protocol: HPLC Method for Purity Analysis
This protocol provides a general starting point for method development.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 30% B
-
20-25 min: Hold at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[9]
Section 4: Purification and Control Strategies
Protocol: Large-Scale Recrystallization of this compound
Recrystallization is the most effective method for purifying the final product on a large scale, capable of removing isomeric impurities and unreacted starting materials if performed correctly.[13][14]
-
Solvent Selection: The key is to find a solvent system where this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[14] The impurities should ideally remain soluble at low temperatures. A mixture of ethanol and water is often effective.[15]
-
Dissolution: Place the crude this compound in a suitable reactor. Add the minimum amount of hot ethanol required to fully dissolve the solid. This ensures the solution is saturated.
-
Hot Filtration (Optional): If insoluble particulate matter is present, perform a hot filtration through a pre-heated filter to remove it. This step is crucial for removing baseline impurities but can be challenging on a very large scale.
-
Crystallization: Slowly add hot water to the hot ethanol solution with stirring until persistent cloudiness (the cloud point) is observed. Add a few more drops of hot ethanol to redissolve the precipitate, ensuring the solution is just at the saturation point.
-
Cooling: Allow the solution to cool slowly and without agitation to room temperature. Slow cooling promotes the formation of large, pure crystals.[16] Once at room temperature, the flask can be placed in an ice bath to maximize yield.
-
Isolation: Collect the crystals by filtration (e.g., using a Nutsche filter-dryer on a large scale).
-
Washing: Wash the collected crystals with a small amount of the cold ethanol/water solvent mixture to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Recrystallization Solvent Systems
| Solvent/System | Pros | Cons |
| Ethanol/Water | Good solubility differential, common and relatively safe solvents. | Requires careful control of the solvent ratio. |
| Isopropanol | Single solvent system, simplifies recovery. | May have less of a solubility differential than a mixed system. |
| Toluene | Good for non-polar impurities. | Higher boiling point, potential for residual solvent. |
| Ethyl Acetate/Heptane | Excellent for inducing crystallization. | Heptane is highly flammable. |
References
- BenchChem. (2025). How to avoid common pitfalls in chromone synthesis. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Chromone Synthesis. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Chromones. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols for Chromone Synthesis via the Kostanecki-Robinson Reaction. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols for the Purification of 6-Bromochromane-3-carboxylic acid. BenchChem Technical Support.
-
Ewies, F. E. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]
-
Gaspar, A., Matos, M. J., et al. (2014). Chromone: A Valid Scaffold in Medicinal Chemistry. Chemical Reviews. [Link]
-
Wikipedia. (n.d.). Kostanecki acylation. Wikipedia. [Link]
-
IJRAR. (2022). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. International Journal of Research and Analytical Reviews, 9(4). [Link]
-
Gaspar, A. (2014). Chromone: a valid scaffold in Medicinal Chemistry. CORE. [Link]
- BenchChem. (2025).
-
ResearchGate. (n.d.). Simonis chromone cyclization. Request PDF. [Link]
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of 6-Bromoisoquinoline. BenchChem Technical Support.
-
ResearchGate. (n.d.). Crystal structure of this compound, C9H5BrO2. [Link]
-
ResearchGate. (n.d.). (PDF) Crystal structure of this compound, C9H5BrO2. [Link]
-
BioPharm International. (n.d.). Analytical Strategies for Monitoring Residual Impurities. [Link]
-
Organic Chemistry Portal. (n.d.). Chromanone and flavanone synthesis. [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
Sharma, A., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. [Link]
- BenchChem. (2025). Analytical methods for detecting impurities in 6-Bromo-2,3,4-trifluoroaniline. BenchChem Technical Support.
-
Organic Syntheses. (n.d.). p-BROMOPHENOL. Organic Syntheses Procedure. [Link]
-
IJNRD. (2024). 'A Review on RAW MATERIAL ANALYSIS'. International Journal of Novel Research and Development, 9(1). [Link]
-
Dongapure, A.C., & Choudhari, P.P. (2022). Synthesis of Substituted 1, 3- Dipropanone Containing Phenol Group Synthesized From 4-Bromophenol. Der Pharma Chemica, 14(5), 24-27. [Link]
-
Das, A., & Laskar, M. A. (2012). Recent trends in the impurity profile of pharmaceuticals. PMC - NIH. [Link]
-
D'hooghe, M., & De Kimpe, N. (2007). The Step-by-Step Robinson Annulation of Chalcone and Ethyl Acetoacetate: An Advanced Undergraduate Project in Organic Synthesis. ORBi. [Link]
-
BioXFEL. (2021). Crystallization Techniques. YouTube. [Link]
-
van Berkel, W. J. H., et al. (n.d.). Techniques for Enzyme Purification. WUR eDepot. [Link]
-
Wang, Y., et al. (2022). Progress, applications, challenges and prospects of protein purification technology. PMC. [Link]
-
Armarego, W. L. F., & Chai, C. (2009). Purification of Laboratory Chemicals, Sixth Edition. Neilson Lab. [Link]
-
Zala, S. P., et al. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research, 4(2), 41-55. [Link]
-
Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]
-
McPherson, A. (2001). Introduction to protein crystallization. PMC - PubMed Central - NIH. [Link]
- BenchChem. (2025). Characterization of impurities in 1,3-Dichloro-6-nitroisoquinoline synthesis. BenchChem Technical Support.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijrar.org [ijrar.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijnrd.org [ijnrd.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ijrpc.com [ijrpc.com]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ijddr.in [ijddr.in]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. m.youtube.com [m.youtube.com]
Optimization of reaction time and temperature for 6-bromochromone synthesis
Welcome to the Technical Support Center for chromone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide an in-depth guide on optimizing the synthesis of 6-bromochromone, with a focus on the widely-used Vilsmeier-Haack reaction. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), optimized experimental protocols, and comparative data to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and common method for synthesizing this compound?
A1: The most suitable and widely employed method for synthesizing the this compound scaffold is the Vilsmeier-Haack reaction, starting from 2'-hydroxy-5'-bromoacetophenone.[1] This reaction is highly efficient and versatile, typically utilizing a Vilsmeier reagent generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2] It's important to note that this reaction introduces a formyl group at the 3-position, yielding 6-bromo-4-oxo-4H-chromene-3-carbaldehyde , a valuable and stable derivative.[1][2]
Q2: Can you explain the mechanism of the Vilsmeier-Haack reaction for this synthesis?
A2: Certainly. The reaction proceeds in several stages. First, DMF and POCl₃ react, typically at low temperatures (0-5 °C), to form the electrophilic Vilsmeier reagent, a chloroiminium salt. The 2'-hydroxy-5'-bromoacetophenone then attacks this reagent. The mechanism involves a double formylation, followed by an intramolecular cyclization and subsequent dehydration to yield the final 6-bromo-3-formylchromone product.[1][3]
Caption: Vilsmeier-Haack reaction pathway for 6-bromo-3-formylchromone synthesis.
Q3: How critically do reaction time and temperature affect the synthesis of this compound?
A3: Reaction time and temperature are paramount for both yield and purity. The initial formation of the Vilsmeier reagent must be conducted at low temperatures (0-5 °C) to control the exothermic reaction and prevent reagent decomposition.[2] Following the addition of the 2'-hydroxy-5'-bromoacetophenone, the temperature is typically raised. Insufficient heating (e.g., only room temperature) or too short a reaction time may lead to incomplete conversion.[4] Conversely, excessively high temperatures or prolonged heating (e.g., >70 °C for many hours) can promote the formation of undesirable, often colored, byproducts, which complicates purification and lowers the isolated yield.[5][6] Optimal conditions involve careful heating (e.g., 60-70 °C) for a duration monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]
Q4: Are there modern alternatives to conventional heating that can optimize this reaction?
A4: Yes, microwave-assisted synthesis is an excellent alternative that can significantly reduce reaction times from hours to minutes and often improves yields.[5][7] The rapid, uniform heating provided by microwave irradiation can enhance the rate of the cyclization and dehydration steps while minimizing the formation of thermal decomposition byproducts.[7] This makes it a preferred method for high-throughput synthesis and optimization studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 6-bromo-3-formylchromone.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Issue 1: My reaction yield is consistently low or I'm getting no product.
-
Potential Cause: The Vilsmeier-Haack reaction is highly sensitive to moisture, which can quench the Vilsmeier reagent and inhibit the reaction.[8]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous DMF as the solvent. Phosphorus oxychloride (POCl₃) is also moisture-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen) if possible.
-
Potential Cause: The reaction temperature profile was not optimal.
-
Solution: The formation of the Vilsmeier reagent is exothermic and must be controlled at 0-5 °C.[2] After adding the acetophenone derivative, the reaction often requires heating to 60-70 °C for 2-4 hours to drive the cyclization to completion.[2] Monitor the reaction's progress using TLC to determine the optimal reaction time.
Issue 2: The final product is dark and difficult to purify.
-
Potential Cause: The reaction temperature was too high, or the reaction was heated for too long, leading to the formation of polymeric or decomposition byproducts.[6]
-
Solution: Carefully control the reaction temperature using an oil bath and thermostat. Do not exceed 70 °C unless optimization studies suggest otherwise. Use TLC to monitor the consumption of the starting material and avoid unnecessarily long reaction times.
-
Potential Cause: Residual DMF is present in the crude product.
-
Solution: The workup step is critical. Pouring the reaction mixture slowly into a large volume of crushed ice with vigorous stirring helps to effectively hydrolyze the reaction intermediate and precipitate the product.[2] Thoroughly wash the filtered solid with copious amounts of cold water to remove any remaining DMF and inorganic salts.[2]
Issue 3: The reaction appears sluggish or stalls before completion.
-
Potential Cause: Insufficient Vilsmeier reagent was used.
-
Solution: The stoichiometry is crucial. Typically, 3 equivalents of both DMF and POCl₃ are used relative to the starting acetophenone (1 equivalent).[2] This ensures enough reagent is present to drive the double formylation and subsequent cyclization.
-
Potential Cause: Poor quality of starting materials.
-
Solution: Impurities in the 2'-hydroxy-5'-bromoacetophenone or reagents can interfere with the reaction.[6] Ensure the starting materials are of high purity before beginning the synthesis.
Optimization of Reaction Parameters
The following table summarizes typical reaction conditions for two common methodologies. The goal is to maximize the yield of the desired 6-bromo-3-formylchromone while minimizing impurities.
| Parameter | Conventional Heating Protocol | Microwave-Assisted Protocol | Rationale for Optimization |
| Starting Material | 2'-Hydroxy-5'-bromoacetophenone | 2'-Hydroxy-5'-bromoacetophenone | The key precursor for the 6-bromo-chromone core. |
| Reagents | POCl₃ (3 eq.), Anhydrous DMF | POCl₃ (3 eq.), Anhydrous DMF | Standard Vilsmeier-Haack conditions.[2] |
| Temperature | 0-5 °C (reagent formation), then 60-70 °C | Room Temp (reagent formation), then 100-150 °C | Microwave allows for rapid heating to higher temperatures, accelerating the reaction.[7] |
| Reaction Time | 2-4 hours at 60-70 °C | 10-30 minutes at target temperature | Microwave irradiation dramatically reduces the required reaction time.[7] |
| Typical Yield | ~80-90% (reported for similar structures)[1] | Can be comparable or higher than conventional methods[7] | Optimization aims to achieve high conversion and minimize byproduct formation. |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-3-formylchromone via Conventional Heating
Materials:
-
2'-Hydroxy-5'-bromoacetophenone
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dimethylformamide (DMF)
-
Crushed Ice & Deionized Water
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, oil bath
Procedure:
-
Vilsmeier Reagent Formation: In a dry three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add POCl₃ (3 equivalents) dropwise from the dropping funnel, ensuring the internal temperature is maintained between 0-5 °C.
-
After the addition is complete, stir the mixture at this temperature for an additional 45-60 minutes. The formation of the Vilsmeier reagent, a pale yellow or colorless salt, should be observed.[2]
-
Reaction with Substrate: Dissolve 2'-hydroxy-5'-bromoacetophenone (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add this solution dropwise to the pre-formed Vilsmeier reagent, again maintaining the temperature at 0-5 °C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture in an oil bath to 60-70 °C for 2-4 hours.[2] Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase).
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), carefully and slowly pour the warm reaction mixture into a beaker containing a large volume of crushed ice (~200g per 0.01 mol substrate) with vigorous stirring.[1]
-
A precipitate of the crude 6-bromo-3-formylchromone should form as the intermediate hydrolyzes.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove residual DMF and salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final product.
Protocol 2: Microwave-Assisted Synthesis of 6-Bromo-3-formylchromone
Materials:
-
Same as Protocol 1
-
Microwave synthesis reactor and appropriate reaction vessels
Procedure:
-
Reagent Preparation: In a microwave reaction vessel, add anhydrous DMF (3 equivalents). Cool the vessel in an ice bath.
-
Slowly add POCl₃ (3 equivalents) while stirring. Stir for 15-20 minutes in the ice bath.
-
Add 2'-hydroxy-5'-bromoacetophenone (1 equivalent) to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-20 minutes).[7] The optimal time and temperature should be determined empirically.
-
Work-up and Isolation: After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice water and isolate the precipitated product by filtration, as described in steps 7-10 of Protocol 1.
References
- BenchChem. (2025). Application Notes: Vilsmeier-Haack Reaction for 3-Formylchromone Synthesis. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Chromone-3-Carbaldehydes via the Vilsmeier-Haack Reaction. BenchChem.
- BenchChem. (2025). How to avoid common pitfalls in chromone synthesis. BenchChem.
- ResearchGate. (n.d.). Synthesis of 3‐Formylchromone via Vilsmeier‐Haack reaction.
- BenchChem. (2025). Technical Support Center: Chromone Synthesis. BenchChem.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- Kinetics and mechanism of Vilsmeier-Haack synthesis of 3-formyl chromones derived from o-hydroxy aryl alkyl ketones: A structure reactivity study. (n.d.).
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Chromones. BenchChem.
- BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for Chromone Synthesis. BenchChem.
- BenchChem. (2025). Optimization of reaction conditions for "6-Oxaspiro[3.4]octan-2-one". BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scite.ai [scite.ai]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 6-Bromochromone
Welcome to the technical support center for the cross-coupling of 6-bromochromone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to navigate the complexities of these powerful synthetic transformations with confidence.
The this compound scaffold is a valuable building block in medicinal chemistry, but its electron-deficient nature can present unique challenges in palladium-catalyzed cross-coupling reactions. This guide will provide a comprehensive overview of catalyst selection and reaction optimization for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings involving this substrate.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions.
Issue 1: Low or No Conversion of this compound
-
Probable Cause A: Inefficient Oxidative Addition. The electron-deficient character of the this compound ring can make the initial oxidative addition of the Pd(0) catalyst to the C-Br bond a challenging step.[1]
-
Solution:
-
Select an Electron-Rich Ligand: Employ bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃). These ligands enhance the electron density on the palladium center, facilitating oxidative addition.[2][3]
-
Consider a More Reactive Precatalyst: Instead of generating the active Pd(0) species in situ from Pd(OAc)₂, use a pre-formed Pd(0) source like Pd₂(dba)₃ or a precatalyst such as a Buchwald G3 or G4 palladacycle.[4]
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the oxidative addition to occur. However, be mindful of potential substrate or catalyst decomposition at excessive temperatures.
-
-
-
Probable Cause B: Catalyst Deactivation. The presence of heteroatoms, like the oxygen in the chromone ring, can sometimes lead to catalyst inhibition or deactivation.[4]
-
Solution:
-
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome minor deactivation pathways.
-
Thoroughly Degas Solvents: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen).
-
-
-
Probable Cause C: Inappropriate Base Selection. The choice and strength of the base are critical for the efficiency of the transmetalation step in Suzuki-Miyaura and Sonogashira couplings, and for the deprotonation of the amine in Buchwald-Hartwig aminations.
-
Solution:
-
Screen a Range of Bases: For Suzuki-Miyaura couplings, common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For Buchwald-Hartwig aminations, strong bases like NaOt-Bu or K₃PO₄ are often necessary.
-
Ensure Anhydrous Conditions (for some bases): When using highly moisture-sensitive bases like NaOt-Bu, ensure that all reagents and solvents are strictly anhydrous.
-
-
Issue 2: Formation of Significant Side Products
-
Probable Cause A: Homocoupling of the Boronic Acid (Suzuki-Miyaura). This side reaction can be prevalent, especially if the transmetalation is slow or if there is oxidative degradation of the boronic acid.
-
Solution:
-
Use High-Purity Boronic Acids: Ensure your boronic acid is fresh and of high purity. Consider using more stable boronic esters (e.g., pinacol esters).
-
Optimize the Base: A weaker base or the use of aqueous conditions can sometimes suppress homocoupling.
-
Control Reaction Temperature: Lowering the temperature may reduce the rate of homocoupling relative to the desired cross-coupling.
-
-
-
Probable Cause B: Debromination of this compound. The replacement of the bromine atom with a hydrogen atom is a common side reaction, leading to the formation of the parent chromone.
-
Solution:
-
Avoid Protic Solvents with Strong Bases: The combination of a strong base and a protic solvent can generate palladium-hydride species that lead to debromination.[5]
-
Choose a Suitable Ligand: Ligands that promote rapid reductive elimination can outcompete the debromination pathway.
-
Minimize Reaction Time: Once the reaction has reached completion, work it up promptly to avoid prolonged exposure to conditions that may favor debromination.
-
-
-
Probable Cause C: Dimerization of the Alkyne (Sonogashira). This is a common side reaction, often referred to as Glaser coupling, and is typically promoted by the copper co-catalyst in the presence of oxygen.
-
Solution:
-
Employ Copper-Free Conditions: Several modern Sonogashira protocols operate efficiently without a copper co-catalyst, which eliminates the primary pathway for alkyne dimerization.
-
Rigorous Degassing: If using a copper co-catalyst, ensure the reaction mixture is thoroughly deoxygenated.
-
-
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst is the best starting point for the cross-coupling of this compound?
A1: For an electron-deficient substrate like this compound, a good starting point for most cross-coupling reactions is a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source such as Pd₂(dba)₃, paired with a bulky, electron-rich phosphine ligand. The Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent choices as they are known to facilitate the challenging oxidative addition step with electron-poor aryl halides.[2][3] For Suzuki-Miyaura reactions, Pd(dppf)Cl₂ is also a robust and commonly used catalyst.
Q2: How does the choice of solvent impact the reaction efficiency?
A2: The solvent plays a crucial role in solubilizing the reactants and catalyst, and can also influence the reaction mechanism. For Suzuki-Miyaura couplings, ethereal solvents like 1,4-dioxane or THF, often with a small amount of water, are common. For Buchwald-Hartwig aminations, toluene or dioxane are frequently used. In Sonogashira couplings, aprotic polar solvents like DMF or acetonitrile are often employed. It is always recommended to use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.
Q3: What is the role of the base in these cross-coupling reactions, and how do I choose the right one?
A3: The base plays a multifaceted role in palladium-catalyzed cross-coupling reactions.[6]
-
Suzuki-Miyaura: The base activates the organoboron species, facilitating transmetalation. The choice of base can significantly impact the reaction rate and yield. A good starting point is to screen inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄.
-
Buchwald-Hartwig: The base deprotonates the amine, making it a more potent nucleophile. Strong, non-nucleophilic bases such as NaOt-Bu or LiHMDS are commonly used.
-
Sonogashira and Heck: An amine base, such as triethylamine or diisopropylethylamine, is often used to neutralize the HX generated during the reaction and regenerate the active catalyst.
Q4: I am observing the formation of palladium black in my reaction. What does this mean, and how can I prevent it?
A4: The formation of palladium black, which is finely divided palladium metal, indicates catalyst decomposition. This can happen for several reasons, including:
-
High Temperatures: Excessive heat can lead to the aggregation of palladium species.
-
Inefficient Ligand: The ligand may not be effectively stabilizing the palladium catalyst throughout the catalytic cycle.
-
Presence of Impurities: Certain impurities in the reagents or solvents can poison the catalyst.
To prevent the formation of palladium black, you can try using a more robust ligand, lowering the reaction temperature, or ensuring the purity of all your reagents. Using a precatalyst that is designed for slow release of the active Pd(0) species can also be beneficial.
Experimental Protocols
The following are generalized, step-by-step protocols for the cross-coupling of this compound. These should be considered as starting points, and optimization may be necessary for specific substrates.
Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Objective: To synthesize a 6-arylchromone derivative.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2 equivalents)
-
1,4-Dioxane/H₂O (4:1 mixture), degassed
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Buchwald-Hartwig Amination of this compound with a Secondary Amine
Objective: To synthesize a 6-(dialkylamino)chromone derivative.
Materials:
-
This compound
-
Secondary amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XantPhos (4 mol%)
-
Cs₂CO₃ (1.4 equivalents)
-
Anhydrous toluene, degassed
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and XantPhos to an oven-dried Schlenk flask.
-
Add the degassed anhydrous toluene and stir for 10 minutes.
-
Add this compound, the secondary amine, and Cs₂CO₃.
-
Seal the flask and heat the reaction mixture to 110 °C.[3]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Data Presentation
Table 1: Comparison of Catalyst Systems for the Buchwald-Hartwig Amination of 6-Bromoflavone with 4-Methoxyaniline [3]
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Yield (%) |
| 1 | Pd₂(dba)₃ (2.5) | XantPhos (5) | Cs₂CO₃ (1.4) | Toluene | 77 |
| 2 | Pd₂(dba)₃ (2.5) | XantPhos (5) | K₃PO₄ (1.4) | Toluene | 65 |
| 3 | Pd(OAc)₂ (5) | XantPhos (5) | Cs₂CO₃ (1.4) | Toluene | 43 |
| 4 | Pd₂(dba)₃ (2.5) | BINAP (5) | Cs₂CO₃ (1.4) | Toluene | 25 |
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Decision Workflow for Catalyst System Selection
Caption: Decision-making workflow for selecting a starting catalyst system.
References
- A Comparative Guide to Palladium Catalysts for the Coupling of 6-Bromonicotinonitrile - Benchchem. (URL: )
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 6-Bromo-N,N-dimethylpyridazin-3-amine - Benchchem. (URL: )
-
Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
-
A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - Frontiers. (URL: [Link])
-
Heck Reaction - Organic Chemistry Portal. (URL: [Link])
-
Heck reaction - Wikipedia. (URL: [Link])
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (URL: [Link])
-
2-Aryl-1,3-Benzoxaphospholes as Unwilling Participants for Catalytic Suzuki…Miyaura CC Coupling Reactions. (URL: [Link])
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF. (URL: [Link])
-
A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC - PubMed Central. (URL: [Link])
-
Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions - qualitas1998.net. (URL: [Link])
-
Suzuki Coupling - YouTube. (URL: [Link])
-
Heck Reaction - Chemistry LibreTexts. (URL: [Link])
-
The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (URL: [Link])
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. (URL: [Link])
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])
-
Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry. (URL: [Link])
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (URL: [Link])
-
Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C - Organic Chemistry Portal. (URL: [Link])
-
Practical Heck Reaction problems! : r/chemhelp - Reddit. (URL: [Link])
-
Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. (URL: [Link])
-
Synthesis of arylated chalcone derivatives via palladium cross-coupling reactions. (URL: [Link])
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (URL: [Link])
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (URL: [Link])
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
-
The Suzuki Reaction - Andrew G Myers Research Group. (URL: [Link])
-
(PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - ResearchGate. (URL: [Link])
-
Palladium-Catalyzed Heck Arylations in the Synthesis of Active Pharmaceutical Ingredients | Request PDF. (URL: [Link])
-
Boron–Heck Reaction of Cyclic Enaminones: Regioselective Direct Arylation via Oxidative Palladium(II) Catalysis - PMC - NIH. (URL: [Link])
-
Suzuki reaction - Wikipedia. (URL: [Link])
-
Boron-Heck reaction of cyclic enaminones: regioselective direct arylation via oxidative palladium(II) catalysis - PubMed. (URL: [Link])
-
Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives | Request PDF. (URL: [Link])
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Reactions with 6-Bromochromone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-bromochromone. This versatile building block is a cornerstone in the synthesis of a wide array of heterocyclic compounds, fluorescent probes, and medicinally relevant molecules.[1][2] However, its reactivity profile can present unique challenges. This guide is designed to provide in-depth, experience-driven troubleshooting for common issues encountered during reactions involving this compound.
I. Understanding the Reactivity of this compound
This compound is a derivative of benzopyran, featuring a bromine atom at the 6-position of the chromone ring.[3] This bromine atom is key to its utility in cross-coupling reactions, allowing for the introduction of various functionalities.[1][2] However, the electron-withdrawing nature of the chromone ring system and the potential for side reactions necessitate careful consideration of reaction conditions.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered in popular cross-coupling reactions with this compound, offering explanations for the underlying chemistry and actionable solutions.
A. Palladium-Catalyzed Cross-Coupling Reactions: The Workhorses
Palladium-catalyzed reactions are fundamental for functionalizing the 6-position of the chromone core. Here, we'll delve into troubleshooting two of the most common types: Suzuki-Miyaura and Sonogashira couplings.
1. Suzuki-Miyaura Coupling: Forming C-C Bonds
Q1: My Suzuki-Miyaura reaction with this compound is not proceeding, or the yield is very low. What are the likely causes?
A1: Low or no product yield in a Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is crucial.
Initial Diagnostic Workflow
Caption: Initial troubleshooting workflow for failed Suzuki-Miyaura reactions.
Potential Causes & Solutions:
-
Inactive Catalyst: The Pd(0) catalyst is the heart of the reaction.[4]
-
Problem: The Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed.
-
Solution:
-
Use a fresh bottle of palladium catalyst. Older catalysts can be less active.
-
Consider using a pre-activated Pd(0) source like Pd₂(dba)₃.
-
Ensure rigorous degassing of your solvent to prevent oxidation of the active Pd(0) catalyst. Bubbling argon or nitrogen through the solvent for 20-30 minutes is recommended.[5][6]
-
-
-
Ineffective Base: The base is crucial for activating the boronic acid.[7]
-
Problem: The chosen base may be too weak, insoluble, or sterically hindered to effectively activate the boronic acid for transmetalation.
-
Solution:
-
Switch to a stronger or more soluble base. K₃PO₄ is often effective in anhydrous conditions, while K₂CO₃ or Cs₂CO₃ are good choices in aqueous solvent mixtures.[5][6]
-
Ensure the base is finely powdered to maximize its surface area and reactivity.[5]
-
For base-sensitive substrates, powdered KF can be a milder alternative.[7][8]
-
-
-
Degradation of Boronic Acid: Boronic acids can be prone to decomposition.
-
Problem: Homocoupling of the boronic acid (to form a biaryl) or protodeborylation (replacement of the boronic acid group with a hydrogen) can occur, especially at elevated temperatures.[8]
-
Solution:
-
Use fresh, high-purity boronic acid.
-
Use a slight excess (1.1-1.2 equivalents) of the boronic acid to compensate for any degradation.[4]
-
Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).
-
-
-
Inappropriate Ligand: The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Problem: The electron density at the bromine-bearing carbon of this compound can influence the oxidative addition step.[5] The choice of ligand is critical.
-
Solution:
-
For electron-rich aryl bromides, more electron-rich and bulky phosphine ligands like Buchwald ligands (e.g., SPhos, XPhos) or trialkylphosphines can accelerate oxidative addition.[5]
-
If using a monodentate phosphine leads to side reactions, switching to a bidentate ligand like dppf may be beneficial.[9]
-
-
| Parameter | Recommended Starting Conditions | Troubleshooting Alternatives |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%) | Pd₂(dba)₃ with a phosphine ligand |
| Base | K₂CO₃ (2-3 eq.) in aqueous solvent | Cs₂CO₃, K₃PO₄ (anhydrous conditions) |
| Solvent | Dioxane/H₂O or Toluene/H₂O (4:1) | DMF, THF/H₂O |
| Temperature | 80-100 °C | Room temperature for highly active catalysts |
2. Sonogashira Coupling: Introducing Alkynes
Q2: I am attempting a Sonogashira coupling with this compound, but I'm observing significant homocoupling of my alkyne (Glaser coupling) and low yield of the desired product.
A2: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often indicating issues with the copper co-catalyst or reaction conditions.
Troubleshooting Sonogashira Coupling Issues
Caption: Troubleshooting workflow for Sonogashira coupling side reactions.
Potential Causes & Solutions:
-
Overactive Copper Co-catalyst: The copper(I) co-catalyst, while essential for the standard mechanism, can also promote the oxidative homocoupling of the terminal alkyne, especially in the presence of oxygen.[10][11]
-
Problem: The rate of Glaser coupling is competing with or exceeding the rate of the desired cross-coupling.
-
Solution:
-
Reduce the amount of CuI to the minimum effective concentration (e.g., 1-5 mol%).
-
Ensure a strictly anaerobic (oxygen-free) environment. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Consider a "copper-free" Sonogashira protocol. These often employ a palladium catalyst with a suitable ligand and a strong amine base, which can mitigate homocoupling.[11]
-
-
-
Inappropriate Base/Solvent: The amine base is crucial for both deprotonating the alkyne and acting as a ligand.[11][12]
-
Problem: The chosen amine may not be basic enough or may not be a good solvent for the reactants.
-
Solution:
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. Ensure they are freshly distilled and dry.
-
THF or DMF can be used as co-solvents to improve the solubility of this compound.[12]
-
-
-
High Reaction Temperature: Elevated temperatures can accelerate side reactions, including homocoupling and catalyst decomposition.
-
Problem: The reaction temperature is too high, favoring the undesired pathway.
-
Solution:
-
Attempt the reaction at room temperature first. Many modern Sonogashira catalyst systems are highly active at ambient temperatures.[10]
-
If heating is necessary, increase the temperature gradually and monitor the reaction closely by TLC or LC-MS to find the optimal balance between reaction rate and side product formation.
-
-
B. Buchwald-Hartwig Amination: Forging C-N Bonds
Q3: My Buchwald-Hartwig amination of this compound is sluggish, and I'm recovering a lot of starting material.
A3: Incomplete conversion in Buchwald-Hartwig aminations often points to issues with catalyst activity, the choice of base, or steric hindrance.
Potential Causes & Solutions:
-
Catalyst Deactivation: The palladium catalyst can be deactivated by certain functional groups or impurities.[9]
-
Problem: The catalyst is not turning over effectively throughout the reaction.
-
Solution:
-
Use a more robust ligand. Sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) are often superior as they promote the formation of the active monoligated palladium species and prevent catalyst decomposition.[9]
-
Ensure the amine coupling partner is of high purity.
-
-
-
Incorrect Base: The choice of base is critical and depends on the pKa of the amine.[13]
-
Problem: The base is not strong enough to deprotonate the amine and form the active palladium-amido complex.
-
Solution:
-
-
Steric Hindrance: If the amine coupling partner is bulky, this can slow down the reaction.
-
Problem: Steric clash between the ligand, the chromone, and the amine hinders the reaction.
-
Solution:
-
Employ a catalyst system known to be effective for sterically demanding substrates, such as those with bulky biaryl phosphine ligands.
-
Higher reaction temperatures may be necessary to overcome the activation energy barrier.
-
-
C. General Issues and Side Reactions
Q4: I'm observing the formation of a significant byproduct that I suspect is a ring-opened product. What could be causing this?
A4: The chromone ring system can be susceptible to nucleophilic attack and ring-opening, particularly under basic conditions. [16][17][18]
Mechanism of Ring Opening
Caption: Nucleophilic ring-opening of the chromone core.
Potential Causes & Solutions:
-
Strongly Basic/Nucleophilic Conditions: Many reactions involving this compound require a base. If the base is also a strong nucleophile (e.g., NaOH, NaOMe), or if the amine in a Buchwald-Hartwig reaction is particularly nucleophilic, it can attack the C2 position of the pyrone ring, leading to cleavage.[18]
-
Solution:
-
Use a non-nucleophilic base. Sterically hindered bases like NaOtBu or inorganic bases like K₂CO₃ or Cs₂CO₃ are preferable.
-
Keep reaction temperatures as low as possible to minimize this side reaction.
-
In amination reactions, if ring-opening is a major issue, consider protecting the amine and using a less nucleophilic nitrogen source.
-
-
-
Hydrolysis: The chromone ester linkage can be susceptible to hydrolysis, especially under harsh acidic or basic conditions during workup.
-
Solution:
-
Use milder workup procedures. Avoid strong acids or bases. A neutral or slightly acidic aqueous wash is often sufficient.
-
If acidic conditions are required for other reasons (e.g., deprotection), keep the exposure time and temperature to a minimum. Acidic catalysis is generally preferred over basic conditions for hydrolysis of chromone derivatives to avoid ring-opening.[17]
-
-
III. Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of this compound
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the boronic acid or boronate ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.) and ligand if required.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
IV. References
-
Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Ewies, F. E. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry.
-
Fu, G. C. (2008). Cross-Coupling Reactions. In Modern Organonickel Chemistry (pp. 125–160).
-
Gelin, S., & Gelin, R. (1976). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Journal of Heterocyclic Chemistry, 13(4), 781-784.
-
Gras, J.-L., & Gelin, S. (1983). C-Alkynylation of Chromones by Sonogashira Reaction. Synthesis, 1983(11), 925-927.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Ellis, G. P. (1977). General Methods of Preparing Chromones. In The Chemistry of Heterocyclic Compounds: Chromenes, Chromanones, and Chromones (Vol. 31, pp. 495–555). John Wiley & Sons, Ltd.
-
Nchinda, A. T. (1998). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. University of Cape Town.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]
-
MDPI. (2018). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Molecules, 23(11), 2988.
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Available at: [Link]
-
Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9171–9174.
-
PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Available at: [Link]
-
Bacsa, I., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2128–2134.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
-
Taylor & Francis Online. (2022). Efficient synthesis of 3-hydroxy chromones via oxidative cyclization mediated by lipase. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1121-1125.
-
Atlantis Press. (2016). Synthesis of 6-bromo-4-iodoquinoline. In Proceedings of the 2016 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2016).
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Available at: [Link]
-
Wikipedia. (n.d.). Chromone. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes.
-
ResearchGate. (n.d.). Chromenes, Chromanones, and Chromones—Introduction.
-
IJRAR.org. (2022). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. International Journal of Research and Analytical Reviews, 9(4).
-
Google Patents. (1984). US4440690A - Process for the synthesis of 6-bromo-17,21-dihydroxy 3,11,20-trioxo-1,4-pregnadienes 17,21-diesters.
-
ACS Omega. (2022). Biological and Medicinal Properties of Natural Chromones and Chromanones.
-
YouTube. (2020). Suzuki Coupling. Available at: [Link]
-
SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
-
PubChem. (n.d.). This compound-3-carbonitrile. Available at: [Link]
-
Royal Society of Chemistry. (2020). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science, 11(36), 9876–9883.
-
Preprints.org. (2025). One-Pot Synthesis of Thiochromone and It's Derivatives.
Sources
- 1. Buy this compound | 51483-92-2 [smolecule.com]
- 2. This compound [myskinrecipes.com]
- 3. Chromone - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijrpc.com [ijrpc.com]
- 17. researchgate.net [researchgate.net]
- 18. files01.core.ac.uk [files01.core.ac.uk]
Validation & Comparative
A Comprehensive Guide to the NMR Characterization and Validation of 6-Bromochromone
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison and validation workflow for the structure of 6-bromochromone, a key heterocyclic scaffold in medicinal chemistry. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural elucidation and compare its utility against other common analytical techniques. This document is designed not as a rigid protocol, but as a dynamic guide, empowering researchers to understand the rationale behind the analytical choices and to develop a self-validating system for their experimental work.
The Central Role of Structural Validation for this compound
This compound is a versatile intermediate in the synthesis of a wide array of biologically active molecules. Its chromone core is a privileged structure in medicinal chemistry, and the bromo-substituent provides a convenient handle for further synthetic modifications, such as cross-coupling reactions. Given its pivotal role as a building block, absolute confidence in its structure is paramount to ensure the integrity of subsequent research and development. Inaccurate structural assignment can lead to wasted resources, misinterpreted biological data, and irreproducible results. NMR spectroscopy stands as the gold standard for the structural elucidation of small organic molecules, providing a detailed atomic-level picture of the molecular framework.
Primary Structural Elucidation via ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[1] For organic molecules, ¹H and ¹³C NMR are the most informative, providing data on the number of unique protons and carbons, their chemical environments, and their connectivity.
Predicted ¹H NMR Spectrum of this compound
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the five protons on the chromone core. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group, the bromine atom, and the ether oxygen, as well as the aromatic ring current. The predicted chemical shifts, multiplicities, and coupling constants are summarized in Table 1.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-2 | ~7.8 - 8.0 | d | ~6.0 | Deshielded by the adjacent carbonyl group and the ring oxygen. |
| H-3 | ~6.3 - 6.5 | d | ~6.0 | Coupled to H-2. |
| H-5 | ~7.9 - 8.1 | d | ~2.5 | Deshielded by the carbonyl group and ortho to the bromine. |
| H-7 | ~7.6 - 7.8 | dd | ~8.8, 2.5 | Coupled to H-5 and H-8. |
| H-8 | ~7.4 - 7.6 | d | ~8.8 | Coupled to H-7. |
Note: These are predicted values based on known substituent effects on the chromone scaffold. Actual experimental values may vary slightly.
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum will provide complementary information, showing nine distinct signals corresponding to each carbon atom in this compound. The chemical shifts are highly dependent on the hybridization and the electronic environment of each carbon.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | ~156 - 158 | Vinylic carbon deshielded by the ring oxygen. |
| C-3 | ~112 - 114 | Vinylic carbon. |
| C-4 | ~177 - 179 | Carbonyl carbon, highly deshielded. |
| C-4a | ~124 - 126 | Quaternary aromatic carbon. |
| C-5 | ~128 - 130 | Aromatic CH ortho to the bromine. |
| C-6 | ~118 - 120 | Aromatic carbon directly attached to bromine. |
| C-7 | ~136 - 138 | Aromatic CH. |
| C-8 | ~120 - 122 | Aromatic CH. |
| C-8a | ~154 - 156 | Aromatic quaternary carbon deshielded by the ring oxygen. |
Note: These are predicted values. The signal for C-6 may be broader due to quadrupolar relaxation effects from the bromine atom.
Experimental Protocol for NMR Analysis
A robust experimental protocol is crucial for obtaining high-quality, reproducible NMR data.
Step-by-Step NMR Sample Preparation and Acquisition:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the synthesized this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing power for many organic compounds and its single residual solvent peak at ~7.26 ppm.[2]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: spectral width of ~12 ppm, acquisition time of ~4 seconds, relaxation delay of 2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of ~220 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans due to the low natural abundance of ¹³C.[3]
-
-
2D NMR Experiments (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons.
-
Data Processing and Validation
-
Fourier Transform and Phasing: The raw data (Free Induction Decay - FID) is converted into a spectrum via Fourier transformation, followed by phase correction to ensure all peaks are in the correct absorptive mode.
-
Referencing: The spectrum is calibrated by setting the TMS signal to 0.00 ppm.
-
Integration: In the ¹H NMR spectrum, the area under each peak is integrated to determine the relative ratio of protons.
-
Assignment and Validation: The signals are assigned to the corresponding protons and carbons based on their chemical shifts, multiplicities, coupling constants, and correlations observed in 2D NMR spectra. The experimental data should be in close agreement with the predicted values. Any significant deviation should be investigated.
Comparative Analysis with Alternative Techniques
While NMR is the cornerstone of structural elucidation, a multi-technique approach provides a more robust validation.
Table 3: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Principle | Strengths | Limitations |
| NMR Spectroscopy | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.[1] | Provides detailed information on molecular structure, connectivity, and stereochemistry. Non-destructive. | Relatively low sensitivity. Requires larger sample amounts. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions.[4] | High sensitivity. Provides accurate molecular weight and elemental composition. Fragmentation patterns can offer structural clues. | Does not provide detailed connectivity information. Isomers can be difficult to distinguish. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations.[5] | Provides information about the functional groups present in a molecule. Fast and requires minimal sample preparation. | Does not provide a complete picture of the molecular structure. Complex spectra can be difficult to interpret. |
Mass Spectrometry (MS)
For this compound (C₉H₅BrO₂), high-resolution mass spectrometry (HRMS) should show a molecular ion peak with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected m/z values would be approximately 223.9476 for [M]⁺ and 225.9456 for [M+2]⁺.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:
-
~1650-1680 cm⁻¹: C=O stretch of the γ-pyrone ring.
-
~1550-1600 cm⁻¹: C=C stretching of the aromatic and pyrone rings.
-
~1000-1300 cm⁻¹: C-O stretching of the ether linkage.
-
~500-700 cm⁻¹: C-Br stretch.
Visualizing the Validation Workflow
A logical workflow ensures a systematic and thorough characterization of the synthesized this compound.
Caption: Workflow for the synthesis and structural validation of this compound.
Conclusion: A Self-Validating Approach to Structural Integrity
The structural characterization and validation of this compound is a critical step in ensuring the reliability of subsequent research. This guide has outlined a comprehensive approach centered on the power of NMR spectroscopy, complemented by mass spectrometry and FTIR. By understanding the principles behind these techniques and following a systematic workflow, researchers can be confident in the structural integrity of their synthesized compounds. The provided predicted data serves as a benchmark for experimental results, creating a self-validating system. This rigorous approach to structural elucidation is not merely a procedural formality but a fundamental aspect of scientific excellence.
References
-
Gaspar, A., et al. (2013). Synthesis and NMR studies of novel chromone-2-carboxamide derivatives. Magnetic Resonance in Chemistry, 51(4), 251-254. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003306).[Link]
-
Intertek. Fourier Transform Infrared Spectroscopy (FTIR) Analysis.[Link]
-
MDPI (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]
-
MySkinRecipes. this compound.[Link]
-
Chemistry LibreTexts (2022). 4.7: NMR Spectroscopy.[Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.[Link]
-
Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. [Link]
-
ResearchGate (2023). Design, synthesis, in-vitro and in-silico studies of this compound based thiosemicarbazones as α-glucosidase inhibitors.[Link]
-
CEITEC. Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance).[Link]
-
The Royal Society of Chemistry. 1H NMR spectrum of Compound 32.[Link]
-
PubMed (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Link]
-
Intertek. FTIR Analysis (FTIR Spectroscopy).[Link]
-
National Center for Biotechnology Information (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]
-
National Center for Biotechnology Information (2022). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. [Link]
-
MDPI (2022). Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids. [Link]
-
ResearchGate (2023). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. [Link]
-
Modgraph. Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab-initio investigation.[Link]
-
ResearchGate (2023). Synthesis, characterization and anti-microbial activity of 6-bromo-4-(substituted phenyl) iminoflavone. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 6-CMR-1 Measuring 13C NMR Spectra.[Link]
-
NPTEL. CONTENTS 1. 13C NMR spectroscopy • Chemical shift.[Link]
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. nmr.ceitec.cz [nmr.ceitec.cz]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the LC-MS Analysis of 6-Bromochromone and its Metabolites
Welcome to this in-depth technical guide on the liquid chromatography-mass spectrometry (LC-MS) analysis of 6-bromochromone and its metabolites. In drug discovery and development, understanding a compound's metabolic fate is not merely an academic exercise; it is a critical step in evaluating its efficacy, pharmacokinetic profile, and potential toxicity. This guide moves beyond standard protocols to explain the causality behind methodological choices, empowering you to develop robust, self-validating analytical systems for this compound class.
This compound (C₉H₅BrO₂) is a halogenated derivative of the chromone family, a scaffold of significant interest in medicinal chemistry.[1][2] Its analysis presents a unique set of challenges and opportunities. The core objective is to separate the relatively nonpolar parent drug from its potentially more polar, structurally similar metabolites and then definitively identify them in complex biological matrices. The presence of the bromine atom, however, is a powerful analytical advantage, providing a distinct isotopic signature that we can exploit for highly selective detection.[3][4]
This guide compares and contrasts key methodologies at each stage of the LC-MS workflow, providing the experimental data and rationale needed to make informed decisions for your specific research goals, whether they be high-throughput screening or comprehensive metabolic profiling.
Chapter 1: The Strategic Foundation: Predictive Metabolism and Isotope-Guided Detection
Before any instrument is run, a successful metabolite identification campaign begins with a strategic, predictive approach. We must anticipate the likely metabolic transformations this compound will undergo. While direct metabolic studies on this specific molecule are not extensively published, we can infer its pathways from structurally related compounds, such as benzbromarone.[5][6]
The primary routes of metabolism will likely involve Phase I and Phase II reactions, catalyzed predominantly by cytochrome P450 enzymes.[7][8]
-
Phase I Metabolism: Oxidation is the most probable transformation, leading to the formation of hydroxylated metabolites on the aromatic ring (e.g., at the C5 or C7 position) or elsewhere on the molecule.
-
Phase II Metabolism: These hydroxylated metabolites can then be conjugated with polar endogenous molecules, such as glucuronic acid (glucuronidation) or sulfate (sulfation), to facilitate excretion.
The Power of the Bromine Isotopic Signature
The most powerful tool in our initial search for these metabolites is the natural isotopic abundance of bromine. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This creates a highly characteristic "doublet" peak in the mass spectrum for any bromine-containing ion, where the M+2 peak is nearly equal in intensity to the monoisotopic (M) peak. High-resolution mass spectrometry (HRMS) allows us to use this signature as a selective filter to sift through thousands of signals in a complex biological sample and pinpoint only those ions that contain a single bromine atom.[9][10]
The workflow below illustrates this powerful, data-driven approach to finding potential metabolites before any targeted fragmentation is even performed.
Caption: Isotope-guided workflow for metabolite detection.
Chapter 2: A Comparative Guide to Sample Preparation
The goal of sample preparation is to extract the analytes of interest from a biological matrix (e.g., plasma, urine, liver microsomes) while removing interferences, such as proteins and phospholipids, that can suppress ionization and contaminate the LC-MS system.[11] The choice of technique represents a trade-off between speed, cost, and cleanliness.[12][13]
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Fast, simple, inexpensive, high-throughput.[13] | Less clean (phospholipids remain), potential for analyte loss via co-precipitation, significant matrix effects. | Rapid screening, early discovery DMPK. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases (aqueous and organic). | Cleaner than PPT, removes polar interferences. | Labor-intensive, requires solvent optimization, emulsion formation can be an issue.[14] | Targeted quantification, lower throughput studies. |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent and selectively eluted. | Cleanest extracts, removes proteins and phospholipids, allows for analyte concentration.[14] | Most expensive, requires method development, can be lower throughput if not automated. | Definitive quantification, metabolite identification, low-level analysis. |
Experimental Protocol 1: High-Throughput PPT for Screening
This protocol is designed for speed and is suitable for early-stage screening where relative quantification is sufficient.
-
Aliquot: Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Spike: Add 5 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled version of this compound in methanol).
-
Precipitate: Add 200 µL of ice-cold acetonitrile containing 1% formic acid. The acid helps to disrupt protein binding.
-
Vortex: Mix vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at >14,000 g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to an HPLC vial for injection.
Experimental Protocol 2: High-Purity SPE for Definitive Analysis
This protocol uses a mixed-mode SPE cartridge to achieve a clean extract suitable for sensitive quantification and metabolite identification.
-
Condition: Condition a mixed-mode SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol.
-
Equilibrate: Equilibrate the cartridge with 1 mL of water.
-
Load: Dilute 200 µL of plasma with 400 µL of 4% phosphoric acid in water and load it onto the cartridge.[15]
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the parent drug and metabolites with 1 mL of methanol.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile) for injection.
Chapter 3: The Separation Showdown: Choosing the Right Chromatographic Column
Effective chromatographic separation is paramount. We need to resolve the parent this compound from its metabolites, which are often more polar and may exist as isomers. The choice of stationary phase is the most critical factor influencing selectivity.
Alternative 1: The Workhorse - C18 (Octadecylsilane)
A C18 column separates compounds primarily based on hydrophobicity. While it is a robust and versatile choice, it may offer insufficient selectivity for structurally similar isomers or metabolites that have only a minor change in polarity.
Alternative 2: The Specialist - PFP (Pentafluorophenyl)
PFP phases are highly recommended for the separation of halogenated aromatic compounds.[16][17] They provide multiple modes of interaction beyond simple hydrophobicity, including π-π interactions, dipole-dipole interactions, and shape selectivity.[18] This unique combination of retention mechanisms often provides superior resolution for halogenated compounds and their regioisomers compared to a standard C18.[19]
Caption: Decision tree for column selection.
Comparative Performance Data (Illustrative)
The following table illustrates the expected performance difference between a C18 and a PFP column for separating this compound from a hypothetical hydroxylated metabolite.
| Analyte | Column | Retention Time (min) | Resolution (Rs) | Peak Tailing Factor |
| Hydroxy-6-bromochromone | C18 | 4.2 | - | 1.3 |
| This compound | C18 | 5.5 | 1.4 | 1.1 |
| Hydroxy-6-bromochromone | PFP | 5.1 | - | 1.1 |
| This compound | PFP | 7.2 | >2.5 | 1.0 |
Data is illustrative and demonstrates the superior resolution often achieved with PFP columns for this compound class.
Experimental Protocol 3: LC Method for Metabolite Profiling
This generic gradient method is a robust starting point for separating this compound and its metabolites using a PFP column.
-
LC System: UHPLC system
-
Column: PFP Column, 2.1 x 100 mm, 1.8 µm particle size (e.g., Phenomenex Kinetex F5)[20]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0.0 - 1.0 min: 5% B
-
1.0 - 8.0 min: Ramp to 95% B
-
8.0 - 10.0 min: Hold at 95% B
-
10.1 - 12.0 min: Return to 5% B and equilibrate
-
Chapter 4: Mass Spectrometry: From Detection to Definitive Identification
Mass spectrometry provides the sensitivity and specificity required for both quantifying known metabolites and identifying unknown ones.[21] The choice of instrument depends on the analytical goal.
Part A: Quantitative Analysis with a Triple Quadrupole (QqQ) MS
For sensitive and specific quantification of the parent drug and known metabolites (where standards are available), tandem mass spectrometry using Multiple Reaction Monitoring (MRM) is the gold standard.[22] This involves isolating a specific precursor ion and monitoring a specific fragment ion.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 224.9 / 226.9 | 120.0 | 25 |
| Hydroxy-6-bromochromone | 240.9 / 242.9 | 136.0 | 25 |
Transitions are illustrative; they must be optimized empirically.
Part B: Qualitative Analysis & Structure Elucidation with HRMS (Orbitrap/Q-TOF)
For identifying unknown metabolites, HRMS instruments are essential.[23] Their ability to provide mass measurements with high accuracy (<5 ppm deviation) allows for the confident determination of elemental formulas.[24]
The workflow for identifying an unknown metabolite, such as hydroxy-6-bromochromone, is a systematic process of deduction.
Caption: HRMS workflow for unknown metabolite identification.
Conclusion and Recommendations
The successful LC-MS analysis of this compound and its metabolites hinges on a strategic, multi-faceted approach. By leveraging the compound's unique isotopic signature, selecting the appropriate sample preparation and chromatographic techniques, and using the right mass spectrometry tools, researchers can build a comprehensive picture of its metabolic fate.
| Analytical Goal | Recommended Sample Prep | Recommended LC Column | Recommended MS Technique |
| High-Throughput Quantitation | Protein Precipitation (PPT) | C18 or PFP | Triple Quadrupole (MRM) |
| Definitive Quantitation | Solid-Phase Extraction (SPE) | PFP | Triple Quadrupole (MRM) |
| Comprehensive Metabolite ID | Solid-Phase Extraction (SPE) | PFP | HRMS (e.g., Orbitrap, Q-TOF) |
This guide provides a robust framework for developing and validating your analytical methods. Remember that all protocols should be considered starting points and must be optimized for your specific matrix and instrumentation.
References
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]
-
Le Mevel, A., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(18), 9143-50. [Link]
-
Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
-
ResearchGate. (2021). LCMS-guided detection of halogenated natural compounds. [Link]
-
Bingol, K., & Brüschweiler, R. (2017). Emerging new strategies for successful metabolite identification in metabolomics. Current Opinion in Chemical Biology, 36, 35-41. [Link]
-
Bingol, K., et al. (2016). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. Analytical Chemistry, 88(16), 8094-101. [Link]
-
Kumar, P., et al. (2017). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences, 6(3), 1-10. [Link]
-
Le Mevel, A., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated. ACS Publications. [Link]
-
Watson, D. G. (2013). A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. PMC. [Link]
-
Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
-
Le Mevel, A., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. [Link]
-
PubChem. (n.d.). This compound-3-carbonitrile. [Link]
-
Bell, D. S. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]
-
Chromatography Today. (n.d.). NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase. [Link]
-
Symta. (n.d.). ACE C18-PFP. [Link]
-
Hichrom. (n.d.). ACE C18-PFP technical brochure. [Link]
-
NACALAI TESQUE, INC. (n.d.). Comparing BromoBenzyl (PBr) to FluoroPhenyl (PFP) Stationary Phases in Core-Shell HPLC Columns. [Link]
-
Wikipedia. (n.d.). Liquid chromatography–mass spectrometry. [Link]
-
ResearchGate. (n.d.). Pathways of metabolism of benzbromarone. [Link]
-
Khan, I., et al. (2025). Synthesis, in vitro, and in silico studies of 7-fluorochromone based thiosemicarbazones as α-glucosidase inhibitors. Scientific Reports, 15(1), 7432. [Link]
-
de Vries, J. X., et al. (1993). Metabolism of benzbromarone in man: structures of new oxidative metabolites, 6-hydroxy- and 1'-oxo-benzbromarone, and the enantioselective formation and elimination of 1'-hydroxybenzbromarone. Xenobiotica, 23(11), 1263-75. [Link]
-
U.S. Food and Drug Administration. (2019). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in. [Link]
-
Archipel UQAM. (n.d.). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. [Link]
-
Wang, J., et al. (2014). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. Analytical Methods, 6(1), 112-117. [Link]
-
Whelan, M., et al. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Food Chemistry, 363, 130288. [Link]
-
Inthavong, C., et al. (2017). Simultaneous liquid chromatography-tandem mass spectrometry analysis of brominated flame retardants (tetrabromobisphenol A and hexabromocyclododecane diastereoisomers) in French breast milk. Chemosphere, 186, 762-769. [Link]
-
Madden, S., et al. (1995). The effect of enzyme inhibition on the metabolism and activation of tacrine by human liver microsomes. British Journal of Clinical Pharmacology, 40(1), 17-24. [Link]
Sources
- 1. Buy this compound | 51483-92-2 [smolecule.com]
- 2. This compound 98 51483-92-2 [sigmaaldrich.com]
- 3. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of benzbromarone in man: structures of new oxidative metabolites, 6-hydroxy- and 1'-oxo-benzbromarone, and the enantioselective formation and elimination of 1'-hydroxybenzbromarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, in vitro, and in silico studies of 7-fluorochromone based thiosemicarbazones as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of enzyme inhibition on the metabolism and activation of tacrine by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biocompare.com [biocompare.com]
- 12. tecan.com [tecan.com]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. opentrons.com [opentrons.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. symta.com [symta.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. hplc.eu [hplc.eu]
- 20. fda.gov [fda.gov]
- 21. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 22. ijpras.com [ijpras.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 6-Bromochromone Derivatives: A Guide for Researchers
The chromone scaffold, a benzopyran-4-one core, is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with significant pharmacological potential.[1] Among these, 6-bromochromone derivatives have garnered considerable attention for their diverse biological activities, ranging from anticancer and antimicrobial to potent enzyme inhibition. This guide provides an in-depth, comparative analysis of the biological activities of various this compound derivatives, supported by experimental data and detailed protocols to aid researchers in their drug discovery and development endeavors.
Anticancer Activity: Targeting Cellular Proliferation and Survival
This compound derivatives have demonstrated notable cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, primarily involving the induction of apoptosis and cell cycle arrest.
Comparative Cytotoxicity
The cytotoxic potential of this compound derivatives is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key parameter for comparison.
| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Thiosemicarbazones | A549 (Lung) | 5.11 | [2] |
| Furochromones | SK-BR-3 (Breast) | 0.28 - 0.44 | [3] |
| Benzofuran hybrids | A549 (Lung), HepG2 (Liver) | 3.5 - 6.3 | [4] |
| Carbonitriles | C. albicans | 5 - 50 (µg/mL) | [5] |
Expert Insight: The data clearly indicates that the nature of the substituent on the this compound core dramatically influences its cytotoxic potency and selectivity. For instance, furochromone derivatives show remarkable potency against breast cancer cell lines, while thiosemicarbazone derivatives are highly effective against lung cancer cells.[2][3] This highlights the importance of targeted chemical modifications in optimizing the anticancer activity of this scaffold.
Mechanism of Action: Induction of Apoptosis
A primary mechanism through which this compound derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. This is often characterized by morphological changes such as chromatin condensation and nuclear fragmentation.[6]
Several studies have indicated that these derivatives can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. For example, some chromone derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and Bad, while downregulating anti-apoptotic proteins.[2] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases, the executioners of apoptosis.
Caption: Proposed apoptotic pathways induced by this compound derivatives.
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the steps for assessing the cytotoxicity of this compound derivatives against cancer cells using the MTT assay.[1][2][7][8][9]
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Activity: Combating Pathogenic Microbes
Certain this compound derivatives have exhibited significant activity against a range of pathogenic bacteria and fungi. Their broad-spectrum potential makes them attractive candidates for the development of new antimicrobial agents.
Comparative Antimicrobial Efficacy
The antimicrobial activity of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Derivative Type | Microorganism | MIC | Reference |
| Polyamine derivatives | Escherichia coli | - | [6] |
| Polyamine derivatives | Staphylococcus aureus | - | [6] |
| Chromone-3-carbonitriles | Candida albicans | 5-50 µg/mL | [5] |
| Quinazolin-4-ones | Bacillus subtilis | Moderate Activity | [8] |
| Quinazolin-4-ones | Candida albicans | Good Activity | [8] |
Expert Insight: The structure of the this compound derivative plays a crucial role in its antimicrobial spectrum and potency. For instance, the introduction of a polyamine chain can enhance activity against both Gram-positive and Gram-negative bacteria.[6] Furthermore, chromone-3-carbonitriles have shown particular promise as antifungal agents against various Candida species.[5]
Mechanism of Action: Disruption of Microbial Membranes
A key mechanism underlying the antimicrobial activity of some this compound derivatives is the disruption of the microbial cell membrane. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. For example, polyamine derivatives of 6-bromoindole have been shown to cause rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria. In fungi, such as Candida albicans, these compounds can also inhibit biofilm formation, a critical virulence factor.[5]
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of chemical compounds.
Materials:
-
Nutrient agar plates
-
Bacterial or fungal culture
-
Sterile cork borer or pipette tip
-
This compound derivative solutions of known concentrations
-
Positive control (e.g., a standard antibiotic)
-
Negative control (e.g., the solvent used to dissolve the compounds)
-
Incubator
Procedure:
-
Inoculation: Inoculate the surface of a nutrient agar plate uniformly with the test microorganism to create a lawn.
-
Well Creation: Use a sterile cork borer to create wells (typically 6-8 mm in diameter) in the agar.
-
Sample Addition: Add a fixed volume (e.g., 50-100 µL) of the this compound derivative solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no microbial growth around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Caption: Workflow for the α-glucosidase inhibition assay.
Conclusion and Future Directions
This compound derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their efficacy as anticancer, antimicrobial, and enzyme inhibitory agents is strongly dependent on the nature and position of substituents on the chromone core. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of these compounds as potential therapeutic agents. Future studies should focus on elucidating the precise molecular targets and signaling pathways involved in their biological effects, as well as on optimizing their pharmacokinetic and pharmacodynamic properties for in vivo applications.
References
- Raza, S., Islam, M., Çakır, F., & Senol, H. (2025). Targeting Lung Cancer: Synthesis, Characterization, Enzyme Inhibition, and Antiproliferative Activity of 1H‐Benzo[f]chromen‐1‐One‐Thiosemicarbazones Supported by Molecular Docking. ARCH PHARM.
- Fan, M., et al. (2023). Design, synthesis, biological evaluation, and docking study of chromone-based phenylhydrazone and benzoylhydrazone derivatives as antidiabetic agents targeting α-glucosidase. Bioorganic Chemistry, 132, 106384.
- Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(10), 2063-2072.
- Kim, J. H., et al. (2023). Antifungal and antibiofilm activities of chromones against nine Candida species. mBio, 14(5), e01351-23.
- Murti, Y., Singh, A. K., & Pathak, D. (2010). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Indian Journal of Pharmaceutical Sciences, 72(4), 523–527.
- Matos, M. J., et al. (2012). Inhibition of monoamine oxidase by selected C6-substituted chromone derivatives. European Journal of Medicinal Chemistry, 58, 43-50.
- BenchChem. (2025). Biological activities of chromone derivatives in medicinal chemistry. BenchChem Technical Guides.
- Cieplik, F., et al. (2021).
- Li, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. International Journal of Molecular Sciences, 22(11), 5680.
- Ghorab, M. M., et al. (2019). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules, 24(18), 3348.
- Perz, M., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5437.
- ResearchGate. (2024). (PDF) Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies.
- Al-Amiery, A. A., et al. (2022). Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. Scientific Reports, 12(1), 1-17.
- PubMed. (2021). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. PubMed.
- PubMed. (2014). Design, synthesis and biological evaluation of novel 6H-benzo[c]chromen-6-one, and 7,8,9,10-tetrahydro-benzo[c]chromen-6-one derivatives as potential cholinesterase inhibitors. PubMed.
- ResearchGate. (2021). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors.
- ResearchGate. (2019). Novel Furochromone Derivatives: Synthesis and Anticancer Activity Studies.
- Edmondson, D. E. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 24(11), 2085.
- Hradil, P., et al. (2022). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. Journal of Medicinal Chemistry, 65(1), 585-603.
- ResearchGate. (2020). Enzyme Inhibitory Kinetics and Molecular Docking Studies of Halo-Substituted Mixed Ester/Amide-Based Derivatives as Jack Bean Urease Inhibitors.
- bioRxiv. (2025).
- Semantic Scholar. (n.d.). Table 6 from Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Semantic Scholar.
- Taylor & Francis Online. (2021). Antiproliferative chromone derivatives induce K562 cell death through endogenous and exogenous pathways. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1369-1378.
- Bentham Science. (2020). Anti-proliferative Effects of Chromones: Potent Derivatives Affecting Cell Growth and Apoptosis in Breast, Bone-marrow and Cervical Cancer Cells. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1586-1598.
- PubMed. (2020). Anti-proliferative Effects of Chromones: Potent Derivatives Affecting Cell Growth and Apoptosis in Breast, Bone-marrow and Cervical Cancer Cells. PubMed.
- MDPI. (2023).
- Lee, K. H., et al. (2009). Antitumor Agents 270. Novel Substituted 6-Phenyl-4H-furo[3,2-c]pyran-4-one Derivatives as Potent and Highly Selective Anti-Breast Cancer Agents. Journal of Medicinal Chemistry, 52(18), 5720-5724.
- ResearchGate. (2023). Synthesis, biological evaluation, and molecular modelling of 3-Formyl-6-isopropylchromone derived thiosemicarbazones as α-glucosidase inhibitors.
- PubMed Central. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. Microbiology Spectrum, 10(2), e02320-21.
- PubMed. (1977). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. PubMed.
- PubMed. (2021).
- PubMed. (2015).
- MDPI. (2021). Structure–Activity Relationship of the Tyrosinase Inhibitors Kuwanon G, Mulberrofuran G, and Albanol B from Morus Species: A Kinetics and Molecular Docking Study. Molecules, 26(18), 5499.
- ResearchGate. (2024). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors.
Sources
- 1. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-proliferative Effects of Chromones: Potent Derivatives Affecting Cell Growth and Apoptosis in Breast, Bone-marrow and Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-proliferative Effects of Chromones: Potent Derivatives Affecting Cell Growth and Apoptosis in Breast, Bone-marrow and Cervical Cancer Cells | Bentham Science [benthamscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Halogen Effect: A Comparative Guide to 6-Bromochromone and Other Halogenated Chromones in Biological Assays
For researchers, scientists, and professionals in drug development, the chromone scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the synthesis of a wide range of biologically active compounds.[1] Halogenation of this core structure is a common strategy to modulate pharmacokinetic and pharmacodynamic properties, often leading to enhanced therapeutic potential. This guide provides an in-depth, objective comparison of 6-bromochromone and its halogenated analogs, supported by experimental data and established scientific principles. We will delve into their comparative performance in key biological assays, explore the underlying structure-activity relationships, and provide detailed experimental protocols to empower your research.
The Significance of Halogenation in Chromone Scaffolds
Halogen atoms, through their unique electronic and steric properties, can profoundly influence a molecule's biological activity.[2][3] The introduction of a halogen to the chromone ring can affect its lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5] The nature of the halogen atom—fluorine, chlorine, bromine, or iodine—plays a critical role, with each imparting distinct characteristics to the parent molecule.
This guide will focus on the impact of halogen substitution at the 6-position of the chromone ring, a site often targeted for modification to enhance biological effects. We will compare this compound with its fluoro, chloro, and iodo counterparts, examining their performance in anticancer and antimicrobial assays.
Comparative Biological Activity: A Data-Driven Analysis
Anticancer Activity
Halogenated chromones have demonstrated significant potential as anticancer agents, with their efficacy often linked to the nature and position of the halogen substituent.[6]
Table 1: Comparative Anticancer Activity of Halogenated Chromone Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 6,8-Dichloro-3-formylchromone | Human tumor cell lines | Cytotoxicity Assay | Not specified, but showed tumor cell-specific cytotoxicity | [7] |
| 6,8-Dibromo-3-formylchromone | Human tumor cell lines | Cytotoxicity Assay | Not specified, but showed tumor cell-specific cytotoxicity | [7] |
| Halogenated Phenoxychalcones (precursors to flavones and chromones) | MCF-7 (Breast Cancer) | MTT Assay | 1.52 - 1.87 | [6] |
| Brominated Furanones | PC-3 (Prostate Cancer) | Cytotoxicity Assay | 0.93 | [8] |
| Brominated Furanones | HCT-116 (Colon Cancer) | Cytotoxicity Assay | 0.4 | [8] |
Note: The data presented is for various halogenated chromone and related heterocyclic derivatives. Direct IC50 values for simple 6-halochromones are not consistently available in comparative studies.
Structure-Activity Relationship (SAR) in Anticancer Activity:
The anticancer activity of halogenated chromones is influenced by several factors:
-
Electronegativity and Size: The electronegativity and atomic radius of the halogen affect its ability to form interactions with biological targets. Bromine, with its moderate electronegativity and larger size compared to chlorine and fluorine, can form effective halogen bonds, which are non-covalent interactions between a halogen atom and an electron-rich atom.[5][9] These bonds can contribute to the binding affinity of the compound to its target protein.
-
Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets. The order of increasing lipophilicity is typically F < Cl < Br < I. This property can influence the bioavailability and cellular uptake of the drug.
-
Position of Halogenation: The position of the halogen on the chromone ring is critical. Substitution at the 6 and 8 positions has been shown to be favorable for cytotoxic activity.[7]
Antimicrobial Activity
Halogenated chromones have also emerged as promising antimicrobial agents, with activity against a range of pathogenic bacteria and fungi.[10][11]
Table 2: Comparative Antimicrobial Activity of Halogenated Chromone Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Mono-halogenated nitrochromenes | S. aureus | 8-32 | [10][12] |
| Tri-halogenated 3-nitro-2H-chromenes | S. aureus (multidrug-resistant) | 1-8 | [10][12] |
| This compound-3-carbonitrile | Candida albicans | >70% biofilm inhibition at 5 µg/mL | |
| Chromone derivatives with chloro and bromo groups | Various bacterial and fungal strains | Showed significant inhibitory potential | [4] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Structure-Activity Relationship (SAR) in Antimicrobial Activity:
The antimicrobial potency of halogenated chromones is dictated by several structural features:
-
Halogen Type: Studies on halogenated nitrochromenes have shown that the presence of multiple halogen atoms can potentiate antibacterial activity.[10][12] While direct comparisons of single halogen substitutions at the 6-position are limited, the general trend suggests that heavier halogens like bromine and iodine can enhance activity due to increased lipophilicity and the potential for halogen bonding.[3]
-
Lipophilicity and Membrane Permeability: The increased lipophilicity conferred by halogens can facilitate the passage of the compound across the microbial cell wall and membrane, leading to higher intracellular concentrations.
-
Mechanism of Action: The precise mechanism of action for many halogenated chromones is still under investigation. However, it is believed that they may interfere with essential cellular processes such as DNA replication, protein synthesis, or cell wall formation.
Experimental Protocols for Biological Assays
To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key biological assays.
Anticancer Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow for MTT-based Cytotoxicity Assay
Caption: Workflow for the MTT-based cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of the halogenated chromones in DMSO. Perform serial dilutions in cell culture medium to obtain the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]
Workflow for Broth Microdilution Assay
Caption: General workflow for the broth microdilution assay.
Detailed Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the halogenated chromone stock solutions in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Mechanistic Insights and Future Directions
The biological activity of halogenated chromones is intricately linked to their ability to interact with specific molecular targets. The concept of halogen bonding , a directional non-covalent interaction between a halogen atom and a Lewis base, is increasingly recognized as a key determinant of binding affinity and selectivity.[5][9] The strength of this interaction generally follows the order I > Br > Cl > F.
Proposed Mechanism of Action
Caption: Proposed mechanism of action for halogenated chromones.
Future research should focus on synthesizing and systematically evaluating a complete series of 6-halogenated chromones (F, Cl, Br, I) in a panel of standardized anticancer and antimicrobial assays. This will provide a clearer, more direct comparison of their performance and allow for a more precise elucidation of the structure-activity relationships. Furthermore, computational studies, such as molecular docking, can provide valuable insights into the binding modes of these compounds and help in the rational design of more potent and selective derivatives.
Conclusion
This compound and other halogenated chromones represent a promising class of compounds with significant potential in drug discovery. The type and position of the halogen atom are critical determinants of their biological activity. While direct comparative data is still emerging, the available evidence suggests that the unique properties of bromine, including its size, electronegativity, and ability to form halogen bonds, make this compound a particularly interesting candidate for further investigation. By understanding the intricate interplay between chemical structure and biological function, researchers can continue to harness the power of halogenation to develop novel and effective therapeutic agents.
References
-
Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. [Link]
-
Mele, A., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1637. [Link]
-
Ford, M. C., & Ho, P. S. (2016). Halogen bonding (X-bonding): A biological perspective. Journal of Inorganic Biochemistry, 165, 145-152. [Link]
-
Valdameri, G., et al. (2013). Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. Journal of Medicinal Chemistry, 56(24), 9849–9860. [Link]
-
Lu, Y., Wang, Y., & Zhu, W. (2010). Nonbonding interactions of organic halogens in biological systems: implications for drug discovery and biomolecular design. Physical Chemistry Chemical Physics, 12(18), 4543-4551. [Link]
-
Gomes, P. A., et al. (2025). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Antibiotics, 14(3), 218. [Link]
-
Gomes, P. A., et al. (2025). Halogenated 3-Nitro-2 H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Antibiotics, 14(3), 218. [Link]
-
Halim, P. A., et al. (2021). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. Scientific Reports, 11(1), 23838. [Link]
-
ResearchGate. (2025). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. [Link]
-
Kawase, M., et al. (2007). Biological activity of 3-formylchromones and related compounds. In Vivo, 21(5), 829-834. [Link]
-
Singh, V., et al. (2023). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. Microbiology Spectrum, 11(6), e01905-23. [Link]
-
Kumar, A., & Kumar, R. (2021). Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules. Current Drug Discovery Technologies, 18(4), 476-493. [Link]
-
Özenver, N., et al. (2022). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 46(1), 152-165. [Link]
-
ResearchGate. (2023). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. [Link]
-
Abbas, S. Y., et al. (2022). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 7(32), 27851–27883. [Link]
-
Ford, M. C., & Ho, P. S. (2016). Halogen bonding (X-bonding): A biological perspective. Journal of Inorganic Biochemistry, 165, 145-152. [Link]
-
Dembitsky, V. M. (2016). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 14(3), 56. [Link]
-
Ibrahim, M. A. A., & Panda, S. S. (2017). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules, 22(10), 1641. [Link]
-
Szabó, L., et al. (2021). Comparison of Solution Chemical Properties and Biological Activity of Ruthenium Complexes of Selected β-Diketone, 8-Hydroxyquinoline and Pyrithione Ligands. Pharmaceuticals, 14(6), 518. [Link]
-
Lee, J. H., et al. (2023). Antifungal and antibiofilm activities of chromones against nine Candida species. mSphere, 8(5), e00230-23. [Link]
-
Tan, J. B. L., et al. (2021). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 26(17), 5291. [Link]
-
Cavallaro, G., et al. (2021). Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents. International Journal of Medicinal Chemistry, 2021, 5587034. [Link]
-
World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
Castro-Torres, V. A., et al. (2020). Synthesis and cytotoxic evaluation of halogenated furanones. Boletín de la Sociedad Química de México, 4(2), 118-129. [Link]
-
Slomiak, A., et al. (2021). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. Journal of Molecular Structure, 1224, 129033. [Link]
-
GARDP. (n.d.). Structure-activity relationship (SAR). [Link]
-
Li, Y., et al. (2020). Synthesis and cytotoxic evaluation of halogenated α-exo-methylene-lactones. Bioorganic & Medicinal Chemistry, 28(3), 115281. [Link]
-
Ullah, F., et al. (2021). In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease. Molecules, 26(23), 7384. [Link]
-
Medical Tube. (2024, December 24). Antimicrobial Susceptibility Test methods ; Definition and Types [Video]. YouTube. [Link]
-
Káňová, K., et al. (2021). Selectively Halogenated Flavonolignans—Preparation and Antibacterial Activity. Molecules, 26(16), 4991. [Link]
-
ResearchGate. (2025). A comparative study of different docking methodologies to assess the protein–ligand interaction for the E. coli MurB enzyme. [Link]
-
Castro-Torres, V. A., et al. (2020). Synthesis and cytotoxic evaluation of halogenated furanones. Boletín de la Sociedad Química de México, 4(2), 118-129. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Halogen bonding (X-bonding): A biological perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Halogenated 3-Nitro-2 H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 6-Bromochromone Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of 6-bromochromone is a critical checkpoint in ensuring the quality, stability, and purity of intermediates and final active pharmaceutical ingredients (APIs). The selection of a suitable analytical method is not merely a procedural step but a foundational decision that impacts the integrity of all subsequent data. This guide provides an in-depth comparison of common analytical techniques for the quantification of this compound, grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, offering a self-validating framework for each described method. By synthesizing established analytical practices for structurally related compounds, we present robust, albeit hypothetical, methodologies and performance data to guide your analytical strategy.
The Analytical Imperative: Why Method Validation Matters
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3] This process is a cornerstone of pharmaceutical quality, ensuring that the chosen method yields data that is both accurate and reproducible.[1] The validation process evaluates a range of performance characteristics, which are dictated by the intended application of the method, be it for impurity testing, stability studies, or routine quality control.[6][7][8]
Comparative Overview of Analytical Techniques
The quantification of a brominated heterocyclic compound like this compound can be approached through several analytical lenses. The most prevalent and powerful of these are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. Each technique presents a unique set of advantages and limitations concerning selectivity, sensitivity, and complexity.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by detection (commonly UV).[9] | Chromatographic separation of volatile compounds in the gas phase followed by detection.[10] | Measurement of the absorbance of light by the analyte in a solution at a specific wavelength.[11] |
| Selectivity | High | Excellent | Low to Moderate |
| Sensitivity | Moderate (ng/mL to µg/mL) | High (pg/mL to ng/mL) | Low (µg/mL) |
| Linearity Range (Hypothetical) | 1 - 150 µg/mL | 0.1 - 50 µg/mL | 5 - 75 µg/mL |
| Accuracy (% Recovery - Hypothetical) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (%RSD - Hypothetical) | < 2.0% | < 3.0% | < 5.0% |
| LOD (Hypothetical) | 0.3 µg/mL | 0.03 µg/mL | 1.5 µg/mL |
| LOQ (Hypothetical) | 1.0 µg/mL | 0.1 µg/mL | 5.0 µg/mL |
| Typical Application | Routine quantification, purity analysis, stability testing. | Impurity profiling, analysis of residual solvents. | Preliminary quantification, in-process checks. |
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is often the gold standard for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[9] For a molecule like this compound, a reversed-phase HPLC method is the most logical starting point. The nonpolar nature of the brominated aromatic ring structure lends itself well to retention on a nonpolar stationary phase like C18.
-
Column: A C18 column is selected for its hydrophobic character, which will interact with the nonpolar regions of the this compound molecule, providing good retention and separation from more polar impurities.
-
Mobile Phase: A mixture of acetonitrile and water is a common choice for reversed-phase chromatography. Acetonitrile serves as the organic modifier; adjusting its concentration allows for the fine-tuning of the analyte's retention time. A mildly acidic mobile phase (e.g., using formic or phosphoric acid) is often employed to ensure the consistent protonation state of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.
-
Detection Wavelength: The chromone structure contains a chromophore that absorbs UV light. The detection wavelength should be set at the absorbance maximum (λmax) of this compound to achieve the highest sensitivity. This is determined by scanning a dilute solution of the analyte across a range of UV wavelengths.
Caption: Workflow for HPLC method development and validation.
-
Instrumentation: HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), an autosampler, and data acquisition software.
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (reagent grade), this compound reference standard.
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and Water (60:40 v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (hypothetical λmax).
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the this compound reference standard in the mobile phase. From this, prepare a series of calibration standards by serial dilution to concentrations ranging from 1 to 150 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample solution from the calibration curve.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[10] For this compound, GC can be an excellent choice, particularly for assessing purity and detecting volatile impurities. Its higher operating temperatures can be advantageous, but care must be taken to ensure the thermal stability of the analyte.
-
Column: A mid-polarity column, such as one with a cyanopropylphenyl-substituted stationary phase, would be a suitable choice.[12] This provides a different selectivity mechanism compared to the commonly used nonpolar phases, which can be beneficial for resolving this compound from structurally similar impurities.
-
Injector and Detector Temperature: The injector temperature must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. The detector temperature is also kept high to prevent condensation of the analytes as they elute from the column.
-
Oven Temperature Program: A temperature program (a gradual increase in column temperature over time) is typically used in GC to ensure that both volatile and less volatile components are eluted with good peak shape in a reasonable timeframe.
Caption: Workflow for GC method development and validation.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and a suitable capillary column (e.g., DB-17, 30 m x 0.25 mm, 0.25 µm).
-
Reagents: Dichloromethane (GC grade), this compound reference standard.
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL (split ratio 20:1).
-
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the this compound reference standard in dichloromethane. From this, prepare a series of calibration standards by serial dilution to concentrations ranging from 0.1 to 50 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in dichloromethane to achieve a final concentration within the calibration range.
-
Analysis: Inject the standard and sample solutions into the GC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample solution from the calibration curve.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler, more accessible technique that measures the absorption of light by a substance. While it lacks the specificity of chromatographic methods, it can be a valuable tool for rapid, in-process checks or for the quantification of pure samples where interfering substances are not expected.[11] Its primary limitation is that any substance in the sample that absorbs light at the same wavelength will interfere with the measurement.
-
Solvent Selection: The solvent used must dissolve the analyte and be transparent in the UV-Vis region of interest. Ethanol or methanol are common choices for chromone derivatives.
-
Wavelength of Maximum Absorbance (λmax): To ensure maximum sensitivity and adherence to the Beer-Lambert Law, the absorbance is measured at the wavelength where the analyte absorbs most strongly.
Caption: Workflow for UV-Vis Spectrophotometry method validation.
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Reagents: Ethanol (spectroscopic grade), this compound reference standard.
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in ethanol and scan the UV-Vis spectrum from 200 to 400 nm to determine the λmax.
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the this compound reference standard in ethanol. From this, prepare a series of calibration standards by serial dilution to concentrations ranging from 5 to 75 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in ethanol to achieve a final concentration that falls within the linear range of the calibration curve.
-
Analysis: Measure the absorbance of the blank (ethanol), standard solutions, and sample solutions at the predetermined λmax.
-
Quantification: Construct a calibration curve by plotting absorbance against the concentration of the standards. Determine the concentration of this compound in the sample solution using the equation of the line from the calibration curve.
Conclusion: Selecting the Appropriate Method
The choice between HPLC, GC, and UV-Vis spectrophotometry for the quantification of this compound depends entirely on the analytical objective.
-
For routine quality control, purity assessment, and stability studies , the high selectivity and robustness of HPLC make it the most suitable method.
-
For trace-level impurity analysis or when dealing with complex matrices where volatility is not an issue , GC offers superior sensitivity and resolving power.
-
For quick, in-process checks of relatively pure samples , UV-Vis spectrophotometry provides a rapid and cost-effective solution.
Ultimately, a thorough validation in accordance with ICH guidelines is mandatory to ensure that the chosen method is fit for its intended purpose, thereby guaranteeing the integrity of the data and the quality of the final product.[1][4][6]
References
- ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Validation of Analytical Procedures Q2(R2) - ICH.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- A Comparative Guide to Analytical Methods for the Quantification of 6-Bromoisoquinoline - Benchchem.
- Validation of Analytical Methods: A Review - Gavin Publishers.
- Validation of Analytical Methods Based on Chromatographic Techniques: An Overview - La démarche ISO 17025.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM - SciELO Brazil.
- A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC - Benchchem.
- Gas Chromatography Applications | Servomex.
- Gas Chromatographic Applications for a High-Performance Cyanopropylphenyl-Substituted Polydimethylsiloxane Column Technology | American Laboratory.
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. scielo.br [scielo.br]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Gas Chromatography Applications | Servomex [servomex.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. americanlaboratory.com [americanlaboratory.com]
A Comparative Guide to the Synthesis of 6-Bromochromone for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the chromone scaffold is a privileged structure, forming the backbone of numerous compounds with significant biological activities. Among its halogenated derivatives, 6-bromochromone is a key intermediate for the synthesis of potent therapeutic agents. The strategic placement of the bromine atom at the 6-position offers a versatile handle for further molecular modifications through various cross-coupling reactions, making the efficient synthesis of this building block a critical endeavor. This guide provides a comparative analysis of different synthetic routes to this compound, offering in-depth technical insights and experimental data to aid researchers in selecting the most suitable method for their specific needs.
Introduction to the Significance of this compound
This compound (4H-1-benzopyran-4-one, 6-bromo-) is a heterocyclic compound that serves as a crucial precursor in the development of a wide array of biologically active molecules.[1] Its derivatives have shown promise as antioxidant, anti-inflammatory, and anticancer agents. The bromine atom not only influences the electronic properties of the chromone ring system but also provides a reactive site for introducing further chemical diversity, a key strategy in the optimization of lead compounds in drug discovery programs.
Synthetic Strategies: A Head-to-Head Comparison
The synthesis of this compound predominantly starts from the commercially available 1-(5-bromo-2-hydroxyphenyl)ethanone, also known as 5'-bromo-2'-hydroxyacetophenone.[2] The core challenge lies in the efficient construction of the pyranone ring. This guide will explore and compare two prominent synthetic methodologies: a one-pot reaction involving N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a classical two-step approach via the Baker-Venkataraman rearrangement.
Route 1: The Efficient One-Pot Synthesis using N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
This modern approach offers a streamlined and efficient pathway to this compound. The reaction proceeds through an initial condensation of the starting material with DMF-DMA to form an enaminone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization to yield the final product.[3]
Reaction Workflow:
Caption: One-pot synthesis of this compound via an enaminone intermediate.
Experimental Protocol:
A mixture of 1-(5-bromo-2-hydroxyphenyl)ethanone and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is heated, typically under microwave irradiation to expedite the reaction.[3] Following the formation of the enaminone intermediate, an acid, such as concentrated hydrochloric acid, is introduced to catalyze the cyclization and subsequent elimination of dimethylamine, affording this compound.[3]
Causality Behind Experimental Choices:
The use of DMF-DMA serves a dual purpose: it acts as a reagent to introduce the necessary carbon atom for the pyranone ring and as a dehydrating agent. Microwave-assisted heating is employed to significantly reduce reaction times and often leads to higher yields compared to conventional heating methods.[4] The choice of a strong acid is crucial for the efficient cyclization and dehydration of the intermediate.
Route 2: The Classical Baker-Venkataraman Rearrangement
The Baker-Venkataraman rearrangement is a well-established, two-step method for the synthesis of chromones and flavones.[5][6][7] This pathway involves the O-acylation of the starting phenol followed by a base-catalyzed rearrangement to form a 1,3-diketone intermediate, which is then cyclized under acidic conditions.[5][8]
Reaction Workflow:
Caption: Two-step synthesis of this compound via Baker-Venkataraman rearrangement.
Experimental Protocol:
-
O-Acylation: 1-(5-bromo-2-hydroxyphenyl)ethanone is treated with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base like pyridine to form the corresponding ester.
-
Rearrangement and Cyclization: The isolated ester is then subjected to a strong base (e.g., potassium hydroxide or sodium hydride) to induce the Baker-Venkataraman rearrangement, yielding a 1,3-diketone.[7] This intermediate is subsequently treated with a strong acid (e.g., sulfuric acid in glacial acetic acid) and heated to effect cyclodehydration to the final this compound.[5]
Causality Behind Experimental Choices:
The initial O-acylation protects the phenolic hydroxyl group and sets the stage for the key rearrangement. The choice of a strong, non-nucleophilic base is critical for the deprotonation at the α-carbon of the ketone, initiating the intramolecular acyl transfer. The final acid-catalyzed cyclodehydration is a thermodynamically driven process that leads to the stable aromatic chromone ring system.
Performance Comparison: A Data-Driven Analysis
To provide an objective comparison, the following table summarizes the key performance metrics for the two synthetic routes. The data is based on representative experimental procedures found in the literature.
| Parameter | Route 1: One-Pot with DMF-DMA | Route 2: Baker-Venkataraman Rearrangement |
| Starting Material | 1-(5-Bromo-2-hydroxyphenyl)ethanone | 1-(5-Bromo-2-hydroxyphenyl)ethanone |
| Key Reagents | N,N-Dimethylformamide dimethyl acetal, Acid (e.g., HCl) | Acylating agent, Strong Base (e.g., KOH), Strong Acid (e.g., H₂SO₄) |
| Number of Steps | 1 (One-pot) | 2 |
| Reaction Time | Typically shorter (especially with microwave) | Generally longer |
| Typical Yield | Good to Excellent | Variable, often moderate to good |
| Procedural Simplicity | High (fewer workups and isolations) | Moderate (requires isolation of intermediate) |
| Atom Economy | Generally higher | Lower due to the use of protecting groups |
Conclusion and Recommendations
Both the one-pot synthesis using DMF-DMA and the classical Baker-Venkataraman rearrangement are viable methods for the preparation of this compound.
-
For rapid synthesis and high efficiency , the one-pot DMF-DMA method , particularly when coupled with microwave-assisted heating, is the superior choice. Its procedural simplicity and higher atom economy make it an attractive option for library synthesis and initial exploratory studies.
-
The Baker-Venkataraman rearrangement , while being a longer, two-step process, is a robust and well-understood reaction. It may be preferred in situations where the specific reagents for the one-pot method are unavailable or when a more traditional, scalable approach is desired.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research project, including the desired scale, available equipment, and time constraints. This guide provides the foundational knowledge and comparative data to make an informed decision, enabling the efficient and effective synthesis of the valuable this compound intermediate for advancing drug discovery and development programs.
References
-
Baker, W. Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones. J. Chem. Soc.1933 , 1381–1389. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Baker-Venkatraman Rearrangement. Name Reactions in Organic Synthesis. [Link]
-
Ganiu, M. O., Nepal, B., Van Houten, J. P., & Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron, 76(47), 131553. [Link]
-
Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. ResearchGate. [Link]
-
Ameen, D., & Snape, T. J. (2014). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Synthesis, 46(17), A-R. [Link]
-
Ameen, D., & Snape, T. J. (2014). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Synthesis, 46(17). [Link]
-
Triphosgene and its Application in Organic Synthesis. ResearchGate. [Link]
-
Ganiu, M. O., Nepal, B., Van Houten, J. P., & Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron, 76(47), 131553. [Link]
-
Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. ResearchGate. [Link]
-
Synthesis of (a) 2-bromo-1-(5-tert.butyl-3-methyl-4-hydroxyphenyl)-ethanone. Molbase. [Link]
-
Design, synthesis, in-vitro and in-silico studies of this compound based thiosemicarbazones as α-glucosidase inhibitors. ResearchGate. [Link]
-
(E)-1-(5-Bromo-2-hydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one. National Center for Biotechnology Information. [Link]
- Process for the distillative preparation of dimethylformamide dimethyl acetal.
-
Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Scirp.org. [Link]
-
(2E)-1-(5-bromo-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one. PubChem. [Link]
-
DIASTEREOSELECTIVE SYNTHESIS OF 6-BROMO-6-(1-HYDROXYETHYL)PENICILLANATE BY CROSS-COUPLING OF 6,6-DIBROMOPENICILLANATE AND ACETAL. HETEROCYCLES. [Link]
-
5'-Bromo-2'-hydroxyacetophenone. PubChem. [Link]
-
Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. National Center for Biotechnology Information. [Link]
-
A. One‐pot synthesis of 5‐, 6‐, and 7‐bromoindole, respectively, by... ResearchGate. [Link]
-
(E)-1-(5-Bromo-2-hydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one. Sci-Hub. [Link]
-
An efficient synthesis of 5-bromo-2-hydroxycyclohepta-2, 4, 6-trien-1-one and its methyl ether. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5'-Bromo-2'-hydroxyacetophenone | C8H7BrO2 | CID 95991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 6. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of 6-Bromochromone Derivatives in Oncology Research
A Senior Application Scientist's Guide to Benchmarking Against Established PI3K Inhibitors
This guide provides a comprehensive framework for evaluating the efficacy of novel 6-bromochromone derivatives as potential anticancer agents. We will navigate the rationale behind experimental design, present detailed protocols for key assays, and interpret hypothetical data to benchmark a representative this compound derivative against a known inhibitor of the PI3K/Akt/mTOR pathway, a critical signaling cascade frequently dysregulated in cancer.[1][2]
Introduction: The Rationale for Investigating this compound Derivatives
The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer properties.[3][4] The introduction of a halogen, specifically a bromine atom at the C6 position, can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic index.[5][6] Preliminary studies on various chromone derivatives have suggested their potential to induce apoptosis and arrest the cell cycle in tumor cell lines.[7][8]
Our objective is to benchmark the efficacy of a novel, hypothetical This compound derivative (designated BC-1) against a well-characterized, clinically relevant inhibitor. For this guide, we will target the Phosphoinositide 3-kinase (PI3K) pathway, a central node in cell proliferation, survival, and metabolism that is often hyperactivated in malignancies.[9] Our chosen benchmark compound is Buparlisib (BKM120) , a pan-Class I PI3K inhibitor that has been extensively studied in clinical trials.[10] This direct comparison will allow us to ascertain the relative potency and potential mechanistic advantages of our novel derivative.
The PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell growth and survival. Its inhibition is a validated strategy in cancer therapy. Understanding this pathway is crucial for interpreting the mechanism of action for our test compounds.
Caption: The PI3K/Akt signaling pathway and points of inhibition.
Experimental Design: A Multi-Tiered Benchmarking Workflow
To ensure a rigorous and comprehensive comparison, we employ a multi-tiered experimental approach. This workflow is designed to move from broad, high-throughput screening to specific, mechanism-of-action studies. The causality for this design is to first establish direct biochemical potency (Tier 1), then confirm cellular activity and general toxicity (Tier 2), and finally, elucidate the specific molecular mechanism leading to the observed cellular phenotype (Tier 3).
Caption: Multi-tiered workflow for inhibitor benchmarking.
Methodologies and Protocols
The trustworthiness of any comparative guide rests on the robustness and reproducibility of its protocols. The following methodologies are based on established standards in the field.[11][12]
Tier 1: In Vitro PI3K Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of BC-1 and Buparlisib on PI3K enzyme activity and calculate their half-maximal inhibitory concentrations (IC50).
Rationale: This biochemical assay isolates the enzyme from other cellular components, ensuring that any observed inhibition is due to direct interaction with the target protein. This is the cleanest way to measure on-target potency. A standardized operating procedure is critical for obtaining reliable results.[11]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT). Prepare serial dilutions of BC-1 and Buparlisib in DMSO, with a final in-assay DMSO concentration maintained at <1%.
-
Enzyme and Substrate: Use recombinant human PI3Kα enzyme. The substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), is embedded in lipid vesicles.
-
Reaction Initiation: In a 96-well plate, add the PI3K enzyme, the test compound (BC-1 or Buparlisib) or DMSO (vehicle control), and the PIP2 substrate. Allow a pre-incubation period of 15 minutes at room temperature to permit compound binding.
-
ATP Addition: Initiate the kinase reaction by adding a solution containing ATP (at a concentration close to its Km value) and γ-³²P-ATP. Incubate for 30 minutes at 30°C.
-
Reaction Termination: Stop the reaction by adding 8 M HCl.
-
Product Detection: Extract the radiolabeled lipid product (PIP3) using a chloroform/methanol mixture. The amount of incorporated ³²P is quantified using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Tier 2: Cell Viability Assay (MTT)
Objective: To measure the cytotoxic or cytostatic effects of the compounds on a relevant cancer cell line (e.g., MCF-7, a breast cancer line with a known PIK3CA mutation).
Rationale: Moving into a cellular context is essential to assess membrane permeability, off-target effects, and the compound's ultimate impact on cell survival. The MTT assay is a standard, colorimetric method for measuring cellular metabolic activity, which serves as a proxy for cell viability.[12]
Step-by-Step Protocol:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with a range of concentrations of BC-1 and Buparlisib (typically from 0.01 µM to 100 µM) for 72 hours. Include a DMSO-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control. Plot the results and determine the GI50 (concentration for 50% growth inhibition).
Tier 3: Mechanism of Action (MoA) Assays
Rationale: After observing a cellular effect (Tier 2), it is critical to confirm that this effect is mediated by the intended target (PI3K). We use Western blotting to probe the phosphorylation state of a key downstream effector, Akt, and a caspase activity assay to quantify the apoptotic response.
Objective: To visually confirm that BC-1 and Buparlisib inhibit PI3K signaling in cells by measuring the reduction in phosphorylated Akt (p-Akt).
Step-by-Step Protocol:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates. Once they reach 70-80% confluency, treat them with the GI50 concentration of BC-1, Buparlisib, or DMSO for 2-4 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against total Akt or a housekeeping protein like GAPDH.[13]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the p-Akt signal relative to total Akt indicates on-target pathway inhibition.[14]
Objective: To quantify the induction of apoptosis, a desired outcome for anticancer agents.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in a 96-well white-walled plate and treat with the GI50 concentration of each compound for 24 hours.
-
Assay Reagent: Use a commercially available luminescent assay kit that contains a proluminescent caspase-3/7 substrate.
-
Lysis and Substrate Cleavage: Add the assay reagent directly to the wells. The reagent lyses the cells and contains a substrate that is cleaved by active caspase-3 and -7, producing a luminescent signal.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Signal Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the luminescent signal to the number of cells (or a parallel viability assay) and express the results as a fold-change over the DMSO-treated control.[15][16]
Data Presentation and Interpretation
Hypothetical data is presented below to illustrate a potential outcome of this benchmarking study.
Table 1: Comparative Efficacy of BC-1 and Buparlisib
| Compound | Target | PI3Kα IC50 (nM) | MCF-7 GI50 (µM) | Caspase-3/7 Activation (Fold Change vs. Control) |
| BC-1 | PI3K | 85 | 1.2 | 4.5 |
| Buparlisib | Pan-PI3K | 52 | 0.9 | 4.8 |
Interpretation:
-
Biochemical Potency: Buparlisib shows higher potency against the isolated PI3Kα enzyme (IC50 = 52 nM) compared to BC-1 (IC50 = 85 nM). This is expected, as Buparlisib is a highly optimized clinical candidate.
-
Cellular Activity: The trend continues in the cell viability assay, with Buparlisib (GI50 = 0.9 µM) being slightly more potent than BC-1 (GI50 = 1.2 µM). The proximity of these values suggests that BC-1 has good cell permeability and is not significantly affected by cellular efflux mechanisms.
-
Apoptosis Induction: Both compounds induce a similar, robust activation of executioner caspases (~4.5 to 4.8-fold), indicating that the observed growth inhibition is primarily driven by inducing programmed cell death.[17]
Western Blot Interpretation: A corresponding Western blot would be expected to show a marked decrease in the band intensity for phospho-Akt (p-Akt) in cells treated with both BC-1 and Buparlisib, with little to no change in the total Akt band. This result would strongly validate that the cytotoxic effects observed are a direct consequence of inhibiting the PI3K pathway.[18]
Conclusion and Future Directions
This guide outlines a rigorous, scientifically-grounded workflow for benchmarking novel this compound derivatives against established inhibitors. Based on our hypothetical data, the derivative BC-1 demonstrates promising activity. While slightly less potent than the pan-PI3K inhibitor Buparlisib, its efficacy is within a comparable range, marking it as a viable lead compound for further investigation.
The causality behind its slightly lower potency could be due to differences in binding kinetics or isoform selectivity, which warrants further study. Future experiments should include:
-
Kinase Selectivity Profiling: Testing BC-1 against a broad panel of kinases to determine its selectivity and potential for off-target effects.
-
Isoform Specificity: Evaluating the inhibitory activity of BC-1 against other PI3K isoforms (β, δ, γ).
-
In Vivo Studies: Assessing the compound's efficacy, pharmacokinetics, and safety profile in animal models of cancer.
By following a structured, multi-tiered approach grounded in validated protocols, researchers can confidently assess the therapeutic potential of new chemical entities and make data-driven decisions in the drug development pipeline.
References
-
Design, syntheses, and antitumor activity of novel chromone and aurone derivatives. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity. (n.d.). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]
-
Synthesis and anticancer activity of chromone-based analogs of lavendustin A. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). PMC - NIH. Retrieved January 12, 2026, from [Link]
-
Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. Retrieved January 12, 2026, from [Link]
-
Design, syntheses, and antitumor activity of novel chromone and aurone derivatives. (2010). European Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
-
Caspase Protocols in Mice. (n.d.). PMC - PubMed Central - NIH. Retrieved January 12, 2026, from [Link]
-
Design and Synthesis of Chalcone and Chromone Derivatives as Novel Anticancer Agents. (2017). Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
-
Caspases activity assay procedures. (n.d.). ScienceDirect. Retrieved January 12, 2026, from [Link]
-
Caspase Activity Assay. (n.d.). Creative Bioarray. Retrieved January 12, 2026, from [Link]
-
Cancer Cell-Based Assays. (n.d.). Charles River Laboratories. Retrieved January 12, 2026, from [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. Retrieved January 12, 2026, from [Link]
-
Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (n.d.). Molecular Cancer Therapeutics. Retrieved January 12, 2026, from [Link]
-
Determination of Caspase Activation by Western Blot. (n.d.). PubMed - NIH. Retrieved January 12, 2026, from [Link]
-
List of PI3K Inhibitors + Uses, Types, Side Effects. (2023). Drugs.com. Retrieved January 12, 2026, from [Link]
-
Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. (2023). JoVE. Retrieved January 12, 2026, from [Link]
-
Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (2012). NIH. Retrieved January 12, 2026, from [Link]
-
Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved January 12, 2026, from [Link]
-
PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Immune cell-based screening assay for response to anticancer agents: applications in pharmacogenomics. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
-
The PI3K/Akt/mTOR pathway and inhibitors that target it. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Design, synthesis, in-vitro and in-silico studies of this compound based thiosemicarbazones as α-glucosidase inhibitors. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Small-molecule inhibitors of the PI3K signaling network. (n.d.). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]
-
Which proteins expression should I check by western blot for confirmation of apoptosis?. (2014). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Protocol for enzyme assays. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Guidelines for the digestive enzymes inhibition assay. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Enzyme assay techniques and protocols. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 12, 2026, from [Link]
-
Inhibition of monoamine oxidase by selected C6-substituted chromone derivatives. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved January 12, 2026, from [Link]
-
A Novel Chromone Derivative With Anti-Inflammatory Property via Inhibition of ROS-dependent Activation of TRAF6-ASK1-p38 Pathway. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. (n.d.). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]
-
Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. (n.d.). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]
-
New derivatives of 6-nitrocoumarin-3-thiosemicarbazone exhibit improved antiparasitic activity in the placenta against Trypanosoma cruzi and Toxoplasma gondii. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). MDPI. Retrieved January 12, 2026, from [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, syntheses, and antitumor activity of novel chromone and aurone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, syntheses, and antitumor activity of novel chromone and aurone derivatives. | Semantic Scholar [semanticscholar.org]
- 9. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
Bridging the Bench and the Body: A Comparative Guide to In Vitro and In Vivo Correlation of 6-Bromochromone's Anti-Inflammatory Activity
For researchers, scientists, and drug development professionals, the journey from a promising compound in a test tube to a potential therapeutic in a living system is fraught with challenges. A critical juncture in this journey is establishing a meaningful correlation between in vitro activity and in vivo efficacy. This guide provides an in-depth technical comparison of methodologies to assess the anti-inflammatory potential of 6-bromochromone, a synthetic heterocyclic compound, and to navigate the complexities of in vitro-in vivo correlation (IVIVC). While specific extensive in vivo data for this compound is still emerging, this guide will utilize established models and principles to outline a robust framework for its evaluation.
The chromone scaffold, a key feature of this compound, is associated with a range of biological activities, including anti-inflammatory properties[1][2]. The addition of a bromine atom at the 6-position can modulate this activity, making it a person of interest for further investigation[1]. This guide will explore the necessary experimental steps to characterize its anti-inflammatory profile, from initial cell-based assays to whole-organism models.
Section 1: Foundational In Vitro Assessment of Anti-Inflammatory Activity
The initial screening of this compound's anti-inflammatory potential begins with a battery of in vitro assays. These assays are designed to be rapid, cost-effective, and provide mechanistic insights into the compound's mode of action.
Inhibition of Pro-Inflammatory Enzymes
A common mechanism of anti-inflammatory drugs is the inhibition of enzymes that catalyze the production of inflammatory mediators. Key enzymes in this pathway are cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX)[3][4].
Experimental Protocol: In Vitro COX and LOX Inhibition Assays
-
Assay Principle: Colorimetric or fluorometric assays are used to measure the enzymatic activity of purified COX-1, COX-2, and 5-LOX in the presence of varying concentrations of this compound.
-
Procedure:
-
Prepare a reaction mixture containing the respective enzyme, a suitable substrate (e.g., arachidonic acid), and a chromogenic or fluorogenic probe.
-
Add this compound at a range of concentrations. Include a vehicle control (e.g., DMSO) and a known inhibitor (e.g., indomethacin for COX, zileuton for LOX) as positive controls.
-
Incubate the mixture at 37°C for a specified time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound. Determine the IC50 value, the concentration at which 50% of the enzyme activity is inhibited.
Modulation of Cytokine Production in Immune Cells
To understand the effect of this compound on cellular inflammatory responses, assays using immune cells such as macrophages are crucial. Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent inducer of inflammation in these cells, leading to the release of pro-inflammatory cytokines like TNF-α and IL-6.
Experimental Protocol: Cytokine Release Assay in LPS-Stimulated Macrophages
-
Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) or primary macrophages.
-
Stimulation and Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and LPS-only controls.
-
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α and IL-6 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Determine the dose-dependent effect of this compound on cytokine production and calculate the IC50 values.
Assessment of Cytotoxicity
It is imperative to distinguish between anti-inflammatory effects and general cytotoxicity. A compound that simply kills the cells will appear to reduce inflammatory markers. Therefore, a cytotoxicity assay should always be run in parallel with the activity assays.
Experimental Protocol: MTT Cell Viability Assay
-
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability[5].
-
Procedure:
-
Culture the same cells used in the activity assays (e.g., RAW 264.7 macrophages).
-
Treat the cells with the same concentrations of this compound used in the activity assays for the same duration.
-
Add MTT reagent to the cells and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. A significant decrease in viability at concentrations where anti-inflammatory activity is observed would suggest a cytotoxic effect.
Table 1: Hypothetical In Vitro Activity of this compound
| Assay | Parameter | This compound (IC50) | Indomethacin (IC50) |
| COX-1 Inhibition | IC50 | > 100 µM | 0.5 µM |
| COX-2 Inhibition | IC50 | 5 µM | 2 µM |
| 5-LOX Inhibition | IC50 | 15 µM | 1 µM |
| TNF-α Release (LPS-stimulated RAW 264.7) | IC50 | 8 µM | 10 µM |
| IL-6 Release (LPS-stimulated RAW 264.7) | IC50 | 12 µM | 15 µM |
| Cytotoxicity (RAW 264.7) | CC50 | > 50 µM | > 100 µM |
This data is hypothetical and for illustrative purposes only.
Section 2: Transitioning to In Vivo Models of Inflammation
While in vitro assays provide valuable initial data, they cannot fully replicate the complex biological environment of a living organism. In vivo models are essential to assess the efficacy, pharmacokinetics, and safety of this compound.[6][7]
Acute Inflammatory Models
Acute models are used to evaluate the effect of a compound on the initial phases of inflammation.
This is a widely used and well-characterized model of acute inflammation. Carrageenan injection into the paw of a rodent induces edema, which can be measured over time.[8][9]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Use male Wistar rats (180-200 g).
-
Treatment:
-
Administer this compound orally or intraperitoneally at various doses.
-
Include a vehicle control group and a positive control group (e.g., indomethacin).
-
-
Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each dose of this compound compared to the vehicle control group.
This model mimics the systemic inflammatory response seen in sepsis. LPS administration leads to a surge in pro-inflammatory cytokines in the blood.[10]
Experimental Protocol: LPS-Induced Cytokine Storm in Mice
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old).
-
Treatment: Administer this compound at various doses (e.g., orally) 1 hour before LPS challenge.
-
Induction of Inflammation: Inject LPS intraperitoneally (e.g., 5 mg/kg).
-
Sample Collection: Collect blood samples at different time points (e.g., 2, 6, and 24 hours) after LPS injection.
-
Cytokine Measurement: Measure the plasma levels of TNF-α and IL-6 using ELISA.
-
Data Analysis: Determine the dose-dependent reduction in systemic cytokine levels.
Chronic Inflammatory Models
Chronic models are necessary to evaluate the long-term efficacy of a compound in diseases with a persistent inflammatory component.
This model shares many features with human rheumatoid arthritis, including chronic inflammation, joint destruction, and immune system involvement.
Experimental Protocol: Adjuvant-Induced Arthritis in Rats
-
Animal Model: Use female Lewis rats.
-
Induction of Arthritis: Induce arthritis by a single intradermal injection of Freund's complete adjuvant at the base of the tail.
-
Treatment: Begin treatment with this compound (e.g., daily oral administration) on the day of adjuvant injection (prophylactic) or after the onset of clinical signs of arthritis (therapeutic).
-
Assessment:
-
Monitor body weight and clinical score of arthritis regularly.
-
Measure paw volume.
-
At the end of the study, perform histological analysis of the joints to assess cartilage and bone destruction.
-
-
Data Analysis: Compare the severity of arthritis in the treated groups with the vehicle control group.
Section 3: Correlating In Vitro Findings with In Vivo Efficacy
Establishing a robust IVIVC is a cornerstone of translational research. It allows for the prediction of in vivo performance based on in vitro data, which can guide formulation development and dose selection for clinical trials.[11][12][13]
Mechanistic Linkage
The first step in establishing a correlation is to link the in vitro mechanism of action to the in vivo observations. For instance, if this compound is a potent and selective COX-2 inhibitor in vitro, its in vivo anti-inflammatory activity in the carrageenan-induced paw edema model should be significant, as this model is highly dependent on prostaglandin production via COX-2.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
A quantitative IVIVC requires an understanding of the compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).
Experimental Workflow: Establishing a PK/PD Correlation
-
Pharmacokinetic Study:
-
Administer a single dose of this compound to a group of animals (e.g., rats).
-
Collect blood samples at multiple time points.
-
Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Determine key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
-
Pharmacodynamic Study:
-
In a parallel group of animals, induce inflammation (e.g., carrageenan paw edema).
-
Administer the same dose of this compound.
-
Measure the anti-inflammatory effect (e.g., reduction in paw edema) over time.
-
-
Correlation Analysis:
-
Plot the plasma concentration of this compound against the observed anti-inflammatory effect at corresponding time points.
-
Develop a mathematical model that describes the relationship between drug exposure and the pharmacological response.
-
Table 2: Hypothetical Pharmacokinetic and Pharmacodynamic Data for this compound in Rats
| Time (hours) | Plasma Concentration (ng/mL) | Paw Edema Inhibition (%) |
| 0.5 | 500 | 20 |
| 1 | 800 | 45 |
| 2 | 650 | 60 |
| 4 | 300 | 35 |
| 8 | 100 | 10 |
This data is hypothetical and for illustrative purposes only.
Visualization of the IVIVC Workflow
Caption: Workflow for establishing in vitro-in vivo correlation.
Conclusion
The evaluation of this compound's anti-inflammatory activity requires a systematic and multi-faceted approach. By integrating data from well-chosen in vitro and in vivo models, researchers can build a comprehensive understanding of its therapeutic potential. A robust IVIVC is not merely an academic exercise; it is a critical tool that can accelerate the drug development process, reduce reliance on extensive animal testing, and ultimately increase the probability of clinical success. The framework presented in this guide provides a clear path for the thorough investigation of this compound and other novel anti-inflammatory candidates.
References
-
Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]
-
Guzmán-Gutiérrez, S. L., Bonilla-Porras, A. R., & Farfán-García, E. D. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Molecules, 27(19), 6296. [Link]
-
Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology, 27(6), 937–950. [Link]
-
Sygnature Discovery. (2023, June 12). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. [Link]
-
Gokhale, A. B., Damre, A. S., Kulkarni, K. R., & Saraf, M. N. (2003). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 4(1), 1-8. [Link]
-
Chavan, M. J., Wakte, P. S., & Shinde, D. B. (2013). Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. Mini reviews in medicinal chemistry, 13(1), 95–100. [Link]
-
Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 128-138. [Link]
-
Insight Slice. (2024, August 31). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. [Link]
-
ResearchGate. (2025, August 8). Design, synthesis, in-vitro and in-silico studies of this compound based thiosemicarbazones as α-glucosidase inhibitors. [Link]
-
El-Sayed, N. F., et al. (2025). In vitro and in vivo antidiabetic evaluation of new Coumarin and Chromone derivatives: Design, synthesis and molecular modeling. Bioorganic Chemistry, 154, 108338. [Link]
-
Khan, K. M., et al. (2025). Synthesis, in vitro, and in silico studies of 7-fluorochromone based thiosemicarbazones as α-glucosidase inhibitors. Scientific Reports, 15(1), 6393. [Link]
-
ResearchGate. (2025, August 10). Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Gup, R., et al. (2012). In vitro antioxidant activity study of novel chromone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 533-541. [Link]
-
ResearchGate. (2025, August 9). Synthesis, characterization and anti-microbial activity of 6-bromo-4-(substituted phenyl) iminoflavone. [Link]
-
Alturas Analytics, Inc. (2026, January 6). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. [Link]
-
Kumondai, M., et al. (2001). Benzbromarone pharmacokinetics and pharmacodynamics in different cytochrome P450 2C9 genotypes. European Journal of Clinical Pharmacology, 57(8), 569-574. [Link]
-
Covey, D. F., & Hood, W. F. (1987). Stereochemistry of the functional group determines the mechanism of aromatase inhibition by 6-bromoandrostenedione. Endocrinology, 121(3), 1010-1016. [Link]
-
Slideshare. (n.d.). IN VITRO - IN VIVO CORRELATION. [Link]
-
National Toxicology Program. (2003, May 15). Appendix C6: In Vitro Cytotoxicity Test Methods BRD. [Link]
-
Qiu, Y., & Duan, J. Z. (2017). In Vitro/In Vivo Correlations: Fundamentals, Development Considerations, and Applications. In Developing Solid Oral Dosage Forms (pp. 451-473). Academic Press. [Link]
-
Assay Genie. (n.d.). Cytotoxicity Assays. [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
Zhang, J., et al. (2023). In vitro, in vivo, and in silico evaluation of the glucocorticoid receptor antagonist activity of 3,6-dibromocarbazole. Food and Chemical Toxicology, 180, 114048. [Link]
-
Mphahlele, M. J., et al. (2021). In Vitro α-Glucosidase and α-Amylase Inhibition, Cytotoxicity and Free Radical Scavenging Profiling of the 6-Halogeno and Mixed 6,8-Dihalogenated 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxides. Molecules, 26(16), 4995. [Link]
-
Taha, M., et al. (2018). Synthesis, in vitro α-glucosidase inhibitory activity and docking studies of novel chromone-isatin derivatives. Bioorganic Chemistry, 76, 153-161. [Link]
-
ResearchGate. (n.d.). Synthesis, in vitro, and in silico studies of 7-fluorochromone based thiosemicarbazones as α-glucosidase inhibitors. [Link]
-
Cuffari, C., et al. (2004). Pharmacokinetics of 6-thioguanine in patients with inflammatory bowel disease. Therapeutic Drug Monitoring, 26(4), 386-391. [Link]
-
Johnson, S. W., et al. (1993). Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent. Biochemical Pharmacology, 45(8), 1641-1648. [Link]
-
Infante, J. R., et al. (2017). Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors. Expert Opinion on Drug Metabolism & Toxicology, 13(5), 479-489. [Link]
-
Schett, A., et al. (2019). Clinical Pharmacokinetics and Pharmacodynamics of the Cyclin-Dependent Kinase 4 and 6 Inhibitors Palbociclib, Ribociclib, and Abemaciclib. Clinical Pharmacokinetics, 58(10), 1247-1262. [Link]
-
Mittleman, R., Zandomeni, R., & Weinmann, R. (1983). Mechanism of action of 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole. II. A resistant human cell mutant with an altered transcriptional machinery. The Journal of biological chemistry, 258(8), 5101–5107. [Link]
Sources
- 1. Buy this compound | 51483-92-2 [smolecule.com]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 7. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wuxibiology.com [wuxibiology.com]
- 9. ijpras.com [ijpras.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. premier-research.com [premier-research.com]
- 12. IN VITRO - IN VIVO CORRELATION | PPTX [slideshare.net]
- 13. kinampark.com [kinampark.com]
A Head-to-Head Comparison of 6-Bromochromone and 6-Chlorochromone for the Research Scientist
In the landscape of medicinal chemistry and materials science, the chromone scaffold stands as a privileged structure, serving as the foundation for a multitude of bioactive compounds and functional materials. The strategic placement of halogen substituents on this scaffold is a well-established method for modulating physicochemical properties and biological activity. Among the most utilized halogenated chromones are the 6-bromo and 6-chloro analogs. This guide offers a detailed, head-to-head comparison of 6-bromochromone and 6-chlorochromone, providing researchers, scientists, and drug development professionals with the critical data and insights necessary to make informed decisions in their experimental designs.
At a Glance: Key Physicochemical and Structural Differences
The fundamental difference between this compound and 6-chlorochromone lies in the nature of the halogen atom at the 6-position. This seemingly subtle variation has significant implications for the molecule's size, electronics, and reactivity.
| Property | This compound | 6-Chlorochromone |
| Molecular Formula | C₉H₅BrO₂ | C₉H₅ClO₂ |
| Molecular Weight | 225.04 g/mol | 180.59 g/mol |
| Appearance | White to light yellow crystalline powder | White to off-white crystalline powder |
| Melting Point | 135-139 °C | 134-140 °C |
| Solubility | Limited solubility in water, soluble in DMF and dichloromethane | Soluble in organic solvents like ethanol, DMSO, and DMF |
| CAS Number | 51483-92-2 | 33533-99-2 |
The greater atomic mass and van der Waals radius of bromine compared to chlorine result in a higher molecular weight for the bromo-analog. While their melting points are comparable, differences in their electronic nature can influence their reactivity and biological interactions.
Synthetic Accessibility: A Comparative Overview
Both this compound and 6-chlorochromone can be synthesized from appropriately substituted 2-hydroxyacetophenones. The choice of starting material and synthetic route can impact the overall yield and purity of the final product.
General Synthetic Workflow
A common approach involves the Vilsmeier-Haack reaction of the corresponding 2-hydroxyacetophenone to introduce a formyl group at the 3-position, followed by cyclization to form the chromone ring. The halogen is typically introduced on the starting phenol.
Caption: Generalized synthetic workflow for 6-halochromones.
Experimental Protocol: Synthesis of 6-Halogenated 3-Hydroxychromones
A representative synthesis of 6-chloro- and 6-bromo-3-hydroxychromone highlights the parallel nature of their preparation.
Reagents and Conditions:
-
(i) (1) N,N-dimethylformamide-dimethylacetal (DMFDMA)/MW; (2) HCl (conc.), CH₂Cl₂, reflux
-
(ii) (1) H₂O₂, NaOH, CH₂Cl₂, ice-bath; (2) HCl (conc.), reflux
This two-step process demonstrates that both compounds can be accessed through similar synthetic strategies, with the primary difference being the selection of the halogenated starting material.
Reactivity in Cross-Coupling Reactions: The Suzuki-Miyaura Perspective
The halogen at the 6-position serves as a crucial handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The reactivity of the C-X bond is a key differentiator between the bromo and chloro analogs.
In general, the C-Br bond is more reactive than the C-Cl bond in oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in the Suzuki-Miyaura catalytic cycle. This difference in reactivity can be attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.
Caption: Comparative reactivity in Suzuki-Miyaura cross-coupling.
Experimental Implications:
-
Reaction Conditions: Suzuki-Miyaura reactions with this compound can often be achieved under milder conditions (lower temperatures, less reactive catalysts) compared to 6-chlorochromone.
-
Catalyst Choice: While standard palladium catalysts are often sufficient for this compound, the coupling of 6-chlorochromone may necessitate more electron-rich and sterically hindered phosphine ligands to facilitate the more challenging oxidative addition step.
-
Selectivity: In molecules containing both chloro and bromo substituents, selective coupling at the bromo position is generally achievable.
A Comparative Look at Biological and Medicinal Applications
Both this compound and 6-chlorochromone serve as key intermediates in the synthesis of a wide array of biologically active molecules. The nature of the halogen can influence the potency and selectivity of the final compound.
Shared Applications:
-
Anti-inflammatory and Anti-cancer Agents: Both scaffolds are integral to the development of drugs targeting these disease areas.
-
Fluorescent Probes: Their inherent fluorescence and the ability to be further functionalized make them valuable in creating probes for biological imaging.
-
Antioxidant Research: The chromone core possesses antioxidant properties, and halogenation can modulate this activity.
-
Material Science: They are utilized in the development of advanced materials such as polymers and organic light-emitting diodes (OLEDs).
Comparative Biological Activity:
While direct, side-by-side comparisons of the biological activity of this compound and 6-chlorochromone are not extensively documented, studies on derivatives offer valuable insights. For instance, in a series of substituted chroman-4-one derivatives evaluated as SIRT2 inhibitors, an 8-bromo-6-chloro-2-pentylchroman-4-one demonstrated excellent inhibition, suggesting that the presence of both halogens can be beneficial for activity.
Research into other halogenated compounds has shown that a bromo-substituent can sometimes confer slightly greater potency compared to a chloro-substituent. This can be attributed to the higher lipophilicity and polarizability of bromine, which can enhance binding to biological targets. However, this is not a universal rule and is highly dependent on the specific biological target and the overall structure of the molecule.
Conclusion and Future Perspectives
The choice between this compound and 6-chlorochromone is a critical decision in the design of novel compounds. This compound offers the advantage of higher reactivity in key synthetic transformations like the Suzuki-Miyaura coupling, potentially leading to more efficient and versatile derivatization. Conversely, 6-chlorochromone is a lighter molecule and its lower reactivity can be advantageous in multi-step syntheses where selective functionalization is required.
From a biological standpoint, the influence of the halogen is nuanced. While bromine's properties may lead to enhanced potency in some cases, the specific context of the biological target is paramount. The development of derivatives containing both bromo and chloro substituents is an emerging area of interest, potentially offering a synergistic effect on biological activity.
Further head-to-head experimental studies are warranted to provide a more definitive comparison of their physicochemical properties, including a detailed analysis of their solubility in a range of solvents and their relative stability under various conditions. Comprehensive comparative studies of their biological activities against a panel of targets would also be invaluable to the scientific community. Such data would empower researchers to make more strategic decisions in the selection of these fundamental building blocks for the next generation of therapeutics and advanced materials.
References
-
J&K Scientific LLC. This compound | 51483-92-2. [Link]
-
Organic Letters. Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. [Link]
-
PubChem. This compound-3-carbonitrile. [Link]
-
ResearchGate. Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. Reagents and.... [Link]
-
ResearchGate. Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. Reagents and.... [Link]
-
MySkinRecipes. This compound. [Link]
-
CORE. Chromone - a valid scaffold in Medicinal Chemistry. [Link]
-
ChemBK. 6-chloro-3-formyl-7-methylchromone. [Link]
-
MySkinRecipes. 6-Chloro-7-methylchromone. [Link]
-
PubMed. Chromone Containing Hybrid Analogs: Synthesis and Applications in Medicinal Chemistry. [Link]
-
ResearchGate. Design, synthesis, in-vitro and in-silico studies of this compound based thiosemicarbazones as α-glucosidase inhibitors | Request PDF. [Link]
-
Pharmaffiliates. 51484-06-1| Chemical Name : this compound-2-carboxylic Acid. [Link]
-
SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]
-
PubMed. Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro. [Link]
- Google Patents. US4440690A - Process for the synthesis of 6-bromo-17,21-dihydroxy 3,11,20-trioxo-1,4-pregnadienes 17,21-diesters.
-
NIH. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC. [Link]
-
PubChem. 6-Chloro-3-formylchromone | C10H5ClO3 | CID 463777. [Link]
-
MDPI. Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. [Link]
-
NIH. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC. [Link]
-
Organic Reactions. The Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Frontiers. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]
-
PubMed. Biological activity of 3-formylchromones and related compounds. [Link]
-
NIH. Styrylchromones: Biological Activities and Structure-Activity Relationship - PMC. [Link]
-
NIH. Advances in Cross-Coupling Reactions - PMC. [Link]
-
NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
Semantic Scholar. 6-Chloropurines and organostannanes in palladium catalyzed cross coupling reactions. [Link]
-
ResearchGate. Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. [Link]
A Guide to the Cross-Validation of Analytical Results for 6-Bromochromone
For researchers, scientists, and drug development professionals, the unambiguous characterization of a chemical entity is the bedrock of reliable and reproducible science. The structural integrity and purity of a molecule like 6-bromochromone, a versatile building block in medicinal chemistry and materials science, must be confirmed not by a single measurement, but by a consensus of orthogonal analytical techniques.[1][2] This guide eschews a simple recitation of methods; instead, it provides an in-depth, field-proven strategy for the cross-validation of analytical results, grounded in the principles of scientific integrity and regulatory expectations.
The Orthogonal Quartet: A Multi-Pronged Approach to Validation
Our strategy for this compound employs a quartet of core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis (EA). Each method provides a unique piece of the puzzle, and together they form a self-validating system.
Sources
A Guide to Orthogonal Analytical Techniques for the Characterization of 6-Bromochromone
For researchers, scientists, and drug development professionals, the robust characterization of pharmaceutical intermediates like 6-bromochromone is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive characterization of this compound, a key building block in the synthesis of various biologically active compounds.[1] By employing a multi-faceted, orthogonal approach—using multiple, independent analytical methods—we can build a self-validating system that ensures the identity, purity, and structural integrity of the compound with a high degree of confidence.[2]
The principle of orthogonality in analytics is to measure the same critical quality attributes using techniques that rely on different physical or chemical principles.[3] This minimizes the risk of overlooking impurities or structural nuances that might be missed by a single method.[2][4] This guide will delve into the practical application and comparative analysis of several key techniques, providing not just the "how" but, more importantly, the "why" behind these experimental choices.
The Orthogonal Strategy for this compound
A comprehensive characterization of this compound necessitates a combination of techniques that provide complementary information. Our strategy is built on three pillars: chromatographic purity, spectroscopic identity, and definitive structural elucidation.
Caption: Orthogonal workflow for this compound characterization.
Chromatographic Techniques: Assessing Purity
Chromatographic methods are fundamental for separating and quantifying the main compound from any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful, yet orthogonal, techniques as they separate compounds based on different properties.[5][6]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is ideal for non-volatile and thermally labile compounds like chromones.[7] It separates analytes based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[7] For this compound, a reverse-phase C18 column is a common choice, separating compounds based on their polarity.
Causality Behind Experimental Choices: The choice of a C18 column is based on the semi-polar nature of the chromone scaffold. The mobile phase, typically a mixture of acetonitrile and water with a formic acid modifier, is optimized to achieve good peak shape and resolution.[7] UV detection is selected due to the strong absorbance of the chromone ring system.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is suitable for volatile and thermally stable compounds.[8] While chromones are not highly volatile, GC can be employed for this compound with appropriate method parameters. The separation in GC is based on the compound's boiling point and interaction with the stationary phase.[6] Coupling with a Mass Spectrometry (MS) detector provides excellent selectivity and allows for the identification of impurities based on their mass-to-charge ratio.[8][9]
Causality Behind Experimental Choices: The higher temperatures required for GC can be a double-edged sword; it ensures volatilization but may degrade thermally sensitive impurities.[6][10] Therefore, GC-MS serves as an excellent orthogonal method to HPLC, as it provides a different selectivity and can reveal impurities that might co-elute or be non-responsive in an HPLC-UV system.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning between liquid mobile and solid stationary phases.[9] | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[9] |
| Best Suited For | Non-volatile, polar, and thermally unstable compounds.[5] | Volatile and thermally stable compounds.[8] |
| Selectivity | High.[9] | Excellent, especially with MS detection.[9] |
| Sensitivity | Moderate (ng/mL to µg/mL).[9] | High (pg/mL to ng/mL).[9] |
| Temperature | Ambient to moderately elevated (e.g., 30 °C).[9] | High temperatures (e.g., 150-300 °C).[10] |
Spectroscopic Techniques: Confirming Identity
Spectroscopic methods provide a "fingerprint" of the molecule, confirming its structure and functional groups. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy each probe different aspects of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for structural elucidation of organic molecules in solution.[11] ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of the this compound structure.[11][12][13] Two-dimensional NMR techniques like COSY and HMBC can further establish the connectivity within the molecule.[11]
Causality Behind Experimental Choices: The choice of a deuterated solvent like CDCl₃ or DMSO-d₆ depends on the solubility of the sample.[11] The chemical shifts and coupling constants are unique to the this compound structure and can be compared to literature values or predicted data for verification.[14][15]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[16][17] For this compound, characteristic peaks for the carbonyl (C=O) group of the chromone ring, aromatic C=C bonds, and the C-Br bond can be expected.[13][18]
Causality Behind Experimental Choices: FTIR is a rapid and non-destructive technique that provides a quick confirmation of the key functional groups.[16] It is orthogonal to NMR as it probes vibrational energy levels rather than nuclear spin states.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule.[17] The chromone ring system has a characteristic UV absorption profile that can be used for identification and quantification.[16][19]
Causality Behind Experimental Choices: UV-Vis is a simple and robust technique often used in conjunction with HPLC for detection.[17] While not as structurally informative as NMR or FTIR, it provides complementary information about the electronic structure of the molecule and is a valuable tool for quantitative analysis.[9][17]
| Technique | Information Provided | Principle |
| NMR Spectroscopy | Detailed atomic connectivity and chemical environment.[11][12] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[12] |
| FTIR Spectroscopy | Presence of functional groups.[13][18] | Absorption of infrared radiation causing molecular vibrations.[16] |
| UV-Vis Spectroscopy | Electronic transitions in conjugated systems.[19] | Absorption of ultraviolet or visible light by electrons.[17] |
Definitive Structural and Thermal Analysis
While the combination of chromatographic and spectroscopic techniques provides a high level of confidence, X-ray crystallography offers the ultimate confirmation of the molecular structure in the solid state. Thermal analysis provides insights into the material's stability and purity.
Single-Crystal X-ray Crystallography
X-ray crystallography is a powerful technique that determines the precise three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern of an X-ray beam.[20][21] This provides unambiguous proof of the molecular structure, including bond lengths and angles.[21][22][23]
Causality Behind Experimental Choices: While obtaining suitable crystals can be a bottleneck, the resulting structural information is unparalleled.[24] It serves as the gold standard for structural confirmation and can reveal subtle conformational details not observable by other techniques.[20][21]
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques that measure changes in a material's properties as a function of temperature. TGA measures changes in mass, indicating decomposition or desolvation, while DSC measures heat flow, revealing phase transitions like melting.[25] The thermal decomposition of brominated compounds can be complex and may lead to the formation of hazardous byproducts.[26][27][28]
Causality Behind Experimental Choices: Thermal analysis is crucial for understanding the stability of this compound, which is important for storage and handling. The melting point determined by DSC is also a key indicator of purity.
Experimental Protocols
The following are representative protocols for the key analytical techniques discussed.
Protocol 1: Purity Analysis by HPLC-UV
Sources
- 1. This compound [myskinrecipes.com]
- 2. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 3. news-medical.net [news-medical.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. oudacademia.com [oudacademia.com]
- 8. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and NMR studies of novel chromone-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. d-nb.info [d-nb.info]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. FTIR and UV-Vis Spectroscopy [honeymanlaboratories.com]
- 18. FTIR and FTR spectral studies of 2-amino-6-bromo-3-formylchromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 21. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Protein crystallization: Eluding the bottleneck of X-ray crystallography [aimspress.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 28. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
A Senior Application Scientist's Guide to Comparative Docking of 6-Bromochromone Analogs Against PI3Kα
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the chromone scaffold remains a "privileged structure" due to the wide array of biological activities its derivatives possess. The strategic introduction of a bromine atom at the C-6 position not only modulates the molecule's electronic properties but also provides a versatile handle for further synthetic modifications, making 6-bromochromone a compelling starting point for novel therapeutic agents.[1] This guide presents a comparative molecular docking study of a focused series of hypothetical this compound analogs against the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3Kα), a critical and frequently mutated enzyme in human cancers.[2][3]
Our objective is to provide an in-depth, field-proven perspective on the computational evaluation of these potential inhibitors. We will move beyond a mere recitation of steps to explain the causality behind methodological choices, ensuring a self-validating and reproducible workflow. This guide is structured to bridge theoretical modeling with practical drug discovery insights, offering a clear rationale for structure-activity relationship (SAR) exploration.
The Rationale: Why PI3Kα and Why Docking?
The PI3K/Akt/mTOR signaling pathway is a master regulator of cell growth, proliferation, and survival.[2][4] Its aberrant activation is a hallmark of many cancers, often driven by mutations in the PIK3CA gene, which encodes the PI3Kα catalytic subunit.[5] Consequently, PI3Kα has emerged as a high-priority target for anticancer drug development. Molecular docking is an indispensable computational tool in this endeavor. It predicts the binding conformation and affinity of a small molecule (ligand) within the active site of a target protein, offering a rational, cost-effective method to prioritize compounds for synthesis and biological testing.[6] By comparing the docking performance of a series of structurally related analogs, we can generate initial hypotheses about the structure-activity relationships that govern their inhibitory potential.
Experimental Design: A Self-Validating Docking Workflow
The integrity of any in silico study hinges on a meticulously planned and executed protocol. The following workflow is designed to be robust and reproducible, incorporating essential steps for preparing the protein receptor and the candidate ligands before simulating their interaction.
Workflow Overview
Caption: Molecular docking experimental workflow.
Detailed Experimental Protocols
The following protocols are described for use with widely accessible and validated software such as AutoDock Tools and AutoDock Vina.[7][8][9][10][11]
Part 1: Preparation of the PI3Kα Receptor
Causality: The raw crystal structure from the Protein Data Bank (PDB) contains non-essential molecules (e.g., water, co-crystallized ligands) and lacks hydrogen atoms. This preparation phase is critical for creating a clean, chemically correct receptor model for the simulation.
-
Obtain Protein Structure: Download the 3D crystal structure of human PI3Kα. For this guide, we will reference PDB ID: 5XGH , which provides a high-resolution structure of the kinase domain complexed with an inhibitor.[12]
-
Clean the Structure: Using molecular visualization software (e.g., UCSF Chimera, PyMOL, AutoDock Tools), remove all water molecules and the co-crystallized ligand from the PDB file. If multiple protein chains are present, retain only the catalytic subunit chain (e.g., Chain A).
-
Add Polar Hydrogens: Add polar hydrogen atoms to the protein, as these are crucial for forming hydrogen bonds, a key component of protein-ligand interactions.
-
Assign Partial Charges: Compute and assign Gasteiger partial charges to the protein atoms. The scoring function uses these charges to calculate electrostatic interactions.
-
Convert to PDBQT Format: Save the prepared receptor structure in the PDBQT file format. This format, required by AutoDock Vina, includes atomic coordinates, partial charges, and atom types.
Part 2: Preparation of this compound Analog Ligands
Causality: Ligands must be converted to 3D structures and their geometry optimized to find a low-energy, stable conformation before docking. This prevents the docking algorithm from wasting computational effort on energetically unfavorable starting poses.
-
Design and Draw Analogs: Create 2D structures of the this compound analogs using chemical drawing software (e.g., ChemDraw, MarvinSketch). For this study, we will evaluate the parent this compound (BCA-01) and four analogs with simple substitutions designed to probe electronic and steric effects.
-
BCA-01: this compound (Parent)
-
BCA-02: 6-Bromo-2-methylchromone
-
BCA-03: 6-Bromo-7-hydroxychromone
-
BCA-04: 6-Bromo-7-methoxychromone
-
-
Convert to 3D and Optimize: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). This ensures a stable, low-energy starting conformation for each ligand.
-
Define Rotatable Bonds: Identify and define the rotatable bonds within each ligand. This allows for conformational flexibility during the docking simulation, which is essential for finding the best fit in the protein's binding pocket.
-
Convert to PDBQT Format: Save the prepared ligand structures in the PDBQT file format.
Part 3: Molecular Docking Simulation with AutoDock Vina
Causality: The docking simulation requires a defined search space (the "grid box") to focus the computational search on the protein's active site, increasing efficiency and accuracy. The exhaustiveness parameter controls the thoroughness of the search.
-
Define the Binding Site (Grid Box): Identify the ATP-binding pocket of PI3Kα. The most reliable method is to center the grid box on the position of the co-crystallized ligand in the original PDB file (5XGH). A box size of 20 x 20 x 20 Å is typically sufficient to encompass the entire active site.
-
Create a Configuration File: Prepare a text file (conf.txt) that specifies the file paths for the receptor and ligand, the center and dimensions of the grid box, and the exhaustiveness of the search. An exhaustiveness value of 16 or 32 provides a good balance between computational speed and search thoroughness.
-
Run AutoDock Vina: Execute the docking simulation from the command line. Vina will sample different conformations of the ligand within the specified grid box and rank them based on its scoring function, which estimates the binding affinity in kcal/mol.
Comparative Docking Performance: Results and Analysis
The docking simulations yield a binding affinity score for the top-ranked pose of each analog. A more negative score indicates a stronger predicted binding affinity. The results for our hypothetical series are summarized below.
| Compound ID | Structure | Substitution | Hypothetical Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| BCA-01 | This compound | Parent Scaffold | -8.7 | Val851, Ser774 |
| BCA-02 | 6-Bromo-2-methylchromone | C2-Methyl | -9.1 | Val851, Met922, Trp780 |
| BCA-03 | 6-Bromo-7-hydroxychromone | C7-Hydroxyl | -9.9 | Val851, Asp933, Lys802 |
| BCA-04 | 6-Bromo-7-methoxychromone | C7-Methoxy | -9.4 | Val851, Asp933, Met922 |
Disclaimer: The binding affinity scores and interacting residues are hypothetical and for illustrative purposes, based on typical scores for PI3Kα inhibitors.[2][4][6] They serve to demonstrate how such data would be presented and interpreted in a real study.
Structure-Activity Relationship (SAR) Insights
-
Parent Scaffold (BCA-01): The parent this compound shows a strong predicted binding affinity of -8.7 kcal/mol, forming a crucial hydrogen bond with the hinge region residue Val851, a canonical interaction for kinase inhibitors.
-
Effect of C2-Methyl (BCA-02): The addition of a small, lipophilic methyl group at the C2 position results in a modest improvement in binding affinity (-9.1 kcal/mol). This is likely due to favorable hydrophobic interactions with residues like Met922 and Trp780 in a lipophilic sub-pocket of the active site.
-
Effect of C7-Hydroxyl (BCA-03): The C7-hydroxyl group leads to the most significant increase in predicted affinity (-9.9 kcal/mol). This analog is predicted to form an additional hydrogen bond with the side chain of Asp933 or Lys802, providing a strong anchoring point and demonstrating the value of adding hydrogen bond donors at this position.
-
Effect of C7-Methoxy (BCA-04): Methylation of the C7-hydroxyl group to a methoxy group (BCA-04) results in a binding affinity (-9.4 kcal/mol) that is better than the parent but weaker than the hydroxyl analog. While the methoxy group can still participate in some favorable interactions, it loses the ability to act as a hydrogen bond donor, highlighting the specific importance of the hydroxyl group in BCA-03's potent binding.
Biological Context: The PI3K/Akt/mTOR Signaling Pathway
The significance of inhibiting PI3Kα is best understood in the context of its signaling cascade. PI3Kα, upon activation by receptor tyrosine kinases (RTKs), phosphorylates PIP2 to generate PIP3, a critical second messenger that initiates a cascade leading to cell proliferation and survival.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
By effectively binding to the ATP pocket of PI3Kα, as predicted for analogs like BCA-03 , the phosphorylation of PIP2 is blocked. This action halts the downstream signaling cascade, ultimately suppressing the pro-tumorigenic effects of cell growth and survival, providing a clear mechanistic rationale for their development as anticancer agents.
Conclusion and Future Directions
This guide has detailed a comprehensive and scientifically rigorous workflow for the comparative molecular docking of this compound analogs against PI3Kα. The in silico results, though hypothetical, provide a strong, data-driven rationale for prioritizing analog BCA-03 (6-Bromo-7-hydroxychromone) for chemical synthesis and subsequent in vitro biological evaluation. The predicted hydrogen bonding with Asp933 serves as a testable hypothesis for its enhanced potency.
Future work should involve the synthesis of these analogs, confirmation of their inhibitory activity against PI3Kα in enzymatic assays, and evaluation of their anti-proliferative effects in cancer cell lines harboring PIK3CA mutations. This iterative cycle of computational design, chemical synthesis, and biological testing is the cornerstone of modern, structure-based drug discovery.
References
-
Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022). National Institutes of Health (NIH). Available from: [Link]
-
Structure of PIK3CA with covalent inhibitor 19. (2022). RCSB PDB. Available from: [Link]
-
AutoDock Vina. The Scripps Research Institute. Available from: [Link]
-
Docking scores (kcal/mol) and H-bond interactions between compounds and PI3Ka (PDB ID: 2RD0). ResearchGate. Available from: [Link]
-
AutoDock Vina: Molecular docking program. Autodock Vina 1.2.0 documentation. Available from: [Link]
-
PI3Ka H1047R co-crystal structure with inhibitor in cryptic pocket near H1047R (compound 12). (2024). RCSB PDB. Available from: [Link]
-
Basic docking. Autodock Vina 1.2.0 documentation. Available from: [Link]
-
Discovery of a Selective PI3K Inhibitor Through Structure-Based Docking and Multilevel In Silico Validation. (2024). MDPI. Available from: [Link]
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2024). YouTube. Available from: [Link]
-
Molecular insight into isoform specific inhibition of PI3K-α and PKC-η with dietary agents through an ensemble pharmacophore and docking studies. ResearchGate. Available from: [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. Available from: [Link]
-
Molecular insight into isoform specific inhibition of PI3K-α and PKC-η with dietary agents through an ensemble pharmacophore and docking studies. (2021). National Institutes of Health (NIH). Available from: [Link]
-
Crystal structure of PI3K complex with an inhibitor. (2018). RCSB PDB. Available from: [Link]
-
PI3Ka H1047R co-crystal structure with inhibitor in cryptic pocket (compound 5). (2024). RCSB PDB. Available from: [Link]
-
Synthesis of 2,3,6,8-tetrasubstituted Chromone Scaffolds. PubMed. Available from: [Link]
-
A, Different approaches used to pharmacologically inhibit PI3Kα. B,... ResearchGate. Available from: [Link]
-
Design, synthesis, in-vitro and in-silico studies of this compound based thiosemicarbazones as α-glucosidase inhibitors. ResearchGate. Available from: [Link]
-
This compound. MySkinRecipes. Available from: [Link]
-
SAR study of analogues 6, 7, and 8. ResearchGate. Available from: [Link]
-
Scaffold-switching: An exploration of 5,6-fused bicyclic heteroaromatics systems to afford antituberculosis activity akin to the imidazo[1,2-a]pyridine-3-carboxylates. (2015). National Institutes of Health (NIH). Available from: [Link]
-
structural changes & SAR for lead optimization. (2023). YouTube. Available from: [Link]
-
Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. (2023). National Institutes of Health (NIH). Available from: [Link]
-
Tailoring C-6-Substituted Coumarin Scaffolds for Novel Photophysical Properties and Stimuli-Responsive Chromism. (2021). PubMed. Available from: [Link]
-
Molecular docking studies for the identification of novel melatoninergic inhibitors for acetylserotonin-O-methyltransferase using different docking routines. (2013). PubMed Central. Available from: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular insight into isoform specific inhibition of PI3K-α and PKC-η with dietary agents through an ensemble pharmacophore and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. mdpi.com [mdpi.com]
- 7. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 8. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. rcsb.org [rcsb.org]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Analysis of 6-Bromochromone Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, computational chemistry provides an indispensable toolkit for accelerating the identification and optimization of lead compounds. Among these tools, Quantitative Structure-Activity Relationship (QSAR) modeling stands out as a powerful methodology for correlating the chemical structure of molecules with their biological activities.[1] This guide offers an in-depth comparison of QSAR methodologies as applied to chromone derivatives, with a specific focus on the 6-bromochromone scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological potential, including antifungal and antibiofilm activities.[2][3]
This document is structured to provide not only a comparative overview of existing models but also a detailed, field-proven protocol for conducting a robust QSAR analysis. We will delve into the causality behind experimental choices, ensuring that every step is part of a self-validating system, grounded in authoritative scientific principles.
The Foundation: Understanding QSAR in the Context of Chromones
QSAR is predicated on the principle that the biological activity of a chemical compound is a direct function of its molecular structure and physicochemical properties.[4] By developing a mathematical model, we can predict the activity of novel or untested compounds, thereby prioritizing synthesis efforts and minimizing resource expenditure.[1]
The chromone (1-benzopyran-4-one) core is a common motif in natural products, particularly flavonoids, which are known for a wide spectrum of biological effects, including antioxidant and enzyme inhibitory activities.[5] The introduction of a bromine atom at the 6-position can significantly modulate these properties by altering the electronic and lipophilic character of the molecule, making this compound derivatives a compelling subject for QSAR studies.
A successful QSAR model hinges on three pillars:
-
High-Quality Biological Data: A reliable dataset of compounds with consistently measured biological activities (e.g., IC₅₀, EC₅₀, MIC).
-
Relevant Molecular Descriptors: Numerical values that quantify the structural, physicochemical, and electronic features of the molecules.[6][7]
-
Statistically Robust Correlation Model: A validated mathematical equation linking the descriptors to the biological activity.
Comparative Analysis of QSAR Models for Chromone Scaffolds
While specific QSAR studies exclusively on this compound derivatives are nascent, a wealth of information can be gleaned from analyses of analogous chromone and flavonoid structures. These studies provide a blueprint for selecting appropriate methodologies and descriptors. Below is a comparative summary of different QSAR approaches applied to these scaffolds.
| Study Focus | Biological Activity | QSAR Method(s) | Key Descriptor Types | Statistical Performance (r², q², r²_pred) | Reference |
| 3-Iodochromone Derivatives | Antifungal | MLR, PCR, PLS | Electronic (DeltaEpsilonC), Dipole (ZCompDipole), Topological | MLR Model: r²=0.943, q²=0.911, r²_pred=0.837 | [8] |
| Synthetic Chromone Derivatives | Antioxidant (DPPH) | 3D-QSAR (MFA, G/PLS) | Steric, Electrostatic | r²=0.868, q² (r²_cv)=0.771, r²_pred=0.924 | [9][10] |
| Chromone Derivatives | HIV-1 Protease Inhibition | 3D-QSAR (MFA, G/PLS) | Steric, Electrostatic (Receptor-based alignment) | Receptor-based Model: r²=0.886, q²=0.789, r²_pred=0.995 | [11] |
| Flavonoid Derivatives | Antioxidant | MLR | Quantum-Chemical (Fukui Indices) | r²=0.816 | [12] |
| Flavonoid Derivatives | Antioxidant | PLS | Constitutional, Topological, Connectivity | Model showed suitable prediction for diverse sets. | [5] |
Insights from Comparison:
-
Methodology Choice: Both 2D-QSAR (using descriptors like electronic properties and connectivity indices) and 3D-QSAR (using steric and electrostatic fields) have proven effective for chromone derivatives.[8][9][11] The choice often depends on the dataset's structural diversity and whether a common alignment is feasible. For a series of this compound derivatives with varied substituents, a 2D-QSAR approach is often a robust starting point.
-
Descriptor Importance: Across different biological activities, electronic descriptors (e.g., orbital energies, dipole moments) and steric/shape descriptors consistently emerge as significant, highlighting their role in ligand-receptor interactions.[8][9]
-
Statistical Rigor: The reported models demonstrate strong statistical validation, with high correlation coefficients (r²), good internal predictive power (q² > 0.5), and excellent external predictive power (r²_pred > 0.6), which are hallmarks of a reliable QSAR model.[13][14]
A Validated Experimental Protocol for QSAR Analysis
This section provides a detailed, step-by-step workflow for conducting a scientifically sound QSAR study on this compound derivatives. The causality behind each step is explained to ensure a deep understanding of the process.
Workflow Overview
Caption: A comprehensive workflow for a robust QSAR analysis.
Step 1: Dataset Curation and Preparation
-
Action: Compile a dataset of this compound derivatives with their corresponding biological activities (e.g., IC₅₀ values against a specific target). Convert activities to a logarithmic scale (pIC₅₀ = -log(IC₅₀)) to ensure a more linear distribution.
-
Causality (Expertise): The quality of the QSAR model is fundamentally dependent on the quality of the input data.[15] Using a consistent biological assay from a single source minimizes experimental variability. A logarithmic transformation is standard practice as it often linearizes the relationship between structure and activity and normalizes the data distribution.
Step 2: Molecular Structure Generation and Optimization
-
Action: Draw the 2D structures of all compounds using chemical drawing software. Convert them to 3D structures and perform geometry optimization using a quantum chemical method. A common and reliable choice is Density Functional Theory (DFT) with the B3LYP functional and a basis set like 6-31G(d,p).[12]
-
Causality (Trustworthiness): Geometry optimization is critical to find a low-energy, stable conformation for each molecule.[16] This realistic 3D representation is the foundation for calculating accurate 3D descriptors (like surface area and volume) and electronic properties (like HOMO/LUMO energies).[16][17]
Step 3: Calculation of Molecular Descriptors
-
Action: Use specialized software to calculate a wide array of molecular descriptors.
-
Recommended Software: PaDEL-Descriptor, DRAGON, or Mordred are excellent choices, capable of calculating thousands of descriptors across different classes (0D, 1D, 2D, 3D).[18][19][20]
-
Descriptor Classes: Include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), and electronic (e.g., HOMO/LUMO energies, dipole moment) descriptors.[6][16]
-
-
Causality (Expertise): Casting a wide net of descriptors is initially necessary because the key drivers of activity are unknown. This data matrix, where rows are compounds and columns are descriptors, forms the basis for the statistical model. The goal is to later select a small subset of these descriptors that best explains the variance in biological activity.[21]
Step 4: Data Splitting and Pre-processing
-
Action: Divide the full dataset into a training set (typically 70-80% of the compounds) and a test set (20-30%). The split should be done rationally (e.g., using the Kennard-Stone algorithm) to ensure both sets span the chemical and biological space of the entire dataset. Remove constant or highly inter-correlated descriptors.
-
Causality (Trustworthiness): This step is the cornerstone of model validation.[1][14] The model is built only using the training set. The test set is kept "blind" and is used later to assess the model's ability to predict the activity of compounds it has never seen, which is the ultimate test of a QSAR model's utility.[13][22] Failing to use a proper external test set can lead to over-optimistic and misleading models.
Step 5: Model Development using Variable Selection and Regression
-
Action: Use the training set to build the QSAR model. A common approach is Multiple Linear Regression (MLR) combined with a feature selection method like a Genetic Algorithm (GA) or stepwise regression.[23][24] The goal is to find the best combination of descriptors that produces a statistically significant equation.
-
MLR Equation Form: pIC₅₀ = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ (where c are coefficients and D are descriptors).
-
-
Causality (Expertise): With thousands of calculated descriptors, there is a high risk of finding a chance correlation. Variable selection algorithms systematically search for the small subset of descriptors that has a true relationship with the biological activity, preventing model overfitting.[23] MLR is often preferred for its simplicity and clear interpretability.[25]
Step 6: Rigorous Model Validation
A QSAR model is only as good as its validation statistics. This is a non-negotiable step to ensure the model is robust and predictive.[13][14]
-
Action 1: Internal Validation (Robustness):
-
Perform Leave-One-Out (LOO) cross-validation on the training set. In this process, one compound is removed, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound.
-
Key Metric: The cross-validated correlation coefficient, q² (or Q²). A q² > 0.5 is generally considered indicative of a robust model.[26]
-
-
Action 2: External Validation (Predictivity):
-
Use the final model (built with the entire training set) to predict the pIC₅₀ values for the compounds in the external test set.
-
Key Metric: The predictive correlation coefficient, r²_pred (or R²_pred). This metric assesses the agreement between observed and predicted values for the test set. An r²_pred > 0.6 is a widely accepted threshold for a model with good predictive power.[27][28]
-
-
Action 3: Y-Randomization:
-
Randomly shuffle the biological activity values (the Y-vector) in the training set and rebuild the QSAR model with the original descriptor matrix. Repeat this process multiple times.
-
Causality (Trustworthiness): The resulting models should have very low r² and q² values. If a model with scrambled data shows good statistics, it strongly suggests that the original model was based on a chance correlation. This is a critical check for model reliability.[26]
-
Caption: The logical flow of QSAR model validation.
Step 7: Model Interpretation and Application
-
Action: Analyze the descriptors present in the final validated QSAR equation. Interpret their physical meaning to understand the structure-activity relationship. For example:
-
A positive coefficient for a lipophilicity descriptor (e.g., LogP) suggests that increasing lipophilicity enhances biological activity.
-
A negative coefficient for a steric descriptor (e.g., molecular volume) might indicate that bulky substituents are detrimental to activity, possibly due to steric hindrance at the binding site.
-
-
Causality (Expertise): This is the ultimate goal of QSAR—to translate a mathematical equation into actionable medicinal chemistry insights.[29] The model can guide the design of new this compound derivatives with potentially higher activity by modifying the molecular features identified as important by the validated descriptors.
Conclusion: From Data to Design
This guide provides a comprehensive framework for the comparative analysis and development of QSAR models for this compound derivatives. By grounding the workflow in established scientific principles and emphasizing rigorous, multi-faceted validation, researchers can build predictive models that are not mere statistical correlations but are instead powerful tools for hypothesis-driven drug design. The insights gained from interpreting the model's descriptors can illuminate the key molecular features governing biological activity, enabling the rational design of more potent and selective therapeutic agents. The successful application of this protocol will undoubtedly accelerate the journey from computational prediction to experimental validation in the quest for novel chromone-based drugs.
References
- Roy, K., Kar, S., & Das, R. N. (2015). Understanding the Basics of QSAR for Applications in Pharmaceutical Sciences and Risk Assessment. Academic Press.
- Sharma, M., & Ahuja, D. (2019). QSAR Studies of Flavonoids Derivatives for Antioxidant and Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 10(7), 3294-3303.
-
Pingaew, R., et al. (2008). 3D-QSAR investigation of synthetic antioxidant chromone derivatives by molecular field analysis. International Journal of Molecular Sciences, 9(3), 235-246. [Link]
-
Ghamali, M., et al. (2014). Antioxidant activity of flavonoids: a QSAR modeling using Fukui indices descriptors. Journal of Molecular Modeling, 20(10), 2476. [Link]
- Wold, S., et al. (2001). QSAR and QSPR model interpretation using partial least squares (PLS) analysis. Journal of Chemometrics, 15(7‐8), 581-597.
-
Worachartcheewan, A., et al. (2008). 3D-QSAR studies on chromone derivatives as HIV-1 protease inhibitors: application of molecular field analysis. Archiv der Pharmazie, 341(6), 357-364. [Link]
-
Votyakova, T. V., & Vladimirov, Y. A. (2012). Improved Quantitative Structure-Activity Relationship Models to Predict Antioxidant Activity of Flavonoids in Chemical, Enzymatic, and Cellular Systems. Free Radical Biology and Medicine, 52(1), 147-156. [Link]
-
Pars Silico. (n.d.). The Top 10 Software for QSAR Analysis. [Link]
-
Besztercey, A., et al. (2005). Quantitative Structure – Antioxidant Activity Relationships of Flavonoid Compounds. Molecules, 10(4), 511-518. [Link]
- De, P., Kar, S., & Roy, K. (2022). Prediction reliability of QSAR models: an overview of various validation tools. Archives of Toxicology, 96(5), 1231-1256.
-
Roy, K., et al. (2011). On various metrics used for validation of predictive QSAR models with applications in virtual screening and focused library design. Combinatorial Chemistry & High Throughput Screening, 14(6), 450-474. [Link]
- SYBYL Software. (n.d.). Partial Least Squares (PLS).
-
Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link]
-
Pingaew, R., et al. (2008). 3D-QSAR Investigation of Synthetic Antioxidant Chromone Derivatives by Molecular Field Analysis. ResearchGate. [Link]
-
Sharma, M., & Ahuja, D. (2019). QSAR Studies of Flavonoids Derivatives for Antioxidant and Antimicrobial Activity. ResearchGate. [Link]
- De, P., et al. (2012). QSAR – A computational analysis.
-
Ravichandran, V., et al. (2011). Validation of QSAR Models - Strategies and Importance. Scribd. [Link]
-
Tighadouini, S., et al. (2022). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. Molecules, 27(21), 7244. [Link]
-
Du, Q. S., et al. (2008). Current Mathematical Methods Used in QSAR/QSPR Studies. International Journal of Molecular Sciences, 9(10), 1978-1998. [Link]
-
Wikipedia. (n.d.). Quantitative structure–activity relationship. [Link]
-
Ambure, P., & Roy, K. (2016). Validation of QSAR Models. Basicmedical Key. [Link]
-
Tsolakou, A., et al. (2020). Partial Least Square Model (PLS) as a Tool to Predict the Diffusion of Steroids Across Artificial Membranes. Pharmaceutics, 12(11), 1083. [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). E-Dragon Software. [Link]
-
Kumar, A., et al. (2021). Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides. Frontiers in Chemistry, 9, 674351. [Link]
-
Le, T. (2023). The detailed, step-by-step process for conducting a 2D-QSAR study: from preparation to publication. YouTube. [Link]
-
ProtoQSAR. (n.d.). Molecular Descriptors: Building Accurate Models. [Link]
-
UCSB. (n.d.). Tutorial: Molecular Descriptors in QSAR. [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). Partial Least Squares Program - Method Description. [Link]
-
Fiehn Lab. (n.d.). Molecular Descriptors. [Link]
-
ResearchGate. (2012). What is the best free software for QSAR and molecular docking? [Link]
-
Wyrębak, D., & Kafel, R. (2022). A Review of Machine Learning and QSAR/QSPR Predictions for Complexes of Organic Molecules with Cyclodextrins. International Journal of Molecular Sciences, 23(19), 11627. [Link]
-
Grisoni, F., et al. (2023). Utilizing Molecular Descriptor Importance to Enhance Endpoint Predictions. International Journal of Molecular Sciences, 24(10), 8758. [Link]
- Rosipal, R., & Krämer, N. (2006). Overview and Recent Advances in Partial Least Squares.
-
Karelson, M., Lobanov, V. S., & Katritzky, A. R. (1996). Quantum-Chemical Descriptors in QSAR/QSPR Studies. Chemical Reviews, 96(3), 1027-1044. [Link]
-
Verma, J., Khedkar, V. M., & Coutinho, E. C. (2010). A REVIEW ON ROLE OF MOLECULAR DESCRIPTORS IN QSAR: A COMPUTATIONAL METHODS APPROACH. PharmaTutor. [Link]
-
Le, T. (2023). Multiple linear regression (MLR) in QSAR studies using XLATST. YouTube. [Link]
-
Chirico, N., & Gramatica, P. (2011). Real external predictivity of QSAR models: how to evaluate it? Comparison of different validation criteria and proposal of using the concordance correlation coefficient. Journal of Chemical Information and Modeling, 51(9), 2320-2335. [Link]
-
Roy, K., & Mitra, I. (2011). On Two Novel Parameters for Validation of Predictive QSAR Models. Molecules, 16(2), 1660-1701. [Link]
-
Ferreira, M. M. C. (2002). Multivariate QSAR. Journal of the Brazilian Chemical Society, 13(6), 742-753. [Link]
-
Chirico, N., & Gramatica, P. (2011). Real External Predictivity of QSAR Models: How To Evaluate It? Comparison of Different Validation Criteria and Proposal of Using the Concordance Correlation Coefficient. ResearchGate. [Link]
- Roy, K. (n.d.).
-
VLife Sciences. (n.d.). Quantitative Structure Activity Relationship (QSAR). [Link]
-
Lee, S. K., et al. (2007). The development of 3D-QSAR study and recursive partitioning of heterocyclic quinone derivatives with antifungal activity. Bioorganic & Medicinal Chemistry Letters, 17(3), 641-647. [Link]
-
Optibrium. (n.d.). Machine Learning 101: How to train your first QSAR model. [Link]
-
Ghafourian, T., & Hemmateenejad, B. (2022). Comparison of various methods for validity evaluation of QSAR models. Journal of Cheminformatics, 14(1), 61. [Link]
-
de Oliveira, A. C. S., et al. (2023). In Silico and In Vitro Evaluation of the Antifungal Activity of a New Chromone Derivative against Candida spp. Journal of Fungi, 9(5), 534. [Link]
-
Drug Design Org. (n.d.). 3D-QSAR : Principles and Methods. [Link]
-
Lim, S., et al. (2023). Antifungal and antibiofilm activities of chromones against nine Candida species. Microbiology Spectrum, 11(6), e01783-23. [Link]
-
Basicmedical Key. (2016). Introduction to 3D-QSAR. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. In Silico and In Vitro Evaluation of the Antifungal Activity of a New Chromone Derivative against Candida spp. [mdpi.com]
- 3. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Descriptors: Building Accurate Models | ProtoQSAR [protoqsar.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. Frontiers | Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides [frontiersin.org]
- 9. 3D-QSAR investigation of synthetic antioxidant chromone derivatives by molecular field analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 3D-QSAR studies on chromone derivatives as HIV-1 protease inhibitors: application of molecular field analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antioxidant activity of flavonoids: a QSAR modeling using Fukui indices descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. On various metrics used for validation of predictive QSAR models with applications in virtual screening and focused library design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 15. vlifesciences.com [vlifesciences.com]
- 16. Tutorial: Molecular Descriptors in QSAR [people.chem.ucsb.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The Top 10 Software for QSAR Analysis [parssilico.com]
- 19. neovarsity.org [neovarsity.org]
- 20. E-Dragon Software [vcclab.org]
- 21. Utilizing Molecular Descriptor Importance to Enhance Endpoint Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparison of various methods for validity evaluation of QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Current Mathematical Methods Used in QSAR/QSPR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. malayajournal.org [malayajournal.org]
- 26. scribd.com [scribd.com]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. QSAR and QSPR model interpretation using partial least squares (PLS) analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Bromochromone for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 6-bromochromone, a halogenated heterocyclic compound. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. This compound is an irritant to the eyes, respiratory system, and skin.[1] While specific toxicity data for this compound is not extensively published, its structure as a halogenated organic compound necessitates that it be treated as hazardous waste.[2] Halogenated organic compounds are of particular concern due to their potential for persistence in the environment and the formation of toxic byproducts upon improper disposal.[3]
Table 1: Hazard Profile and Personal Protective Equipment (PPE) for this compound
| Hazard Category | Potential Effects | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin.[1] | Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side shields.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Wear appropriate protective gloves to prevent skin exposure.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | Wear appropriate protective eyeglasses or chemical safety goggles.[1] |
| Respiratory Irritation | Causes respiratory tract irritation.[1] | Handle in a well-ventilated area or a chemical fume hood. |
The Cornerstone of Disposal: Waste Segregation
The cardinal rule of chemical waste management is stringent segregation. This compound, as a brominated organic compound, falls into the category of halogenated organic waste .[1][4][5] It is critical to collect this waste stream separately from all other types of chemical waste.
Why Segregation is Non-Negotiable:
-
Regulatory Compliance: Environmental protection agencies mandate the segregation of halogenated organic compounds due to the specific treatment processes they require, such as high-temperature incineration.[1][5]
-
Safety: Mixing halogenated waste with other chemical classes, such as strong acids, bases, or oxidizers, can lead to dangerous and uncontrolled chemical reactions.[6]
-
Disposal Costs: Disposal facilities often charge significantly more for mixed waste streams. Keeping halogenated and non-halogenated solvents separate can reduce disposal costs.[7]
Procedural Guide to this compound Waste Management
This section provides a step-by-step protocol for the entire lifecycle of this compound waste within the laboratory, from generation to pickup.
Waste Generation and Initial Collection
All materials that come into direct contact with this compound must be considered contaminated and disposed of as hazardous waste. This includes:
-
Solid Waste: Contaminated weighing paper, gloves, pipette tips, and paper towels.
-
Liquid Waste: Unused or spent solutions containing this compound.
The Satellite Accumulation Area (SAA)
A Satellite Accumulation Area (SAA) is a designated location within the laboratory, at or near the point of waste generation, where hazardous waste is collected.[6][8]
Key Requirements for a this compound SAA:
-
The SAA must be under the control of the laboratory personnel generating the waste.[8]
-
A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.
-
The area should be clearly marked with a "Hazardous Waste Satellite Accumulation Area" sign.[8]
Waste Container Selection and Labeling
Container Selection:
-
Use a designated, leak-proof, and chemically compatible container for collecting halogenated organic waste. Chemically resistant plastic containers are often preferred.[8][9]
-
The container must have a secure, tight-fitting lid.[9]
-
Ensure the container is in good condition, free from cracks or deterioration.[1]
Labeling:
Proper labeling is a critical and legally mandated component of hazardous waste management.[8][9]
-
Initial Labeling: Before adding any waste, affix a hazardous waste label to the container.[2]
-
Content Identification: The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name (no formulas or abbreviations).[9] For a this compound waste container, this would be "this compound" and the name of any solvent used.
-
Hazard Identification: Indicate the primary hazards (e.g., "Irritant," "Toxic").[9]
Step-by-Step Waste Accumulation Protocol
-
Don Personal Protective Equipment (PPE): Before handling this compound or its waste, ensure you are wearing the appropriate PPE as outlined in Table 1.
-
Prepare the Waste Container: Select a compatible container and affix a fully completed hazardous waste label.
-
Transfer Waste: In a chemical fume hood, carefully transfer the this compound waste (solid or liquid) into the designated container.
-
Secure the Container: Immediately after adding waste, securely close the container lid. Containers must remain closed at all times except when actively adding waste.[9][10]
-
Store in SAA: Place the container in the designated Satellite Accumulation Area. Ensure it is segregated from incompatible waste streams.[6]
-
Maintain a Log: It is good practice to maintain a log sheet near the SAA to record the addition of waste to the container, including the date and approximate quantity.
Arranging for Final Disposal
-
Container Fullness: Do not overfill waste containers. A good rule of thumb is to fill liquid containers to no more than 90% capacity to allow for vapor expansion.[1]
-
Scheduling Pickup: Once the waste container is approaching full, or if the experiment is complete, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup.[2]
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
Spill Management and Decontamination
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Spill Cleanup Protocol:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate if Necessary: For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.
-
Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1]
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or spill pillows to contain the spill.[2]
-
Collect Waste: Carefully sweep or scoop the absorbent material and place it into a sealed, labeled hazardous waste container.[1]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Equipment Decontamination:
-
Glassware and equipment contaminated with this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic waste.
-
After solvent rinsing, wash the equipment with soap and water.
Advanced Topic: Potential for Laboratory-Scale Dehalogenation
For research settings with advanced capabilities, reductive dehalogenation of aryl bromides can be a method to chemically alter the waste before disposal. This is a complex chemical process and should only be attempted by trained personnel with a thorough understanding of the reaction. One common method involves catalytic hydrogenation using a palladium-on-carbon catalyst.[11] This process can convert the aryl bromide to a less hazardous aromatic compound. However, this is not a standard disposal procedure and should be considered a chemical transformation step within an experimental protocol.
The Environmental Imperative for Proper Disposal
The improper disposal of halogenated organic compounds like this compound poses a significant threat to aquatic ecosystems.[3][12][13] These compounds can be persistent in the environment and may bioaccumulate in organisms.[3][14] While specific ecotoxicity data for this compound is limited, studies on similar brominated phenols have shown them to be toxic to aquatic life, including algae and daphnia.[15] Therefore, ensuring that this compound waste enters the correct, regulated disposal stream is a critical responsibility for all laboratory professionals.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Guidelines for Laboratory Hazardous Waste accumulation. (n.d.).
- Material Safety Data Sheet - this compound. (n.d.). Cole-Parmer.
- Instructions for Hazardous Waste Satellite Accumulation Areas. (2024, February). Angelina College.
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Hazardous waste segregation. (n.d.).
- Satellite Accumulation Area Guidance for Large Quantity Generators. (n.d.). Colorado Department of Public Health & Environment.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
- Laboratory Safety Manual. (n.d.). Case Western Reserve University.
- Halogenated Solvents in Laboratories. (n.d.). Temple University.
-
How to Prepare and Store Hazardous Waste. (n.d.). UCLA Environment, Health & Safety. Retrieved from [Link]
- Guidelines for HW Satellite Accumulation Areas. (n.d.). Stevens EHS Consulting.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Managing Hazardous Chemical Waste in the Lab. (n.d.).
-
Effects of Halogenated Hydrocarbons on Aquatic Organisms. (1992). DTIC. Retrieved from [Link]
-
Laboratory Hazardous Waste Accumulation and Treatment. (n.d.). Department of Toxic Substances Control. Retrieved from [Link]
-
Effects of Halogenated Hydrocarbons on Aquatic Organisms. (n.d.). DTIC. Retrieved from [Link]
- Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. (n.d.).
-
Reductions of aryl bromides in water at room temperature. (2012). PMC. Retrieved from [Link]
-
Practical iron-catalyzed dehalogenation of aryl halides. (n.d.). RSC Publishing. Retrieved from [Link]
-
Halogenated contaminants in farmed salmon, trout, tilapia, pangasius, and shrimp. (2009). PubMed. Retrieved from [Link]
-
Aquatic toxicity assessment of the additive 6-methylcoumarine using four experimental systems. (n.d.). PubMed. Retrieved from [Link]
-
Enzymatic assays for the assessment of toxic effects of halogenated organic contaminants in water and food. A review. (2020). PubMed. Retrieved from [Link]
-
Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. (n.d.). NIH. Retrieved from [Link]
-
Halogenated environmental contaminants in fish from Estonian coastal areas. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. How to Prepare and Store Hazardous Waste | Environment, Health & Safety [ehs.ucla.edu]
- 2. Rapid degradation of brominated haloacetaldehydes at elevated temperature: Kinetics and newly discovered mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic assays for the assessment of toxic effects of halogenated organic contaminants in water and food. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accumulation - Washington State Department of Ecology [ecology.wa.gov]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. Chapter 6 - Where Hazardous Waste Is Generated (Satellite Accumulation Areas) | Environment, Health and Safety [ehs.cornell.edu]
- 9. adminfinance.fresnostate.edu [adminfinance.fresnostate.edu]
- 10. angelina.edu [angelina.edu]
- 11. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Halogenated contaminants in farmed salmon, trout, tilapia, pangasius, and shrimp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Handling of 6-Bromochromone
As a Senior Application Scientist, it is imperative to approach every compound with a thorough understanding of its properties and the necessary precautions for its handling. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 6-Bromochromone. Our goal is to empower you with the knowledge to work safely and effectively, building a foundation of trust through value-added information that extends beyond the product itself.
Disclaimer: This guide is intended for informational purposes and should supplement, not replace, your institution's specific safety protocols and the product's Safety Data Sheet (SDS). Always consult your organization's Environmental Health and Safety (EHS) department for guidance tailored to your specific work environment.
Understanding the Risks: Hazard Analysis of this compound
This compound is a crystalline solid that is classified as an irritant.[1] The primary hazards associated with this compound are:
-
Eye Irritation: Causes serious eye irritation, potentially leading to chemical conjunctivitis.[1]
-
Skin Irritation: Causes skin irritation and may be harmful if absorbed through the skin.[1]
-
Respiratory Tract Irritation: Inhalation of dust can cause respiratory tract irritation.[1]
-
Ingestion: May be harmful if swallowed and can cause irritation of the digestive tract.[1]
While comprehensive toxicological data for this compound is limited, its classification as a halogenated aromatic compound warrants a cautious approach.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following recommendations are based on a thorough hazard assessment and are designed to provide a robust barrier against exposure. In accordance with OSHA standard 29 CFR 1910.132, employers are required to assess workplace hazards and provide appropriate PPE.[2][3][4]
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves (minimum thickness of 4-8 mil) | Nitrile and neoprene gloves offer good resistance to a range of organic chemicals, including halogenated compounds.[5][6] A double layer of gloves is recommended to provide an extra barrier and to allow for safe removal of the outer glove in case of contamination. |
| Eye Protection | Chemical splash goggles with indirect ventilation | Standard safety glasses do not provide adequate protection from dust particles.[7] Chemical splash goggles that conform to ANSI Z87.1 standards create a seal around the eyes, protecting them from airborne powder and potential splashes.[7] Indirect ventilation helps to reduce fogging while still preventing the entry of chemical dust.[8] |
| Body Protection | A fully fastened laboratory coat | A lab coat provides a removable barrier to protect skin and personal clothing from contamination with the powdered chemical. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher | Due to the irritant nature of this compound dust, respiratory protection is essential, especially when handling the powder outside of a certified chemical fume hood.[9] An N95 respirator will filter at least 95% of airborne particles.[10][11] For operations with a higher potential for aerosolization, a higher level of respiratory protection, such as a P100 respirator or a Powered Air-Purifying Respirator (PAPR), should be considered.[12] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is crucial for minimizing the risk of exposure and ensuring the integrity of your research.
Pre-Handling Checklist:
-
Safety Data Sheet (SDS) Review: Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Engineering Controls: Ensure that a certified chemical fume hood is available and functioning correctly.
-
PPE Inspection: Inspect all PPE for any signs of damage or wear and tear.[13]
-
Spill Kit: Confirm that a spill kit containing appropriate materials for a hazardous powder spill is readily accessible.
Handling Procedure:
The following workflow is designed to guide you through the safe handling of this compound, from preparation to the initiation of your experiment.
Caption: Workflow for the safe handling of this compound.
-
Donning PPE: Put on all required PPE in the correct order: lab coat, respirator, goggles, and then gloves (the outer pair over the cuff of the lab coat).
-
Working in a Fume Hood: All manipulations of solid this compound should be performed in a certified chemical fume hood to minimize the inhalation of dust.[5]
-
Weighing: Use a tared weigh boat or paper to accurately weigh the desired amount of the compound. Handle the container with care to avoid generating dust.
-
Transfer: Carefully transfer the weighed powder to the reaction vessel. A powder funnel can aid in a clean transfer.
-
Dissolution: Add the desired solvent to the reaction vessel to dissolve the this compound. Once in solution, the risk of inhaling the powder is significantly reduced.
Emergency Procedures: Be Prepared
Spill Response:
In the event of a spill, it is crucial to act quickly and safely.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or you are not trained to handle it, evacuate the area and contact your institution's EHS department.[14]
-
Small Spills: For small, manageable spills, follow these steps:
-
Ensure you are wearing the appropriate PPE, including respiratory protection.
-
Gently cover the spill with an absorbent material designed for chemical spills.[15][16] Do not sweep the dry powder, as this will create dust.
-
Slightly moisten the absorbent material with a suitable solvent (e.g., isopropanol) to prevent the powder from becoming airborne.[17][18]
-
Carefully scoop the dampened material into a clearly labeled hazardous waste container.
-
Decontaminate the spill area with soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
First Aid:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][19] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[20] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan: Responsible Waste Management
All waste materials contaminated with this compound, including the chemical itself, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
Waste Segregation and Disposal Workflow:
Caption: Waste disposal workflow for this compound.
-
Solid Waste: All solid waste, including contaminated gloves, weigh paper, and spill cleanup materials, should be placed in a dedicated, clearly labeled hazardous solid waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a labeled hazardous liquid waste container. As a halogenated organic compound, this waste should not be mixed with non-halogenated solvent waste unless permitted by your institution's EHS department.[6]
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."
-
Disposal: Follow your institution's procedures for the disposal of hazardous waste. This typically involves arranging for a pickup by the EHS department. Do not dispose of this compound or its waste down the drain.[6] Chemical dehalogenation processes exist but are typically performed at specialized waste treatment facilities.[21][22][23]
By adhering to these guidelines, you can significantly reduce the risks associated with handling this compound and ensure a safer laboratory environment for yourself and your colleagues.
References
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. OSHA 29 CFR 1910.132. Retrieved from [Link]
-
Duke University Occupational & Environmental Safety Office. (n.d.). Instructions for Cleaning Spills of Powdered Hazardous Drugs. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (1990). A Guide for Evaluating the Performance of Chemical Protective Clothing (DHHS (NIOSH) Publication No. 90-109). Retrieved from [Link]
-
eCFR. (n.d.). 29 CFR Part 1910 Subpart I -- Personal Protective Equipment. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.132 - General requirements. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound. Retrieved from [Link]
-
The University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
-
Pesticide Environmental Stewardship. (n.d.). Spill Cleanup. Retrieved from [Link]
-
Creative Safety Supply. (n.d.). OSHA 1910.132 Personal Protective Equipment (PPE). Retrieved from [Link]
-
Michigan State University Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol. Retrieved from [Link]
-
The University of British Columbia Safety & Risk Services. (2020). Hazardous Drugs Spill Clean Up. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (n.d.). Recommendations for Chemical Protective Clothing. CDC Archive. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Enforcement Guidance for Personal Protective Equipment in General Industry. Retrieved from [Link]
-
YourGloveSource.com. (2015, May 11). What is the best glove for the handling of chemicals?. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (n.d.). Protective Clothing and Ensembles. Restored CDC. Retrieved from [Link]
-
AIBON SAFETY. (2023, June 26). Which are the best gloves for chemical environments?. Retrieved from [Link]
- Google Patents. (n.d.). US5174893A - Process for dehalogenation of contaminated waste materials.
-
National Institute for Occupational Safety and Health. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]
-
3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
MedSolut AG. (n.d.). Safety goggles for chemistry and industry. Retrieved from [Link]
-
PowerPak. (2023, September 14). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). A Citizen's Guide to Chemical Dehalogenation. Retrieved from [Link]
-
University of California, Berkeley Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
uvex safety. (n.d.). Respirator for Chemicals | Protective Dust Mask. Retrieved from [Link]
-
3M. (n.d.). Respirator Selection | Respiratory Protection. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]
-
SafetyGoggles.co.uk. (2023, March 28). Best Chemical Resistant Goggles. Retrieved from [Link]
-
Lindström Group. (2023, March 10). Choosing the Best Safety Goggles for Chemistry Labs. Retrieved from [Link]
-
Droppe. (2023, November 9). How to Choose Safety Goggles for a Chemistry Lab. Retrieved from [Link]
-
P2 InfoHouse. (n.d.). Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (1999, April 12). NIOSH/Chemical Protective Clothing Page/INDEX A. Retrieved from [Link]
-
Wittenberg University. (n.d.). Handling Chemicals - Chemistry. Retrieved from [Link]
-
University of Colorado Boulder Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]
-
Safeguarding Your Eyes: Understanding the Different Types of Safety Goggles. (2023, December 23). Retrieved from [Link]
-
Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
Bohemian Tattoo Supply. (n.d.). Chemical Resistance - Glove Guide. Retrieved from [Link]
-
Hesperian Health Guides. (2024, July 6). First aid for chemicals. Retrieved from [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. osha.gov [osha.gov]
- 3. eCFR :: 29 CFR Part 1910 Subpart I -- Personal Protective Equipment [ecfr.gov]
- 4. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. lindstromgroup.com [lindstromgroup.com]
- 8. eclipse23.com [eclipse23.com]
- 9. CCOHS: Respirators - Respirator Selection [ccohs.ca]
- 10. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 11. 3m.com [3m.com]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 15. ehs.utk.edu [ehs.utk.edu]
- 16. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 17. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 18. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 19. en.hesperian.org [en.hesperian.org]
- 20. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 21. US5174893A - Process for dehalogenation of contaminated waste materials - Google Patents [patents.google.com]
- 22. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 23. webapp1.dlib.indiana.edu [webapp1.dlib.indiana.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
